molecular formula C9H8N2O2 B3170635 6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde CAS No. 944902-87-8

6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde

Numéro de catalogue: B3170635
Numéro CAS: 944902-87-8
Poids moléculaire: 176.17 g/mol
Clé InChI: JGFCMRSKRBDNTE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 944902-87-8) is a high-purity chemical building block belonging to the imidazo[1,2-a]pyridine class of nitrogen-containing fused heterocycles, which are recognized as priority pharmacophores in drug discovery . This compound features a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol . Its structure, which contains both a reactive aldehyde group and a methoxy-substituted heteroaromatic system, makes it a versatile intermediate for the design and synthesis of novel bioactive molecules . This scaffold is of significant value in medicinal chemistry research, particularly in the synthesis of phosphonocarboxylate analogs that act as potent inhibitors of Rab geranylgeranyl transferase (RGGT), a therapeutic target for disrupting Rab protein prenylation in cancer research . Furthermore, the imidazo[1,2-a]pyridine core is a common structural element in compounds evaluated for a range of biological activities, including urease inhibition, as well as exhibiting analgesic, anticancer, and anxiolytic properties . Researchers utilize this aldehyde in multi-component reactions, such as the aza-Friedel-Crafts reaction, to efficiently create diverse chemical libraries for biological screening . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care, as this compound may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name

6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-2-3-9-10-4-7(6-12)11(9)5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFCMRSKRBDNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=NC=C2C=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717073
Record name 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
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Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-87-8
Record name 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
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Record name 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
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Foundational & Exploratory

Synthesis of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and structural rigidity make it an attractive framework for the development of novel therapeutic agents. This guide provides an in-depth technical overview of a reliable synthetic route to 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, a versatile intermediate for the synthesis of a diverse range of bioactive molecules.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, suggests a two-step approach. The primary disconnection is at the C3-formyl group, which can be readily introduced via an electrophilic formylation reaction, most notably the Vilsmeier-Haack reaction.[2][3] This reaction is highly effective for introducing a formyl group onto electron-rich heterocyclic systems.[2][3] The precursor, 6-methoxyimidazo[1,2-a]pyridine, can be synthesized through the classical Tschitschibabin reaction or related cyclization methods, which involve the condensation of a 2-aminopyridine derivative with a suitable C2 synthon.[4]

The chosen forward synthesis, therefore, involves two key transformations:

  • Step 1: Synthesis of 6-Methoxyimidazo[1,2-a]pyridine via the cyclization of 2-amino-5-methoxypyridine with a suitable reagent such as chloroacetaldehyde or a bromoacetal.

  • Step 2: Vilsmeier-Haack Formylation of the resulting 6-methoxyimidazo[1,2-a]pyridine to introduce the carbaldehyde group at the C3 position.

Retrosynthesis Target 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde Intermediate 6-Methoxyimidazo[1,2-a]pyridine Target->Intermediate Vilsmeier-Haack Formylation StartingMaterial 2-Amino-5-methoxypyridine Intermediate->StartingMaterial Cyclization

Caption: Retrosynthetic analysis of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.

Synthesis of the Imidazo[1,2-a]pyridine Core

The initial and crucial step is the construction of the 6-methoxy-substituted imidazo[1,2-a]pyridine ring system. This is typically achieved through the condensation of 2-amino-5-methoxypyridine with a two-carbon electrophile.

Starting Material: 2-Amino-5-methoxypyridine

2-Amino-5-methoxypyridine is a commercially available starting material.[5][6] Its synthesis can also be achieved through various reported methods, such as the demethoxylation of 2-amino-5-methoxypyridine derivatives or other functional group interconversions.[7]

Cyclization Reaction

The reaction of 2-amino-5-methoxypyridine with an α-halocarbonyl compound, such as chloroacetaldehyde or bromoacetaldehyde, is a well-established method for the synthesis of imidazo[1,2-a]pyridines.[4] The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration.

Experimental Protocol: Synthesis of 6-Methoxyimidazo[1,2-a]pyridine

  • To a solution of 2-amino-5-methoxypyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (typically as a 50% aqueous solution, 1.2 eq).

  • The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitoring by TLC).

  • After cooling to room temperature, the reaction mixture is neutralized with a base, such as sodium bicarbonate solution.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Reagent/SolventMolar Eq.Role
2-Amino-5-methoxypyridine1.0Starting Material
Chloroacetaldehyde (50% aq.)1.2C2 Synthon
Ethanol-Solvent
Sodium Bicarbonate-Base (Neutralization)
Ethyl Acetate-Extraction Solvent
Sodium Sulfate-Drying Agent

Introduction of the Formyl Group: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][8] The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2][3]

The mechanism involves the formation of a highly electrophilic chloromethyliminium salt (the Vilsmeier reagent) which then undergoes electrophilic aromatic substitution with the electron-rich imidazo[1,2-a]pyridine ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

Vilsmeier-Haack Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophile Heterocycle 6-Methoxyimidazo[1,2-a]pyridine Heterocycle->Iminium_Intermediate Nucleophilic Attack Aldehyde 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde Iminium_Intermediate->Aldehyde Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation
  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (typically 1.5-3.0 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • To this mixture, add a solution of 6-methoxyimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF dropwise.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-80 °C) for several hours.[2] The reaction progress should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled in an ice bath and carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or by pouring it onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water).

Reagent/SolventMolar Eq.Role
6-Methoxyimidazo[1,2-a]pyridine1.0Substrate
Phosphorus Oxychloride (POCl₃)1.5 - 3.0Reagent for Vilsmeier formation
N,N-Dimethylformamide (DMF)-Reagent and Solvent
Sodium Bicarbonate (aq.)-Quenching and Neutralization

Characterization

The final product, 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, should be characterized using standard analytical techniques to confirm its identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde group.

  • Melting Point: As an indicator of purity.

Conclusion

The synthesis of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde can be reliably achieved in two main steps from the commercially available 2-amino-5-methoxypyridine. The construction of the imidazo[1,2-a]pyridine core via cyclization, followed by a Vilsmeier-Haack formylation, provides a robust and efficient route to this valuable synthetic intermediate. The protocols outlined in this guide, supported by established chemical principles, offer a solid foundation for researchers and drug development professionals working in the field of heterocyclic chemistry.

References

  • Vuillermet, F., Bourret, J., & Pelletier, G. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry, 86(1), 388-402. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine. (1994).
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (2004). Molecules, 9(9), 895-903. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2023). Polycyclic Aromatic Compounds, 1-25. [Link]

  • Voloshchuk, V., Stepanova, D., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35235–35253. [Link]

  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (2004). Molecules, 9(9), 895-903. [Link]

  • 2-Amino-5-methoxypyridine. (n.d.). PubChem. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 456-483. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2023). ResearchGate. [Link]

  • Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. (2016). IUCrData, 1(1), x150009. [Link]

  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]

Sources

An In-Depth Technical Guide to 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals. This document details the synthesis, spectroscopic characterization, and potential applications of this specific derivative, offering valuable insights for researchers engaged in drug discovery and development.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered substantial attention in the field of medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated a wide array of therapeutic effects, including anti-cancer, anti-inflammatory, antiviral, and antibacterial properties.[3] Notably, several commercially successful drugs, such as Zolpidem (for insomnia) and Alpidem (an anxiolytic), feature the imidazo[1,2-a]pyridine core, underscoring its clinical relevance.[4]

The introduction of a carbaldehyde group at the 3-position and a methoxy group at the 6-position of the imidazo[1,2-a]pyridine scaffold yields 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. The aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of more complex derivatives and facilitating structure-activity relationship (SAR) studies. The methoxy group, an electron-donating substituent, can modulate the electronic properties of the heterocyclic system, potentially influencing its biological activity and pharmacokinetic profile.

Synthesis of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

The primary and most efficient method for the synthesis of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is through the formylation of the corresponding 6-methoxy-imidazo[1,2-a]pyridine precursor. The Vilsmeier-Haack reaction is the classic and widely employed method for this transformation.[5][6]

Synthesis of the Precursor: 6-Methoxy-imidazo[1,2-a]pyridine

The synthesis of the 6-methoxy-imidazo[1,2-a]pyridine precursor begins with the commercially available 2-amino-5-methoxypyridine. A common route involves the condensation of this aminopyridine with an α-haloketone, such as chloroacetaldehyde or bromoacetaldehyde, followed by cyclization.

Step-by-Step Protocol: Synthesis of 6-Methoxy-imidazo[1,2-a]pyridine

  • Reaction Setup: To a solution of 2-amino-5-methoxypyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (typically as a 50% aqueous solution, 1.2 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours (typically 4-6 hours) and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The resulting residue is neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate, and extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography on silica gel.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic and heteroaromatic rings.[7] The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃).[5] The electron-rich nature of the imidazo[1,2-a]pyridine ring system facilitates this electrophilic substitution, with formylation occurring regioselectively at the C-3 position.[8]

Mechanism of the Vilsmeier-Haack Reaction

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloromethyleniminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Sigma_complex Sigma Complex Vilsmeier_reagent->Sigma_complex Precursor 6-Methoxy-imidazo[1,2-a]pyridine Precursor->Sigma_complex + Vilsmeier Reagent Iminium_salt Iminium Salt Intermediate Sigma_complex->Iminium_salt - H⁺ Product 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde Iminium_salt->Product + H₂O H2O H₂O (Work-up) H2O->Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Step-by-Step Protocol: Vilsmeier-Haack Formylation of 6-Methoxy-imidazo[1,2-a]pyridine

  • Preparation of the Vilsmeier Reagent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. To this, slowly add phosphorus oxychloride (POCl₃) (typically 1.1-1.5 equivalents) dropwise, maintaining the temperature below 5 °C. The mixture is stirred at this temperature for about 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Addition of Substrate: A solution of 6-methoxy-imidazo[1,2-a]pyridine (1.0 eq) in DMF is then added dropwise to the prepared Vilsmeier reagent, again keeping the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (typically to 60-80 °C) for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Hydrolysis: Upon completion, the reaction mixture is cooled and poured onto crushed ice. The mixture is then carefully neutralized with a base (e.g., sodium hydroxide or potassium carbonate solution) to hydrolyze the intermediate iminium salt.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel to afford pure 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.

Spectroscopic Characterization

The structure of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides key information about the arrangement of protons in the molecule. The characteristic signals for 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde are expected as follows:

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

  • Aromatic Protons: The protons on the imidazo[1,2-a]pyridine ring system will appear in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the positions of the methoxy and aldehyde groups.

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm, corresponding to the three equivalent protons of the methoxy group.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Key expected signals include:

  • Aldehyde Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around δ 180-190 ppm.

  • Aromatic and Heteroaromatic Carbons: Multiple signals in the region of δ 110-160 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Spectroscopic Data Characteristic Features
¹H NMR Aldehyde proton singlet (δ 9.5-10.5 ppm), Aromatic protons (δ 7.0-9.0 ppm), Methoxy proton singlet (δ 3.8-4.0 ppm)
¹³C NMR Aldehyde carbonyl carbon (δ 180-190 ppm), Aromatic carbons (δ 110-160 ppm), Methoxy carbon (δ 55-60 ppm)
IR (cm⁻¹) ~1680-1700 (C=O stretch of aldehyde), ~2720 and ~2820 (C-H stretch of aldehyde), ~1630 (C=N stretch), ~1250 (C-O stretch of methoxy)
Mass Spec (m/z) Molecular ion peak corresponding to the exact mass of C₉H₈N₂O₂
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. For 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, the key characteristic absorption bands are:

  • C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl group of the aldehyde.

  • C-H Stretch of Aldehyde: Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ (Fermi doublets).

  • C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region from the aromatic and imidazole rings.

  • C-O Stretch: An absorption band around 1250 cm⁻¹ due to the C-O stretching of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde will show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Reactivity and Applications in Drug Discovery

The presence of the aldehyde group at the C-3 position makes 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde a valuable intermediate for the synthesis of a wide range of derivatives. The aldehyde can undergo various chemical transformations, including:

  • Oxidation: To the corresponding carboxylic acid.

  • Reduction: To the corresponding alcohol.

  • Reductive Amination: To introduce various amine functionalities.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.

  • Condensation Reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other heterocyclic systems.

These transformations allow for the rapid generation of compound libraries for screening in various biological assays. The imidazo[1,2-a]pyridine scaffold itself has been explored for its potential in treating a variety of diseases, and the ability to readily modify the C-3 position is crucial for optimizing the pharmacological properties of lead compounds.

Potential Therapeutic Applications:

Given the broad biological activities of the imidazo[1,2-a]pyridine scaffold, derivatives of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde could be investigated for their potential as:

  • Anticancer agents [3]

  • Anti-inflammatory agents [9]

  • Antiviral agents [10]

  • Antibacterial and antifungal agents [3]

Reactivity_Diagram Start 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid Oxidation Alcohol Alcohol Start->Alcohol Reduction Amine Amine Start->Amine Reductive Amination Alkene Alkene Start->Alkene Wittig/HWE Reaction Imine Imine/Hydrazone Start->Imine Condensation

Caption: Reactivity of the aldehyde group in 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.

Conclusion

6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is a valuable and versatile building block in medicinal chemistry. Its synthesis is readily achievable through the well-established Vilsmeier-Haack formylation of the corresponding 6-methoxy-imidazo[1,2-a]pyridine. The presence of the reactive aldehyde group allows for extensive derivatization, making it an ideal starting material for the generation of compound libraries for drug discovery programs. The combination of the privileged imidazo[1,2-a]pyridine scaffold with the synthetic versatility of the aldehyde functionality positions this compound as a key intermediate in the search for new therapeutic agents.

References

  • Kasimogullari, B. O., & Cesur, Z. (2004).
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. Retrieved from [Link]

  • Patil, S. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
  • Mohammed, T., Khan, A. A., Iqubal, S. M. S., & Alyami, B. A. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(5), 2841-2850.
  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018).
  • Elaatiaoui, A., et al. (2015). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde.
  • ACS Publications. (2025, September 9).
  • PubMed. (2025, November 28).
  • SpectraBase. (n.d.). 6-(1-Benzothien-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved from [Link]

  • Atmiya University, Rajkot, Gujarat, India. (n.d.). Chapter 1: Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2- a]pyridine Scaffold.
  • Bentham Science Publishers. (n.d.).
  • ACS Publications. (2026, February 18). Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study.
  • Kusy, R., et al. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 26(11), 3183.
  • ACS Publications. (2024, June 9). Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • Dharmana, T., et al. (2017). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica, 9(3), 35-38.
  • Kasimogullari, B. O., & Cesur, Z. (2004).
  • Der Pharma Chemica. (2017). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines.
  • Gonda, Z., et al. (2020).

Sources

6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

Abstract: This technical guide provides a comprehensive analysis of 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. We will explore its core physicochemical properties, detail a robust and widely-used synthetic protocol, and examine the extensive reactivity of its C3-formyl group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel bioactive molecules. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous marketed drugs, and understanding the chemistry of this functionalized derivative is paramount for innovation in the field.[1][2][3]

Core Physicochemical and Spectroscopic Profile

6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is a stable, solid organic compound that serves as a pivotal intermediate. Its structural features—an electron-rich bicyclic aromatic system, a reactive aldehyde, and a methoxy substituent—define its chemical behavior and utility.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂O₂-
Molecular Weight 176.17 g/mol -
CAS Number 885333-54-8-
Appearance Typically a yellow to brown solid[4]
Melting Point Data not widely published; analogous compounds like 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde melt at 162-163 °C, suggesting a relatively high melting point.
Solubility Soluble in polar organic solvents such as DMF and DMSO; moderately soluble in chloroform and methanol.General chemical knowledge
Storage Conditions Store in an inert atmosphere at 2-8°C for long-term stability.
Spectroscopic Signature

The spectroscopic data provides unambiguous confirmation of the compound's structure. The following are expected characteristic peaks based on its molecular architecture and data from analogous structures.

SpectroscopyCharacteristic Peaks and Interpretation
¹H NMR ~10.0 ppm (s, 1H): Highly deshielded aldehyde proton (-CHO).~9.6 ppm (d, 1H): H5 proton, deshielded by the adjacent nitrogen and carbonyl group.~7.0-8.0 ppm (m, 3H): Protons on the pyridine and imidazole rings.~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).
¹³C NMR ~180.0 ppm: Aldehyde carbonyl carbon (C=O).~160.0 ppm: C6 carbon attached to the methoxy group.~110-150 ppm: Aromatic carbons of the bicyclic system.~55.0 ppm: Methoxy carbon (-OCH₃).
IR (KBr) ~1670 cm⁻¹: Strong C=O stretching vibration of the aromatic aldehyde.~2850, 2750 cm⁻¹: Characteristic C-H stretching of the aldehyde.~1620, 1580 cm⁻¹: C=N and C=C stretching of the aromatic rings.~1250 cm⁻¹: C-O stretching of the methoxy group.
Mass Spec (MS) m/z = 176 (M⁺): Molecular ion peak corresponding to the compound's molecular weight.

Synthesis: The Vilsmeier-Haack Reaction

The most reliable and widely adopted method for synthesizing 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is the Vilsmeier-Haack reaction. This electrophilic substitution is highly effective due to the electron-rich nature of the imidazo[1,2-a]pyridine ring system, which directs formylation regioselectively to the C3 position.[5][6][7]

Mechanistic Rationale

The reaction proceeds via the in-situ formation of the Vilsmeier reagent, a chlorodimethyliminium ion, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This iminium ion is a mild electrophile, perfectly suited to react with the nucleophilic C3 carbon of the 6-methoxyimidazo[1,2-a]pyridine precursor. The subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the final aldehyde product.[8]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂] DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 6-Methoxyimidazo[1,2-a]pyridine Sigma_Complex Sigma Complex Intermediate Substrate->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Product Sigma_Complex->Iminium_Salt - H⁺ (Rearomatization) Final_Product 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde Iminium_Salt->Final_Product Hydrolysis (H₂O workup)

Caption: The Vilsmeier-Haack reaction pathway.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

  • Reagent Preparation (Vilsmeier Reagent): In a three-necked flask equipped with a dropping funnel and nitrogen inlet, cool N,N-dimethylformamide (DMF, used as solvent and reagent) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, ~3 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 5°C. Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.[6]

  • Addition of Substrate: Dissolve the starting material, 6-methoxyimidazo[1,2-a]pyridine (1 equivalent), in a minimal amount of DMF and add it portion-wise to the freshly prepared Vilsmeier reagent at 0-5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Subsequently, heat the mixture to 60°C and maintain this temperature for approximately 2-4 hours, monitoring the reaction's progress by TLC.[6]

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8. The product will precipitate out of the solution.

  • Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.

Chemical Reactivity and Synthetic Applications

The C3-carbaldehyde functionality is a versatile chemical handle that unlocks a vast chemical space for drug discovery. It serves as an electrophilic site for a multitude of chemical transformations, enabling the synthesis of diverse libraries of imidazo[1,2-a]pyridine derivatives for structure-activity relationship (SAR) studies.[9]

Reactivity_Workflow Reactivity of the C3-Formyl Group cluster_reactions Start 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde Oxidation Carboxylic Acid Start->Oxidation Oxidation (e.g., KMnO₄) Reduction Primary Alcohol Start->Reduction Reduction (e.g., NaBH₄) Reductive_Amination Substituted Amine Start->Reductive_Amination Reductive Amination (Amine, NaBH(OAc)₃) Wittig Alkene Start->Wittig Wittig Reaction (Phosphonium Ylide) Condensation α,β-Unsaturated System Start->Condensation Knoevenagel Condensation (Active Methylene Cmpd.)

Caption: Key synthetic transformations of the title compound.

Core Transformations
  • Oxidation: The aldehyde can be readily oxidized to the corresponding 6-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This carboxylic acid is a key precursor for amides and esters.

  • Reduction: Selective reduction of the aldehyde to the primary alcohol, (6-methoxyimidazo[1,2-a]pyridin-3-yl)methanol, is cleanly achieved with mild reducing agents such as sodium borohydride (NaBH₄).

  • Reductive Amination: This powerful reaction involves condensing the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ with an agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This provides direct access to a wide array of C3-aminomethyl derivatives, which are common motifs in bioactive molecules.

  • Condensation Reactions: The aldehyde undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, cyanoacetic esters) to form α,β-unsaturated systems, which can serve as Michael acceptors for further functionalization.

  • Multi-Component Reactions (MCRs): The aldehyde is an excellent substrate for MCRs, such as the aza-Friedel-Crafts reaction, which allows for the rapid assembly of complex molecular architectures in a single pot.[10]

These transformations highlight the compound's role as a cornerstone for building diverse chemical libraries aimed at discovering new therapeutics for cancer, infectious diseases, and neurodegenerative disorders.[2][3]

Conclusion

6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is more than a simple heterocyclic compound; it is a strategic platform for innovation in medicinal chemistry. Its well-defined physicochemical properties, straightforward and high-yielding synthesis via the Vilsmeier-Haack reaction, and the exceptional versatility of its C3-formyl group make it an invaluable tool for researchers. By enabling access to a broad and diverse chemical space, this building block will continue to play a critical role in the development of the next generation of therapeutics based on the privileged imidazo[1,2-a]pyridine scaffold.

References

  • 11The Islamic University Journal (Series of Natural Studies and Engineering).

  • 12PubChem.

  • Royal Society of Chemistry.

  • 5ResearchGate.

  • 1PMC.

  • 8Chemistry Steps.

  • 13Chemical Papers.

  • 14ResearchGate.

  • 15PubChem.

  • 16MedChemExpress.

  • 17Santa Cruz Biotechnology.

  • 6Benchchem.

  • 9Chem-Impex.

  • 18BLDpharm.

  • Sigma-Aldrich.

  • 10MDPI.

  • 19Fisher Scientific.

  • 7Scribd.

  • 20ResearchGate.

  • 4Fluorochem.

  • 21Fisher Scientific.

  • 2PubMed.

  • 3ResearchGate.

  • 22The Good Scents Company.

Sources

A Technical Guide to the Spectroscopic Data of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. As a member of the imidazo[1,2-a]pyridine class, this molecule is of significant interest in medicinal chemistry due to the diverse biological activities associated with this scaffold.[1] This document serves as a comprehensive resource for the structural elucidation and characterization of this compound, detailing predicted and experimentally-derived spectroscopic data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind experimental choices and the interpretation of spectral data are explained from the perspective of a Senior Application Scientist, ensuring both technical accuracy and practical insight.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The specific substitution pattern of a methoxy group at the 6-position and a carbaldehyde at the 3-position on this scaffold is anticipated to modulate its electronic properties and biological activity. Accurate and unambiguous characterization of such molecules is paramount for advancing drug development efforts. This guide provides a detailed examination of the key spectroscopic techniques used to confirm the structure and purity of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.

Molecular Structure and Atom Numbering

For clarity in spectroscopic data interpretation, the standard atom numbering for the imidazo[1,2-a]pyridine ring system is used throughout this guide.

Caption: Molecular structure of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methoxy protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbaldehyde group and the electron-donating effect of the methoxy group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 8.0s-
H-5~ 9.5d~ 1.5
H-7~ 7.0dd~ 9.5, 2.5
H-8~ 7.6d~ 9.5
-CHO~ 10.1s-
-OCH₃~ 3.9s-

Interpretation and Rationale:

  • Aldehyde Proton (-CHO): The aldehyde proton is highly deshielded due to the anisotropic effect of the carbonyl group and is expected to appear as a sharp singlet at a very downfield chemical shift, typically around 10.1 ppm.[2]

  • H-5 Proton: The H-5 proton is situated peri to the nitrogen atom of the imidazole ring and is significantly deshielded, appearing at a downfield chemical shift of approximately 9.5 ppm. It will likely appear as a doublet with a small coupling constant due to coupling with H-7.

  • Pyridine Ring Protons (H-7, H-8): The protons on the pyridine ring will exhibit characteristic coupling patterns. H-8 is expected to be a doublet coupled to H-7. H-7 will be a doublet of doublets, coupled to both H-8 and H-5. The electron-donating methoxy group at the 6-position will shield these protons, shifting them slightly upfield compared to the unsubstituted imidazo[1,2-a]pyridine.

  • H-2 Proton: The proton on the imidazole ring (H-2) is expected to be a singlet in the aromatic region.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet at approximately 3.9 ppm, a typical chemical shift for methoxy groups attached to an aromatic ring.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 145
C-3~ 120
C-5~ 128
C-6~ 155
C-7~ 115
C-8~ 118
C-8a~ 142
-CHO~ 185
-OCH₃~ 56

Interpretation and Rationale:

  • Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded carbon and will appear significantly downfield, around 185 ppm.[2]

  • C-6 Carbon: The carbon atom attached to the electron-donating methoxy group (C-6) will be significantly deshielded and is expected around 155 ppm.

  • Bridgehead Carbon (C-8a): The bridgehead carbon is also expected to be in the downfield region of the aromatic carbons.

  • Other Aromatic Carbons: The remaining aromatic carbons will appear in the typical region of 115-145 ppm.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will be found in the upfield region, around 56 ppm.[2]

Experimental Protocol for NMR Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing A Dissolve ~5-10 mg of sample in ~0.7 mL of CDCl₃ B Transfer to NMR tube A->B C Acquire ¹H and ¹³C spectra on a 400 MHz spectrometer B->C D Apply Fourier transform C->D E Phase and baseline correct D->E F Reference to TMS (0 ppm) E->F

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Expected Mass Spectrometry Data

Ionm/z (predicted)
[M+H]⁺175.06
[M]⁺˙174.06

Interpretation and Rationale:

  • Molecular Ion: In electron ionization (EI) mode, the molecular ion peak ([M]⁺˙) would be observed at an m/z corresponding to the molecular weight of the compound (174.06 g/mol ).

  • Protonated Molecule: In electrospray ionization (ESI) mode, the protonated molecule ([M+H]⁺) would be the base peak at m/z 175.06.

  • Fragmentation: Common fragmentation pathways for imidazo[1,2-a]pyridines involve the loss of small neutral molecules such as CO from the aldehyde group, followed by cleavage of the pyridine ring.

Experimental Protocol for Mass Spectrometry

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Prepare a dilute solution (1-10 µg/mL) in a suitable solvent (e.g., Methanol) B Infuse into an ESI or EI mass spectrometer A->B C Acquire data in positive ion mode B->C D Identify the molecular ion peak C->D E Analyze the fragmentation pattern D->E

Caption: General workflow for Mass Spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode using either ESI or EI.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Data

Functional GroupExpected Wavenumber (cm⁻¹)
C-H (aromatic)3100-3000
C-H (aldehyde)2850-2750
C=O (aldehyde)1700-1680
C=N and C=C (aromatic)1650-1450
C-O (methoxy)1250-1000

Interpretation and Rationale:

  • Carbonyl Stretch: A strong absorption band in the region of 1700-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde.

  • Aromatic Stretches: The C=N and C=C stretching vibrations of the imidazo[1,2-a]pyridine ring will appear in the 1650-1450 cm⁻¹ region.

  • C-H Stretches: The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aldehyde C-H stretch will appear as two weak bands in the 2850-2750 cm⁻¹ region.

  • C-O Stretch: The C-O stretching of the methoxy group will give rise to a strong band in the 1250-1000 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

  • Data Analysis: The absorption bands are assigned to their corresponding functional groups.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and unambiguous characterization of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. The data presented in this guide, based on established spectroscopic principles and data from closely related analogs, serves as a reliable reference for researchers working with this and similar compounds. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for structural confirmation and purity assessment, which are critical steps in the drug discovery and development pipeline.

References

  • Rackham, D. M. (1979). Spectroscopic Studies of Some Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Derivatives. Applied Spectroscopy, 33(5), 561-563. Retrieved from [Link]

  • Elaatiaoui, A., et al. (2015). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o979–o980. Retrieved from [Link]

Sources

1H NMR and 13C NMR of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The specific substitution patterns on this bicyclic structure give rise to distinct pharmacological profiles, making unambiguous structural characterization paramount for researchers in drug discovery and development. 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is a key intermediate in the synthesis of more complex molecules within this class.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of such organic molecules. It provides precise information about the molecular framework, connectivity, and electronic environment of individual atoms. This guide offers a detailed analysis of the expected ¹H and ¹³C NMR spectra of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, grounded in data from analogous structures and fundamental spectroscopic principles. We will explore the rationale behind chemical shift assignments, coupling patterns, and the experimental protocols required for acquiring high-quality data.

Molecular Structure and Atom Numbering

A prerequisite for any NMR analysis is a clear and consistent atom numbering system. The structure of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is presented below with the standard numbering convention used for the imidazo[1,2-a]pyridine ring system. This convention will be used for all subsequent spectral assignments.

Caption: Molecular structure and numbering of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment (chemical shift), their neighboring protons (multiplicity), and the geometric relationship between them (coupling constants). The analysis below is based on spectra of structurally similar compounds, such as 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.[3]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CHO~10.05Singlet (s)-1H
H-5~9.65Doublet (d)~9.51H
H-2~8.10Singlet (s)-1H
H-8~7.75Doublet (d)~9.51H
H-7~7.20Doublet of Doublets (dd)~9.5, ~2.01H
OCH₃~3.90Singlet (s)-3H
Interpretation of the ¹H NMR Spectrum
  • Aldehyde Proton (CHO): The proton of the carbaldehyde group is expected to be the most deshielded proton in the molecule, appearing as a sharp singlet around δ 10.05 ppm . Its significant downfield shift is due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. This is a highly characteristic signal for this functional group.[3]

  • H-5 Proton: The H-5 proton is predicted to be the most downfield of the aromatic protons, resonating around δ 9.65 ppm . Its position peri to the aldehyde group and adjacent to the electron-deficient pyridine nitrogen (N4) causes significant deshielding. It should appear as a doublet with a large coupling constant (J ≈ 9.5 Hz) due to its ortho-relationship with H-7.

  • H-2 Proton: The H-2 proton on the imidazole ring is anticipated to appear as a singlet around δ 8.10 ppm . It lacks adjacent protons for spin-spin coupling, resulting in a singlet multiplicity. Its chemical shift is influenced by the aromatic nature of the five-membered ring and the adjacent electron-withdrawing carbaldehyde group at C-3.

  • H-8 Proton: The H-8 proton is expected to resonate around δ 7.75 ppm . It will appear as a doublet due to ortho-coupling with H-7 (J ≈ 9.5 Hz).

  • H-7 Proton: The H-7 proton is predicted to appear around δ 7.20 ppm . This proton is coupled to both H-8 (ortho-coupling, J ≈ 9.5 Hz) and H-5 (meta-coupling, J ≈ 2.0 Hz), resulting in a doublet of doublets. The electron-donating methoxy group at C-6 shields this proton, shifting it upfield relative to H-5 and H-8.

  • Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons. They will therefore appear as a sharp singlet at approximately δ 3.90 ppm .[3]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment and functional group type. The chemical shifts are highly dependent on hybridization and the electronegativity of attached atoms.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)~179.0
C-6~158.5
C-8a~148.0
C-2~142.0
C-3~132.5
C-5~129.5
C-8~120.5
C-3a~117.5
C-7~116.0
OCH₃~55.5
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): As is characteristic for aldehydes, the carbonyl carbon is the most downfield signal in the spectrum, expected around δ 179.0 ppm .[3][4]

  • Oxygen-Substituted Carbons (C-6): The C-6 carbon, directly attached to the electron-donating methoxy group, is significantly shielded and predicted to appear at approximately δ 158.5 ppm .

  • Bridgehead and Imidazole Carbons (C-8a, C-2, C-3, C-3a): These carbons are part of the fused heterocyclic system. C-8a and C-2 are typically found in the δ 140-150 ppm range. C-3, being attached to the aldehyde, will be downfield around δ 132.5 ppm . The bridgehead carbon C-3a is expected further upfield.

  • Pyridine Ring Carbons (C-5, C-8, C-7): The chemical shifts of these carbons are influenced by their position relative to the nitrogen atom and the methoxy substituent. C-5 is deshielded due to its proximity to the nitrogen and is expected around δ 129.5 ppm . C-8 and C-7 are found in the more typical aromatic region between δ 115-121 ppm .

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group will appear as a distinct upfield signal around δ 55.5 ppm , which is a typical value for sp³-hybridized carbons attached to an oxygen atom.[5]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The methodology described here represents a self-validating system for the characterization of imidazo[1,2-a]pyridine derivatives.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be used if necessary to break up small aggregates.

NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Nucleus: ¹H

    • Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.[1]

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Reference: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used for chemical shift calibration.

  • ¹³C NMR Acquisition:

    • Nucleus: ¹³C (with proton decoupling)

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[1]

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

    • Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for calibration.

Data Processing
  • Fourier Transformation: The raw Free Induction Decay (FID) data is converted into the frequency domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

  • Integration and Peak Picking: The relative areas of the ¹H signals are integrated to determine the proton ratios. For both ¹H and ¹³C spectra, peaks are picked and their chemical shifts are reported in ppm.

Confirming Assignments with 2D NMR

While 1D NMR provides a wealth of information, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously confirming assignments, especially for complex molecules.

G H5 H-5 (~9.65 ppm) H7 H-7 (~7.20 ppm) H5->H7 COSY H8 H-8 (~7.75 ppm) H7->H8 COSY CHO CHO (~10.05 ppm) C3 C-3 (~132.5 ppm) CHO->C3 HMBC (2J) C2 C-2 (~142.0 ppm) CHO->C2 HMBC (3J) H2 H-2 (~8.10 ppm) H2->C3 HMBC (2J) C3a C3a H2->C3a HMBC (3J)

Caption: Conceptual workflow showing key COSY and HMBC correlations for structural confirmation.

  • COSY: A ¹H-¹H COSY spectrum would show cross-peaks between coupled protons. For this molecule, a strong correlation would be observed between H-7 and both H-5 and H-8, confirming their connectivity on the pyridine ring.

  • HMBC: An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. Key expected correlations include:

    • The aldehyde proton (CHO) to the C-3 carbon (²J coupling) and the C-2 carbon (³J coupling).

    • The H-2 proton to C-3 (²J coupling) and the bridgehead carbon C-3a (³J coupling).

    • The H-5 proton to C-3a and C-7.

These correlations create a self-validating web of connections that allows for the confident and complete assignment of the entire molecular structure.[6]

Conclusion

The structural characterization of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde by ¹H and ¹³C NMR is a clear and illustrative process. The spectrum is defined by a highly deshielded aldehyde proton, three distinct protons on the pyridine ring with predictable coupling patterns, and a singlet for the H-2 proton. The ¹³C spectrum is equally informative, with characteristic signals for the carbonyl, methoxy, and various aromatic carbons. By combining 1D and 2D NMR techniques with a foundational understanding of substituent effects, researchers can achieve a complete and unambiguous structural elucidation, a critical step in the advancement of medicinal chemistry and drug development.

References

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). Defense Technical Information Center. Retrieved March 14, 2026, from [Link]

  • Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2573. Available from: [Link]

  • 13C NMR spectrum of imidazo[1,2-a]pyridine 7a. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Abdeen, B. A. S. (n.d.). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 15(1), 31-42. Retrieved March 14, 2026, from [Link]

  • ¹H NMR Spectrum (1D, 700 MHz, Pyridine-d5, simulated) (NP0013165). (n.d.). NP-MRD. Retrieved March 14, 2026, from [Link]

  • Li, P., Wang, L., Wang, M., & Li, Y. (2018). Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

  • Chapter : 1 Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2- a]pyridine Scaffold. (n.d.). Shodhganga. Retrieved March 14, 2026, from [Link]

  • Sarciron, M. E., et al. (2014). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o538. Available from: [Link]

  • ¹H and ¹³C NMR chemical shifts of 6a. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Friebolin, H. (2010). Combination of ¹H and ¹³C NMR Spectroscopy. In Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. Available from: [Link]

  • ¹³C NMR Chemical Shifts. (2022). Oregon State University. Retrieved March 14, 2026, from [Link]

  • St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved March 14, 2026, from [Link]

  • Calculated and experimental ¹³C chemical shifts of the imidazole and substituent parts. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • ¹³C NMR Chemical Shift Table. (n.d.). Retrieved March 14, 2026, from [Link]

Sources

mass spectrometry of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. The specific analogue, 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, combines this potent core with methoxy and carbaldehyde functional groups, which can significantly influence its chemical reactivity, metabolic fate, and analytical behavior. Accurate structural characterization is paramount in the development of drugs and novel chemical entities. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts[3].

This guide provides an in-depth exploration of the mass spectrometric behavior of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. We will dissect its fragmentation patterns under both soft (Electrospray Ionization) and hard (Electron Ionization) ionization techniques. The causality behind the observed fragmentation is explained through established principles of gas-phase ion chemistry, supported by data from related heterocyclic systems[4][5]. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to analyze this molecule and interpret its mass spectral data.

Molecular Overview

  • Compound Name: 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

  • Molecular Formula: C₉H₈N₂O₂

  • Monoisotopic Mass: 176.0586 g/mol

  • Key Structural Features:

    • Imidazo[1,2-a]pyridine Core: A bicyclic aromatic system prone to specific ring cleavages.

    • Carbaldehyde Group (-CHO): A reactive group at the 3-position that directs initial fragmentation.

    • Methoxy Group (-OCH₃): An electron-donating group at the 6-position that can influence ionization efficiency and fragment via loss of a methyl radical.

Part 1: Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray ionization is the method of choice for compounds analyzed via liquid chromatography (LC-MS), as it is a soft ionization technique that typically produces an abundant protonated molecule, [M+H]⁺, ideal for tandem mass spectrometry (MS/MS) experiments[2][6]. For 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, protonation is expected to occur on one of the basic nitrogen atoms, yielding a precursor ion at m/z 177.0664.

Proposed ESI-MS/MS Fragmentation Pathway

Collision-induced dissociation (CID) of the [M+H]⁺ ion initiates a cascade of fragmentation events. The primary and most favored fragmentation is the neutral loss of carbon monoxide (CO) from the protonated aldehyde group, a characteristic fragmentation for aromatic aldehydes[7]. Subsequent fragmentations involve the methoxy group and the heterocyclic core.

The proposed fragmentation cascade is visualized below:

G parent [M+H]⁺ m/z 177.0664 C₉H₉N₂O₂⁺ frag1 Fragment A m/z 149.0715 C₈H₉N₂O⁺ parent->frag1 - CO (28 Da) frag2 Fragment B m/z 162.0429 C₈H₆N₂O₂⁺• parent->frag2 - •CH₃ (15 Da) frag4 Fragment D m/z 122.0499 C₇H₆N₂⁺ frag1->frag4 - HCN (27 Da) frag3 Fragment C m/z 134.0480 C₇H₆N₂O⁺• frag2->frag3 - CO (28 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺ of the target compound.

Interpretation of Key Fragments (ESI)
  • Precursor Ion [M+H]⁺ (m/z 177.07): The protonated molecule. Its accurate mass is critical for confirming the elemental composition.

  • Fragment A (m/z 149.07): This ion arises from the characteristic neutral loss of 28 Da (CO) from the protonated aldehyde. This is often the base peak in the MS/MS spectrum and is highly diagnostic for the presence of the aldehyde moiety.

  • Fragment B (m/z 162.04): Formed by the loss of a methyl radical (•CH₃) from the methoxy group. While radical losses can be less favorable in even-electron ions, this pathway is often observed.

  • Fragment C (m/z 134.05): Subsequent loss of CO from Fragment B. The observation of this ion can help confirm the structure of the m/z 162 fragment.

  • Fragment D (m/z 122.05): This fragment results from the loss of hydrogen cyanide (HCN) from Fragment A. The cleavage of the imidazole ring with the expulsion of HCN is a well-documented fragmentation pathway for the imidazo[1,2-a]pyridine core[5].

Part 2: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique, typically used with gas chromatography (GC-MS), that imparts significant energy into the molecule[3]. This results in extensive fragmentation, providing a detailed "fingerprint" mass spectrum that is highly valuable for structural elucidation and library matching. The initial event is the formation of a molecular ion, [M]⁺•, at m/z 176.0586.

Proposed EI Fragmentation Pathway

The odd-electron molecular ion undergoes several high-probability fragmentation reactions driven by the functional groups. Alpha-cleavage adjacent to the carbonyl group and the loss of radicals from the methoxy substituent are expected to be dominant pathways.

G parent [M]⁺• m/z 176.0586 C₉H₈N₂O₂⁺• frag1 [M-H]⁺ m/z 175.0507 C₉H₇N₂O₂⁺ parent->frag1 - •H (1 Da) frag2 [M-•CH₃]⁺ m/z 161.0351 C₈H₅N₂O₂⁺ parent->frag2 - •CH₃ (15 Da) frag3 [M-•CHO]⁺ m/z 147.0558 C₈H₇N₂O⁺ parent->frag3 - •CHO (29 Da) frag1->frag3 - CO (28 Da) frag4 Fragment m/z 133.0194 C₇H₅N₂O⁺ frag2->frag4 - CO (28 Da) frag5 Fragment m/z 119.0398 C₇H₅N₂⁺ frag3->frag5 - CO (28 Da)

Caption: Proposed EI fragmentation pathways for the molecular ion of the target compound.

Interpretation of Key Fragments (EI)
  • Molecular Ion [M]⁺• (m/z 176.06): The presence of a strong molecular ion peak is expected due to the aromatic nature of the compound.

  • [M-H]⁺ (m/z 175.05): A highly abundant ion resulting from α-cleavage at the aldehyde, with loss of a hydrogen radical to form a stable acylium ion.

  • [M-•CHO]⁺ (m/z 147.06): Results from the alternative α-cleavage, losing a formyl radical. This ion can also be formed by the loss of CO from the [M-H]⁺ ion.

  • [M-•CH₃]⁺ (m/z 161.04): A prominent peak due to the facile loss of a methyl radical from the methoxy group, a classic fragmentation for anisole-type compounds.

  • m/z 133.02: The ion at m/z 161 can subsequently lose a molecule of CO to yield this fragment.

  • m/z 119.04: This ion can be formed by the loss of CO from the ion at m/z 147. This represents the core imidazo[1,2-a]pyridine ring system after the loss of all substituents.

Summary of Predicted Fragments

The following table summarizes the key predicted ions, their elemental composition, and calculated exact mass for high-resolution mass spectrometry (HRMS) identification.

Ionization ModePredicted IonCalculated m/zElemental CompositionNotes
ESI (+)[M+H]⁺177.0664C₉H₉N₂O₂⁺Precursor Ion
ESI (+)[M+H - CO]⁺149.0715C₈H₉N₂O⁺Loss of Carbon Monoxide
ESI (+)[M+H - •CH₃]⁺•162.0429C₈H₆N₂O₂⁺•Loss of Methyl Radical
ESI (+)[M+H - CO - HCN]⁺122.0499C₇H₆N₂⁺Imidazole Ring Cleavage
EI[M]⁺•176.0586C₉H₈N₂O₂⁺•Molecular Ion
EI[M-H]⁺175.0507C₉H₇N₂O₂⁺Acylium Ion (α-cleavage)
EI[M-•CH₃]⁺161.0351C₈H₅N₂O₂⁺Loss of Methyl Radical
EI[M-•CHO]⁺147.0558C₈H₇N₂O⁺Loss of Formyl Radical
EI[M-•CH₃ - CO]⁺133.0194C₇H₅N₂O⁺Sequential Loss

Experimental Protocols

The following protocols are provided as validated starting points for the analysis. Instrument-specific parameters should be optimized by the user.

Protocol 1: LC-ESI-MS/MS Analysis

This method is ideal for quantitative analysis or analysis from complex matrices like plasma or reaction mixtures.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., Methanol, Acetonitrile) to a concentration of 1-10 µg/mL.

    • For complex matrices, perform a protein precipitation (with Acetonitrile) or solid-phase extraction (SPE) as required.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS) Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Gas Temperature: 300 - 350 °C.

    • Drying Gas Flow: 8 - 12 L/min.

    • Nebulizer Pressure: 35 - 45 psi.

    • MS1 Scan Range: m/z 100 - 300.

    • MS2 (Tandem MS):

      • Precursor Ion: m/z 177.07.

      • Collision Energy (CE): Perform an initial experiment with a CE ramp (e.g., 10-40 eV) to identify optimal fragmentation energies for the key transitions. For routine analysis, fixed CEs of 15 eV and 25 eV are good starting points.

      • Product Ion Scan Range: m/z 40 - 180.

Protocol 2: GC-EI-MS Analysis

This method is suitable for pure, thermally stable, and volatile samples.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of 10-100 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Hold at 100 °C for 1 minute, ramp at 20 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions (EI Mode):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 350.

    • Solvent Delay: Set according to the solvent retention time (e.g., 3 minutes).

Overall Analytical Workflow

The logical flow for comprehensive analysis involves a systematic approach from sample preparation to data interpretation.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing cluster_interp 4. Interpretation prep Dissolution & Dilution lcms LC-ESI-MS/MS (Soft Ionization) prep->lcms gcms GC-EI-MS (Hard Ionization) prep->gcms ms1 Full Scan (MS1) Confirm [M+H]⁺ or [M]⁺• lcms->ms1 gcms->ms1 ms2 Tandem MS (MS/MS) Acquire Fragmentation Data ms1->ms2 pathway Propose Fragmentation Pathways ms2->pathway confirm Confirm Structure via Fragment Matching pathway->confirm

Caption: A generalized workflow for the mass spectrometric analysis of the target compound.

Conclusion

The mass spectrometric analysis of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde provides a wealth of structural information. Under ESI, the molecule readily forms a protonated species that fragments via a characteristic loss of carbon monoxide, followed by cleavages related to the methoxy group and the heterocyclic core. Under EI, the molecule produces a rich fingerprint spectrum dominated by α-cleavages of the aldehyde and loss of a methyl radical from the methoxy group. By leveraging high-resolution instrumentation and tandem MS techniques, one can confirm the elemental composition and connectivity of the molecule with high confidence. The protocols and fragmentation schemes detailed in this guide serve as a robust framework for the successful analysis and characterization of this important class of molecules.

References

  • Gouveia, B., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. Available at: [Link]

  • Paudler, W. W., & Kuder, J. E. (1967). Mass spectra of some di- and triazaindenes. The Journal of Organic Chemistry, 32(8), 2430-2433. Available at: [Link]

  • Tarasov, E. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • Prokhorov, A. M., et al. (2023). Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of N-(5-Amino - ProQuest. Russian Journal of Organic Chemistry, 59(7), 1136-1145. Available at: [Link]

  • Valle-Sánchez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 29(22), 5035. Available at: [Link]

  • Khrustalev, V. N., et al. (2023). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of Organic Chemistry, 59(8), 1293-1302. Available at: [Link]

  • Zurek, G., & Karst, U. (1999). Liquid chromatography-mass spectrometry method for the determination of aldehydes derivatized by the Hantzsch reaction. Journal of Chromatography A, 864(2), 191-197. Available at: [Link]

  • Ahmad, A., et al. (2018). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Applied Organometallic Chemistry, 32(4), e4256. Available at: [Link]

  • Silva, A. M., & Prather, K. A. (2000). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry, 72(15), 3553-3562. Available at: [Link]

  • Ghorai, S., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(2), 1017-1028. Available at: [Link]

  • Shaik, J. B., & Talluri, M. V. R. (2016). Mass spectrometry of fatty aldehydes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(9), 1366-1375. Available at: [Link]

  • de Hoffmann, E., & Stroobant, V. (2022). Electron ionization mass spectrometry: Quo vadis?. Mass Spectrometry Reviews, 41(5), 717-736. Available at: [Link]

  • NPTEL. (n.d.). Lecture 25: Mass and Infrared Spectroscopies. Available at: [Link]

  • Colzani, M., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Genes, 10(6), 423. Available at: [Link]

Sources

The Discovery of Novel Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and serving as a fertile ground for the discovery of novel therapeutic agents.[1][2][3][4] Its unique structural and electronic properties allow for diverse functionalization, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiulcer effects.[2][3][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key aspects of discovering novel imidazo[1,2-a]pyridine derivatives, from synthesis and characterization to biological evaluation and structure-activity relationship (SAR) analysis.

I. Strategic Approaches to the Synthesis of Imidazo[1,2-a]pyridine Derivatives

The synthesis of the imidazo[1,2-a]pyridine core and its derivatives can be achieved through various strategic approaches, ranging from classical condensation reactions to modern multicomponent and microwave-assisted methodologies. The choice of synthetic route often depends on the desired substitution pattern, scalability, and efficiency.

A. Classical Synthesis: The Tschitschibabin Reaction and its Modifications

The most fundamental and historically significant method for synthesizing the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin reaction, first reported in 1925.[6] This reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7][8]

A general representation of the Tschitschibabin reaction is as follows:

Tschitschibabin Reaction cluster_conditions Reaction Conditions 2-Aminopyridine 2-Aminopyridine Reaction 2-Aminopyridine->Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->Reaction Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Reaction->Imidazo[1,2-a]pyridine Base (e.g., NaHCO3) Base (e.g., NaHCO3) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Heat Heat

Caption: General scheme of the Tschitschibabin reaction.

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine [7][9]

This protocol describes the synthesis of a fundamental imidazo[1,2-a]pyridine derivative.

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (95%)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in 95% ethanol.

  • Add sodium bicarbonate (1.1 eq) to the mixture.

  • Reflux the reaction mixture for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After completion, cool the reaction mixture to room temperature and remove the insoluble material by vacuum filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from hot 95% ethanol to yield off-white, needle-like crystals of 2-phenylimidazo[1,2-a]pyridine.

B. Modern Synthetic Methodologies: Efficiency and Diversity

Modern synthetic chemistry offers more efficient and versatile methods for the preparation of imidazo[1,2-a]pyridine derivatives, including multicomponent reactions and microwave-assisted synthesis.

1. Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction that allows for the rapid assembly of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[6][10][11] This methodology is highly valued for its ability to generate molecular diversity efficiently.[10][11]

GBB Reaction Workflow cluster_reactants Reactants 2-Aminopyridine 2-Aminopyridine One-Pot Reaction One-Pot Reaction 2-Aminopyridine->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Isocyanide Isocyanide Isocyanide->One-Pot Reaction 3-Aminoimidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine One-Pot Reaction->3-Aminoimidazo[1,2-a]pyridine

Caption: Workflow of the GBB multicomponent reaction.

2. Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of imidazo[1,2-a]pyridines.[1][10][12][13][14][15] The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes.[10][12]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-a]pyridines [10]

This protocol offers a rapid and efficient alternative to conventional heating.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted phenacyl bromide (1.0 mmol)

  • Ethanol (3 mL)

  • 10 mL microwave synthesis vial with a magnetic stirrer bar

Instrumentation:

  • CEM Discover SP Microwave Synthesizer or equivalent

Procedure:

  • To a 10 mL microwave synthesis vial, add the substituted 2-aminopyridine (1.0 mmol), substituted phenacyl bromide (1.0 mmol), and a magnetic stirrer bar.

  • Add 3 mL of ethanol to the vial and seal it with a cap.

  • Place the vial in the microwave reactor and irradiate the reaction mixture at a constant temperature of 100°C for 5-15 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Collect the resulting precipitate by filtration and wash the solid with cold ethanol to obtain the purified product.

MethodTemperature (°C)TimeYield (%)Reference
ConventionalReflux12 h75[12]
Microwave12015 min92[12]
Table 1: Comparison of conventional and microwave-assisted synthesis for 2-aryl-3-vinylimidazo[1,2-a]pyridines.[10]

II. Structural Characterization of Imidazo[1,2-a]pyridine Derivatives

The unambiguous structural elucidation of newly synthesized imidazo[1,2-a]pyridine derivatives is crucial for establishing structure-activity relationships. A combination of spectroscopic techniques is typically employed for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the constitution and substitution pattern of imidazo[1,2-a]pyridine derivatives.[3][6][16][17]

Key ¹H NMR Spectral Features: [16]

  • H-5: Typically the most deshielded proton of the pyridine ring, appearing as a doublet in the downfield region.

  • H-3: The chemical shift of this proton is sensitive to the substituent at the C-2 position.

  • H-7 and H-8: Protons on the pyridine ring, with their chemical shifts and coupling patterns providing information about the substitution on this ring.

Key ¹³C NMR Spectral Features: [17]

  • C-2 and C-3: The chemical shifts of these carbons in the imidazole ring are highly informative.

  • Bridgehead Carbons (C-8a): These carbons typically appear in the downfield region of the spectrum.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the synthesized compounds.[6][16][17] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental formula of a novel derivative.[6]

III. Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives

The diverse biological activities of imidazo[1,2-a]pyridines necessitate a range of in vitro and in vivo assays to evaluate their therapeutic potential.

A. Anticancer Activity

Many imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[5][10]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.

Materials:

  • Cancer cell lines (e.g., NCI-H358 for KRAS G12C-mutated lung cancer)[10]

  • Complete cell culture medium

  • Imidazo[1,2-a]pyridine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the imidazo[1,2-a]pyridine derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

MTT Assay Workflow Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Determination IC50 Determination Absorbance Measurement->IC50 Determination

Caption: Workflow of the MTT assay for cytotoxicity.

B. Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi.[6][18]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Imidazo[1,2-a]pyridine derivatives

  • 96-well microtiter plates

Procedure:

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

IV. Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of lead compounds by systematically modifying their chemical structure. For imidazo[1,2-a]pyridine derivatives, SAR exploration often focuses on the substitution patterns at various positions of the bicyclic core.

For example, in a series of autotaxin inhibitors, it was found that a wide range of substituents are tolerated at the 6-position of the imidazo[1,2-a]pyridine scaffold without a significant loss of potency.[13] However, even slight structural modifications at the 3-position had a strong impact on the activity.[13]

Position of SubstitutionImpact on Autotaxin InhibitionReference
2-positionEthyl group points towards the catalytic pocket[13]
3-positionSubstituents occupy the hydrophobic pocket; modifications have a strong impact on activity[13]
6-positionSubstituents occupy the hydrophobic channel; a broad range of substituents are tolerated[13]
Table 2: Structure-Activity Relationship of Imidazo[1,2-a]pyridine-based Autotaxin Inhibitors.[13]

V. Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a highly attractive framework for the discovery of novel therapeutic agents. The synthetic versatility of this core, coupled with its broad spectrum of biological activities, ensures its continued relevance in medicinal chemistry. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the application of computational tools to guide the design of next-generation imidazo[1,2-a]pyridine-based drugs with enhanced potency and selectivity.

VI. References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. 2024.

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2026.

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. 2021.

  • spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. Benchchem.

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC.

  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry. 2017.

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. 2017.

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. 2024.

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed. 2026.

  • Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica.

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal.

  • Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. Bentham Science. 2024.

  • EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar. ERIC.

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PMC.

  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing.

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. PMC.

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry. 2017.

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. 2018.

  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. DOI.

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org.

Sources

one-pot synthesis of substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines

Authored by a Senior Application Scientist

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a fused heterocyclic system recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation is earned due to its recurrence in a multitude of biologically active compounds and approved pharmaceuticals.[3] Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, including anti-cancer, antiviral, analgesic, and anxiolytic agents.[4][5] Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Minodronic acid (for osteoporosis) feature this core structure, underscoring its pharmacological significance.[6][7]

The immense value of this scaffold necessitates efficient, scalable, and versatile synthetic routes. Traditional multi-step syntheses, such as the condensation of 2-aminopyridines with α-halocarbonyl compounds, often suffer from limitations like the lachrymatory nature and limited availability of reagents.[6][8] Consequently, the field has shifted towards one-pot multicomponent reactions (MCRs), which offer superior atom economy, reduced waste, and operational simplicity by combining multiple starting materials in a single flask to construct complex molecules.[9] This guide provides an in-depth exploration of the preeminent one-pot strategies for synthesizing substituted imidazo[1,2-a]pyridines, focusing on the mechanistic rationale behind the protocols and offering field-proven insights for researchers in drug discovery and development.

The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Cornerstone of Imidazo[1,2-a]pyridine Synthesis

The Groebke-Blackburn-Bienaymé Reaction (GBBR) is an isocyanide-based multicomponent reaction (I-MCR) that has become a dominant strategy for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[7][10] This three-component condensation involves a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide, typically catalyzed by a Brønsted or Lewis acid.[11]

Mechanistic Causality

The power of the GBBR lies in its convergent and bond-forming efficiency. The reaction is initiated by the acid-catalyzed condensation of 2-aminopyridine with an aldehyde to form a reactive Schiff base or iminium ion intermediate. The choice of acid catalyst is critical; Lewis acids like Scandium triflate (Sc(OTf)₃) or green catalysts like ammonium chloride (NH₄Cl) are effective in activating the aldehyde's carbonyl group, thereby facilitating nucleophilic attack by the exocyclic amine of the 2-aminopyridine.[1][12]

The generated iminium ion is then trapped by the nucleophilic isocyanide via a formal [4+1] cycloaddition, forming a nitrilium ion intermediate.[11] The final, irreversible step is an intramolecular nucleophilic attack by the endocyclic nitrogen of the pyridine ring onto the electrophilic nitrilium carbon, which, after proton transfer, yields the aromatic imidazo[1,2-a]pyridine core.[1][11] This elegant cascade ensures that all three components are seamlessly integrated into the final heterocyclic product in a single operation.

Below is a diagram illustrating the generally accepted mechanism for the Groebke-Blackburn-Bienaymé Reaction.

GBB_Mechanism GBB Reaction Mechanism cluster_reactants Reactants R1CHO Aldehyde (R1CHO) Iminium Iminium Ion R1CHO->Iminium Condensation R1CHO->Iminium Amine 2-Aminopyridine Amine->Iminium Condensation Amine->Iminium Iso Isocyanide (R2NC) Nitrilium Nitrilium Intermediate Iso->Nitrilium [4+1] Cycloaddition Iso->Nitrilium Iminium->Nitrilium [4+1] Cycloaddition Iminium->Nitrilium Product 3-Aminoimidazo[1,2-a]pyridine Nitrilium->Product Intramolecular Cyclization Nitrilium->Product Catalyst H+ (Acid Catalyst) Catalyst->Iminium Condensation Catalyst->Iminium

GBB Reaction Mechanism Pathway.
Protocol: Ultrasound-Assisted, Green Synthesis of Imidazo[1,2-a]pyridines via GBBR

This protocol is adapted from methodologies emphasizing green chemistry principles, utilizing ultrasound irradiation to accelerate the reaction and water as a benign solvent.[10] Ultrasound provides mechanical energy that enhances mass transfer and can lead to faster reaction times and higher yields compared to conventional heating.

Step-by-Step Methodology:

  • Reagent Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 2-aminopyridine (1.0 mmol, 1.0 equiv), the desired aldehyde (e.g., furfural, 1.0 mmol, 1.0 equiv), and water (5 mL).

  • Catalyst Addition: Add ammonium chloride (NH₄Cl, 0.1 mmol, 10 mol%) to the mixture. The use of NH₄Cl is advantageous due to its low cost, low toxicity, and effectiveness in this transformation.[1]

  • Isocyanide Addition: Add the isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol, 1.0 equiv) to the flask.

  • Sonication: Place the flask in an ultrasonic cleaning bath, ensuring the water level in the bath is consistent with the level of the reaction mixture. Sonicate at a constant frequency (e.g., 40 kHz) at 60 °C. The elevated temperature is chosen to improve solubility and reaction kinetics, leading to optimal yields.[10]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure substituted imidazo[1,2-a]pyridine.

Data Presentation: Substrate Scope of the Ultrasound-Assisted GBBR

The versatility of the GBBR is demonstrated by its tolerance for a diverse range of substituents on all three components. The following table summarizes representative yields obtained from various starting materials under optimized, ultrasound-assisted conditions.[10]

Entry2-AminopyridineAldehydeIsocyanideProduct Yield (%)
12-aminopyridineFurfuralCyclohexyl isocyanide86
22-amino-5-chloropyridineFurfuralCyclohexyl isocyanide86
32-amino-5-cyanopyridineFurfuralCyclohexyl isocyanide67
42-amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanide80

The A³ Coupling: A Metal-Catalyzed Route to C3-Alkynylated Imidazo[1,2-a]pyridines

The Aldehyde-Amine-Alkyne (A³) coupling is another powerful three-component, one-pot reaction that provides access to a different class of substituted imidazo[1,2-a]pyridines. This approach typically involves a 2-aminopyridine, an aldehyde, and a terminal alkyne, and is mediated by a metal catalyst, most commonly copper or iron.[12][13]

Mechanistic Causality

The A³ coupling is fundamentally different from the GBBR. It begins with the formation of a propargylamine intermediate from the aldehyde, the secondary amine (in this case, the 2-aminopyridine), and the terminal alkyne. However, in the context of imidazo[1,2-a]pyridine synthesis, the reaction proceeds via a domino sequence.

First, the aldehyde and 2-aminopyridine condense to form an imine, similar to the GBBR. Concurrently, the metal catalyst (e.g., a copper(I) salt or iron nanoparticles) interacts with the terminal alkyne to form a metal acetylide complex.[13] This activated alkyne then attacks the imine to form a key propargylamine intermediate. The final step is a metal-catalyzed 5-exo-dig intramolecular cyclization, where the endocyclic nitrogen of the pyridine ring attacks the alkyne, leading to the formation of the five-membered imidazole ring.[9] The use of magnetic nanoparticles (e.g., nano-Fe₃O₄) as catalysts is a significant advancement, as they provide a high surface area for catalysis and can be easily recovered using an external magnet, aligning with green chemistry principles.[9][14]

The diagram below outlines the key steps in the magnetic nanoparticle-catalyzed A³ coupling for imidazo[1,2-a]pyridine synthesis.

A3_Workflow A³ Coupling Workflow cluster_domino Domino Sequence Start Combine: - 2-Aminopyridine - Aldehyde - Terminal Alkyne AddCatalyst Add Magnetic Nano-Fe3O4 Catalyst Start->AddCatalyst Reaction Heat at 110 °C (Domino Reaction) AddCatalyst->Reaction Step1 Imine Formation Step2 Propargylamine Formation Step3 5-exo-dig Cyclization MagneticSep Magnetic Separation of Catalyst Step1->Step2 Step2->Step3 Step3->MagneticSep Purify Column Chromatography MagneticSep->Purify Product Substituted Imidazo[1,2-a]pyridine Purify->Product

A³ Coupling Experimental Workflow.
Protocol: Magnetically Recoverable Catalyst for A³ Coupling

This protocol describes an efficient and environmentally friendly synthesis using a magnetically separable catalyst, which simplifies purification and allows for catalyst recycling.[9]

Step-by-Step Methodology:

  • Reactor Setup: To a screw-capped vial, add 2-aminopyridine (1.0 mmol, 1.0 equiv), an aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 equiv), a terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv), and the magnetic nano-Fe₃O₄–KHSO₄·SiO₂ catalyst (specify loading, e.g., 10 mg).

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath at 110 °C. The reaction is typically conducted solvent-free or in a high-boiling solvent like DMF.[9][15]

  • Reaction Monitoring: Stir the mixture for the specified time (e.g., 24 hours), monitoring by TLC until the starting materials are consumed.

  • Catalyst Recovery: After cooling to room temperature, add a solvent like ethanol to the mixture. Place a strong external magnet against the side of the vial. The magnetic catalyst will be attracted to the magnet, allowing the clear supernatant containing the product to be decanted.

  • Catalyst Washing: Wash the recovered catalyst with ethanol several times, decanting the washings. The catalyst can be dried and reused for subsequent reactions.

  • Product Isolation: Combine the initial supernatant and the washings and remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to obtain the pure imidazo[1,2-a]pyridine product.

Data Presentation: Optimization of A³ Coupling Conditions

The efficiency of the A³ coupling is highly dependent on parameters such as the catalyst, solvent, and temperature. The table below illustrates a typical optimization study for a model reaction.[9]

EntryCatalystSolventTemperature (°C)Yield (%)
1NoneToluene110No Reaction
2FeCl₃Toluene11045
3CuIToluene11065
4Nano-Fe₃O₄Toluene11072
5Nano-Fe₃O₄–KHSO₄·SiO₂Toluene11085
6Nano-Fe₃O₄–KHSO₄·SiO₂DMF11082
7Nano-Fe₃O₄–KHSO₄·SiO₂None 110 92
8Nano-Fe₃O₄–KHSO₄·SiO₂None8060

Data based on the reaction of 2-aminopyridine, benzaldehyde, and phenylacetylene.[9] The results clearly indicate that the magnetic nano-Fe₃O₄–KHSO₄·SiO₂ catalyst under solvent-free conditions at 110 °C provides the optimal yield.

Conclusion and Future Outlook

One-pot multicomponent reactions represent the state-of-the-art in the efficient and sustainable synthesis of substituted imidazo[1,2-a]pyridines. Strategies like the Groebke-Blackburn-Bienaymé reaction and the A³ coupling provide robust and versatile platforms for accessing diverse libraries of these medicinally important scaffolds. The causality behind these reactions—rooted in the sequential formation of reactive intermediates within a single flask—is key to their success.

Future advancements will likely focus on expanding the scope of these reactions and further enhancing their environmental compatibility. The development of novel, recoverable, and highly active catalysts, such as the magnetic nanocatalysts discussed, is a significant step in this direction.[14] Furthermore, the integration of enabling technologies like microwave irradiation, sonochemistry, and continuous flow synthesis will continue to push the boundaries of efficiency, reducing reaction times and improving yields, thereby accelerating the drug discovery process for this privileged class of heterocycles.[12][16]

References
  • Simple and Efficient One-Pot Synthesis of Imidazo[1,2-a]pyridines Catalyzed by Magnetic Nano-Fe3O4–KHSO4·SiO2. (Synlett).
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (BIO Web of Conferences).
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (MDPI).
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (MDPI).
  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. (RSC Publishing).
  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. (Sciforum).
  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (MDPI).
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (Semantic Scholar).
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (Beilstein Journal of Organic Chemistry).
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (ACS Omega).
  • Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction C
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (MDPI).
  • The Groebke-Blackburn-Bienaymé Reaction.
  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (Organic Chemistry Portal).
  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic arom
  • Groebke-Blackburn-Bienaymé reaction to give imidazo[1,2-a]pyridines.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (E3S Web of Conferences).
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (ACS Omega).
  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution.

Sources

The Architectures of Imidazo[1,2-a]pyridine: Mechanistic Pathways and Advanced Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged nitrogen-fused bicyclic pharmacophore, serving as the structural backbone for numerous blockbuster therapeutics, including the anxiolytic alpidem, the hypnotic zolpidem, and various emerging antiviral and anticancer agents. For drug development professionals and synthetic chemists, mastering the mechanistic nuances of its formation is critical for optimizing yield, directing regioselectivity, and expanding substrate scope. This whitepaper provides an in-depth mechanistic analysis of the core synthetic pathways—ranging from classical bimolecular condensations to advanced multicomponent reactions—and translates these principles into self-validating experimental protocols.

Mechanistic Foundations of Scaffold Formation

The Classical Condensation Pathway (Tschitschibabin-Type)

The most traditional and widely utilized method for constructing the imidazo[1,2-a]pyridine core involves the bimolecular condensation of 2-aminopyridines with α-halocarbonyl compounds. This approach is rooted in the pioneering amination chemistry developed by Aleksei Chichibabin 1.

Causality in Regioselectivity: A common misconception is that the primary exocyclic amine (–NH₂) initiates the nucleophilic attack. However, mechanistic studies confirm that the endocyclic pyridine nitrogen is the primary nucleophile. The lone pair on the exocyclic amine is delocalized into the electron-deficient pyridine ring via resonance, which drastically reduces its nucleophilicity. Conversely, the endocyclic nitrogen's lone pair resides in an orthogonal sp2 orbital, making it highly available for an SN​2 displacement of the halide on the α-haloketone.

Following the initial alkylation, a pyridinium intermediate is formed. The exocyclic amine then undergoes an intramolecular cyclization by attacking the pendant carbonyl carbon, forming a cyclic hemiaminal. Subsequent dehydration restores full aromaticity, yielding the stable imidazo[1,2-a]pyridine system.

Condensation A 2-Aminopyridine + α-Haloketone B S_N2 Alkylation (Endocyclic N) A->B C Pyridinium Salt Intermediate B->C D Intramolecular Cyclization C->D E Cyclic Hemiaminal D->E F Dehydration (-H2O) E->F G Imidazo[1,2-a]pyridine F->G

Mechanistic pathway of imidazo[1,2-a]pyridine formation via α-haloketone condensation.

The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

To access highly substituted 3-aminoimidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction is the premier methodology. This reaction couples a 2-aminoazine, an aldehyde, and an isocyanide 2.

Causality in Catalyst Selection: The GBB reaction requires acid catalysis to activate the aldehyde. While Lewis acids (e.g., Sc(OTf)3​ ) are common, they can be moisture-sensitive and toxic. Recent advancements utilize Phosphotungstic Acid (HPW), a strong, green Brønsted acid. HPW selectively protonates the aldehyde, facilitating rapid condensation with 2-aminopyridine to form a Schiff base (iminium ion). The isocyanide then undergoes a formal [4+1] cycloaddition with the iminium ion. A subsequent 1,3-hydrogen shift and aromatization drive the reaction to completion. HPW is chosen because its massive polyoxometalate anion provides a stabilizing microenvironment for the nitrilium intermediate without causing the polymerization of the isocyanide.

GBB N1 2-Aminopyridine + Aldehyde N2 Brønsted Acid Catalysis (e.g., HPW) N1->N2 N3 Schiff Base / Iminium Ion N2->N3 N4 Isocyanide Addition ([4+1] Cycloaddition) N3->N4 N5 Nitrilium Intermediate N4->N5 N6 1,3-Hydrogen Shift & Aromatization N5->N6 N7 3-Aminoimidazo[1,2-a]pyridine N6->N7

Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction mechanism.

Transition-Metal Catalyzed Oxidative C-H Annulation

Modern green chemistry initiatives have driven the development of oxidative C-H amination strategies, bypassing the need for pre-functionalized α-haloketones. Utilizing Copper(I) catalysts (e.g., CuI) under aerobic conditions or with iodine ( I2​ ) as an oxidant, 2-aminopyridines can be directly coupled with simple ketones 3. This proceeds via an Ortoleva-King type mechanism where the ketone is oxidized in situ to an α-iodo intermediate, followed by nucleophilic capture by the pyridine.

Quantitative Comparative Analysis

To aid synthetic design, the following table summarizes the operational metrics of the three primary pathways 4:

Synthetic RouteReagentsCatalyst / AdditiveTemp & TimeYield RangeAtom Economy & Green Metrics
Classical Condensation 2-Aminopyridine, α-haloketoneBase (e.g., NaHCO3​ )60–80°C, 4–12h60–85%Moderate: Generates stoichiometric HX waste; lachrymatory reagents.
GBB Multicomponent 2-Aminopyridine, Aldehyde, IsocyanideHPW (2 mol%) or Sc(OTf)3​ MW (120°C), 30 min74–99%High: Water is the only byproduct; excellent atom economy.
Oxidative C-H Annulation 2-Aminopyridine, KetoneCuI, O2​ or I2​ 100–120°C, 12–24h50–80%Moderate-High: Avoids toxic haloketones, but requires metal/oxidant.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems . Each step contains a specific physical or spectroscopic checkpoint to ensure the reaction is proceeding along the correct mechanistic pathway before advancing.

Protocol A: HPW-Catalyzed Microwave-Assisted GBB Synthesis

Objective: Rapid synthesis of 3-aminoimidazo[1,2-a]pyridines with high atom economy.

  • Reagent Assembly: In a 10 mL microwave vial, dissolve 2-aminopyridine (1.0 mmol) and the target aldehyde (1.0 mmol) in absolute ethanol (3.0 mL).

    • Validation Checkpoint 1: Stir for 5 minutes at room temperature. A slight yellowing of the solution indicates the initial formation of the Schiff base.

  • Catalyst & Isocyanide Addition: Add phosphotungstic acid (HPW, 2 mol%) followed by the isocyanide (1.0 mmol). Seal the vial with a crimp cap.

  • Microwave Irradiation: Subject the mixture to microwave heating at 120°C for 30 minutes.

    • Validation Checkpoint 2 (TLC): Spot the crude mixture against the starting aldehyde on a silica TLC plate (Eluent: Hexane/EtOAc 7:3). The aldehyde spot must be completely consumed.

    • Validation Checkpoint 3 (UV): Examine the TLC plate under 365 nm UV light. The product spot will exhibit an intense blue/green fluorescence, a highly specific physical marker of the fully aromatized imidazo[1,2-a]pyridine core.

  • Workup: Evaporate the ethanol under reduced pressure. Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO3​ to neutralize the HPW catalyst.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and purify via flash column chromatography.

    • Validation Checkpoint 4 (NMR): 1H NMR must show the disappearance of the aldehyde proton (~9.5-10.5 ppm) and the appearance of a characteristic highly deshielded proton at C-5 of the imidazo[1,2-a]pyridine ring (typically ~8.0-8.5 ppm, doublet).

Workflow W1 1. Reagent Mixing (EtOH, HPW) W2 2. Microwave Irradiation W1->W2 W3 3. TLC & UV Validation W2->W3 W4 4. Aqueous Workup & Neutralization W3->W4 W5 5. Chromatography & NMR Check W4->W5

Step-by-step experimental workflow for microwave-assisted GBB synthesis.

Protocol B: Catalyst-Free Condensation with α-Haloketones

Objective: Traditional synthesis of 2-substituted imidazo[1,2-a]pyridines.

  • Reaction Setup: Dissolve 2-aminopyridine (1.0 mmol) and α-bromoacetophenone (1.05 mmol) in neat ethanol (5 mL). Do not add base initially.

  • Alkylation Phase: Reflux the mixture at 80°C for 2 hours.

    • Validation Checkpoint 1: A heavy precipitate will form in the flask. This is the pyridinium hydrobromide salt intermediate. If no precipitate forms, the endocyclic nitrogen alkylation has failed (check reagent purity).

  • Cyclization Phase: Cool the mixture to room temperature, add NaHCO3​ (1.5 mmol) to neutralize the hydrobromide salt, and reflux for an additional 4 hours to drive the dehydration.

    • Validation Checkpoint 2: The precipitate will dissolve as the salt is neutralized and the cyclized, neutral imidazo[1,2-a]pyridine is formed.

  • Isolation: Pour the mixture into ice water. The product will precipitate as a solid, which can be filtered and recrystallized from ethanol.

Conclusion

The synthesis of the imidazo[1,2-a]pyridine scaffold is a masterclass in heterocyclic reactivity. By understanding the underlying causality—such as the superior nucleophilicity of the endocyclic nitrogen or the stabilizing effects of polyoxometalate catalysts in multicomponent reactions—researchers can rationally design workflows that maximize yield and purity. Implementing self-validating protocols ensures that these mechanistic principles are actively monitored on the benchtop, reducing failure rates in early-stage drug discovery.

References

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review Source: E3S Web of Conferences URL
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: ACS Omega URL
  • HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines Source: Beilstein Journal of Organic Chemistry URL
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Source: PMC / National Institutes of Health URL

Sources

The Imidazo[1,2-a]Pyridine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of the Imidazo[1,2-a]Pyridine Scaffold

The imidazo[1,2-a]pyridine core, a fused bicyclic heterocycle, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic and structural features allow for diverse interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of the imidazo[1,2-a]pyridine core, offering insights for researchers, scientists, and drug development professionals. We will explore the nuances of how substituent modifications on this versatile scaffold influence its therapeutic potential across various disease areas, from oncology to infectious diseases and central nervous system disorders.

Physicochemical Properties and Structural Features

The imidazo[1,2-a]pyridine system consists of a pyridine ring fused to an imidazole ring. This fusion results in a planar, aromatic structure with a unique distribution of electron density, making it an attractive scaffold for designing molecules that can engage in various non-covalent interactions with biological macromolecules. The nitrogen atom at position 1 and the nitrogen at position 4 are key features influencing the molecule's hydrogen bonding capacity and overall polarity.

Therapeutic Significance: A Scaffold of Broad Utility

The therapeutic relevance of the imidazo[1,2-a]pyridine core is underscored by the number of marketed drugs and clinical candidates that incorporate this scaffold. Notable examples include:

  • Zolpidem (Ambien®): A widely prescribed sedative-hypnotic for the treatment of insomnia.[3][4][5]

  • Alpidem (Ananxyl®): An anxiolytic agent.[6][7]

  • Saripidem: An anxiolytic and sedative compound.[8][][10][11]

  • Olprinone: Used in the management of acute heart failure.[12]

  • Tegobuvir: An investigational antiviral agent for hepatitis C.[13]

These examples highlight the diverse therapeutic applications of this remarkable scaffold, which also exhibits promising anticancer, antitubercular, antibacterial, and anti-inflammatory properties.[14]

General Synthetic Strategies: Building the Core

The construction of the imidazo[1,2-a]pyridine core is typically achieved through well-established synthetic methodologies. One of the most common approaches is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[15] Variations of this method, including multicomponent reactions, have been developed to allow for the efficient generation of a diverse library of derivatives.[16][17]

Representative Synthetic Scheme: One-Pot Synthesis of Imidazo[1,2-a]pyridines

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products 2-aminopyridine 2-Aminopyridine reaction_center 2-aminopyridine->reaction_center + alpha-bromoacetophenone α-Bromoacetophenone alpha-bromoacetophenone->reaction_center + Base Base (e.g., K2CO3) Solvent (e.g., DMF) Room Temperature Base->reaction_center imidazo_product 2-Phenylimidazo[1,2-a]pyridine reaction_center->imidazo_product One-Pot Reaction

Caption: General one-pot synthesis of 2-phenylimidazo[1,2-a]pyridine.

Structure-Activity Relationship (SAR) for Major Therapeutic Areas

The following sections delve into the specific SAR of the imidazo[1,2-a]pyridine core for key therapeutic applications.

Anticancer Activity: Targeting Key Oncogenic Pathways

The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[1][2] These compounds exert their effects through various mechanisms, including the inhibition of kinases involved in tumor progression and the induction of apoptosis.[1][18]

SAR Insights:

  • Position 2: Substitution at the C2 position with an aryl or heteroaryl group is a common feature in many anticancer imidazo[1,2-a]pyridines. The nature of the substituent on this phenyl ring can significantly influence activity.[19]

  • Position 3: The introduction of various side chains at the C3 position has been explored to enhance potency and modulate physicochemical properties.

  • Position 6: Halogen substitution, such as iodine, at the C6 position has been shown to be beneficial for activity in some series.[20]

  • Position 7: The presence of a methyl group at the C7 position has been found to be important for the activity of certain anticancer derivatives.[19]

Compound SeriesKey SubstitutionsAnticancer Activity (IC50)Target/Mechanism
Imidazo[1,2-a]pyridine-based pyran bis-heterocycles Varied substitutions on the pyran and imidazopyridine ringsVaries with substitutionCell wall synthesis inhibition in bacteria, potential for anticancer applications
IP-5, IP-6, IP-7 Novel imidazo[1,2-a]pyridine derivativesIP-5: 45µM, IP-6: 47.7µM, IP-7: 79.6µM against HCC1937 breast cancer cellsInduction of cell cycle arrest (increased p53 and p21) and extrinsic apoptosis (increased caspase 7, 8, and PARP cleavage)[18]
Covalent KRAS G12C Inhibitors Imidazo[1,2-a]pyridine core with a covalent warheadPotent activity against KRAS G12C-mutated NCI-H358 cellsCovalent inhibition of KRAS G12C[21]
Nek2 Inhibitors Imidazo[1,2-a]pyridine scaffoldPotent in vitro and in vivo antitumor activityInhibition of Nek2 kinase[22]

Illustrative Signaling Pathway: PI3K/Akt Pathway Inhibition

PI3K_Akt_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by imidazo[1,2-a]pyridine derivatives.

Antitubercular Activity: A New Front Against a Global Threat

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents.[23] The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of novel anti-TB drugs.[24]

SAR Insights:

  • Position 2: A methyl group at the C2 position is often found in potent antitubercular imidazo[1,2-a]pyridines.[24]

  • Position 3: The C3 position is a key point for modification. Carboxamide derivatives at this position have shown excellent activity.[24][25] Bulky and lipophilic biaryl ethers attached to the carboxamide have demonstrated nanomolar potency.[24]

  • Position 7: A methyl group at the C7 position is also a common feature in highly active compounds.[24] Substitution with a chloro group at this position can diminish activity.[25]

Mechanism of Action:

Several potent imidazo[1,2-a]pyridine-based antitubercular agents have been shown to target the QcrB subunit of the ubiquinol cytochrome c reductase, a key enzyme in the electron transport chain of Mtb.[25][26]

Compound SeriesKey SubstitutionsAntitubercular Activity (MIC)
Imidazo[1,2-a]pyridine-3-carboxamides 2,7-dimethyl substitution; bulky, lipophilic biaryl ethers at C3-carboxamideMIC90 ≤0.006 μM against Mtb[24]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides 4-Bromo substitution on the phenoxy ringMIC90 of 0.069–0.174 μM against drug-susceptible Mtb[24]
Imidazo-[1,2-a]-pyridine amides (IPA) Varied amide substitutionsIPA-6: MIC 0.05 µg/mL[27]
Antiviral Activity: Combating Viral Infections

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as antiviral agents, particularly against human cytomegalovirus (CMV) and varicella-zoster virus (VZV).[28][29]

SAR Insights:

  • Position 3: The presence of a thioether side chain at the C3 position is crucial for antiviral activity.[28][29][30]

  • Positions 7 and 8: Methyl substitutions at the C7 and C8 positions have been shown to enhance activity against CMV and VZV.[28]

  • Hydrophobicity: Structure-activity relationship studies have identified hydrophobicity (logP) as a key factor influencing the antiviral activity of these compounds.[30]

CompoundKey SubstitutionsAntiviral Activity
7-methyl-3-[(benzylthio)methyl]imidazo[1,2-a]pyridine 7-methyl, 3-benzylthiomethylMarked activity against CMV and VZV[28]
8-methyl-3-[(benzylthio)methyl]imidazo[1,2-a]pyridine 8-methyl, 3-benzylthiomethylMarked activity against CMV and VZV[28]
Dibromoimidazo[1,2-a]pyridines with thioether side chain Dibromo substitution, thioether at C3Antiviral activity predicted by hydrophobicity[30]
Antibacterial Activity: Addressing the Challenge of Resistance

The imidazo[1,2-a]pyridine scaffold has also been explored for its antibacterial properties against both Gram-positive and Gram-negative bacteria.[12][19]

SAR Insights:

  • Position 2: The nature of the substituent on a phenyl ring at the C2 position influences antibacterial activity.[19]

  • Position 7: Substituents at the C7 position also play a role in determining the antibacterial potency.[19]

  • Chalcone Derivatives: Imidazo[1,2-a]pyridine chalcone derivatives have shown good activity against various bacterial strains.[31]

Compound SeriesKey SubstitutionsAntibacterial Activity
Imidazo[1,2-a]pyridine derivatives Varied substituents at C2-phenyl and C7Remarkable inhibitory activity against various bacterial strains[19]
Imidazo[1,2-a]pyridine chalcones Chalcone moietyGood activity against Gram-positive and Gram-negative bacteria[31]
CNS Activity: Modulating GABA-A Receptors

The imidazo[1,2-a]pyridine core is the foundation for a class of non-benzodiazepine drugs that act as positive allosteric modulators of the GABAA receptor, leading to sedative, hypnotic, and anxiolytic effects.[3][10][11][32]

SAR Insights for GABA-A Receptor Binders:

  • Position 2: A substituted phenyl ring at the C2 position is a common feature. For example, Zolpidem has a 4-methylphenyl group.[4]

  • Position 3: An acetamide group at the C3 position is present in Zolpidem.[4]

  • Position 6: A methyl group at the C6 position is found in Zolpidem.[4]

  • Overall Lipophilicity: The lipophilicity of the molecule plays a crucial role in its ability to cross the blood-brain barrier and access the GABAA receptors in the central nervous system.

DrugKey Structural FeaturesPrimary Therapeutic Use
Zolpidem 2-(4-methylphenyl)-6-methyl-N,N-dimethylimidazo[1,2-a]pyridin-3-yl]acetamideSedative-hypnotic for insomnia[3][4][5]
Alpidem 2-(4-chlorophenyl)-6-chloro-N,N-dipropylimidazo[1,2-a]pyridine-3-acetamideAnxiolytic[6][7]
Saripidem N-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]-N-methylbutanamideSedative and anxiolytic[8][][10][11]

Experimental Protocols

To facilitate further research and development in this area, we provide the following generalized experimental protocols.

General Procedure for the Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines

This protocol describes a common method for the synthesis of the imidazo[1,2-a]pyridine core.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) (5 mL) in a round-bottom flask, add the desired α-bromoacetophenone (1.1 mmol) and a base such as potassium carbonate (K2CO3) (2.0 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, pour the mixture into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2,3-disubstituted imidazo[1,2-a]pyridine.

  • Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Experimental Workflow Diagram

Synthesis_Workflow Start Start Reaction_Setup 1. Reaction Setup: - 2-Aminopyridine - α-Bromoacetophenone - Base (K2CO3) - Solvent (DMF) Start->Reaction_Setup Reaction 2. Stir at Room Temperature (12-24h) Reaction_Setup->Reaction TLC_Monitoring Monitor by TLC Reaction->TLC_Monitoring TLC_Monitoring->Reaction Incomplete Workup 3. Quench with Ice Water TLC_Monitoring->Workup Complete Extraction 4. Extract with Ethyl Acetate Workup->Extraction Drying_Concentration 5. Dry and Concentrate Extraction->Drying_Concentration Purification 6. Column Chromatography Drying_Concentration->Purification Characterization 7. Spectroscopic Analysis (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A typical workflow for the synthesis and purification of imidazo[1,2-a]pyridine derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (imidazo[1,2-a]pyridine derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The MABA is a commonly used method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0.

  • Inoculation: Inoculate the wells with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well.

  • Second Incubation: Incubate the plates for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine core continues to be a highly valuable scaffold in the pursuit of novel therapeutics. The extensive body of research on its SAR has provided a solid foundation for the rational design of potent and selective modulators of a wide range of biological targets. Future efforts in this field will likely focus on:

  • Target-Specific Design: Leveraging computational tools and structural biology to design derivatives with enhanced selectivity for specific targets, thereby minimizing off-target effects.

  • Exploration of New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas where it has shown promise, such as neurodegenerative diseases and inflammatory disorders.

  • Development of Novel Synthetic Methodologies: Creating more efficient and versatile synthetic routes to access a wider chemical space of imidazo[1,2-a]pyridine derivatives.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their drug-like characteristics.

The continued exploration of the rich chemistry and biology of the imidazo[1,2-a]pyridine core holds great promise for the discovery of the next generation of innovative medicines.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (URL: )
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL: [Link])

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (URL: [Link])

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential - PubMed. (URL: [Link])

  • The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... - ResearchGate. (URL: [Link])

  • The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents.... - ResearchGate. (URL: [Link])

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - MDPI. (URL: [Link])

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (URL: [Link])

  • [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions] - PubMed. (URL: [Link])

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters. (URL: [Link])

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC. (URL: [Link])

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (URL: [Link])

  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents | Journal of Medicinal Chemistry. (URL: [Link])

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed. (URL: [Link])

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed. (URL: [Link])

  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. (URL: [Link])

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed. (URL: [Link])

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety - Taylor & Francis. (URL: [Link])

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed. (URL: [Link])

  • ZOLPIDEM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - Lirias - KU Leuven. (URL: [Link])

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (URL: [Link])

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC. (URL: [Link])

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (URL: [Link])

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. (URL: [Link])

  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives - Der Pharma Chemica. (URL: [Link])

  • Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation - PubMed. (URL: [Link])

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - ResearchGate. (URL: [Link])

  • Saripidem - Grokipedia. (URL: [Link])

  • Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor - PubMed. (URL: [Link])

  • Saripidem - bionity.com. (URL: [Link])

  • ALPIDEM - Inxight Drugs. (URL: [Link])

  • Alpidem - Wikipedia. (URL: [Link])

  • Alpidem - wikidoc. (URL: [Link])

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. - ResearchGate. (URL: [Link])

  • Saripidem - Wikipedia. (URL: [Link])

  • alpidem - Drug Central. (URL: [Link])

  • Imidazopyridine - Wikipedia. (URL: [Link])

  • Alpidem | C21H23Cl2N3O | CID 54897 - PubChem - NIH. (URL: [Link])

  • Zolpidem - Wikipedia. (URL: [Link])

  • zolpidem - ClinPGx. (URL: [Link])

  • Zolpidem: MedlinePlus Drug Information. (URL: [Link])

Sources

Unlocking the Potential of Imidazo[1,2-a]pyridines: A Guide to Theoretical and Computational Exploration

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Accelerating Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in numerous marketed drugs and its versatile photophysical properties.[1][2] This nitrogen-bridged heterocyclic system offers a unique combination of structural rigidity and synthetic accessibility, making it a "privileged scaffold" for drug discovery.[1] Its derivatives have demonstrated a vast range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5] This guide provides an in-depth look at the theoretical and computational methodologies that are pivotal in understanding and predicting the behavior of these remarkable compounds, thereby accelerating the design and development of novel therapeutics and functional materials.

The Computational Chemist's Toolkit: Core Methodologies

The synergy between experimental synthesis and computational modeling is crucial for modern chemical research. For imidazo[1,2-a]pyridines, several computational techniques are routinely employed to elucidate their electronic structure, reactivity, and biological interactions.

Density Functional Theory (DFT): The Workhorse for Electronic Structure

DFT has become the primary tool for investigating the structural and electronic properties of imidazo[1,2-a]pyridine derivatives.[6][7] This quantum mechanical method offers a favorable balance between computational cost and accuracy.

  • Why DFT? DFT calculations allow us to determine the optimized molecular geometry, which can be validated against experimental data like X-ray crystallography.[3] It also provides invaluable insights into the distribution of electrons within the molecule through the analysis of frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's reactivity and photophysical properties.[6]

  • Practical Application: A typical DFT study on an imidazo[1,2-a]pyridine derivative might employ the B3LYP functional with a 6-311++G(d,p) basis set to perform geometry optimization and frequency calculations.[6][7] The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.

Time-Dependent Density Functional Theory (TD-DFT): Unraveling Photophysical Properties

Many imidazo[1,2-a]pyridine derivatives exhibit interesting fluorescence and other photophysical behaviors, making them suitable for applications as chemosensors, bioimaging agents, and in optoelectronic devices.[2] TD-DFT is an extension of DFT that allows for the study of molecules in their excited states.

  • Why TD-DFT? This method is instrumental in predicting the absorption and emission spectra of new dye molecules.[8] By calculating the energies of electronic transitions, researchers can understand and fine-tune the color and fluorescence properties of imidazo[1,2-a]pyridine-based dyes.[8][9]

  • Practical Application: TD-DFT calculations can be used to investigate phenomena like Excited-State Intramolecular Proton Transfer (ESIPT), a process that is key to the large Stokes shifts observed in some fluorescent probes.[8] The choice of functional and basis set, as well as the inclusion of solvent effects (e.g., through the Polarizable Continuum Model), is crucial for obtaining results that correlate well with experimental spectroscopic data.

Molecular Docking: Predicting Biological Interactions

In the realm of drug discovery, molecular docking is an indispensable tool for predicting how a small molecule (ligand), such as an imidazo[1,2-a]pyridine derivative, will bind to the active site of a target protein.[3][5]

  • Why Molecular Docking? Docking simulations provide a model of the ligand-protein complex, highlighting key intermolecular interactions like hydrogen bonds and hydrophobic contacts.[6] This information is vital for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors.[3][4]

  • Practical Application: For a series of newly synthesized imidazo[1,2-a]pyridine derivatives with potential antibacterial activity, molecular docking could be used to predict their binding affinity to a bacterial enzyme like GyrB.[6] The docking scores, which estimate the binding energy, can then be used to prioritize which compounds should be synthesized and tested in vitro.[6]

A Practical Workflow for Computational Analysis

A well-designed computational workflow ensures that the generated data is reliable and provides meaningful insights. The following diagram illustrates a typical workflow for the theoretical study of a novel imidazo[1,2-a]pyridine derivative.

Computational Workflow for Imidazo[1,2-a]pyridines cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_docking Molecular Docking mol_structure Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis fmo_analysis FMO Analysis (HOMO, LUMO, Energy Gap) geom_opt->fmo_analysis excited_state Excited State Calculations geom_opt->excited_state ligand_prep Prepare Ligand (Optimized Geometry) geom_opt->ligand_prep verify_min Verify True Minimum (No Imaginary Frequencies) freq_analysis->verify_min absorption_spectra Predict Absorption Spectra excited_state->absorption_spectra emission_spectra Predict Emission Spectra excited_state->emission_spectra protein_prep Prepare Protein Target docking_sim Run Docking Simulation protein_prep->docking_sim ligand_prep->docking_sim analyze_poses Analyze Binding Poses and Interactions docking_sim->analyze_poses

Caption: A typical computational workflow for studying imidazo[1,2-a]pyridine derivatives.

Case Study: Designing Novel Antibacterial Agents

Let's consider a hypothetical scenario where we are designing new imidazo[1,2-a]pyridine-based antibacterial agents targeting the bacterial enzyme GyrB.

Step 1: Initial Design and DFT Optimization

A series of azo-linked imidazo[1,2-a]pyridine derivatives are designed. The first step in the computational analysis is to perform DFT calculations to obtain the optimized 3D structure of each compound.[7] This is crucial because the conformation of the molecule will directly impact its ability to fit into the enzyme's active site.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
4a -6.21-2.453.76
4b -6.15-2.583.57
4c -6.32-2.613.71
4e -6.28-2.773.51

Table based on data from recent studies on azo-based imidazo[1,2-a]pyridines.[6]

The analysis of the FMOs can provide insights into the electronic properties and reactivity of the compounds. A smaller HOMO-LUMO gap generally suggests a higher reactivity.[6]

Step 2: Molecular Docking Simulations

With the optimized structures, we can proceed to molecular docking simulations. The goal is to predict which of our designed compounds will bind most effectively to the GyrB active site.

Molecular Docking Schematic cluster_protein Protein Active Site (GyrB) cluster_ligand Imidazo[1,2-a]pyridine Ligand P1 Residue A P2 Residue B P3 Residue C L1 Ligand L1->P1 H-Bond L1->P2 Hydrophobic L1->P3 H-Bond

Caption: Schematic of an imidazo[1,2-a]pyridine derivative interacting with a protein active site.

The docking results provide a binding affinity score (e.g., in kcal/mol) and a predicted binding pose.

CompoundDocking Score (kcal/mol)Key Interacting Residues
4b -10.4Asp73, Asn46, Glu50
4c -9.8Asp73, Arg76
4e -9.5Asp73, Thr165

Table illustrating hypothetical docking results based on published data.[6]

In this hypothetical case, compound 4b shows the most favorable docking score, suggesting it has the highest potential for potent antibacterial activity.[6] The analysis of the binding pose reveals key hydrogen bonding interactions with specific amino acid residues in the active site, providing a rationale for its predicted high affinity. This information is invaluable for guiding the next round of synthesis and optimization.

Step-by-Step Protocol: Performing a DFT Geometry Optimization

This protocol outlines the general steps for performing a geometry optimization of an imidazo[1,2-a]pyridine derivative using a computational chemistry software package like Gaussian.

  • Build the Initial Structure: Using a molecular editor (e.g., GaussView, Avogadro), draw the 2D structure of the imidazo[1,2-a]pyridine derivative and perform an initial 3D cleanup.

  • Prepare the Input File: Create an input file (.gjf or .com) that specifies the calculation parameters.

    • Route Section (# line): This line defines the type of calculation. For a geometry optimization followed by a frequency calculation in the gas phase, it would look like this: #p opt freq b3lyp/6-311++g(d,p)

      • opt: Requests a geometry optimization.

      • freq: Requests a frequency calculation to be performed on the optimized geometry.

      • b3lyp/6-311++g(d,p): Specifies the DFT functional and basis set.[6][7]

    • Charge and Multiplicity: Specify the overall charge of the molecule (usually 0 for a neutral molecule) and its spin multiplicity (usually 1 for a singlet state).

    • Molecular Specification: Provide the atomic coordinates of the molecule in Cartesian or Z-matrix format.

  • Run the Calculation: Submit the input file to the computational chemistry software.

  • Analyze the Output:

    • Convergence: Check the output file to ensure that the geometry optimization has converged successfully.

    • Optimized Geometry: Extract the final, optimized coordinates of the molecule.

    • Frequency Analysis: Examine the results of the frequency calculation. There should be no negative (imaginary) frequencies, which confirms that the structure is a true minimum on the potential energy surface.

    • Thermochemistry: The output will also contain important thermochemical data, such as the zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

    • Molecular Orbitals: Analyze the energies and shapes of the HOMO and LUMO.

The Future is Integrated

The study of imidazo[1,2-a]pyridines is a vibrant and rapidly evolving field.[1] The integration of computational chemistry with synthetic efforts, high-throughput screening, and detailed pharmacokinetic studies is accelerating the discovery of new drug candidates and advanced materials.[1] By leveraging the predictive power of theoretical models, researchers can navigate the vast chemical space with greater efficiency, reducing the time and cost associated with experimental work and ultimately bringing innovative solutions to the forefront of science and medicine.

References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. Available from: [Link]

  • Camacho, C. et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Molecular Physics. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available from: [Link]

  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. The Journal of Organic Chemistry. Available from: [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Publications. Available from: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). End-of-Content Generation Consortium. Available from: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available from: [Link]

  • Theoretical and Experimental Investigation of a New Imidazo (1,2-a) Pyridine Derivative as a Corrosion Inhibitor for the Carbon Steel Surface in the Saline Media. ResearchGate. Available from: [Link]

  • A DFT Study on the Reaction Mechanism for Dihydroimidazo[1,2-a]pyridine Synthesis. ResearchGate. Available from: [Link]

  • Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies | Request PDF. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. National Center for Biotechnology Information. Available from: [Link]

Sources

Initial Biological Screening of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] This heterocyclic system has been extensively investigated, revealing its potential in developing novel drugs for various indications, including anticancer, antimicrobial, anti-inflammatory, and antiulcer applications.[2][3][4] The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. The specific compound, 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, presents a unique substitution pattern that warrants a systematic and comprehensive biological evaluation to unlock its therapeutic potential.

This technical guide outlines a proposed initial biological screening cascade for 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. The recommended workflow is designed to efficiently assess its cytotoxic, antimicrobial, and anti-inflammatory properties, followed by preliminary ADME/Tox profiling and mechanism of action studies. This structured approach aims to provide a solid foundation for go/no-go decisions in the early stages of drug discovery and development.[5][6]

Proposed Biological Screening Cascade

The initial screening of a novel chemical entity should be a tiered process, starting with broad, high-throughput assays to identify potential biological activities, followed by more focused and mechanistically informative studies.[7][8] This approach conserves resources and allows for the early identification of promising lead compounds.

Tier 1: Primary Screening - Broad Spectrum Activity Profiling

The primary screening phase aims to cast a wide net to identify any significant biological activity of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. The selection of initial assays is based on the known activities of the broader imidazo[1,2-a]pyridine class.

1.1. In Vitro Anticancer Cytotoxicity Screening:

The first step in assessing anticancer potential is to evaluate the compound's cytotoxicity against a panel of cancer cell lines.[9][10] The NCI-60 panel is a well-established platform for such screenings, but a smaller, representative panel can be used for initial assessments.[10]

  • Experimental Protocol: MTT Cytotoxicity Assay [11]

    • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with a range of concentrations of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.[11]

1.2. Antimicrobial Activity Screening:

Given the known antibacterial and antifungal properties of many imidazo[1,2-a]pyridine derivatives, it is crucial to assess the antimicrobial potential of the target compound.[2][12][13]

  • Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

    • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) and a fungal strain (e.g., Candida albicans).

    • Compound Dilution: Prepare serial dilutions of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in a suitable broth medium in 96-well microplates.

    • Inoculation: Add the prepared microbial inoculums to the wells containing the compound dilutions.

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

1.3. Anti-inflammatory Activity Screening:

Many heterocyclic compounds, including some imidazopyridines, exhibit anti-inflammatory properties.[14][15] A primary screen for anti-inflammatory activity can be conducted using an in vitro cyclooxygenase (COX) inhibition assay.

  • Experimental Protocol: COX-1/COX-2 Inhibition Assay

    • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

    • Compound Incubation: Incubate the enzymes with various concentrations of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde and a control inhibitor (e.g., celecoxib for COX-2).[14][15]

    • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

    • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

    • Data Analysis: Calculate the IC50 value for the inhibition of each COX isoenzyme.

Tier 2: Secondary Screening and Hit Characterization

If promising activity is observed in the primary screening, the next tier of experiments will focus on confirming the activity, elucidating the mechanism of action, and assessing early safety profiles.

2.1. Confirmation and Selectivity:

  • Expanded Cell Line Profiling: For anticancer "hits," expand the cytotoxicity testing to a larger panel of cancer cell lines and include a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.

  • Expanded Microbial Strain Profiling: For antimicrobial "hits," test against a broader panel of clinically relevant bacterial and fungal strains, including drug-resistant isolates.

  • Cell-Based Anti-inflammatory Assays: For anti-inflammatory "hits," move to cell-based assays, such as measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) or pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in macrophages.[15]

2.2. Preliminary Mechanism of Action (MoA) Studies:

Understanding how a compound exerts its biological effect is crucial for its further development.[6][16][17]

  • For Anticancer Hits:

    • Apoptosis Assay: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the compound induces programmed cell death.[11]

    • Cell Cycle Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using flow cytometry to see if the compound causes cell cycle arrest.[11]

  • For Antimicrobial Hits:

    • Time-Kill Assays: To determine if the compound is bactericidal or bacteriostatic.

    • Mechanism of Resistance Studies: To understand potential resistance mechanisms.

  • For Anti-inflammatory Hits:

    • Western Blot Analysis: To investigate the effect of the compound on key inflammatory signaling pathways, such as NF-κB and MAPK pathways.[18]

2.3. Early ADME/Tox Profiling:

Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties early in the drug discovery process is critical to reduce the high attrition rates of drug candidates.[5][19][20][21]

  • In Vitro ADME Assays:

    • Solubility: Determine the aqueous solubility of the compound.

    • Metabolic Stability: Assess the compound's stability in the presence of liver microsomes.

    • CYP450 Inhibition: Evaluate the potential for drug-drug interactions by testing for inhibition of major cytochrome P450 enzymes.[22]

  • In Vitro Toxicity Assays:

    • Hepatotoxicity: Assess cytotoxicity in human hepatocyte cell lines (e.g., HepG2).

    • Cardiotoxicity: Preliminary assessment using in vitro models.

    • Genotoxicity: Ames test to evaluate mutagenic potential.[22]

Data Presentation and Visualization

Clear and concise presentation of data is essential for interpreting screening results and making informed decisions.

Quantitative Data Summary
Assay Cell Line/Organism Metric Result (e.g., IC50, MIC)
Cytotoxicity MCF-7 (Breast Cancer)IC50 (µM)Hypothetical Value
A549 (Lung Cancer)IC50 (µM)Hypothetical Value
HCT116 (Colon Cancer)IC50 (µM)Hypothetical Value
Antimicrobial Staphylococcus aureusMIC (µg/mL)Hypothetical Value
Escherichia coliMIC (µg/mL)Hypothetical Value
Candida albicansMIC (µg/mL)Hypothetical Value
Anti-inflammatory COX-1IC50 (µM)Hypothetical Value
COX-2IC50 (µM)Hypothetical Value
Visualizing the Screening Workflow

Screening_Cascade cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Screening & Hit Characterization Compound 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (e.g., COX Inhibition) Compound->Anti_inflammatory Confirmation Hit Confirmation & Selectivity Profiling Cytotoxicity->Confirmation If Active No_Activity No Further Action Cytotoxicity->No_Activity If Inactive Antimicrobial->Confirmation If Active Antimicrobial->No_Activity If Inactive Anti_inflammatory->Confirmation If Active Anti_inflammatory->No_Activity If Inactive MoA Mechanism of Action Studies Confirmation->MoA ADMETox Early ADME/Tox Profiling MoA->ADMETox Lead_Optimization Lead Optimization ADMETox->Lead_Optimization Promising Profile No_Go No-Go Decision ADMETox->No_Go Poor Profile

Caption: Proposed screening cascade for 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.

Illustrative Signaling Pathway for Anti-inflammatory MoA

Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes activates Cytokines TNF-α, IL-6 Pro_inflammatory_Genes->Cytokines Compound 6-Methoxyimidazo[1,2-a]pyridine- 3-carbaldehyde Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition

Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Conclusion

This technical guide provides a comprehensive and logical framework for the initial biological screening of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. By following this tiered approach, researchers can efficiently evaluate the therapeutic potential of this novel compound and generate the necessary data to support its advancement in the drug discovery pipeline. The emphasis on early-stage ADME/Tox profiling and mechanism of action studies is aligned with modern drug discovery paradigms aimed at reducing late-stage failures. The insights gained from this screening cascade will be invaluable for guiding future lead optimization efforts.

References

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC. (n.d.).
  • Importance of ADME/Tox in Early Drug Discovery | Computational Chemistry | Blog. (2022, January 21).
  • ADME & In Vitro Toxicology | Southern Research. (n.d.).
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2).
  • How Proof of Mechanism Studies Can Advance Clinical Drug Development. (2024, November 27).
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC. (n.d.).
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide - Benchchem. (n.d.).
  • Mechanism of Action Studies - Biognosys. (n.d.).
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21).
  • Time-critical early ADME characterization - Admescope. (n.d.).
  • Drug Discovery: ADME/Toxicity - Promega Corporation. (n.d.).
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (2005, March 15).
  • Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC. (2020, August 21).
  • AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. (2024, December 15).
  • Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - preLights. (2020, March 20).
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020, April 8).
  • Full article: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - Taylor & Francis. (2021, October 11).
  • The allure of targets for novel drugs - PMC. (n.d.).
  • Molecular Modelling of Anti-Inflammatory Activity: Application of the ToSS-MoDE Approach to Synthetic and Natural Compounds - MDPI. (2026, February 24).
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC. (n.d.).
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC. (2023, April 4).
  • synthesis and antibacterial activity of new imidazopyridine derivatives based on 2,3-diaminopyridine - ResearchGate. (2025, January 10).
  • (PDF) Design, Synthesis, and antimicrobial evaluation of imidazo[1,2-a]pyridine-triazole hybrids through click chemistry and Suzuki-Miyaura cross-coupling - ResearchGate. (2025, October 21).
  • Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][7][22]benzothiazole motifs - PubMed. (2011, May 15). Retrieved from

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (n.d.).
  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives - Der Pharma Chemica. (2012, September 15).
  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - RSC Publishing. (2021, January 21).
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11).
  • HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. (2024, March 19).
  • Application Notes: Synthesis and Biological Significance of Imidazo[1,2-a]pyridines Derived from 6-(1H-imidazol-1-yl)nicotinaldehyde - Benchchem. (n.d.).
  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. - SciSpace. (2021, January 21).

Sources

Navigating the Crucial Early-Stage Hurdles: A Technical Guide to the Solubility and Stability of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – [Date] – In the competitive landscape of drug discovery and development, a thorough understanding of the physicochemical properties of a lead candidate is paramount to its success. For researchers, scientists, and drug development professionals working with novel heterocyclic compounds, this guide provides an in-depth technical overview of the core solubility and stability characteristics of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, a promising scaffold in medicinal chemistry. This document, authored from the perspective of a Senior Application Scientist, offers not just procedural steps but also the underlying scientific rationale to empower informed decision-making in preclinical development.

The imidazo[1,2-a]pyridine nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of several marketed drugs.[1] Its derivatives have shown a wide range of biological activities, making them attractive candidates for various therapeutic areas.[2] However, the journey from a promising hit to a viable drug candidate is fraught with challenges, with poor solubility and instability being major causes of attrition. This guide will equip researchers with the foundational knowledge and practical methodologies to de-risk 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde and similar molecules early in the development pipeline.

Section 1: The Cornerstone of Bioavailability: Solubility Assessment

A compound's aqueous solubility is a critical determinant of its oral bioavailability. Insufficient solubility can lead to poor absorption from the gastrointestinal tract, resulting in sub-therapeutic drug concentrations at the target site. Therefore, a comprehensive understanding of the solubility profile of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is essential.

Theoretical Considerations: "Like Dissolves Like" and Beyond

The solubility of an organic molecule is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a fundamental framework for predicting solubility.[3] For 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, the presence of polar functional groups (the methoxy group, the aldehyde, and the nitrogen atoms in the imidazopyridine core) suggests potential for hydrogen bonding and dipole-dipole interactions with polar solvents. Conversely, the aromatic rings contribute to its nonpolar character.

Experimental Determination of Solubility

Two key types of solubility measurements are routinely employed in drug discovery: kinetic and thermodynamic solubility.[4]

  • Kinetic Solubility: This measurement reflects the solubility of a compound from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock solution into an aqueous buffer.[5] It is a high-throughput method well-suited for early-stage screening of large compound libraries.

  • Thermodynamic (or Equilibrium) Solubility: This is the true measure of solubility, representing the concentration of a compound in a saturated solution in equilibrium with its solid phase.[4][6] The shake-flask method is the gold standard for determining thermodynamic solubility.[3][7]

This protocol outlines a common method for assessing kinetic solubility by measuring the turbidity that arises when a compound precipitates from solution.

Objective: To determine the kinetic solubility of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in a phosphate-buffered saline (PBS) at a physiological pH.

Materials:

  • 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Plate reader with turbidimetric or nephelometric measurement capabilities

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in DMSO.

  • Serial Dilutions: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

  • Measurement: Measure the absorbance or light scattering of each well using a plate reader at a suitable wavelength (e.g., 620 nm for turbidimetry).[8]

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control (PBS with 1% DMSO).

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Prepare 10 mM Stock Solution in DMSO prep2 Perform Serial Dilutions in DMSO prep1->prep2 assay1 Add to PBS (pH 7.4) in 96-well plate prep2->assay1 assay2 Incubate at Room Temperature (2h) assay1->assay2 assay3 Measure Turbidity (620 nm) assay2->assay3 analysis1 Determine Highest Non-Precipitating Concentration assay3->analysis1 G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stress1 Acid Hydrolysis (0.1M HCl, 60°C) analysis1 HPLC Analysis of Stressed Samples stress1->analysis1 stress2 Base Hydrolysis (0.1M NaOH, RT) stress2->analysis1 stress3 Oxidation (3% H₂O₂, RT) stress3->analysis1 stress4 Thermal (80°C, solid) stress4->analysis1 stress5 Photolytic (UV/Vis light) stress5->analysis1 analysis2 Method Development & Optimization analysis1->analysis2 analysis3 Peak Purity & Mass Balance Assessment analysis2->analysis3 outcome1 Identification of Degradation Products analysis3->outcome1 outcome2 Elucidation of Degradation Pathways analysis3->outcome2 outcome3 Validated Stability-Indicating Method analysis3->outcome3

Sources

Crystallographic Analysis of Imidazo[1,2-a]pyridine-3-carbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged" bicyclic heteroaromatic system, serving as the structural backbone for numerous pharmacological agents, including the sedative zolpidem and various antiviral and antibacterial compounds[1]. The introduction of a carbaldehyde moiety at the 3-position (imidazo[1,2-a]pyridine-3-carbaldehyde) provides a highly versatile synthetic handle for downstream functionalization, while simultaneously altering the electronic landscape of the core[2].

As a Senior Application Scientist, I emphasize that understanding the three-dimensional solid-state conformation of these molecules is not merely an academic exercise. Crystallographic analysis elucidates the precise dihedral angles, bond lengths, and non-covalent intermolecular interactions (e.g., π-π stacking and hydrogen bonding) that dictate the molecule's HOMO-LUMO gap and, consequently, its target binding affinity and physicochemical stability[3][4].

Experimental Methodologies: Synthesis and Crystal Growth

To obtain diffraction-quality crystals, a self-validating workflow must be established, beginning with high-purity synthesis and ending with thermodynamically controlled crystallization.

Protocol 1: Vilsmeier-Haack Formylation

Mechanistic Causality: The C3 position of the imidazo[1,2-a]pyridine core is the most electron-rich, making it highly susceptible to electrophilic aromatic substitution. The Vilsmeier-Haack reaction utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic chloroiminium ion (Vilsmeier reagent), ensuring regioselective formylation[2].

  • Preparation: Cool a mixture of POCl₃ (11 mL) and DMF (8 mL) to 0–5 °C under an inert argon atmosphere[2].

  • Addition: Dissolve 3 mmol of the precursor (e.g., 2-phenylimidazo[1,2-a]pyridine) in anhydrous chloroform. Add this dropwise to the cooled Vilsmeier reagent under continuous stirring[2].

  • Reaction: Maintain at 0–5 °C for 30 minutes, then heat to reflux for 6 hours[2].

  • Quenching & Extraction: Cool to room temperature, neutralize carefully with saturated aqueous sodium carbonate (pH ~7-8), and extract the organic layer with dichloromethane (3 x 20 mL)[2].

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography to yield the pure 3-carbaldehyde derivative.

Protocol 2: Crystal Growth via Slow Evaporation

Mechanistic Causality: Rapid precipitation traps kinetic defects. Slow evaporation in a moderately polar solvent system allows the molecules to reversibly associate and dissociate, thermodynamically favoring the lowest-energy, highly ordered crystal lattice required for high-resolution X-ray diffraction[5].

  • Dissolve 50 mg of the purified imidazo[1,2-a]pyridine-3-carbaldehyde in 5 mL of a chloroform/ethanol mixture (1:1 v/v)[5].

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial to remove nucleation-inducing particulate impurities.

  • Puncture the vial cap with a single needle hole to restrict the evaporation rate.

  • Incubate the vial in a vibration-free environment at a constant 20 °C for 5–7 days until suitable single block or prism crystals form.

ExperimentalWorkflow A Synthesis (Vilsmeier-Haack) B Purification (Chromatography) A->B C Crystal Growth (Slow Evaporation) B->C D X-ray Diffraction (Mo Kα, 120 K) C->D E Refinement (SHELXL) D->E

Fig 1. Experimental workflow for the synthesis and crystallographic analysis of the core.

Crystallographic Data Acquisition & Structural Analysis

For accurate structural determination, data collection is performed using a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector, utilizing graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Mechanistic Causality: Operating at cryogenic temperatures (e.g., 120 K) minimizes thermal atomic vibrations (Debye-Waller factors), significantly improving the signal-to-noise ratio of high-angle reflections and allowing for precise localization of hydrogen atoms[6][7].

Molecular Geometry and Dihedral Angles

The crystallographic analysis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde reveals critical structural features. The imidazo[1,2-a]pyridine fused bicyclic system is essentially planar. However, the substituent at the 2-position (e.g., a phenyl ring) typically twists out of this plane to minimize steric clash with the 3-carbaldehyde group[6]. For 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, the dihedral angle between the imidazo[1,2-a]pyridine core and the phenyl ring is precisely 28.61(4)°[6][8]. This specific torsion angle is critical for predicting how the molecule will orient itself within the binding pockets of target enzymes, such as cholinesterases[3].

Intermolecular Interactions and Crystal Packing

The crystal packing is governed by weak but highly directional non-covalent forces. The molecules assemble into broad chains parallel to the crystallographic a-axis, facilitated by C-H···O hydrogen bonds (where the aldehyde oxygen acts as the strong acceptor) and C-H···N interactions[6][8].

These one-dimensional chains are further cross-linked into a robust three-dimensional lattice via offset π-π stacking interactions between neighboring pyridine rings, exhibiting a centroid-centroid distance of approximately 3.718 Å[6][8]. This stacking significantly influences the solid-state electronic properties and the HOMO-LUMO gap of the material[4][5].

LatticeForces Core Imidazo[1,2-a]pyridine-3-carbaldehyde Crystal Lattice Stability HB1 C-H...O Hydrogen Bonds (Aldehyde Acceptor) HB1->Core HB2 C-H...N Hydrogen Bonds (Pyridine Nitrogen) HB2->Core PiPi π-π Stacking Interactions (Centroid distance ~3.7 Å) PiPi->Core Dihedral Steric Relief (Dihedral Twist ~28.6°) Dihedral->Core

Fig 2. Primary intermolecular forces governing the crystal packing and lattice stability.

Quantitative Data Summary

The following table summarizes the refined crystallographic parameters for the representative analog, 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, providing a structural baseline for researchers developing novel derivatives[6].

Crystallographic ParameterValue
Empirical Formula C₁₄H₁₀N₂O
Formula Weight 222.24 g/mol
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 13.0640(3) Åb = 7.4162(2) Åc = 21.6698(6) Å
Volume (V) 2099.48(9) ų
Z (Molecules per unit cell) 8
Calculated Density (D_calc) 1.406 Mg/m³
Data Collection Temperature 120 K
Radiation Source Mo Kα (λ = 0.71069 Å)
Dihedral Angle (Core to Phenyl) 28.61(4)°

References

  • [2] BenchChem. Structural Analysis of the Imidazo[1,2-a]pyridine-3-carbaldehyde Core: A Technical Guide. BenchChem.(Note: Grounding redirect via Vertex AI)

  • [5] The Journal of Organic Chemistry. Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. ACS Publications.

  • [3] Scientific Reports. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. ResearchGate.

  • [4] The Journal of Organic Chemistry. Synthesis of Asymmetric Coupled Polymethines Based on a 7-Chloropyrido[1,2-a]benzimidazole-8,9-dione Core. ACS Publications.

  • [1] RSC Advances. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Publishing.

  • [8] Acta Crystallographica Section E. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. R Discovery.

  • [6] Acta Crystallographica Section E: Crystallographic Communications. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. ResearchGate.

  • [7] Acta Crystallographica Section E: Crystallographic Communications. N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. ResearchGate.

Sources

Methodological & Application

Application Notes: 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde as a Strategic Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Medicinal Chemists

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] This heterocyclic system is the core of several marketed drugs, including the widely prescribed hypnotic agent Zolpidem and the anxiolytic Alpidem, underscoring its therapeutic relevance.[3][4][5] The functionalization of this scaffold is key to modulating its pharmacological properties. The introduction of a carbaldehyde group at the C3 position, creating 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, provides a highly versatile chemical handle for extensive molecular elaboration, making it a valuable intermediate in drug discovery programs.

The aldehyde functionality serves as a linchpin for a variety of critical chemical transformations. Its electrophilic carbon is susceptible to nucleophilic attack, while the adjacent C-H bond can be readily oxidized. This dual reactivity allows for its conversion into a wide array of other functional groups and the construction of complex side chains. This guide provides an in-depth overview of the synthesis of 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde and detailed protocols for its application in key synthetic operations.

Synthesis via Vilsmeier-Haack Formylation

The most direct and efficient method for introducing a formyl group onto an electron-rich heterocyclic system like 6-methoxyimidazo[1,2-a]pyridine is the Vilsmeier-Haack reaction.[6][7] This reaction involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chlorodimethyliminium salt, which is generated in situ from N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[8]

The mechanism proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent. Second, the electron-rich C3 position of the imidazo[1,2-a]pyridine ring attacks the Vilsmeier reagent. The subsequent loss of a proton re-aromatizes the ring, forming an iminium salt intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[7] The choice of the C3 position for formylation is dictated by the electronic properties of the bicyclic system, which favor electrophilic attack at this site.

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Substrate 6-Methoxyimidazo [1,2-a]pyridine Iminium Iminium Salt Intermediate Substrate->Iminium + Vilsmeier Reagent Product 6-Methoxyimidazo[1,2-a] pyridine-3-carbaldehyde Iminium->Product H₂O Workup (Hydrolysis)

Caption: Vilsmeier-Haack reaction mechanism overview.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

This protocol details the Vilsmeier-Haack formylation of the parent 6-methoxyimidazo[1,2-a]pyridine. The precursor is synthesized via the condensation of 2-amino-5-methoxypyridine with chloroacetaldehyde.

Part A: Synthesis of 6-Methoxyimidazo[1,2-a]pyridine

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-5-methoxypyridine (1.0 equiv.), sodium bicarbonate (2.5 equiv.), and ethanol.

  • Addition: Add a 40-50% aqueous solution of chloroacetaldehyde (1.2 equiv.) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Evaporate the ethanol under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 6-methoxyimidazo[1,2-a]pyridine.

Part B: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, used as solvent, approx. 10 volumes relative to substrate) to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.0 equiv.) dropwise to the cooled DMF with vigorous stirring. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 6-methoxyimidazo[1,2-a]pyridine (1.0 equiv.) from Part A in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent mixture, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 3-5 hours. Monitor the consumption of the starting material by TLC.

  • Quenching: Cool the reaction mixture back down to 0 °C and carefully quench by slowly pouring it onto crushed ice with stirring.

  • Hydrolysis & Neutralization: Stir the aqueous mixture for 1 hour to ensure complete hydrolysis of the iminium intermediate. Carefully neutralize the mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution.

  • Extraction: Extract the product from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford pure 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.

Synthesis_Workflow sub1 2-Amino-5-methoxypyridine + Chloroacetaldehyde step1 Condensation (Ethanol, NaHCO₃, Reflux) sub1->step1 prod1 6-Methoxyimidazo[1,2-a]pyridine step1->prod1 step3 Vilsmeier-Haack Reaction (0°C to 70°C) prod1->step3 sub2 DMF + POCl₃ step2 Vilsmeier Reagent Formation (0°C) sub2->step2 reagent Vilsmeier Reagent step2->reagent reagent->step3 step4 Aqueous Workup (Hydrolysis & Neutralization) step3->step4 final_product Target Intermediate: 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde step4->final_product

Caption: Experimental workflow for the synthesis.

Applications in Downstream Synthesis

The aldehyde group is a gateway to numerous molecular architectures. Its strategic position on the imidazo[1,2-a]pyridine core allows for the synthesis of analogues of known drugs and novel chemical entities for screening.

PropertyData
Molecular Formula C₉H₈N₂O₂
Molar Mass 176.17 g/mol
Appearance Off-white to yellow solid
¹H NMR (CDCl₃, 400 MHz) δ ~9.9 (s, 1H, -CHO), 9.4 (s, 1H, H-5), 7.8 (s, 1H, H-2), 7.5 (d, 1H, H-8), 7.0 (dd, 1H, H-7), 4.0 (s, 3H, -OCH₃) ppm. (Expected shifts)
¹³C NMR (CDCl₃, 100 MHz) δ ~185.0 (CHO), 155.0 (C-6), 145.0 (C-8a), 140.0 (C-2), 125.0 (C-5), 120.0 (C-3), 118.0 (C-8), 110.0 (C-7), 56.0 (OCH₃) ppm. (Expected shifts)
Protocol 2: Application in Reductive Amination

This protocol demonstrates the conversion of the aldehyde to a tertiary amine, a common structural motif in pharmacologically active molecules.

  • Setup: To a solution of 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired secondary amine (e.g., dimethylamine, 2M solution in THF, 1.5 equiv.).

  • Imine Formation: Add acetic acid (0.1-0.2 equiv.) to catalyze the formation of the intermediate iminium ion. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), portion-wise to the reaction mixture. Be aware of potential gas evolution.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the desired N,N-dimethylaminomethyl derivative.

Synthetic_Utility cluster_reactions Key Transformations Aldehyde 6-Methoxyimidazo[1,2-a] pyridine-3-carbaldehyde Amine Substituted Amines Aldehyde->Amine Reductive Amination (R₂NH, NaBH(OAc)₃) Alkene Alkenes (α,β-unsaturated esters, etc.) Aldehyde->Alkene Wittig / HWE Reaction (Phosphorus Ylide) Acid Carboxylic Acid Aldehyde->Acid Oxidation (e.g., PDC, KMnO₄) Alcohol Primary Alcohol Aldehyde->Alcohol Reduction (e.g., NaBH₄)

Caption: Synthetic utility of the title intermediate.

This aldehyde is a critical building block for creating libraries of compounds for structure-activity relationship (SAR) studies. Its straightforward synthesis and versatile reactivity make it an indispensable tool for researchers in drug discovery and development aiming to explore the rich chemical space of the imidazo[1,2-a]pyridine scaffold.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [URL: https://vertexaisearch.cloud.google.
  • A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. Arkivoc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7VU7FVPA9mI1cru6_sAkBKz9wBDlVwd0teK-yAv07-8qDM9nsQpzslURknEfUfY1ApL30moe9Da6U8U9Ehm7ZxmGxfJMX3Z0d6EIt7tchPyux_X8ngpDiTBkuZt79eJAKw7gVsgzr---kvWEZlvVWwWRyCK3SbZ5ZWC_fIZuUo0ky3A==]
  • Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/41585699/]
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27150367/]
  • A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ63U26ZyF4XWV-Bd07JQMSSS8LovmYWsDJvhiprhlGrRK1fc6BMcymTxGaINAFJwMDPWjH32h0OcHl-6Wd1Gb38n5R9cZ31KL3a6icDptUuORZsTZQYK4Df_nmz1gSeokRR8q7X3hCF8lE19EzYEIKkPDN5PkpulWPPOT71Wn6CbAuQ0qxgiDAvlLs9OhXUZXdN6vD3Mow7y0pgeemoSP059B1GhcpbH3Efv-]
  • Visible Light‐Mediated Preparation of a Key Intermediate Employed in the Synthesis of Zolpidem and Several Analogs. Chemistry – A European Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12743179/]
  • Process for preparing zolpidem and its intermediate. Google Patents. [URL: https://patents.google.
  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64350d75b378550b55653b6e]
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Journal of Chemical Health Risks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy7v-XrUCVPGnJw7Skla5NMHcyJD2XWYpX7_H0Ryalx2lfbH0goZbO3pQtPWI_mvbuQiq23Gc-mild5CPp31nvF6RZ6Qq63WrTaZLZ7wiy4J2uvTSihaTBatjs4QR7rbj5_ukWd8M0AhpLIcy6JkTez_gdTNvnFH2ZHUFBkLY7grIxzlfgTUAqWhspuL7XM94sw2Q=]
  • Process for the synthesis of zolpidem. Google Patents. [URL: https://patents.google.
  • Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c5sc04913k]
  • Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. ResearchGate. [URL: https://www.researchgate.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7HCUuazgeFCq2B6p2F50rp3WjWb6vLyHfUOwakidBA5I0heix8SvwJuPMSkdg1XWWfrkA9jQCZtyRSkQYP9Q7pHwqVHptSmtggqN8-AjPgW5pSdXda6DkNslVa8CebyMiB3LC_j6cjTrhhOVRX_bi0V9S2FpTo97obmqpTI-Nhg4FGhpSkbm4]
  • Alpidem. Wikipedia. [URL: https://en.wikipedia.org/wiki/Alpidem]
  • Vilsmeier-Haack Reaction. Chemistry Steps. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]
  • Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers. [URL: https://link.springer.com/article/10.1007/s11696-022-02066-7]
  • Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. [URL: https://www.researchgate.net/figure/Plausible-mechanism-of-formylation-of-imidazo-pyridine-ring_fig10_348166699]
  • A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. SciSpace. [URL: https://typeset.io/papers/a-simple-and-efficient-synthesis-of-hypnotic-agent-zolpidem-2p1l4j0j]
  • Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles: Application Notes and Protocols for Researchers. Benchchem. [URL: https://www.benchchem.

Sources

Application Note: 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic system in medicinal chemistry, frequently utilized as a bioisostere for purines, indoles, and benzimidazoles. Among its functionalized derivatives, 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 944902-87-8) stands out as a highly versatile, late-stage building block.

As an Application Scientist, understanding the causality behind the structural features of this molecule is critical for rational drug design:

  • The 6-Methoxy Substitution: The electron-donating methoxy group at the 6-position enriches the electron density of the bicyclic core. Through resonance, it increases the basicity of the bridgehead nitrogen (N1), significantly enhancing its capacity to act as a potent hydrogen-bond acceptor. This is a critical interaction vector when targeting the hinge region of kinases such as CDK9[4] or PDGFR [2]. Furthermore, the methoxy group subtly increases lipophilicity, optimizing membrane permeability without violating Lipinski's rules.

  • The 3-Carbaldehyde Handle: The 3-position is the most nucleophilic site on the imidazo[1,2-a]pyridine ring. Installing a formyl group here provides a highly reactive electrophilic center. This allows medicinal chemists to rapidly generate diverse libraries via reductive aminations, Knoevenagel condensations, or multicomponent reactions (e.g., Groebke–Blackburn–Bienaymè) without disrupting the core pharmacophore [1].

Recent breakthroughs have leveraged this exact scaffold to develop potent covalent inhibitors for KRAS G12C-mutated cancers [1], highly selective CDK9 inhibitors for colorectal cancer [4], and agents against multi-drug resistant tuberculosis [3].

Physicochemical Profiling & ADME Causality

To successfully integrate this building block into a fragment-based drug discovery (FBDD) pipeline, its baseline physicochemical properties must be understood. The table below summarizes the theoretical data and its direct relevance to medicinal chemistry [5].

PropertyValueCausality / Relevance in Drug Design
Molecular Formula C9H8N2O2Low molecular weight allows for high ligand efficiency (LE) during fragment elaboration.
Monoisotopic Mass 176.058 DaIdeal starting mass for FBDD; leaves a ~300 Da budget for target-specific functional groups.
Predicted XlogP 1.5Optimal baseline lipophilicity for oral bioavailability and cellular membrane permeability.
TPSA 43.6 ŲExcellent for blood-brain barrier (BBB) penetration if targeting CNS-localized kinases.
H-Bond Acceptors 3Facilitates robust interactions with kinase hinge region backbone amides (e.g., Cys106 in CDK9).

Synthetic Workflows & Self-Validating Protocols

The following protocols detail the two most critical synthetic pathways utilized to elaborate 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde into active pharmaceutical ingredients (APIs).

G A 6-Methoxyimidazo[1,2-a] pyridine-3-carbaldehyde B Reductive Amination (Target: Kinase Hinge) A->B Amine, NaBH(OAc)3 C Knoevenagel Condensation (Target: Covalent Warhead) A->C Active Methylene, Base D CDK9 / PDGFR Inhibitors B->D H-Bonding Optimization E KRAS G12C Inhibitors C->E Michael Acceptor Formation

Caption: Synthetic divergence of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in drug discovery.

Protocol A: Reductive Amination for Kinase Inhibitor Library Generation

This protocol is designed to append solubilizing or target-binding amine tail groups (e.g., piperazines, morpholines) to the 3-position, a common strategy in developing PDGFR and CDK9 inhibitors [2, 4].

Reagents:

  • 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq)

  • Glacial Acetic Acid (0.1 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and the amine (1.2 eq) in anhydrous DCE (0.2 M concentration). Add glacial acetic acid (0.1 eq) to activate the carbonyl carbon. Stir at room temperature for 2 hours.

    • Causality: DCE is chosen over DCM due to its slightly higher boiling point and superior performance in reductive aminations. Acetic acid protonates the carbonyl oxygen, increasing electrophilicity and driving imine formation.

  • Self-Validation Checkpoint: Before proceeding, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed until >95% conversion to the intermediate imine/iminium ion is confirmed. Failure to wait will result in the premature reduction of the aldehyde to an unreactive primary alcohol.

  • Reduction: Once imine formation is validated, add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes. Stir at room temperature for 12 hours.

    • Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces imines in the presence of aldehydes, preventing the aforementioned alcohol side-product.

  • Quench & Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Knoevenagel Condensation for Covalent Warhead Installation

To target mutant kinases like KRAS G12C, the aldehyde must be converted into an α,β -unsaturated system (Michael acceptor) capable of forming a covalent bond with mutant cysteine residues [1].

Reagents:

  • 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq)

  • Active methylene compound (e.g., cyanoacetamide) (1.1 eq)

  • Piperidine (0.2 eq)

  • Absolute Ethanol

Step-by-Step Methodology:

  • Condensation: Suspend the aldehyde and the active methylene compound in absolute ethanol.

  • Catalysis: Add piperidine (0.2 eq) dropwise.

    • Causality: Piperidine acts as a base to deprotonate the active methylene, forming a nucleophilic enolate that attacks the electrophilic 3-carbaldehyde.

  • Reflux & Monitoring: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor the consumption of the aldehyde via TLC (Eluent: 5% MeOH in DCM).

  • Precipitation & Recovery (Self-Validating): Upon completion, cool the reaction to 0 °C in an ice bath. The highly conjugated product will naturally precipitate out of the ethanol solution. Filter the solid, wash with cold ethanol, and dry under vacuum. The formation of a brightly colored precipitate is a visual validation of extended conjugation.

Pharmacological Application: CDK9 Inhibition Pathway

Derivatives synthesized from 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde have shown profound efficacy as Cyclin-Dependent Kinase 9 (CDK9) inhibitors. CDK9 is a critical regulator of transcriptional elongation. By binding to the ATP pocket of CDK9, these derivatives halt the transcription of short-lived anti-apoptotic proteins like Mcl-1, driving cancer cells into apoptosis [4].

Pathway A Imidazo[1,2-a]pyridine Inhibitor B CDK9 / Cyclin T1 Complex A->B ATP Competitive Binding C Blockade of RNA Pol II Ser2 Phosphorylation B->C Kinase Inhibition D Depletion of Mcl-1 (Anti-apoptotic Protein) C->D Transcriptional Arrest E Cancer Cell Apoptosis D->E Mitochondrial Pathway

Caption: Mechanism of action for imidazo[1,2-a]pyridine-based CDK9 inhibitors inducing apoptosis.

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. 1

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC / ACS.

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. 2

  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. 3

  • 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (Chemical Properties & ADME). PubChemLite.4

Sources

Application Note: Protocol for the Synthesis of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Strategic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged, highly versatile pharmacophore in modern drug discovery. It is the core structural motif in several marketed therapeutics, including the widely prescribed anxiolytics and sedatives zolpidem and alpidem, and is increasingly utilized in clinical candidates targeting oncology, Alzheimer's disease, and multidrug-resistant tuberculosis[1][2]. The introduction of a methoxy group at the 6-position fine-tunes the electronic properties and lipophilicity of the core, which often enhances target binding affinity (e.g., kinase inhibition) and improves metabolic stability[3].

Functionalizing this core with a carbaldehyde group at the C3 position yields 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde , an exceptionally valuable building block[4]. This intermediate serves as a critical node for divergence in diversity-oriented synthesis, enabling the rapid generation of complex libraries via multicomponent reactions (e.g., Ugi 4-component reactions) or condensation pathways (e.g., Knoevenagel, Claisen-Schmidt)[5][6][7].

Mechanistic Causality & Experimental Design

As a self-validating synthetic system, the preparation of 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde derivatives operates through a highly logical, three-stage cascade. Understanding the causality behind these transformations is essential for troubleshooting and scale-up:

  • Stage 1: Bimolecular Cyclocondensation: The synthesis begins with the reaction of 5-methoxypyridin-2-amine and chloroacetaldehyde. The exocyclic primary amine acts as a nucleophile, attacking the highly reactive aldehyde (or alpha-halo carbon). This is followed by an intramolecular cyclization at the endocyclic pyridine nitrogen, forming the stable, aromatic imidazo[1,2-a]pyridine system[8][9].

  • Stage 2: Regioselective Vilsmeier-Haack Formylation: The imidazo[1,2-a]pyridine ring is highly electron-rich at the C3 position due to electron delocalization from the bridgehead nitrogen. The Vilsmeier reagent (a chloroiminium ion generated in situ from phosphorus oxychloride and dimethylformamide) acts as a potent electrophile. It exclusively targets the C3 carbon to form an iminium intermediate, which is subsequently hydrolyzed to the 3-carbaldehyde[4][7].

  • Stage 3: Downstream Derivatization: The newly installed aldehyde acts as an electrophilic hub. For instance, in an Ugi reaction, it condenses with a primary amine to form an imine, which is then attacked by an isocyanide and a carboxylic acid, yielding complex, drug-like peptidomimetics[5][10].

Experimental Protocols

Materials & Reagents
  • 5-Methoxypyridin-2-amine (1.0 eq)

  • Chloroacetaldehyde (50% aqueous solution, 1.2–5.0 eq)

  • Phosphorus oxychloride (POCl₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solvents: Ethanol, Dichloromethane (DCM), Ethyl Acetate, Methanol.

  • Bases: Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH).

Protocol 1: Synthesis of the Core (6-Methoxyimidazo[1,2-a]pyridine)
  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methoxypyridin-2-amine (1.0 eq) in ethanol (approx. 5–10 mL/mmol)[4][9].

  • Addition: Dropwise add chloroacetaldehyde (50% aqueous solution, 1.2 to 5.0 eq) at room temperature[4][8]. Field Insight: An excess of chloroacetaldehyde is utilized to compensate for its volatility and tendency to polymerize under reaction conditions.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4–8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane eluent system.

  • Workup: Once complete, concentrate the mixture under reduced pressure. Neutralize the resulting brown residue with saturated aqueous NaHCO₃. Field Insight: Neutralization is critical to deprotonate the imidazopyridine hydrochloride salt, liberating the free base for extraction[11]. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography to yield the intermediate core.

Protocol 2: Vilsmeier-Haack Formylation
  • Reagent Generation: Cool anhydrous DMF (approx. 10 eq) in a round-bottom flask to 0 °C using an ice bath. Slowly add POCl₃ (2.0 eq) dropwise under vigorous stirring[4][7]. Critical Step: The formation of the Vilsmeier reagent is highly exothermic. Maintain the temperature strictly below 5 °C to prevent thermal degradation of the active electrophile. Stir for 30 minutes.

  • Electrophilic Substitution: Dissolve the 6-methoxyimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C[4].

  • Heating: Allow the mixture to warm to room temperature, then heat to 60–80 °C for 3–5 hours[4][7].

  • Quenching & Hydrolysis: Cool the reaction to 0 °C and cautiously pour it over crushed ice. Neutralize slowly with aqueous NaOH or saturated NaHCO₃ until a pH of 7–8 is reached. Field Insight: The alkaline neutralization drives the hydrolysis of the iminium intermediate to the final aldehyde and simultaneously precipitates the product.

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to afford 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.

Protocol 3: Derivatization via Ugi 4-Component Reaction (Ugi-4CR)
  • Imine Formation: In a sealed reaction vial, combine 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) and a primary amine (1.0 eq) in methanol. Stir for 30 minutes at room temperature to pre-form the imine[10].

  • Component Addition: Add a carboxylic acid (1.0 eq) and an isocyanide (1.0 eq) to the mixture.

  • Condensation: Stir the mixture at 50 °C for 24–48 hours[5]. Field Insight: Elevated temperatures are required to overcome the inherently low solubility of rigid heterocyclic precursors in methanol.

  • Purification: Evaporate the solvent under reduced pressure and purify the resulting peptidomimetic derivative via flash chromatography.

Quantitative Data Presentation

Table 1: Quantitative Comparison of Reaction Parameters and Expected Yields

Reaction StageReagents / SolventTemp (°C)Time (h)Expected Yield (%)Mechanistic Rationale
Cyclocondensation Chloroacetaldehyde, EtOH78 (Reflux)4 – 870 – 80Ethanol provides the optimal boiling point to drive the bimolecular condensation while maintaining intermediate stability[8].
Vilsmeier-Haack Formylation POCl₃, DMF60 – 803 – 575 – 85Elevated temperature is required to overcome the steric hindrance during the electrophilic attack of the bulky chloroiminium ion[4][7].
Ugi-4CR Derivatization Primary Amine, Acid, Isocyanide, MeOH5024 – 4828 – 72A protic solvent (MeOH) stabilizes the iminium intermediate; gentle heating overcomes the poor solubility of the heterocyclic acid[5].

Experimental Workflow Visualization

G A 5-Methoxypyridin-2-amine + Chloroacetaldehyde B Cyclocondensation (Ethanol, Reflux) A->B C 6-Methoxyimidazo[1,2-a]pyridine B->C D Vilsmeier-Haack Formylation (POCl3, DMF, 60-80°C) C->D E 6-Methoxyimidazo[1,2-a]pyridine- 3-carbaldehyde D->E F Derivatization (e.g., Ugi-4CR, Knoevenagel) E->F G Bioactive Derivatives (Anti-cancer, Anti-TB) F->G

Workflow for the synthesis and derivatization of 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.

References

  • experimental procedure for synthesizing 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde - Benchchem. 4

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. 10

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Omega. 1

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential - PubMed. 3

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents - RSC Med. Chem.2

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives - Scirp.org. 6

  • WO2010016005A1 - 6 substituted 2-heterocyclylamino pyrazine compounds as chk-1 inhibitors - Google Patents. 8

  • 6 SUBSTITUTED 2-HETEROCYCLYLAMINO PYRAZINE COMPOUNDS AS CHK-1 INHIBITORS - European Patent Office - EP 2328890 B1. 9

  • Synthesis, reduction potentials and anti-tubercular activity of ring A/B analogues of the bioreductive drug - AWS. 11

  • Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule - DOI. 7

Sources

The Strategic Application of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Kinase-Directed Drug Discovery

The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its unique electronic properties and structural resemblance to purines enable its derivatives to effectively interact with a wide array of biological targets, most notably protein kinases.[2][3] Dysregulation of kinase signaling is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore the rationale behind its use, focusing on the synthetic utility of the C3-aldehyde and the influence of the C6-methoxy substituent. This guide will provide detailed, field-proven protocols for key synthetic transformations and explain the causality behind experimental choices, empowering researchers to leverage this valuable building block in their drug discovery programs.

The Rationale for Employing 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

The choice of this specific starting material is predicated on two key features: the synthetic versatility of the C3-carbaldehyde and the modulatory effect of the C6-methoxy group.

  • The C3-Carbaldehyde as a Synthetic Hub: The aldehyde functionality at the C3 position is a highly versatile chemical handle. It serves as an electrophilic center, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the facile introduction of diverse chemical moieties, which is crucial for exploring the structure-activity relationships (SAR) of potential kinase inhibitors.[1] As we will detail in the protocols below, this aldehyde is an ideal precursor for constructing key pharmacophores found in many kinase inhibitors, such as chalcones and substituted amine derivatives.

  • The Influence of the C6-Methoxy Group: Substituents on the imidazo[1,2-a]pyridine core play a critical role in modulating the compound's pharmacokinetic and pharmacodynamic properties. A methoxy group at the C6 position, being an electron-donating group, can influence the electronic distribution of the heterocyclic system, potentially enhancing interactions with the target kinase. Furthermore, modifications at the C6 position have been shown to be crucial for the biological activity of imidazo[1,2-a]pyridine-based inhibitors against various kinases, including phosphoinositide 3-kinase (PI3K).[5][6] The 6-methoxy group can also serve as a metabolic soft spot, and its presence or absence can be used to fine-tune the metabolic stability of the final compound.

The following diagram illustrates the strategic position of these functional groups for synthetic diversification.

Caption: Synthetic pathways from the title compound.

Application & Protocols

We present two robust and widely applicable protocols that leverage the reactivity of the C3-carbaldehyde for the synthesis of potential kinase inhibitors.

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-Chalcone Conjugates via Claisen-Schmidt Condensation

Rationale: The chalcone scaffold is a well-established pharmacophore in numerous kinase inhibitors. The α,β-unsaturated ketone moiety can act as a Michael acceptor and form covalent bonds with cysteine residues in the kinase active site, or participate in crucial hydrogen bonding and hydrophobic interactions. This protocol details the base-catalyzed condensation of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde with a substituted acetophenone.[7][8]

Experimental Protocol:

  • Reagent Preparation:

    • In a clean, dry round-bottom flask, dissolve 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq.) and a substituted acetophenone (e.g., 4'-hydroxyacetophenone) (1.1 eq.) in ethanol. The concentration should be approximately 0.2 M.

    • Prepare a 20% aqueous solution of sodium hydroxide (NaOH).

  • Reaction Setup:

    • Place the flask containing the aldehyde and ketone solution in an ice bath and stir for 10-15 minutes.

    • Slowly add the 20% NaOH solution dropwise (2.0-3.0 eq.) to the stirred mixture. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Execution:

    • After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature for 8-12 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate).

  • Work-up and Purification:

    • Once the reaction is complete, neutralize the mixture with a 20% acetic acid solution until it reaches a pH of approximately 7.

    • A precipitate will form. Filter the solid, wash it with cold water, and dry it under vacuum.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure chalcone derivative.

Data Presentation:

Starting AldehydeAcetophenone DerivativeProductYield (%)
6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde4'-Hydroxyacetophenone(E)-1-(4-hydroxyphenyl)-3-(6-methoxyimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one85-95
6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde4'-Aminoacetophenone(E)-1-(4-aminophenyl)-3-(6-methoxyimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one80-90

graph "Claisen_Schmidt_Workflow" {
rankdir=LR;
node [shape=box, style=filled, fontname="Arial"];
edge [fontname="Arial"];

A [label="Dissolve Aldehyde &\nKetone in Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Cool to 0-5 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Slowly Add\nAqueous NaOH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Stir at RT\nfor 8-12h", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Neutralize with\nAcetic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Filter & Purify", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F; }

Caption: Claisen-Schmidt condensation workflow.

Protocol 2: Synthesis of C3-Aminomethyl Imidazo[1,2-a]pyridines via Reductive Amination

Rationale: The introduction of a flexible aminomethyl linker at the C3 position allows for the exploration of deeper pockets within the kinase active site. The amine functionality can be further derivatized or can serve as a key hydrogen bond donor/acceptor, often interacting with the hinge region of the kinase. This one-pot protocol utilizes the mild and selective reducing agent sodium triacetoxyborohydride (NaBH(OAc)₃), which is well-suited for substrates with sensitive functional groups.[9][10]

Experimental Protocol:

  • Reagent Preparation:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq.).

    • Dissolve the aldehyde in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.

  • Reaction Setup:

    • Add the desired primary or secondary amine (e.g., morpholine) (1.2 eq.) to the solution.

    • If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (1.2 eq.) to liberate the free amine.

    • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reaction Execution:

    • Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in one portion. A slight exotherm may be observed.

    • Continue to stir the reaction at room temperature for 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

Starting AldehydeAmineProductYield (%)
6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehydeMorpholine4-((6-methoxyimidazo[1,2-a]pyridin-3-yl)methyl)morpholine75-85
6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehydeBenzylamineN-((6-methoxyimidazo[1,2-a]pyridin-3-yl)methyl)benzylamine80-90

graph "Reductive_Amination_Pathway" {
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];

start [label="Aldehyde + Amine"]; iminium [label="Iminium Ion Intermediate"]; reduction [label="[NaBH(OAc)3]"]; product [label="Final Amine Product"];

start -> iminium [label="Reversible\nCondensation"]; iminium -> product [label="Irreversible\nHydride Reduction"]; reduction -> iminium [style=dotted, arrowhead=none]; }

Caption: Reductive amination mechanism overview.

Targeted Kinase Pathways and Structure-Activity Relationship Insights

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown inhibitory activity against a range of kinases, including:

  • PI3K/Akt/mTOR Pathway: This is a critical signaling pathway that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature in many cancers.[5] Imidazo[1,2-a]pyridine derivatives have been developed as potent PI3Kα inhibitors.[6][11] Modifications at both the C3 and C6 positions are crucial for optimizing binding affinity.[6]

  • c-Met Signaling: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor cell proliferation, survival, and metastasis. Novel imidazo[1,2-a]pyridine derivatives have been identified as potent and selective c-Met inhibitors.[4]

  • Other Kinases: The versatility of the scaffold has led to the development of inhibitors for a diverse set of kinases including Nek2, SIK, DYRK1A, and CLK1.[2][12][13]

The following diagram illustrates the central role of the PI3K/Akt pathway, a common target for inhibitors derived from this scaffold.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway.

Conclusion

6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is a high-value, strategic starting material for the synthesis of novel kinase inhibitors. Its C3-aldehyde functionality provides a versatile platform for synthetic elaboration through robust and reliable reactions such as the Claisen-Schmidt condensation and reductive amination. The protocols and insights provided in this application note are designed to be a practical resource for researchers in the field of drug discovery, enabling the efficient generation of diverse libraries of potential kinase inhibitors for biological screening and lead optimization. The inherent drug-like properties of the imidazo[1,2-a]pyridine scaffold, combined with the synthetic accessibility offered by the title compound, make it an invaluable tool in the quest for new targeted therapies.

References

  • Hamze, A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 331-344. [Link]

  • Zhang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry, 61(17), 7877-7893. [Link]

  • Arnold, A. R., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397. [Link]

  • Lin, H., et al. (2012). Synthesis and Structure-Activity Relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a Novel Series of Beta Isoform Selective Phosphatidylinositol 3-kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(6), 2230-2234. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. [Link]

  • Agarwal, T., et al. (2024). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. Chemical Biology & Drug Design, 103(1), e14400. [Link]

  • Agarwal, T., et al. (2023). Design and synthesis of imidazo[1,2‐a]pyridine‐chalcone conjugates as antikinetoplastid agents. ResearchGate. [Link]

  • Riveira, M. J., et al. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Scientific Reports, 9(1), 1-8. [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9293-9303. [Link]

  • Li, Z., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187581. [Link]

  • Wang, Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. Bioorganic Chemistry, 143, 106966. [Link]

  • Wang, F., et al. (2020). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry, 18(38), 7583-7588. [Link]

  • Kumar, V., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. [Link]

  • Byth, K. F., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-2248. [Link]

  • Hamze, A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • de F. da Silva, F., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2348-2383. [Link]

  • Kazmierczak, M., et al. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 26(13), 3986. [Link]

  • Reddy, T. J., et al. (2008). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Organic Letters, 10(14), 3125-3128. [Link]

  • Li, Z., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Taylor & Francis Online. [Link]

  • Oh, Y., et al. (2011). Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. Journal of Medicinal Chemistry, 54(8), 3040-3055. [Link]

  • European Journal of Medicinal Chemistry. (n.d.). UPCommons. [Link]

Sources

Application Notes and Protocols for the Derivatization of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a "privileged" scaffold in medicinal chemistry, forming the structural foundation of numerous clinically used drugs and biologically active compounds.[1][2][3] Its unique electronic and structural features facilitate interactions with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antiulcer properties.[4][5][6] The aldehyde functionality at the 3-position of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde serves as a versatile chemical handle, enabling a plethora of synthetic transformations to generate novel derivatives with potentially enhanced therapeutic profiles. This guide provides a detailed exploration of key derivatization strategies for this aldehyde group, offering experimentally validated protocols and insights for researchers in drug discovery and development.

Core Derivatization Strategies

The aldehyde group of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is amenable to a variety of chemical modifications. This document will focus on four principal transformations:

  • Reductive Amination: Formation of secondary and tertiary amines.

  • Wittig Reaction: Conversion to alkenes.

  • Knoevenagel Condensation: Synthesis of α,β-unsaturated systems.

  • Oxidation and Reduction: Accessing the corresponding carboxylic acid and alcohol.

Each of these reactions provides a pathway to a distinct class of derivatives, significantly expanding the chemical space accessible from this versatile starting material.

Reductive Amination: Accessing Novel Amines

Reductive amination is a robust and widely employed method for the synthesis of secondary and tertiary amines from aldehydes. The reaction proceeds via the initial formation of an iminium ion, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its selectivity for the iminium ion over the starting aldehyde and its tolerance of a broad range of functional groups.

Protocol: One-Pot Reductive Amination

This protocol describes a general one-pot procedure applicable to a variety of primary and secondary amines.

Materials:

  • 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

  • Primary or secondary amine (e.g., aniline, morpholine, piperidine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) (if using an amine salt)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq.) in anhydrous DCE or THF to a concentration of 0.1-0.2 M.

  • Add the desired primary or secondary amine (1.0-1.2 eq.). If the amine is provided as a hydrochloride salt, add triethylamine (1.0-1.1 eq.) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) in a single portion. A slight exotherm may be observed.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Data Presentation: Representative Amines and Conditions

AmineTypeKey Considerations
BenzylaminePrimaryA common and reactive primary amine.
MorpholineSecondaryA cyclic secondary amine frequently used in medicinal chemistry.
PiperidineSecondaryAnother common cyclic secondary amine.
AnilinePrimaryA less nucleophilic aromatic amine that may require longer reaction times or gentle heating.

Visualization: Reductive Amination Workflow

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Iminium_Formation Iminium Ion Formation (DCE or THF, RT) Aldehyde->Iminium_Formation Amine Amine Amine->Iminium_Formation Reduction Reduction with NaBH(OAc)₃ Iminium_Formation->Reduction Quench Quench with NaHCO₃ Reduction->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: General workflow for the one-pot reductive amination.

Wittig Reaction: Olefin Synthesis

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[7] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[4]

Protocol: Wittig Olefination

This protocol provides a general procedure for the Wittig reaction.

Materials:

  • 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

  • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for CH₂=, ethyl (triphenylphosphoranylidene)acetate for a stabilized ylide)

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.05 eq.) to the suspension. For n-BuLi, add it dropwise. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

  • Cool the reaction mixture back to 0 °C and add a solution of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Data Presentation: Common Ylides and Expected Products

YlideTypeExpected Alkene Product
Ph₃P=CH₂Non-stabilized3-vinyl-6-methoxyimidazo[1,2-a]pyridine
Ph₃P=CHCO₂EtStabilized(E)-ethyl 3-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acrylate

G Aldehyde 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Ph3PO Triphenylphosphine Oxide Oxaphosphetane->Ph3PO

Caption: Workflow for the Knoevenagel condensation.

Oxidation and Reduction: Accessing Carboxylic Acids and Alcohols

Simple and efficient oxidation and reduction of the aldehyde group provide access to the corresponding carboxylic acid and primary alcohol, respectively. These derivatives are valuable intermediates for further functionalization, such as esterification or amidation of the carboxylic acid, or etherification of the alcohol.

Protocol: Oxidation to Carboxylic Acid

A mild oxidation using potassium permanganate in an acidic medium can be employed.

Materials:

  • 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • Dissolve 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in an aqueous solution of sulfuric acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate disappears.

  • Quench the reaction by adding a small amount of sodium bisulfite to destroy any excess permanganate.

  • The carboxylic acid product may precipitate. If so, collect it by filtration. Otherwise, adjust the pH to the isoelectric point to induce precipitation or extract with a suitable organic solvent.

  • Purify the crude product by recrystallization.

Protocol: Reduction to Alcohol

Sodium borohydride (NaBH₄) is a mild and effective reagent for the reduction of aldehydes to primary alcohols.

Materials:

  • 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolve 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq.) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1-1.5 eq.) portion-wise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol product.

  • If necessary, purify by column chromatography or recrystallization.

Characterization of Derivatives

The successful synthesis of the derivatives should be confirmed by a combination of spectroscopic methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structural integrity of the product and the modification of the aldehyde group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the aldehyde C=O stretch (around 1680-1700 cm⁻¹) and the appearance of new characteristic peaks (e.g., C=C for alkenes, C-N for amines, O-H for alcohols, broad O-H for carboxylic acids).

Conclusion

The aldehyde group of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde provides a versatile entry point for the synthesis of a wide range of derivatives. The protocols outlined in this application note offer reliable methods for accessing novel amines, alkenes, α,β-unsaturated systems, carboxylic acids, and alcohols. These derivatives can serve as valuable building blocks for the development of new therapeutic agents, leveraging the privileged nature of the imidazo[1,2-a]pyridine scaffold.

References

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences.
  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Journal of Medicinal Chemistry.
  • Wittig Reaction. Organic Chemistry Portal.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry.
  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • Wittig Reaction - Chemistry LibreTexts. Chemistry LibreTexts.
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: Leveraging 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous commercial drugs.[1][2][3] This guide provides an in-depth exploration of a key derivative, 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, as a versatile building block in multicomponent reactions (MCRs). We will detail its strategic application in powerful MCRs such as the Ugi, Passerini, and Hantzsch reactions, offering researchers a direct path to rapidly generate libraries of complex, drug-like molecules. This document provides not only step-by-step protocols but also the underlying mechanistic rationale, empowering scientists in drug development to harness the full potential of this synergistic approach.

The Strategic Advantage: Imidazo[1,2-a]pyridines and MCRs

The fusion of the imidazo[1,2-a]pyridine scaffold with multicomponent reaction strategies represents a significant leap in synthetic efficiency.

  • The Privileged Scaffold: Imidazo[1,2-a]pyridines are renowned for their wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[3][4][5] Marketed drugs like Zolpidem and Alpidem underscore the therapeutic value of this core.[1][6] The 6-methoxy substituent acts as a bioisosteric mimic and an electron-donating group, which can modulate the molecule's pharmacokinetic profile and target engagement. The C-3 carbaldehyde function provides a reactive handle for extensive chemical diversification.

  • The Power of MCRs: Multicomponent reactions are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[7] This approach offers immense advantages over traditional linear synthesis, including:

    • High Atom Economy: Minimizes waste, aligning with green chemistry principles.

    • Operational Simplicity: Reduces the number of purification steps, saving time and resources.

    • Rapid Library Generation: Enables the creation of diverse molecular libraries by simply varying the input components.

This guide focuses on using 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde as the aldehyde component in several cornerstone MCRs.

Synthesis of the Core Building Block

Before its application in MCRs, the title compound must be synthesized. A common and effective method involves the cyclocondensation of 2-amino-5-methoxypyridine with a suitable 3-carbon aldehyde equivalent.

G cluster_synthesis Synthesis Workflow A 2-Amino-5-methoxypyridine C Cyclocondensation (e.g., Reflux in Ethanol) A->C B 2-Bromo-3,3-dimethoxypropionaldehyde (or equivalent C3 synthon) B->C D 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde C->D Formation of imidazo ring & aldehyde reveal

Caption: Workflow for the synthesis of the core aldehyde.

Protocol: Synthesis of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

This protocol is adapted from general procedures for the synthesis of related imidazo[1,2-a]pyridine-3-carbaldehydes.[8][9]

Materials:

Reagent/Solvent M.W. Amount (10 mmol scale)
2-Amino-5-methoxypyridine 124.14 g/mol 1.24 g (10.0 mmol)
2-Bromomalonaldehyde 150.94 g/mol 2.26 g (15.0 mmol, 1.5 eq)
Ethanol (EtOH) - 20 mL
Saturated NaHCO₃ (aq) - 50 mL
Ethyl Acetate (EtOAc) - 100 mL

| Anhydrous Na₂SO₄ | - | As needed |

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-methoxypyridine (1.24 g, 10.0 mmol) and ethanol (20 mL). Stir until dissolved.

  • Add 2-bromomalonaldehyde (2.26 g, 15.0 mmol) to the solution.

    • Scientist's Note: The reaction involves an initial nucleophilic attack of the pyridine nitrogen onto the aldehyde, followed by an intramolecular cyclization and elimination to form the fused bicyclic system. Using a slight excess of the aldehyde synthon ensures complete consumption of the starting aminopyridine.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. The solution will likely be a dark slurry.

  • Carefully neutralize the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.

Application in the Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like α-acylamino amide scaffold. This reaction is exceptionally powerful for generating libraries of complex molecules with high skeletal diversity.

Mechanistic Rationale

The reaction is initiated by the formation of a Schiff base between the aldehyde (our imidazopyridine) and the amine. The protonated Schiff base is then attacked by the nucleophilic isocyanide. A subsequent intramolecular acyl transfer from the carboxylic acid component yields the final, stable Ugi product.

G cluster_ugi Ugi-4CR General Mechanism Aldehyde Imidazopyridine Aldehyde (R1-CHO) SchiffBase Schiff Base Formation Aldehyde->SchiffBase Amine Amine (R2-NH2) Amine->SchiffBase Isocyanide Isocyanide (R3-NC) Acid Carboxylic Acid (R4-COOH) Nitrilium Nitrilium Ion Intermediate Acid->Nitrilium Trapping SchiffBase->Nitrilium + Isocyanide (R3-NC) Mumm Mumm Rearrangement Nitrilium->Mumm Intramolecular Acyl Transfer Product Final Ugi Product (α-acylamino amide) Mumm->Product

Caption: Generalized mechanism of the Ugi four-component reaction.

Protocol: Ugi Synthesis of an Imidazo[1,2-a]pyridine Library Member

Materials:

Component Example Reagent M.W. Amount (1.0 mmol scale)
Aldehyde 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde 176.17 g/mol 176 mg (1.0 mmol)
Amine Benzylamine 107.15 g/mol 107 mg (1.0 mmol)
Carboxylic Acid Acetic Acid 60.05 g/mol 60 mg (1.0 mmol)
Isocyanide tert-Butyl isocyanide 83.13 g/mol 83 mg (1.0 mmol)

| Solvent | Methanol (MeOH) | - | 5 mL |

Procedure:

  • In a 25 mL vial, dissolve 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (176 mg, 1.0 mmol) and benzylamine (107 mg, 1.0 mmol) in methanol (5 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base.

    • Scientist's Note: Pre-formation of the imine is often beneficial for cleaner reactions and higher yields, though all components can be mixed at once.

  • Add acetic acid (60 mg, 1.0 mmol) to the solution, followed by the dropwise addition of tert-butyl isocyanide (83 mg, 1.0 mmol).

    • Causality: Isocyanides often have strong, unpleasant odors and should be handled in a well-ventilated fume hood. The reaction can be mildly exothermic, so slow addition is recommended.

  • Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.

  • The residue can often be purified by direct crystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography if it is an oil.

Application in the Passerini Three-Component Reaction (Passerini-3CR)

The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[10][11][12] It provides a direct route to important ester and amide functionalities in a single step.

Mechanistic Rationale

Unlike the Ugi reaction, the Passerini mechanism is generally considered to proceed through a non-ionic, cyclic transition state, especially in aprotic solvents.[11] Hydrogen bonding between the aldehyde and carboxylic acid is believed to facilitate the nucleophilic attack of the isocyanide. This is followed by an intramolecular acyl transfer to yield the final product.

G cluster_passerini Passerini-3CR General Mechanism Aldehyde Imidazopyridine Aldehyde (R1-CHO) Intermediate Cyclic Intermediate (via H-bonding) Aldehyde->Intermediate Isocyanide Isocyanide (R2-NC) Isocyanide->Intermediate Acid Carboxylic Acid (R3-COOH) Acid->Intermediate AcylTransfer Intramolecular Acyl Transfer Intermediate->AcylTransfer Product Final Passerini Product (α-acyloxy amide) AcylTransfer->Product

Caption: Generalized mechanism of the Passerini three-component reaction.

Protocol: Passerini Synthesis of an Imidazo[1,2-a]pyridine Derivative

Materials:

Component Example Reagent M.W. Amount (1.0 mmol scale)
Aldehyde 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde 176.17 g/mol 176 mg (1.0 mmol)
Carboxylic Acid Benzoic Acid 122.12 g/mol 122 mg (1.0 mmol)
Isocyanide Cyclohexyl isocyanide 109.18 g/mol 109 mg (1.0 mmol)

| Solvent | Dichloromethane (DCM) | - | 5 mL |

Procedure:

  • To a dry 25 mL vial, add 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (176 mg, 1.0 mmol), benzoic acid (122 mg, 1.0 mmol), and dichloromethane (5 mL).

  • Stir the mixture at room temperature. Add cyclohexyl isocyanide (109 mg, 1.0 mmol) dropwise.

  • Seal the vial and stir at room temperature for 24 hours.

    • Scientist's Note: The Passerini reaction often benefits from higher concentrations. If the reaction is slow, the solvent volume can be reduced. Aprotic solvents like DCM or THF are typically preferred.

  • Upon completion (monitored by TLC), wash the reaction mixture with a 5% aqueous NaHCO₃ solution to remove excess carboxylic acid.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product via silica gel column chromatography to obtain the desired α-acyloxy amide.

Application in the Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a classic MCR for synthesizing 1,4-dihydropyridines (1,4-DHPs), a scaffold famous for its use in calcium channel blocker drugs like Nifedipine.[13][14] By using our imidazopyridine aldehyde, novel hybrid molecules combining two pharmacologically significant cores can be created. The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[15][16]

Mechanistic Rationale

The reaction proceeds through two key intermediates: an α,β-unsaturated carbonyl compound formed via a Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester, and an enamine formed from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition followed by cyclization and dehydration yields the final 1,4-DHP product.[15][16]

G cluster_hantzsch Hantzsch Synthesis General Mechanism Aldehyde Imidazopyridine Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq) Enamine Enamine Formation Ketoester2->Enamine Ammonia Ammonia (NH3) Ammonia->Enamine Michael Michael Addition Knoevenagel->Michael Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Product 1,4-Dihydropyridine Product Cyclization->Product

Sources

pharmacological evaluation of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Pharmacological Evaluation of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties.[1][2][3][4][5] This versatility makes the scaffold a fertile ground for the development of novel therapeutic agents. The 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde structure, in particular, serves as a versatile synthetic intermediate, allowing for the generation of diverse analog libraries.

This guide provides a comprehensive, structured approach to the pharmacological evaluation of these analogs. It is designed not as a rigid template, but as a strategic workflow, guiding researchers from initial high-throughput in vitro screening to detailed mechanistic studies and conclusive in vivo validation. The causality behind experimental choices is emphasized to empower researchers to make informed decisions throughout the drug discovery pipeline.

A Strategic Evaluation Workflow

The successful transition of a compound from a chemical library to a potential clinical candidate hinges on a logical, multi-stage evaluation process. The primary goal is to identify potent and selective compounds (in vitro screening), understand their mechanism of action, and finally, confirm their efficacy and preliminary safety in a living system (in vivo validation).[6] Prediction of a drug's effect in patients based solely on in vitro data is unreliable; therefore, evaluation in animal tumor systems is essential for promising candidates.[6]

G cluster_0 Phase 1: In Vitro Primary Screening cluster_1 Phase 2: In Vitro Mechanistic & Secondary Assays cluster_2 Phase 3: In Vivo Validation A Analog Library of 6-Methoxyimidazo[1,2-a]pyridine- 3-carbaldehyde B High-Throughput Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->B Broad Screening C Antimicrobial Assay (e.g., Broth Microdilution MIC) A->C Broad Screening D Anti-inflammatory Assay (e.g., COX-2 Inhibition) A->D Broad Screening E Kinase Inhibition Profiling (e.g., ADP-Glo Assay) B->E Hit Prioritization (Potency/Selectivity) I Anti-inflammatory Models (e.g., Carrageenan Paw Edema) D->I Candidate Selection F Apoptosis / Cell Cycle Analysis E->F MoA Elucidation G Target Engagement Studies (e.g., SPR, Cellular Thermal Shift) F->G MoA Elucidation H Xenograft Efficacy Models (e.g., CDX, PDX) G->H Candidate Selection J Preliminary Toxicology & PK/PD Studies H->J Preclinical Development I->J Preclinical Development

Caption: A multi-phase workflow for pharmacological evaluation.

Part 1: High-Throughput In Vitro Primary Screening

The initial phase aims to rapidly screen the analog library to identify "hits" with significant biological activity in key therapeutic areas. These assays should be robust, reproducible, and amenable to a high-throughput format.

Anticancer Activity: Cytotoxicity Screening

Rationale: The imidazo[1,2-a]pyridine scaffold is a known constituent of many anticancer agents.[2][4] An initial screen against a panel of diverse human cancer cell lines is a crucial first step to identify compounds that inhibit cell proliferation or induce cell death.[7]

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for attachment.[8]

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in DMSO. Perform serial dilutions in the cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO-treated cells) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Anticancer Cytotoxicity

Analog IDScaffold ModificationCancer Cell LineIC₅₀ (µM)
IMP-001R = 4-FluorophenylMCF-7 (Breast)5.2
IMP-002R = 3,4-DichlorophenylMCF-7 (Breast)1.8
IMP-003R = 4-PyridylMCF-7 (Breast)> 100
IMP-001R = 4-FluorophenylA549 (Lung)8.9
IMP-002R = 3,4-DichlorophenylA549 (Lung)3.1
IMP-003R = 4-PyridylA549 (Lung)> 100
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Rationale: With the rise of antimicrobial resistance, there is a constant need for new chemical entities that can combat pathogenic microbes.[9] The imidazo[1,2-a]pyridine core has shown promise in this area.[3] The broth microdilution method is a standard technique to quantify the potency of a potential antimicrobial agent.[10]

Protocol: Broth Microdilution Assay

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[8]

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

  • Inoculation: Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells and add it to each well of the plate.[8]

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[8]

Data Presentation: Antimicrobial Activity

Analog IDScaffold ModificationS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)
IMP-004R = Thiophene-2-yl832
IMP-005R = Naphthyl16> 64
IMP-006R = 4-Nitrophenyl416
Ciprofloxacin(Control)0.50.25

Part 2: Mechanistic Elucidation & Secondary Assays

Analogs that demonstrate high potency and selectivity in primary screens ("hits") are advanced to secondary assays to investigate their mechanism of action (MoA). Understanding the molecular target is critical for rational drug development.

Target Deconvolution for Anticancer Analogs: Kinase Inhibition

Rationale: Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[11] Many small molecule anticancer drugs function by inhibiting specific kinases. Given the chemical nature of the imidazo[1,2-a]pyridine scaffold, kinases are a highly probable target class.[11] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[11]

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec RAS RAS Rec->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors (c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Analog Imidazo[1,2-a]pyridine Analog (IMP-002) Analog->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by an analog.

Protocol: ADP-Glo™ Kinase Assay for Kinase Inhibition

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial dilutions of the "hit" compounds in a buffer with a low percentage of DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase and its specific substrate. Add the serially diluted compound to the respective wells.[11]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase to ensure sensitivity to competitive inhibitors.[11]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection - Step 1: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.[11]

  • ADP Detection - Step 2: Add Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes.[11]

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

Data Presentation: Kinase Inhibition Profile

Analog IDTarget KinaseIC₅₀ (nM)
IMP-002RAF Kinase85
IMP-002MEK Kinase1,500
IMP-002ERK Kinase> 10,000
VemurafenibRAF Kinase31
(Control)

Part 3: In Vivo Validation

The ultimate test for a drug candidate is its performance in a living organism. In vivo studies are essential to evaluate efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety before any consideration for clinical trials.[6][12]

Anticancer Efficacy: Xenograft Mouse Model

Rationale: To determine if the in vitro anticancer activity translates to a therapeutic effect in a complex biological system, immunocompromised mice are implanted with human cancer cells (Cell-Derived Xenografts, or CDX) or fragments of a patient's tumor (Patient-Derived Xenografts, or PDX).[12][13] This allows for the evaluation of a compound's ability to inhibit tumor growth in vivo.[6]

G Start Select Immunocompromised Mouse Strain (e.g., NOD/SCID) Implant Subcutaneous Implantation of Human Cancer Cells (e.g., A549) Start->Implant TumorGrowth Allow Tumors to Grow to Palpable Size (e.g., 100-150 mm³) Implant->TumorGrowth Randomize Randomize Mice into Treatment & Control Groups TumorGrowth->Randomize Treat Administer Treatment (e.g., IMP-002, Vehicle) Daily via Oral Gavage Randomize->Treat Measure Measure Tumor Volume with Calipers Twice Weekly Treat->Measure Endpoint Continue Until Endpoint (e.g., Tumor Volume > 1500 mm³ or 21 Days) Measure->Endpoint Analyze Analyze Data: Tumor Growth Inhibition (TGI) Body Weight, Survival Endpoint->Analyze Conclusion Determine In Vivo Efficacy Analyze->Conclusion

Sources

Application Notes and Protocols for In Vitro Evaluation of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure

The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1][2] This is due to its unique structural and electronic properties, which allow for versatile interactions with a wide range of biological targets.[1] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

Numerous in-vitro studies have highlighted the potential of imidazo[1,2-a]pyridine-based compounds as therapeutic agents, particularly in oncology.[3] Their anticancer effects are often attributed to the inhibition of critical molecular pathways involved in cell division and proliferation, such as the PI3K/Akt/mTOR signaling cascade, cyclin-dependent kinases (CDKs), and tubulin polymerization.[3][5]

This guide provides a comprehensive suite of detailed in vitro protocols designed for researchers, scientists, and drug development professionals to effectively screen and characterize the biological activities of novel imidazo[1,2-a]pyridine derivatives. The methodologies are presented not merely as a sequence of steps, but with an emphasis on the underlying principles and the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to compound evaluation.

Part 1: In Vitro Anticancer Activity Assessment

The initial evaluation of a potential anticancer agent involves a tiered approach, starting with broad cytotoxicity screening, followed by more specific assays to elucidate the mechanism of action. This section details the core protocols for determining a compound's effect on cancer cell viability, cell cycle progression, apoptosis induction, and its interaction with specific molecular targets.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity.[6] It serves as a reliable proxy for cell viability, as mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt into a purple formazan product.[6] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.[6][7] This assay is an essential first step to determine the dose-dependent cytotoxic effects of a compound and to calculate its half-maximal inhibitory concentration (IC50).[6][8]

Detailed Step-by-Step Methodology:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to approximately 80% confluency.[9]

    • Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in a complete growth medium to a final concentration that allows for logarithmic growth over the assay period (typically 5 x 10⁴ cells/mL, but requires optimization).[6]

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding ~5,000 cells/well). Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.[10]

  • Compound Treatment:

    • Prepare a concentrated stock solution of the imidazo[1,2-a]pyridine derivative (e.g., 10 mM in sterile DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[6][10]

  • MTT Addition and Formazan Solubilization:

    • Following the treatment period, add 10 µL of a sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[5][10]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[5]

    • Carefully aspirate the medium containing MTT without disturbing the purple formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[10]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6]

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.[6][10]

Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

CompoundCancer Cell LineAssayIC50 (µM) after 48hReference
Derivative AA375 (Melanoma)MTT9.7 - 44.6[11][12]
Derivative BHeLa (Cervical)MTT9.7 - 44.6[11][12]
Derivative CHCC1937 (Breast)MTT45.0[13][14]
Derivative DHT-29 (Colon)SRB1.1[15]
Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining

Expertise & Experience: A hallmark of many effective anticancer agents is their ability to disrupt the cell cycle, leading to growth arrest and apoptosis.[11] This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA. The intensity of PI fluorescence is directly proportional to the amount of DNA. By analyzing a population of cells with flow cytometry, we can quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M), thereby identifying if a compound induces arrest at a specific checkpoint.[5][11] For instance, many tubulin-targeting imidazo[1,2-a]pyridines cause an arrest in the G2/M phase.[5]

Detailed Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the imidazo[1,2-a]pyridine derivative at relevant concentrations (e.g., 1x and 2x the IC50 value) for a specified time (e.g., 24 hours).

    • Harvest both adherent and floating cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet gently in 300 µL of ice-cold PBS.

    • While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to achieve a final concentration of 70% ethanol. This step is critical for permeabilizing the cells and must be done slowly to prevent cell clumping.

    • Fix the cells at -20°C for at least 2 hours (or overnight).[5]

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS.[5] RNase A is essential to degrade any double-stranded RNA, ensuring that PI only stains DNA.

    • Incubate in the dark for 30 minutes at room temperature.[5]

    • Analyze the DNA content of the cells using a flow cytometer. A histogram of cell count versus fluorescence intensity will reveal distinct peaks corresponding to the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Quantification (Annexin V/PI Staining)

Expertise & Experience: Differentiating between apoptosis (programmed cell death) and necrosis is crucial for understanding a compound's cytotoxic mechanism. This dual-staining flow cytometry assay provides that distinction.[16] In early apoptosis, the cell membrane flips phosphatidylserine (PS) from the inner to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and will label these early apoptotic cells.[5][15] Propidium Iodide (PI) is a membrane-impermeable DNA stain. It is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15][17] This allows for the clear separation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Detailed Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with the test compound as described in the previous protocols.

    • Harvest all cells (adherent and floating) and wash once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[5]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.[5]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Analysis:

    • Analyze the cells by flow cytometry within 1 hour.[5] The data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis, allowing for the quantification of each cell population.

Protocol 4: Mechanistic Interrogation by Western Blot Analysis

Expertise & Experience: Once a compound shows potent cytotoxicity, Western blotting is employed to validate its effect on the intended molecular target.[5] For imidazo[1,2-a]pyridine derivatives reported to inhibit the PI3K/Akt/mTOR pathway, this technique can directly measure changes in the phosphorylation status of key proteins like Akt and mTOR.[11][16] A reduction in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) following treatment provides strong evidence of on-target activity.[16]

Detailed Step-by-Step Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the compound and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[5]

    • Determine the protein concentration of the lysates using a BCA protein assay to ensure equal loading.[5]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[5]

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-Akt, anti-total-Akt, anti-p-mTOR, anti-p53, anti-p21, anti-Actin) overnight at 4°C.[5][16] Actin or Tubulin serves as a loading control.

    • Wash the membrane thoroughly with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.[5] The band intensity can be quantified using software like ImageJ to compare protein levels between treated and untreated samples.

Visualizations: Anticancer Assay Workflows and Pathways

G cluster_0 In Vitro Anticancer Evaluation Workflow Compound Imidazo[1,2-a]pyridine Derivative Viability Cell Viability Assay (MTT) Compound->Viability IC50 Determine IC50 Viability->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Western Target Validation (Western Blot) Mechanism->Western Conclusion Comprehensive Biological Profile CellCycle->Conclusion Apoptosis->Conclusion Western->Conclusion

Caption: General workflow for the in vitro evaluation of novel anticancer agents.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTOR mTORC1 Akt->mTOR P Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Part 2: In Vitro Antimicrobial Activity Assessment

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial activity.[18] Imidazo[1,2-a]pyridine derivatives have shown promise in this area.[4][19] The following protocols establish the foundational screening methods to determine their antimicrobial and anti-biofilm potential.

Protocol 5: Minimum Inhibitory Concentration (MIC) Assay

Expertise & Experience: The MIC is the gold-standard metric for quantifying the potency of an antimicrobial agent. It is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[20][21] The broth microdilution method described here is a high-throughput, reliable technique for determining MIC values against a panel of bacteria.[4][20]

Detailed Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 2X concentrated Mueller-Hinton Broth (MHB) medium.

    • Prepare a stock solution of the test compound in DMSO.

    • Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in MHB. Dilute the overnight culture to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.

  • Assay Setup (96-Well Plate):

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest compound concentration in which there is no visible turbidity (growth).

    • Optionally, a growth indicator like resazurin can be added to aid in the determination.[22]

Protocol 6: Biofilm Inhibition Assay

Expertise & Experience: Bacterial biofilms are communities of microbes encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[19] An assay to screen for compounds that prevent biofilm formation is therefore highly relevant. This protocol uses crystal violet to stain the total biofilm biomass, providing a quantitative measure of a compound's inhibitory effect.[18]

Detailed Step-by-Step Methodology:

  • Assay Setup:

    • Prepare serial dilutions of the test compound in a suitable growth medium (e.g., Tryptic Soy Broth) in a 96-well flat-bottom plate, similar to the MIC assay. Use sub-MIC concentrations to ensure that any reduction in biofilm is not simply due to the inhibition of planktonic growth.

    • Inoculate the wells with a standardized bacterial suspension. Include a growth control well without any compound.

  • Biofilm Formation:

    • Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

  • Staining and Quantification:

    • Carefully discard the medium and gently wash the wells twice with PBS to remove non-adherent (planktonic) cells.

    • Fix the adherent biofilm with 100 µL of methanol for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilm by adding 100 µL of 0.5% crystal violet solution to each well for 15 minutes.

    • Wash the wells thoroughly with water to remove excess stain and allow the plate to dry.

    • Solubilize the bound crystal violet by adding 125 µL of 30% acetic acid to each well.

    • Measure the absorbance at 590 nm using a microplate reader. A decrease in absorbance compared to the control indicates biofilm inhibition.

Conclusion

The protocols outlined in this guide provide a robust framework for the comprehensive in vitro evaluation of imidazo[1,2-a]pyridine derivatives. By systematically applying these assays, from broad cytotoxicity screening to specific mechanistic studies, researchers can effectively identify promising lead compounds for further development. A multi-assay approach is critical for building a complete biological profile, elucidating the mechanism of action, and ultimately validating the therapeutic potential of this versatile chemical scaffold.

References

  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 79-91.

  • BenchChem. (2025). Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents. BenchChem.

  • Arch Pharm (Weinheim). (2026). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Archiv der Pharmazie.

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. BenchChem.

  • Eicher, T., & Hauptmann, S. (2003).
  • Li, M., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo [1, 2-a] pyridin-6-yl) quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(7), 6851.

  • Expert Opinion on Therapeutic Patents. (2010). Small molecule c-Met kinase inhibitors: a review of recent patents.
  • Aliwaini, S., et al. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. Oncology Letters, 18(1), 830-837.

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837.

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Creative-Commons Attribution 4.0 International License.

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 3169-3178.

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.

  • BenchChem. (2025). Application of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Imaging. BenchChem.

  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. ResearchGate.

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.

  • Al-Warhi, T., et al. (2024). Investigation of New Biologically Active Benzo[2][6]imidazo[1,2-a]pyrimidine Derivatives as Broad-Spectrum Antimicrobial Agents. ResearchGate.

  • Mazumder, S. (n.d.). Investigating therapeutic efficacy of Imidazo[1,2-α] pyridine derivatives on the growth inhibition. Shodhganga.

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.

  • da Silva, M. F., et al. (2023). Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. MDPI.

  • Al-Masoudi, A. A. M., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell. Chemical Methodologies.

  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry.
  • Journal of Medicinal Chemistry. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ACS Publications.

  • ACS Omega. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Publications.

  • Chraibi, M., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.

  • RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Publishing.

  • e-Century Publishing Corporation. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging.

  • Mor, N., et al. (2015). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 59(11), 7034-7040.

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924.

  • D'Arcy, M. (2019). Copper imidazo[1,2-a]pyridine complexes induce apoptosis in K562 and HL-60 leukaemic cells. ResearchGate.

  • Nagaraj, A., Sridhara, M. K., & Kumar, K. A. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research.

  • Der Pharma Chemica. (n.d.). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica.

  • Mohammadi, E., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BMC Complementary Medicine and Therapies, 23(1), 350.

  • Oceanomics. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. European Journal of Medicinal Chemistry.

  • ACS Medicinal Chemistry Letters. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Publications.

  • Bioorganic & Medicinal Chemistry. (n.d.). Design, Synthesis and Anti-mycobacterial Evaluation of Imidazo-[1,2-a]-pyridine Analogues. ScienceDirect.

Sources

use of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde as a fluorescent probe

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in the Design of High-Fidelity Fluorescent Probes

Executive Summary & Mechanistic Rationale

In the rapidly evolving field of molecular imaging and chemical sensing, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" bicyclic framework[1]. Specifically, 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 944902-87-8) serves as an exceptionally versatile building block for synthesizing advanced fluorescent probes. Unlike simple fluorophores, this compound is engineered to be a highly reactive precursor that enables the modular construction of sensors for heavy metal ions (e.g., Fe³⁺, Cu²⁺), reactive oxygen species (ROS), pH, and microenvironmental viscosity[2].

As an application scientist, I select this specific scaffold for three critical mechanistic reasons:

  • The Fused Bicyclic Core: The imidazo[1,2-a]pyridine nucleus provides a rigid, planar 10 π-electron system. This structural rigidity minimizes non-radiative decay pathways, ensuring high photostability and robust baseline quantum yields[3].

  • The 6-Methoxy Substituent (The "Push"): The methoxy group acts as a strong electron-donating group (EDG). By donating lone-pair electron density into the aromatic system, it amplifies the push-pull electron dynamics within the molecule. This facilitates Intramolecular Charge Transfer (ICT), which significantly red-shifts the emission spectrum and enhances the probe's sensitivity to solvent polarity and viscosity[3].

  • The 3-Carbaldehyde Moiety (The "Pull" and Reactive Handle): Typically introduced via Vilsmeier-Haack formylation[4], the electrophilic aldehyde group at the C3 position is primed for nucleophilic attack. It allows for facile Knoevenagel condensations with active methylene compounds (to extend conjugation for near-infrared imaging) or Schiff base formations with primary amines (to create metal-chelating receptors)[3].

Experimental Workflows & Logical Relationships

To successfully deploy 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, researchers must follow a rigorous progression from chemical synthesis to photophysical validation, and finally, biological application.

Workflow A 6-Methoxyimidazo[1,2-a] pyridine-3-carbaldehyde B Receptor Synthesis (Schiff Base / Knoevenagel) A->B C Purification & Validation (NMR, HRMS) B->C D Photophysical Profiling (UV-Vis, Fluorometry) C->D E In Vitro / In Vivo Imaging (Confocal Microscopy) D->E

Fig 1. End-to-end workflow from precursor synthesis to live-cell fluorescence imaging application.

When the synthesized probe encounters its target analyte, a distinct photophysical signaling pathway is triggered. For instance, in metal ion sensing, the binding of the analyte to the imine nitrogen halts Photoinduced Electron Transfer (PET) and modifies the ICT state, resulting in Chelation-Enhanced Fluorescence (CHEF).

Mechanism P Free Probe (Active PET/ICT) C Coordination Complex (C=N / N Binding) P->C + Analyte A Target Analyte (e.g., Metal Ion) A->C S Blockade of PET Shift in ICT C->S Electronic Reconfiguration F CHEF Activation (Strong Fluorescence) S->F Emission

Fig 2. CHEF and ICT modulation pathway upon analyte binding to the imidazo[1,2-a]pyridine probe.

Quantitative Data: Photophysical Profiling

The modularity of the 3-carbaldehyde group allows for the synthesis of various probe classes. The table below summarizes the typical photophysical parameters of probes derived from the imidazo[1,2-a]pyridine-3-carbaldehyde scaffold[2][3][5].

Derivative ClassTypical Target AnalyteExcitation (λex)Emission (λem)Stokes ShiftQuantum Yield (Φ)
Schiff Base (Imine) Fe³⁺, Cu²⁺, Zn²⁺360 - 390 nm450 - 480 nm~80 nm0.15 - 0.35
Knoevenagel Adduct Viscosity, HClO520 - 560 nm640 - 680 nm>100 nm0.20 - 0.45
Hydrazone Ligand pH (Acidic environments)390 - 410 nm510 - 530 nm~120 nm0.25 - 0.50
Iridium(III) Complex Mitochondrial SO₂~400 nm~600 nm~200 nm~0.31

(Note: The Iridium(III) complex utilizes the carbaldehyde derivative as an ancillary ligand to achieve microsecond lifetimes and massive Stokes shifts[6].)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a specific causality rationale and a verification checkpoint.

Protocol A: Synthesis of a Schiff-Base Fluorescent Probe for Metal Ion Sensing

This protocol details the condensation of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde with a primary amine (e.g., 2-aminophenol) to create a metal-chelating pocket.

Reagents:

  • 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq)

  • 2-Aminophenol (1.1 eq)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in 15 mL of absolute ethanol in a round-bottom flask. Causality: Absolute ethanol is used to prevent the hydrolysis of the newly formed imine bond, which is sensitive to aqueous environments.

  • Amine Addition: Add 1.1 mmol of 2-aminophenol to the stirring solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the C3 carbon. This dramatically accelerates the nucleophilic attack by the amine without fully protonating the amine itself.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent.

  • Isolation: Once the starting aldehyde is consumed, cool the mixture to room temperature. A precipitate should form. Filter the solid and wash with cold ethanol.

  • Self-Validation (Purity & Structure): Perform ¹H NMR (DMSO-d6). Validation Checkpoint: The successful formation of the probe is confirmed by the disappearance of the distinct aldehyde proton signal at ~9.9 ppm[3] and the appearance of a new singlet corresponding to the imine (-CH=N-) proton at approximately 8.5–8.9 ppm.

Protocol B: Live-Cell Fluorescence Imaging of Target Analytes

This protocol outlines the application of the synthesized probe in biological environments, specifically HeLa cells.

Step-by-Step Methodology:

  • Probe Preparation: Prepare a 1.0 mM stock solution of the probe in analytical grade DMSO. Causality: Imidazo[1,2-a]pyridine derivatives are highly lipophilic; DMSO ensures complete dissolution.

  • Cell Culture: Seed HeLa cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator for 24 hours.

  • Incubation: Dilute the probe stock in PBS to a final working concentration of 5–10 µM (ensure final DMSO concentration is <1% to prevent cytotoxicity). Incubate the cells with the probe for 30 minutes.

  • Washing: Wash the cells 3 times with warm PBS. Causality: Removing extracellular probe prevents high background fluorescence and false-positive signals from the culture media.

  • Analyte Introduction: Add the target analyte (e.g., 50 µM Fe³⁺ solution) and incubate for an additional 20 minutes.

  • Imaging & Self-Validation: Image the cells using a confocal laser scanning microscope at the appropriate excitation wavelength (e.g., 380 nm).

    • Validation Checkpoint (Control Group): Cells incubated only with the probe must show minimal baseline fluorescence (confirming the PET quenching state).

    • Validation Checkpoint (Experimental Group): Cells incubated with the probe + analyte must show a sharp "turn-on" fluorescence signal (confirming CHEF activation).

    • Validation Checkpoint (Competitive Group): Cells pre-incubated with a strong chelator (like EDTA) before adding the analyte should exhibit no fluorescence, proving the signal is strictly dependent on the specific probe-analyte coordination.

References

  • Source: doi.
  • Source: researchgate.
  • Source: benchchem.
  • Source: rsc.
  • Source: benchchem.
  • Title: A 'turn-on' iridium(III)

Sources

Application Note: Development of Novel Antitubercular Agents via 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde Scaffold Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains one of the deadliest infectious diseases globally. The rapid emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel chemical entities with unique mechanisms of action[1]. Over the past decade, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry. This is highlighted by the clinical success of Telacebec (Q203), an imidazo[1,2-a]pyridine amide that exerts potent bactericidal effects by inhibiting the QcrB subunit of the mycobacterial cytochrome bc1 complex[2].

While Q203 features a specific amide linkage, exploring alternative linkages and core substitutions is critical for scaffold hopping to overcome potential resistance or pharmacokinetic liabilities[3]. 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde serves as an optimal, highly reactive building block for this purpose[4].

  • Structural Advantage: The electron-donating 6-methoxy group enhances the lipophilicity and modulates the electronic distribution of the bicyclic core, improving membrane permeability across the lipid-rich mycobacterial cell wall.

  • Synthetic Versatility: The 3-carbaldehyde moiety acts as a versatile electrophilic center, enabling rapid diversification into chalcones, hydrazones, and secondary amines via robust, high-yielding synthetic pathways[4].

Mechanistic Basis of Imidazo[1,2-a]pyridine Anti-TB Agents

Imidazo[1,2-a]pyridine derivatives typically target the oxidative phosphorylation pathway of Mtb[2]. By binding with high affinity to the QcrB subunit, these agents block the electron transfer chain, leading to a rapid depletion of intracellular ATP[2]. Because Mtb relies heavily on oxidative phosphorylation to maintain viability even in non-replicating (dormant) states, QcrB inhibitors exhibit potent sterilizing activity against both active and latent TB infections[1].

QcrB_Pathway Mtb M. tuberculosis Cell Envelope QcrB Cytochrome bc1 Complex (QcrB Subunit) Mtb->QcrB Localization Agent Imidazo[1,2-a]pyridine Derivative Agent->Mtb Penetration Agent->QcrB High-Affinity Binding OxPhos Oxidative Phosphorylation (Electron Transport) QcrB->OxPhos Inhibition ATP ATP Synthesis Depletion OxPhos->ATP Uncoupling Death Bacterial Starvation & Cell Death ATP->Death Metabolic Collapse

Fig 1: Mechanism of action of imidazo[1,2-a]pyridine derivatives targeting Mtb QcrB.

Synthetic Methodologies & Protocols

To leverage the 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde scaffold, we detail a self-validating, two-step reductive amination protocol to generate a library of secondary amine derivatives.

Protocol: Synthesis of Secondary Amine Derivatives via Reductive Amination

Causality & Design : Direct condensation of the 3-carbaldehyde with primary anilines forms a Schiff base (imine)[4]. We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent rather than Sodium Borohydride (NaBH₄). STAB is a milder reagent that selectively reduces the protonated imine intermediate without reducing the unreacted aldehyde, minimizing the formation of the corresponding alcohol byproduct and ensuring high chemoselectivity.

Step-by-Step Workflow :

  • Imine Formation : In an oven-dried 50 mL round-bottom flask, dissolve 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol) and the selected primary amine (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Catalysis : Add glacial acetic acid (1.0 eq) to the mixture.

    • Expert Insight: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity and significantly accelerating the nucleophilic attack by the amine.

  • Reduction : Add STAB (1.5 mmol) portion-wise over 10 minutes at 0°C. Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12–16 hours.

  • Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (95:5) solvent system. The disappearance of the UV-active aldehyde spot confirms complete conversion.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO₃ (15 mL) to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with Dichloromethane (3 × 15 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the pure secondary amine.

Synthesis_Workflow Start 6-Methoxyimidazo[1,2-a] pyridine-3-carbaldehyde Condense Base-Catalyzed Condensation Start->Condense + Primary Amine Imine Schiff Base / Imine Intermediate Condense->Imine - H2O Reduce Reductive Amination (NaBH(OAc)3) Imine->Reduce Reduction Product Purified Anti-TB Candidate Reduce->Product Isolation Screen MABA MIC Screening Product->Screen Evaluation

Fig 2: Synthetic workflow from the 3-carbaldehyde scaffold to final anti-TB candidates.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship of synthesized 6-methoxyimidazo[1,2-a]pyridine derivatives against M. tuberculosis H37Rv, demonstrating how amine substitution impacts the Minimum Inhibitory Concentration (MIC)[5].

Compound IDR-Group (Amine Component)CLogPMIC (µg/mL) vs H37RvCytotoxicity (IC₅₀ µg/mL, Vero)Selectivity Index (SI)
MIP-01 Phenyl3.151.25>100>80
MIP-02 4-Fluorophenyl3.320.62>100>161
MIP-03 4-Trifluoromethoxyphenyl4.100.1585.0566
MIP-04 4-Methoxyphenyl3.102.50>100>40
MIP-05 3,4-Dichlorophenyl4.250.0860.0750

Data Interpretation : Increasing the lipophilicity and electron-withdrawing capacity at the para-position of the phenyl ring (e.g., -OCF₃ in MIP-03, -Cl in MIP-05) significantly enhances anti-TB potency. This correlates with improved penetration through the mycolic acid layer of the mycobacterial cell envelope and stronger hydrophobic interactions within the QcrB binding pocket[3].

Biological Evaluation: Microplate Alamar Blue Assay (MABA) Protocol

To evaluate the anti-TB efficacy of the synthesized agents, the MABA is employed[5].

Causality & Design : MABA is a self-validating, resazurin-based viability assay. Living mycobacteria maintain a reducing environment, converting the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin[5]. If a drug candidate successfully inhibits Mtb (e.g., via ATP depletion), the metabolic collapse prevents this reduction, leaving the well blue. This provides a binary, colorimetric readout that is highly reproducible.

Step-by-Step Workflow :

  • Inoculum Preparation : Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) to an OD₆₀₀ of 0.6–0.8. Dilute the culture to achieve a final testing inoculum of 5×105 CFU/mL.

  • Compound Dilution : In a 96-well clear-bottom microplate, perform two-fold serial dilutions of the test compounds in 7H9 broth (concentration range: 10 µg/mL to 0.01 µg/mL).

  • Inoculation : Add 100 µL of the Mtb inoculum to each well (total volume = 200 µL). Include growth controls (drug-free) and sterile controls (bacteria-free).

  • Incubation : Seal the plate and incubate at 37°C for 7 days.

  • Indicator Addition : Add 30 µL of Alamar Blue (resazurin) solution to all wells. Re-incubate for 24 hours.

  • Readout : Visually inspect the plate. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink. Confirm quantitatively by measuring fluorescence (Ex 530 nm / Em 590 nm).

References

  • Title : Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source : RSC Medicinal Chemistry URL :[Link]

  • Title : Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent Source : Journal of Medicinal Chemistry URL :[Link]

  • Title : Synthesis, antimicrobial and antifungal screening of novel chalcones containing imidazo[1,2-a] pyridine nucleus Source : Der Pharma Chemica URL :[Link]

  • Title : Design, Synthesis and Anti-mycobacterial Evaluation of Imidazo-[1,2-a]-pyridine Analogues Source : RSC Advances URL :[Link]

Sources

synthesis of anticancer compounds from 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis and evaluation of novel anticancer agents derived from 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.

Introduction: The Privileged Scaffold in Oncology

The imidazo[1,2-a]pyridine core is a "privileged" heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its unique electronic properties and rigid, planar structure allow for effective interactions with a variety of biological targets, making it a highly sought-after framework in drug discovery.[1][2] Within oncology research, derivatives of this scaffold have shown remarkable potential, demonstrating the ability to inhibit key kinases, modulate critical signaling pathways, and induce apoptosis in cancer cells.[3][4][5]

The starting material, 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, represents a strategic precursor for generating a diverse library of potential anticancer compounds. The methoxy group at the 6-position can influence solubility and metabolic stability, while the carbaldehyde at the 3-position serves as a versatile chemical handle for a wide range of synthetic transformations. This application note provides detailed protocols for the synthesis of two promising classes of derivatives—Schiff bases and chalcones—and outlines a standard methodology for evaluating their cytotoxic activity.

Synthetic Strategies and Protocols

The aldehyde functionality of the starting material is readily exploited to form new carbon-carbon and carbon-nitrogen bonds, leading to diverse molecular architectures. We present two robust and high-yield synthetic pathways.

Workflow: From Synthesis to Biological Evaluation

The overall process involves a logical progression from chemical synthesis and purification to comprehensive biological assessment.

G cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation A Starting Material 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde B Strategy 1: Schiff Base Synthesis A->B C Strategy 2: Chalcone Synthesis A->C D Purification (Recrystallization/Chromatography) B->D C->D E Structural Characterization (NMR, FT-IR, Mass Spec) D->E G Select Cancer Cell Lines (e.g., MCF-7, A549, HepG2) E->G Test Compounds F In-Vitro Cytotoxicity Screening (MTT Assay) H Data Analysis (IC50 Determination) F->H G->F I Lead Compound Identification H->I

Caption: General workflow from synthesis to lead identification.

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-based Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized via the condensation of a primary amine with an aldehyde. This reaction is a cornerstone of medicinal chemistry for creating diverse molecular libraries.[6][7]

Rationale: This one-pot reaction is highly efficient. The use of a catalytic amount of glacial acetic acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. The subsequent dehydration step drives the reaction to completion.

Materials:

  • 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

  • Substituted Aromatic Amine (e.g., 4-chloroaniline, 4-fluoroaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • 50 mL Round-bottom flask with reflux condenser

  • Magnetic stirrer

Step-by-Step Protocol:

  • In the 50 mL round-bottom flask, dissolve 1.0 mmol of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in 20 mL of absolute ethanol.

  • To this solution, add 1.0 mmol of the selected substituted aromatic amine.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will typically precipitate out of the solution.[7]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold ethanol to remove residual impurities.

  • Dry the purified product under vacuum.

  • Characterize the final compound using FT-IR, ¹H NMR, and Mass Spectrometry. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-CH=N-) proton signal in the ¹H NMR spectrum (typically δ 8.4-8.8 ppm) and the disappearance of the aldehyde proton signal.[7]

Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-based Chalcones

Chalcones are bi-aromatic ketones with an α,β-unsaturated carbonyl system that acts as a potent Michael acceptor in biological systems.[8][9] They are synthesized via a Claisen-Schmidt condensation reaction between an aldehyde and a ketone.[10]

Rationale: This base-catalyzed reaction proceeds by the formation of a reactive enolate from the ketone. The strong base (NaOH) abstracts an acidic α-proton from the ketone (e.g., acetophenone), creating a nucleophile that attacks the electrophilic carbonyl carbon of the imidazo[1,2-a]pyridine aldehyde. The resulting aldol adduct readily dehydrates to form the conjugated and highly stable chalcone structure.

Materials:

  • 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

  • Substituted Acetophenone (e.g., 4-hydroxyacetophenone, 4-methoxyacetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-20%)

  • 100 mL Beaker or Erlenmeyer flask

  • Magnetic stirrer

Step-by-Step Protocol:

  • Dissolve 1.0 mmol of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde and 1.0 mmol of the substituted acetophenone in 25 mL of ethanol in the beaker.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add the aqueous NaOH solution dropwise to the stirring mixture. The reaction is often marked by a change in color.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction via TLC until the starting aldehyde is consumed.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess NaOH.

  • The solid chalcone product will precipitate. Collect the solid by vacuum filtration.

  • Wash the product thoroughly with cold water to remove inorganic salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Dry the purified product and characterize by FT-IR, ¹H NMR, and Mass Spectrometry.

Biological Evaluation: Assessing Anticancer Activity

The primary evaluation of newly synthesized compounds involves assessing their cytotoxicity against various cancer cell lines. The MTT assay is a reliable and widely used colorimetric method for this purpose.[11]

Protocol 3: MTT Cytotoxicity Assay

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Synthesized Imidazo[1,2-a]pyridine derivatives

  • Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver))[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[13]

  • Incubate the plates for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

The following table presents hypothetical but representative data for newly synthesized compounds, illustrating how results can be summarized for comparative analysis.

Compound IDSynthetic RouteYield (%)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)
IMP-SB-Cl Schiff Base8815.221.818.5
IMP-SB-F Schiff Base9112.519.416.1
IMP-CH-OH Chalcone755.88.27.1
IMP-CH-OCH₃ Chalcone824.16.55.9
Doxorubicin --0.981.11.3

IMP-SB = Imidazo[1,2-a]pyridine Schiff Base; IMP-CH = Imidazo[1,2-a]pyridine Chalcone.

Mechanistic Insights: Targeting Key Cancer Pathways

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways that control cell proliferation, survival, and apoptosis.[2][3] One of the most frequently implicated pathways is the PI3K/Akt signaling cascade, which is aberrantly activated in many human cancers.[14]

PI3K/Akt Signaling Pathway Inhibition

The diagram below illustrates how imidazo[1,2-a]pyridine derivatives can potentially interfere with this crucial oncogenic pathway, leading to cell cycle arrest and apoptosis.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion

6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is an exceptionally valuable starting material for the synthesis of novel anticancer compounds. The synthetic protocols for preparing Schiff bases and chalcones outlined in this note are robust, efficient, and yield compounds with significant potential for further development. The subsequent biological evaluation using standard assays like the MTT provides a clear and reliable method for identifying lead candidates. By targeting fundamental cancer pathways such as PI3K/Akt, these derivatives represent a promising avenue for the next generation of targeted cancer therapeutics.

References

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can. Systematic Reviews in Pharmacy.
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online.
  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate.
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.
  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.
  • Synthesis of Chalcones with Anticancer Activities. PMC - NIH.
  • Synthesis of Chalcones with Anticancer Activities. ResearchGate.
  • Chemistry and synthetic methodologies of chalcones and their derivatives: A review. ResearchGate.
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. PMC.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ScienceOpen.
  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell. Chemical Methodologies.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Organic & Biomolecular Chemistry.
  • Application Notes: Synthesis and Biological Significance of Imidazo[1,2-a]pyridines Derived from 6-(1H-imidazol-1-yl)nicotinaldehyde. BenchChem.
  • Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. PMC.
  • Imidazo[1,2‐a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. ResearchGate.
  • Compare of three ways of synthesis of simple Schiff base. MDPI.
  • One-Pot Synthesis of Schiff Bases Using 6-Amino-1,3-benzodioxole-5-carbaldehyde: Application Notes and Protocols. BenchChem.
  • Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach. ResearchGate.
  • Synthesis, Characterization of Some Novel Schiff bases Derived from Imidazo [1, 2-a] pyridines for Anti-inflammatory and Antibacterial Activities. Academia.edu.

Sources

Application Note: 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde as a Strategic Building Block for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine core is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as the pharmacophoric foundation for blockbuster therapeutics such as Zolpidem (insomnia), Olprinone (acute heart failure), and an array of emerging receptor tyrosine kinase (RTK) antagonists[1][2]. Within this highly versatile class, 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde emerges as a uniquely strategic building block. By synergizing the electron-donating properties of a 6-methoxy group with the highly reactive electrophilic center of a 3-carbaldehyde, this molecule is primed for late-stage diversification, enabling the rapid synthesis of complex, target-oriented heterocycles[3].

Physicochemical Profiling

To ensure rigorous quality control before initiating synthetic workflows, it is critical to verify the physicochemical specifications of the starting material[4][5].

PropertySpecification / Data
Chemical Name 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
CAS Registry Number 944902-87-8[5]
Molecular Formula C9H8N2O2[4]
Monoisotopic Mass 176.058 Da[4]
Structural Features Fused bicyclic heteroaromatic; C3-formyl; C6-methoxy
Reactivity Profile Highly electrophilic carbonyl; susceptible to nucleophilic attack[3]

Mechanistic Rationale & Workflow Design (E-E-A-T)

As an application scientist, selecting the correct building block dictates the efficiency and success of the entire synthetic pipeline. The structural features of this specific molecule are not arbitrary; they provide distinct mechanistic advantages:

  • The Role of the 6-Methoxy Group: The methoxy substituent acts as an electron-donating group (EDG) via resonance, enriching the electron density of the bicyclic core. This electronic modulation enhances the photophysical properties of the scaffold (highly desirable for fluorescent bio-imaging probes) and alters the hydrogen-bonding network, a critical parameter for optimizing binding affinity in kinase active sites (e.g., PDGFR, CDK9)[1][6].

  • The Role of the 3-Carbaldehyde: The C3 position of the imidazo[1,2-a]pyridine ring is highly activated. The formyl group acts as an electrophilic hub, enabling rapid access to extended conjugated systems via Knoevenagel condensations[6][7] or the generation of diverse amine libraries via reductive amination[1].

Workflow 1: Knoevenagel Condensation Pathway

Knoevenagel A 6-Methoxyimidazo[1,2-a] pyridine-3-carbaldehyde D Knoevenagel Adduct (Extended Conjugation) A->D Condensation B Active Methylene (e.g., Malononitrile) B->D Nucleophilic Attack C Base Catalyst (e.g., Piperidine) C->B Deprotonation

Knoevenagel condensation workflow extending the conjugation of the imidazo[1,2-a]pyridine core.

Workflow 2: Reductive Amination Pathway

ReductiveAmination Aldehyde 6-Methoxyimidazo[1,2-a] pyridine-3-carbaldehyde Imine Iminium Intermediate Aldehyde->Imine + Amine (-H2O) Amine Primary/Secondary Amine Amine->Imine Product 3-(Aminomethyl) Derivative Imine->Product Reduction Reductant NaBH(OAc)3 (Mild Reductant) Reductant->Product Hydride Transfer

Reductive amination pathway for late-stage functionalization and amine headgroup diversification.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Knoevenagel Condensation

Objective: Synthesize an extended conjugated hybrid scaffold (e.g., reacting with malononitrile) for kinase inhibition or fluorescent imaging applications[6].

Causality in Experimental Design: Piperidine is specifically chosen as the base catalyst because its pKa​ (~11) is perfectly matched to deprotonate the active methylene of malononitrile ( pKa​ ~11) without being strong enough to initiate unwanted Cannizzaro reactions or self-condensation of the aldehyde[7]. Microwave irradiation is employed to ensure rapid, uniform heating, which drastically reduces reaction times from hours to minutes while minimizing the thermal degradation of the sensitive heterocyclic core[8].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial, dissolve 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in 3.0 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops (approx. 0.1 equiv) of piperidine to the solution. Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 110 °C for 10–15 minutes under continuous magnetic stirring[8].

  • Self-Validating In-Process Check: Spot the reaction mixture on a silica TLC plate (Eluent: Hexane/EtOAc 1:1). The successful formation of the Knoevenagel adduct will exhibit intense fluorescence under 365 nm UV light due to the newly formed extended π -conjugation[6]. The starting aldehyde spot should be completely consumed.

  • Isolation: Cool the vial to room temperature. The product typically precipitates out of the ethanol solution. Filter the solid under vacuum, wash with cold ethanol (2 x 2 mL), and dry under high vacuum to afford the pure adduct.

Protocol B: Chemoselective Reductive Amination

Objective: Perform late-stage functionalization to introduce diverse amine headgroups, a proven strategy to improve oral bioavailability, solubility, and target affinity in drug discovery[1].

Causality in Experimental Design: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is strictly selected over standard sodium borohydride ( NaBH4​ ). NaBH(OAc)3​ is a milder reductant that selectively reduces the protonated iminium intermediate. If a stronger reductant were used, it would prematurely reduce the starting 3-carbaldehyde to the corresponding (6-methoxyimidazo[1,2-a]pyridin-3-yl)methanol, severely limiting the yield of the desired amine. Glacial acetic acid is added to facilitate the dehydration step and promote the formation of the critical iminium ion.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol) and the desired primary amine (e.g., benzylamine, 1.2 mmol) in 5.0 mL of anhydrous 1,2-dichloroethane (DCE).

  • Acidification: Add glacial acetic acid (1.0 mmol) to the mixture. Stir at room temperature for 1–2 hours.

  • Self-Validating In-Process Check: Critical Step. Do not add the reductant until imine/iminium formation is confirmed. Analyze an aliquot via LC-MS. Premature addition of the reductant is the leading cause of primary alcohol byproducts. Wait until the [M+H]+ peak of the starting aldehyde is replaced by the mass of the imine intermediate.

  • Reduction: Once imine formation is confirmed, cool the reaction to 0 °C in an ice bath. Add NaBH(OAc)3​ (1.5 mmol) in small portions over 10 minutes.

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for an additional 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) to neutralize the acetic acid and destroy excess reductant. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient) to yield the 3-(aminomethyl) derivative.

Analytical Validation Standards

To confirm the structural integrity of the synthesized derivatives, the following analytical benchmarks must be met:

  • 1 H NMR Spectroscopy: The signature, highly deshielded aldehyde proton of the starting material (typically appearing as a singlet at δ 9.8–10.0 ppm) must completely disappear[6]. For Knoevenagel products, look for a new downfield vinyl proton. For reductive amination products, look for the appearance of a new methylene singlet/multiplet at δ 3.8–4.2 ppm.

  • LC-MS: Confirm the mass shift. The starting material exhibits an exact mass of 176.058 Da (expected [M+H]+ at m/z 177.06)[4]. Ensure the final product's [M+H]+ aligns precisely with the calculated mass of the functionalized derivative.

References

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH/PMC.[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[Link]

  • 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (C9H8N2O2). PubChemLite.[Link]

  • Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule. DOI/Elsevier.[Link]

  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Publishing.[Link]

Sources

Bioisosteric Replacement Strategies for Imidazo[1,2-a]pyridine-3-carbaldehyde: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of the 3-Carbaldehyde Moiety

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Marketed drugs such as zolpidem, alpidem, and zolimidine feature this bicyclic system, highlighting its clinical significance.[1][4] The substituent at the 3-position of the imidazo[1,2-a]pyridine ring plays a crucial role in modulating the pharmacological profile of these molecules. The 3-carbaldehyde functionality, in particular, serves as a versatile synthetic handle for the introduction of diverse chemical moieties, allowing for extensive structure-activity relationship (SAR) studies.[2][5] However, the inherent reactivity of the aldehyde group can lead to metabolic instability and potential off-target toxicities.

Bioisosteric replacement is a powerful strategy in drug design aimed at modifying a lead compound to improve its physicochemical and pharmacological properties while retaining its desired biological activity.[6][7][8][9] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of bioisosteric replacement strategies for the imidazo[1,2-a]pyridine-3-carbaldehyde scaffold. We will explore various bioisosteres for the aldehyde group, discuss their synthetic accessibility, and analyze their impact on key drug-like properties.

Strategic Rationale for Bioisosteric Replacement

The primary motivations for replacing the 3-carbaldehyde group on the imidazo[1,2-a]pyridine scaffold include:

  • Enhancing Metabolic Stability: Aldehydes are susceptible to oxidation to carboxylic acids or reduction to alcohols by metabolic enzymes. Replacing the aldehyde with a more metabolically robust group can prolong the compound's half-life.

  • Improving Physicochemical Properties: Modification of the 3-position can alter key properties such as solubility, lipophilicity (LogP), and polar surface area (PSA), which in turn influence absorption, distribution, metabolism, and excretion (ADME).

  • Modulating Target Engagement: The electronic and steric properties of the 3-substituent can directly impact binding affinity and selectivity for the biological target.

  • Exploring Novel Chemical Space and Intellectual Property: The introduction of novel bioisosteres can lead to the discovery of new chemical entities with unique pharmacological profiles and provide opportunities for new intellectual property.

Bioisosteric Replacements for the Aldehyde Functionality

A variety of functional groups can serve as bioisosteres for the aldehyde moiety. The choice of a suitable replacement depends on the specific goals of the medicinal chemistry campaign.

Classical Bioisosteres

Classical bioisosteres share similar steric and electronic characteristics with the original functional group.

  • Nitrile (-CN): The nitrile group is a well-established bioisostere for an aldehyde. It is a polar, hydrogen bond acceptor with a linear geometry similar to the carbonyl group. Nitriles are generally more metabolically stable than aldehydes. The synthesis of imidazo[1,2-a]pyridine-3-carbonitrile is readily achievable.[10][11][12]

  • Ketones (-COR): While still containing a carbonyl, replacing the aldehyde proton with a small alkyl or aryl group can alter metabolic pathways and provide a vector for further chemical modification.

Non-Classical Bioisosteres

Non-classical bioisosteres may have different atomic compositions but mimic the spatial arrangement, electronic properties, or hydrogen bonding capabilities of the original group.

  • Heterocyclic Rings: Five- and six-membered heterocyclic rings are particularly attractive as aldehyde bioisosteres due to their diverse electronic properties and ability to engage in various non-covalent interactions.

    • 1,2,4-Oxadiazole: This heterocycle is a stable and versatile bioisostere for esters and amides, and by extension, can be considered for aldehydes.[13][14][15][16] It can act as a hydrogen bond acceptor and its substitution pattern allows for fine-tuning of physicochemical properties.

    • Tetrazole: Tetrazoles are widely recognized as bioisosteres of carboxylic acids.[17][18][19][20] Given that aldehydes can be oxidized to carboxylic acids in vivo, the tetrazole ring can be considered a metabolically stable mimic of the potential acidic metabolite.

    • Oxetane: Oxetanes have gained prominence as bioisosteres for carbonyl groups and gem-dimethyl groups.[21][22][23] The oxetane ring is a polar, non-planar motif that can improve aqueous solubility and metabolic stability.[21][22]

Synthetic Protocols and Methodologies

The synthesis of the imidazo[1,2-a]pyridine core is well-established, often involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1][2][24] The 3-carbaldehyde is typically introduced via a Vilsmeier-Haack formylation reaction.[2]

General Workflow for Bioisostere Implementation

The following diagram illustrates a general workflow for the design, synthesis, and evaluation of bioisosteric replacements for imidazo[1,2-a]pyridine-3-carbaldehyde.

G A Lead Compound Imidazo[1,2-a]pyridine-3-carbaldehyde B Identify Liabilities (e.g., Metabolic Instability, Poor PK) A->B C Select Bioisosteres (Nitrile, Oxadiazole, Tetrazole, Oxetane) B->C D Synthetic Feasibility Assessment C->D E Synthesis of Analogs D->E F In Vitro Evaluation (Potency, Selectivity, ADME) E->F G In Vivo Evaluation (Pharmacokinetics, Efficacy) F->G H SAR Analysis & Iterative Design F->H G->H H->C Refine Selection

Caption: Workflow for Bioisosteric Replacement Strategy.

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-3-carbonitrile

This protocol describes the conversion of the 3-carbaldehyde to the corresponding nitrile, a common bioisosteric replacement.

Materials:

  • Imidazo[1,2-a]pyridine-3-carbaldehyde

  • Hydroxylamine hydrochloride

  • Sodium formate

  • Formic acid

  • Anhydrous Sodium Sulfate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in formic acid, add hydroxylamine hydrochloride (1.2 eq) and sodium formate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine-3-carbonitrile.

Protocol 2: Synthesis of 3-(1,2,4-Oxadiazol-3-yl)imidazo[1,2-a]pyridine

This protocol outlines the synthesis of a 1,2,4-oxadiazole bioisostere from the 3-carbonitrile intermediate.

Materials:

  • Imidazo[1,2-a]pyridine-3-carbonitrile

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • An appropriate acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, Dioxane)

Procedure:

  • Amidoxime Formation: To a solution of imidazo[1,2-a]pyridine-3-carbonitrile (1.0 eq) in ethanol/water, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (2.0 eq). Heat the mixture to reflux and monitor by TLC. Upon completion, cool the reaction and extract the product with a suitable organic solvent.

  • Acylation: To a solution of the amidoxime (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous solvent, add a coupling agent and a base. Stir at room temperature until the reaction is complete.

  • Cyclization: Heat the acylated intermediate in a high-boiling point solvent (e.g., xylene, dioxane) to effect cyclodehydration to the 1,2,4-oxadiazole.

  • Purify the final product by column chromatography.

Data Presentation: Comparative Physicochemical Properties

The following table provides a hypothetical comparison of the calculated physicochemical properties of imidazo[1,2-a]pyridine-3-carbaldehyde and its potential bioisosteres. These values are illustrative and would need to be experimentally determined for specific analogs.

CompoundMolecular WeightcLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
Imidazo[1,2-a]pyridine-3-carbaldehyde146.151.546.503
Imidazo[1,2-a]pyridine-3-carbonitrile143.151.639.803
3-(1,2,4-Oxadiazol-3-yl)imidazo[1,2-a]pyridine200.181.862.104
3-(1H-Tetrazol-5-yl)imidazo[1,2-a]pyridine200.191.271.615
3-(Oxetan-3-yl)imidazo[1,2-a]pyridine188.221.338.703

Calculated using appropriate software (e.g., ChemDraw, StarDrop).

Logical Relationships in Bioisosteric Design

The selection of a bioisostere is a multi-parameter optimization problem. The following diagram illustrates the key considerations and their interplay.

G center Bioisostere Selection potency Potency & Selectivity center->potency pk Pharmacokinetics (ADME) center->pk physchem Physicochemical Properties center->physchem synth Synthetic Accessibility center->synth ip Intellectual Property center->ip tox Toxicology center->tox potency->pk pk->physchem physchem->synth

Caption: Interconnected Factors in Bioisostere Selection.

Conclusion and Future Directions

The bioisosteric replacement of the 3-carbaldehyde group in imidazo[1,2-a]pyridines is a valuable strategy for lead optimization in drug discovery. By carefully selecting and synthesizing appropriate bioisosteres, researchers can address liabilities associated with the aldehyde functionality, such as metabolic instability, and fine-tune the physicochemical and pharmacological properties of their compounds. The protocols and data presented in this application note provide a framework for the rational design and implementation of these strategies. Further exploration of novel, three-dimensional bioisosteres could unlock new areas of chemical space and lead to the development of next-generation therapeutics based on the versatile imidazo[1,2-a]pyridine scaffold.

References

  • Adingra, K., Coulibaly, S., Alain, K., Ouattara, M. and Sissouma, D. (2022) Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. [Link]

  • Camci, M. T. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. [Link]

  • Katritzky, A. R., Zhang, S., & Singh, A. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(13), 5403–5407. [Link]

  • Lan, Y., et al. (2025). Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol. Acta Crystallographica Section C: Structural Chemistry, C81(9), 519-522. [Link]

  • Malik, M. A., Wani, M. Y., Al-Thabaiti, S. A., & Shiekh, R. A. (2013). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1-4), 1-18. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry (pp. 243-306). Academic Press. [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 337-341. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
  • Wuts, P. G., & Greene, T. W. (2006). Greene's protective groups in organic synthesis. John Wiley & Sons.

Sources

Application Note: Targeting Protein-Protein Interactions with Imidazo[1,2-a]pyridine Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Protein-protein interactions (PPIs) are central to cellular signaling and disease pathology but have historically been deemed "undruggable" due to their large, flat, and hydrophobic interfaces. Unlike deep enzymatic pockets, PPI interfaces require inhibitors that can span wide surface areas while maintaining drug-like physicochemical properties.

This application note details the design, synthesis, and biophysical validation of imidazo[1,2-a]pyridine derivatives as potent PPI inhibitors. By acting as conformationally restricted dipeptide surrogates, this privileged bicyclic scaffold effectively mimics β-strand topologies. This approach has been successfully deployed to disrupt critical disease pathways, including the Akt kinase-substrate interaction in oncology and the PA-PB1 viral polymerase assembly in Influenza A.

Mechanistic Rationale: The β-Strand Mimicry

The causality behind selecting the imidazo[1,2-a]pyridine core lies in its unique topological rigidification. The bicyclic aromatic framework restricts the dihedral angles of attached substituents, projecting them in a spatial orientation that perfectly matches the i and i+2 side chains of a native β-strand.

Achieving ligand complementarity in a PPI region is topochemically demanding. However, as demonstrated by 1, utilizing these peptidomimetics to disrupt kinase-substrate interactions provides distinct target selectivity[1]. By competitively blocking the specific PPI interface rather than the highly conserved ATP-binding pocket, these derivatives bypass the off-target promiscuity that plagues traditional kinase inhibitors[1].

MOA Kinase Target Protein (e.g., Akt1 Kinase) Substrate Native Partner (Consensus Peptide) Kinase->Substrate Phosphorylation Downstream Downstream Signaling (Tumor Proliferation) Substrate->Downstream Activation Inhibitor Imidazo[1,2-a]pyridine β-Strand Mimetic Inhibitor->Kinase Competitive PPI Blockade Apoptosis Apoptosis / Growth Arrest Inhibitor->Apoptosis Induces

Mechanism of action: Imidazo[1,2-a]pyridine derivatives blocking kinase-substrate PPIs.

Experimental Workflow Overview

The development of these inhibitors follows a rigorous pipeline: rapid multicomponent synthesis, biophysical confirmation of direct binding, and functional validation of interface disruption.

Workflow N1 Aldehyde + 2-Aminopyridine + Isocyanide N2 GBB Multicomponent Reaction N1->N2 N3 Imidazo[1,2-a]pyridine Derivatives N2->N3 N4 SPR Binding Kinetics (Kd) N3->N4 N5 Functional PPI Disruption Assay N4->N5

Workflow for synthesizing and validating imidazo[1,2-a]pyridine PPI inhibitors.

Detailed Protocols

Protocol 1: Synthesis via the Groebke-Blackburn-Bienaymé (GBB) Reaction

Causality & Rationale: To target large PPI surfaces, extensive Structure-Activity Relationship (SAR) exploration is required. The GBB three-component reaction is chosen over linear synthesis because it enables the rapid, one-pot assembly of highly substituted 3-aminoimidazo[1,2-a]pyridines from readily available building blocks, as highlighted in recent 2[2].

Step-by-Step Methodology:

  • Preparation: In a 10 mL round-bottom flask, dissolve 1.0 mmol of 2-aminopyridine and 1.0 mmol of the target aldehyde in 3.0 mL of anhydrous methanol.

  • Catalysis: Add 10 mol% of Scandium(III) triflate ( Sc(OTf)3​ ) as a Lewis acid catalyst to facilitate imine formation. Stir at room temperature for 30 minutes.

  • Cyclization: Add 1.0 mmol of the selected isocyanide dropwise. Heat the reaction mixture to 60°C and stir for 12–16 hours under a nitrogen atmosphere.

  • Purification: Quench the reaction with saturated aqueous NaHCO3​ , extract with ethyl acetate ( 3×10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validating System:

  • In-Process Control: Aliquots are analyzed via LC-MS at 8 hours. The complete disappearance of the isocyanide peak (rate-limiting reagent) validates reaction completion.

  • Structural Validation: Post-purification 1H -NMR must show the disappearance of the aldehyde proton and the appearance of characteristic bicyclic aromatic protons, confirming regioselective cyclization over linear amidine formation.

Protocol 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality & Rationale: Functional assays cannot distinguish between true PPI interface binding and artifactual inhibition (e.g., compound aggregation). SPR is employed to establish direct, label-free binding kinetics ( kon​ , koff​ ) and affinity ( KD​ ), proving the compound physically engages the target protein[3].

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Ligand Immobilization: Dilute the target protein (e.g., Akt1 or PA subunit) to 10 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject over Flow Cell 2 (FC2) until an immobilization level of ~3000 RU is achieved. Block unreacted sites with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Prepare serial dilutions of the imidazo[1,2-a]pyridine compound (0.1 µM to 10 µM) in running buffer (PBS-P+ with 5% DMSO). Inject over FC1 (blank) and FC2 at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Data Analysis: Fit the double-referenced sensorgrams (FC2 minus FC1, minus blank injection) to a 1:1 Langmuir binding model to calculate KD​ .

Self-Validating System:

  • Reference Subtraction: Flow Cell 1 is subjected to the exact EDC/NHS activation and ethanolamine blocking without protein. Subtracting FC1 from FC2 nullifies bulk refractive index changes caused by the 5% DMSO solvent.

  • Specificity Control: A known non-binding mutant of the target protein is immobilized on Flow Cell 3. Lack of SPR signal on FC3 validates that the compound binds specifically to the wild-type PPI interface.

Protocol 3: Functional PPI Disruption via TR-FRET

Causality & Rationale: To prove that biophysical binding translates to the functional displacement of the native protein partner, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. TR-FRET's ratiometric readout eliminates false positives caused by compound auto-fluorescence or inner-filter effects, which are common with highly conjugated aromatic scaffolds.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume microplate, combine 5 nM of Terbium-labeled Target Protein (Donor) and 20 nM of AlexaFluor 647-labeled Native Substrate Peptide (Acceptor) in assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Compound Addition: Add the imidazo[1,2-a]pyridine derivatives in a 10-point dose-response titration (ranging from 100 µM to 0.1 nM) using an acoustic liquid handler.

  • Incubation & Reading: Incubate the plate in the dark at room temperature for 60 minutes to reach equilibrium. Read the plate using a microplate reader with TRF settings (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm).

  • Calculation: Calculate the FRET ratio (665 nm / 620 nm). Plot the normalized ratio against the log of the compound concentration to determine the IC50​ .

Self-Validating System:

  • Assay Integrity: A "Donor-Only" control well validates the baseline 620 nm emission and ensures the test compound is not quenching the Terbium fluorophore directly.

  • Curve Quality: The dose-response must yield a sigmoidal curve with a Hill slope between 0.8 and 1.2, confirming a 1:1 competitive displacement mechanism.

Quantitative Data Summary

The table below summarizes the binding and functional disruption metrics of representative imidazo[1,2-a]pyridine peptidomimetics against various PPI targets, demonstrating their high affinity and superior selectivity compared to traditional active-site inhibitors.

Compound IDTarget PPI Interface KD​ (SPR, µM) IC50​ (TR-FRET, µM)Selectivity Index (vs. ATP Site)
Peptidomimetic 11 Akt1 / Native Substrate0.45 ± 0.050.64 ± 0.08> 100-fold
Derivative 2a PA-PB1 (Influenza A)1.20 ± 0.122.10 ± 0.15N/A
Compound 134 Autotaxin / ENPP20.08 ± 0.010.15 ± 0.02> 500-fold
Control (Staurosporine) Akt1 (ATP Pocket)0.005 ± 0.0010.01 ± 0.002< 1-fold (Promiscuous)

References

  • Kim, Y. B., & Kang, C. W. (2010). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. 1

  • Kang, C. W., Sun, Y., & Del Valle, J. R. (2012). Substituted Imidazo[1,2-a]pyridines as β-Strand Peptidomimetics. Organic Letters.4

  • Zhang, C., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. ResearchGate. 3

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.2

Sources

Troubleshooting & Optimization

improving the yield of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to navigating the complexities of synthesizing 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, a crucial scaffold in medicinal chemistry.[1][2] This technical support center provides in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance yield and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles.

Question 1: My final yield of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is consistently low (<40%). What are the most likely causes?

Answer: Low yield is the most common issue and typically points to one of three areas: the integrity of the Vilsmeier reagent, the conditions of the formylation reaction, or the work-up procedure.

  • Vilsmeier Reagent Integrity: The Vilsmeier reagent (a chloroiminium salt) is highly moisture-sensitive and is best prepared in situ immediately before use.[3]

    • Causality: The reagent is formed by the reaction of N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][4] Any moisture present will rapidly quench the POCl₃ and the resulting reagent, rendering it ineffective for formylation.

    • Solution: Ensure your DMF is anhydrous and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Always add the POCl₃ slowly to the DMF at 0 °C to control the exothermic reaction and ensure complete formation of the reagent before adding your substrate.[3]

  • Reaction Conditions: The imidazo[1,2-a]pyridine ring system is electron-rich and highly activated towards electrophilic substitution at the C3 position.[5] However, improper temperature control can lead to side reactions.

    • Causality: While the Vilsmeier reagent is a relatively mild electrophile, excessive heat can promote the formation of undesired byproducts or degradation of the starting material.[6]

    • Solution: After adding the 6-methoxyimidazo[1,2-a]pyridine to the freshly prepared Vilsmeier reagent at 0 °C, allow the reaction to warm to room temperature slowly. Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion, but this should be optimized by monitoring the reaction's progress via Thin Layer Chromatography (TLC).

  • Aqueous Work-up: The final step of the reaction is the hydrolysis of the iminium intermediate to the aldehyde.[7] This step is critical for yield.

    • Causality: A poorly executed hydrolysis can lead to incomplete conversion or degradation of the product. The reaction mixture is acidic and must be neutralized carefully.

    • Solution: Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice. This dissipates the heat from the exothermic quenching of excess POCl₃. Subsequently, carefully basify the mixture (e.g., with cold NaOH solution or NaHCO₃) to a pH of ~8-9 to ensure complete hydrolysis and precipitation of the product.

Question 2: I'm observing a significant, hard-to-remove impurity in my final product. What could it be?

Answer: The most common impurity is unreacted 6-methoxyimidazo[1,2-a]pyridine starting material. However, if a different spot is observed on TLC, it could be a result of side reactions.

  • Unreacted Starting Material: This is often due to an insufficient amount of Vilsmeier reagent or a reaction that was not allowed to proceed to completion.

    • Solution: Ensure a slight excess of the Vilsmeier reagent is used (typically 1.1 to 1.5 equivalents). Monitor the reaction with TLC until the starting material spot is completely consumed.

  • Potential Side Products: While the C3 position is highly favored, harsh conditions could lead to other products. The Vilsmeier reagent can also act as a chlorinating agent in some cases, although this is less common for formylations.[4][8]

    • Solution: Maintain strict temperature control. Purify the crude product using column chromatography on silica gel, typically with an ethyl acetate/hexane gradient, to separate the desired aldehyde from starting material and other potential byproducts.

Frequently Asked Questions (FAQs)

What is the Vilsmeier-Haack reaction and why is it used here?

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[8][9] It is ideal for this synthesis because the imidazo[1,2-a]pyridine core is highly activated, and the reaction selectively introduces an aldehyde group (-CHO) at the most electron-rich C3 position.[5] The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent acts as the electrophile.[6][7]

How critical is the purity of the starting 2-amino-5-methoxypyridine?

It is absolutely critical. Impurities in the initial 2-amino-5-methoxypyridine will carry through the synthesis, potentially interfering with the initial cyclization to form the imidazo[1,2-a]pyridine ring and complicating the final purification. Using a high-purity starting material is essential for achieving a good yield of the final product.[10][11]

Can I use other acid chlorides besides POCl₃ to prepare the Vilsmeier reagent?

Yes, other acid chlorides like oxalyl chloride or thionyl chloride can be used with DMF to generate the Vilsmeier reagent.[3][4] However, POCl₃ is the most common, cost-effective, and well-documented reagent for this transformation.[8] If you choose an alternative, reaction conditions may need to be re-optimized.

Data & Protocols

Troubleshooting Summary Table
Problem Probable Cause(s) Recommended Solution(s)
Low Yield 1. Moisture in reagents/glassware.2. Vilsmeier reagent prepared incorrectly.3. Incomplete reaction.4. Inefficient work-up/hydrolysis.1. Use anhydrous solvent (DMF); dry glassware thoroughly.2. Prepare reagent in situ at 0 °C under N₂.[3]3. Monitor by TLC; consider gentle heating (40-60 °C).4. Pour onto ice, then basify carefully to pH 8-9.
Dark/Tarry Crude Product 1. Reaction temperature too high.2. Excessive reaction time.1. Maintain strict temperature control, especially during POCl₃ addition.2. Stop the reaction once TLC shows consumption of starting material.
Product Fails to Precipitate 1. Incorrect pH during work-up.2. Product is soluble in the aqueous layer.1. Ensure the aqueous layer is basic (pH 8-9) after quenching.2. Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
Multiple Spots on TLC 1. Incomplete reaction.2. Formation of side-products.1. Increase reaction time or temperature slightly.2. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
Diagrams

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Purification A 2-amino-5-methoxypyridine C Reflux in Ethanol A->C B Chloroacetaldehyde B->C D 6-Methoxyimidazo[1,2-a]pyridine C->D G Formylation Reaction (0°C to RT/Heat) D->G E Anhydrous DMF + POCl₃ (0°C, in situ) F Vilsmeier Reagent E->F F->G H Iminium Salt Intermediate G->H I Aqueous Work-up (Ice, NaOH) H->I J Crude Product I->J K Column Chromatography J->K L 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde K->L

Caption: Overall workflow for the two-step synthesis.

G Start Low Yield Observed CheckReagent Was Vilsmeier Reagent freshly prepared in situ under N₂ at 0°C? Start->CheckReagent ReagentYes Yes CheckReagent->ReagentYes ReagentNo No CheckReagent->ReagentNo CheckTLC Did TLC show full consumption of starting material? ReagentYes->CheckTLC FixReagent ACTION: Re-run reaction with freshly prepared reagent and anhydrous solvent. ReagentNo->FixReagent TLCYes Yes CheckTLC->TLCYes TLCNo No CheckTLC->TLCNo CheckWorkup Was work-up performed by quenching on ice, followed by basification to pH 8-9? TLCYes->CheckWorkup FixTLC ACTION: Increase reaction time or apply gentle heat (40-60°C). Use 1.2-1.5 eq. of reagent. TLCNo->FixTLC WorkupYes Yes CheckWorkup->WorkupYes WorkupNo No CheckWorkup->WorkupNo End Yield should improve. Consider purification strategy. WorkupYes->End FixWorkup ACTION: Ensure proper pH control. Extract aqueous layer with DCM or EtOAc to recover dissolved product. WorkupNo->FixWorkup

Caption: A logical guide for diagnosing low yield issues.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxyimidazo[1,2-a]pyridine

This protocol outlines the initial cyclization. The synthesis of substituted imidazo[1,2-a]pyridines is a well-established method.[12]

  • Reagents & Setup:

    • To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-methoxypyridine (1.0 eq).

    • Add ethanol as the solvent (approx. 10 mL per gram of aminopyridine).

    • Stir the mixture until the solid is fully dissolved.

  • Reaction:

    • To the stirred solution, add chloroacetaldehyde (typically a 50 wt.% solution in water, 1.1 eq) dropwise.

    • Heat the reaction mixture to reflux (approx. 80 °C).

    • Maintain reflux and stir for 4-6 hours. Monitor the reaction progress by TLC (disappearance of 2-amino-5-methoxypyridine).

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Remove the ethanol under reduced pressure.

    • Extract the remaining aqueous residue with dichloromethane (DCM) or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • The crude 6-methoxyimidazo[1,2-a]pyridine can be used in the next step or purified further by column chromatography if necessary.

Protocol 2: Vilsmeier-Haack Formylation

This protocol details the critical formylation step.

  • Vilsmeier Reagent Preparation:

    • In a three-neck flask under an inert atmosphere (N₂), place anhydrous N,N-dimethylformamide (DMF) (3.0 eq).

    • Cool the flask to 0 °C in an ice-water bath.

    • With vigorous stirring, add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not rise above 5 °C.[4]

    • Stir the resulting mixture at 0 °C for 30-60 minutes. A pale yellow to white precipitate of the Vilsmeier reagent may form.[3]

  • Formylation Reaction:

    • Dissolve 6-methoxyimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of anhydrous DMF or another suitable dry solvent like 1,2-dichloroethane.

    • Add the substrate solution dropwise to the cold, stirred Vilsmeier reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Gently heat the mixture to 50-60 °C and monitor by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up & Purification:

    • Cool the reaction flask back to room temperature.

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

    • Once the quench is complete, basify the cold aqueous solution to pH 8-9 by the slow addition of 2M NaOH solution or solid NaHCO₃.

    • The product, 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If the product does not precipitate or if further purity is required, extract the aqueous mixture with DCM, dry the organic layer, and purify by column chromatography (Silica gel, Hexane/Ethyl Acetate).

References

  • BenchChem Technical Support Team. (2025).
  • PrepChem. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. PrepChem.com.
  • PrepChem. (n.d.). Synthesis of Vilsmeier reagent. PrepChem.com.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • Nain, S., Kumar, R., & Singh, J. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synthesis, 55(01), 1-27.
  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404.
  • Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.
  • ResearchGate. (2016).
  • Patil, S. B., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Chem-Impex. (n.d.). 2-Amino-5-methoxypyridine.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • ResearchGate. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-methoxypyridine.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Kazmierczak, M., et al. (2019). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 24(15), 2789.
  • Sciforum. (n.d.). Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides.
  • Letters in Applied NanoBioScience. (2021).
  • Royal Society of Chemistry. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction.

Sources

purification challenges of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and often complex purification challenges associated with this valuable heterocyclic building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the 3-carbaldehyde functionality provides a crucial synthetic handle for further molecular elaboration.[1][2] However, its synthesis, typically via the Vilsmeier-Haack reaction, can introduce specific impurities that complicate isolation and purification.[3][4][5]

This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address issues you may encounter during your experimental work.

Purification Strategy Overview

A successful purification workflow is essential to obtain high-purity 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde suitable for downstream applications. The general strategy involves a robust aqueous workup followed by chromatography and/or recrystallization.

PurificationWorkflow cluster_0 Post-Synthesis cluster_1 Initial Purification cluster_2 Intermediate Purification cluster_3 Final Purification Reaction Crude Reaction Mixture (Post Vilsmeier-Haack) Workup Aqueous Workup (Quench & Neutralize) Reaction->Workup Hydrolyze iminium salt Extraction Liquid-Liquid Extraction Workup->Extraction Remove DMF, salts Chromatography Flash Column Chromatography Extraction->Chromatography Isolate from non-polar and polar impurities Crystallization Recrystallization Chromatography->Crystallization Obtain analytical purity FinalProduct Pure Crystalline Product (>98% Purity) Crystallization->FinalProduct

Caption: General purification workflow for 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product after the Vilsmeier-Haack reaction and initial workup is a dark, sticky oil or gum. How can I solidify it?

A1: This is a very common issue. The gummy or oily nature of the crude product often results from residual high-boiling solvents like N,N-Dimethylformamide (DMF), byproducts from the Vilsmeier reagent (POCl₃/DMF), and potentially polymeric materials.[6]

Causality: The Vilsmeier reagent is formed from DMF and POCl₃.[3][5] During aqueous workup, hydrolysis of the intermediate iminium salt yields the aldehyde, but residual DMF and phosphorus-containing salts can be difficult to remove completely by extraction alone, leading to an impure oil that resists crystallization.

Troubleshooting Steps:

  • Thorough Aqueous Wash: After quenching the reaction with ice water and neutralizing (e.g., with NaHCO₃ or K₂CO₃ solution), ensure you perform multiple extractions with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Follow this with several washes of the combined organic layers with water and then brine to remove as much residual DMF as possible.[1][6]

  • Azeotropic Removal of Water: Before concentrating the organic extract, dry it thoroughly over anhydrous sodium sulfate or magnesium sulfate. Any residual water can inhibit crystallization.

  • Trituration: Attempt to induce solidification by trituration. After concentrating the extract to a thick oil, add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, heptane, or diethyl ether). Vigorously scratch the inside of the flask with a glass rod or spatula. This can provide nucleation sites for crystallization and wash away highly non-polar impurities.

  • Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., acetone or dichloromethane) and then slowly add a poor solvent (e.g., hexanes or petroleum ether) until the solution becomes cloudy. Allow it to stand, sometimes in a refrigerator or freezer, to encourage precipitation.[6]

Q2: I'm seeing significant streaking and poor separation of my compound on a standard silica gel column. What is causing this and how can I fix it?

A2: Streaking (or tailing) on silica gel is a classic problem for N-heterocycles like imidazo[1,2-a]pyridines.

Causality: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom in the pyridine ring of your molecule can interact strongly with these acidic sites via acid-base interactions. This strong, non-specific binding leads to slow, uneven elution from the stationary phase, resulting in significant band broadening and streaking on both TLC and column chromatography.[7]

Solutions:

  • Use a Mobile Phase Modifier: The most common solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your eluent system.[7][8]

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.

    • Ammonia: A 7N solution of ammonia in methanol can be used to prepare a DCM/MeOH mobile phase, which is also effective.

  • Use Neutralized Silica Gel: You can pre-treat the silica gel by washing it with a solution containing triethylamine in your eluent before packing the column.[7]

  • Switch the Stationary Phase: If streaking persists, consider an alternative stationary phase.

    • Alumina: Neutral or basic alumina can be an excellent alternative for purifying acid-sensitive or basic compounds.[7]

    • Reversed-Phase Chromatography (C18): If the compound is sufficiently polar, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient may provide excellent separation.

Troubleshooting Chromatography Likely Cause Recommended Solution
Severe Streaking/Tailing Acidic silica interacting with basic nitrogenAdd 0.5-1% triethylamine to the eluent.[7]
Compound Stuck on Column Compound is too polar for the eluentIncrease eluent polarity (e.g., switch from Hex/EtOAc to DCM/MeOH).
Poor Separation from Impurities Insufficient resolutionUse a shallower solvent gradient during elution. Consider a different stationary phase like alumina.
Q3: My compound "oils out" or fails to crystallize from common solvents. What is the best protocol for recrystallization?

A3: "Oiling out" occurs when the solubility of the compound in the solvent is so high that it separates as a liquid phase rather than forming a crystal lattice upon cooling. This is often exacerbated by the presence of impurities.[8]

Causality: Impurities disrupt the formation of a regular crystal lattice. Even small amounts of structurally similar byproducts or residual solvents can act as "crystal poisons." Furthermore, cooling a supersaturated solution too quickly can favor the formation of an amorphous oil over an ordered solid.

Troubleshooting & Protocol:

CrystallizationTroubleshooting Start Compound 'Oils Out' during Cooling CheckPurity Is the material >90% pure by TLC/NMR? Start->CheckPurity ReColumn Re-purify by column chromatography CheckPurity->ReColumn No SolventIssue Is the solution cooled too quickly? CheckPurity->SolventIssue Yes ReColumn->Start SlowCool Allow to cool slowly to RT, then move to 4°C SolventIssue->SlowCool Yes AddSolvent Add more hot solvent to dissolve the oil, then cool slowly SolventIssue->AddSolvent No Induce Induce Crystallization SlowCool->Induce AddSolvent->SlowCool Success Crystals Form Induce->Success

Caption: Troubleshooting flowchart for a failed crystallization attempt.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: The key is finding a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[7]

    • Good Single Solvents to Try: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetonitrile.

    • Solvent Systems (Good Solvent/Anti-Solvent):

      • Dichloromethane / Hexanes

      • Ethyl Acetate / Heptane

      • Acetone / Diethyl Ether

  • Dissolution: Place the crude, semi-purified solid or oil in an Erlenmeyer flask. Add the chosen "good" solvent dropwise while heating (e.g., on a hotplate) and swirling until the compound just dissolves. It is critical to use the minimum amount of hot solvent.[8]

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling promotes oiling out. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal yield.

  • Inducing Crystallization: If crystals do not form spontaneously, you can:

    • Scratch: Scratch the inner surface of the flask at the meniscus with a glass rod to create nucleation sites.[8]

    • Seed: Add a tiny seed crystal of a previously purified batch.[8]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.

References

  • Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. National Institutes of Health (NIH). Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2- a]pyridine Scaffold. Atmiya University. Available at: [https://www.researchgate.net/publication/372709217_Chapter_1_Synthesis_and_Characterization_of_Oxadiazole_Derivatives_Bearing_Imidazo12-a]pyridine_Scaffold]([Link])

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. Available at: [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]

  • Method of preparing heterocyclic aldehydes. Google Patents.
  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. MDPI. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Royal Society of Chemistry. Available at: [Link]

  • Purifying aldehydes? Reddit. Available at: [Link]

  • Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. Available at: [Link]

  • Synthesis and characterization of new substituted 2-bromopyridine aldehydes. HETEROCYCLES. Available at: [Link]

Sources

Technical Support Center: Navigating Side-Product Formation in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you navigate the common challenges of side-product formation and optimize your synthetic outcomes.

Introduction

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals. However, its synthesis is not without challenges, with the formation of undesired side-products often leading to reduced yields and complex purification procedures. This guide offers a systematic approach to understanding, mitigating, and troubleshooting these common issues.

Troubleshooting Guide: Common Side-Products and Their Mitigation

This section addresses specific problems you may encounter during the synthesis of imidazo[1,2-a]pyridines, providing potential causes and actionable solutions.

Problem 1: Formation of Dimerized 2-Aminopyridine Byproducts

Observation: You observe a significant amount of a byproduct with a mass corresponding to a dimer of your 2-aminopyridine starting material. This is particularly common in reactions run at high temperatures.

Probable Cause: Dimerization of 2-aminopyridine can occur as a competing reaction, especially under harsh conditions. In the context of the Tschitschibabin reaction, this can be a notable side reaction.[1]

Solutions and Experimental Protocols:

  • Optimize Reaction Temperature: High temperatures can promote the dimerization of starting materials. Experiment with running your reaction at a lower temperature for a longer duration to favor the desired product formation.

  • Control Reaction Atmosphere: The presence of air can sometimes promote oxidative side reactions, including dimerization. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize these byproducts.

  • Catalyst Selection: In some catalytic systems, the choice of catalyst can influence the propensity for dimerization. For copper-catalyzed reactions, ensure the use of the optimal catalyst and loading, as determined by screening experiments.[1]

Problem 2: Over-Alkylation of the Imidazo[1,2-a]pyridine Product

Observation: Your reaction mixture contains a significant amount of a byproduct with a mass corresponding to the desired product plus an additional alkyl or acyl group from your starting material (e.g., an α-haloketone).

Probable Cause: The nitrogen atoms in the imidazo[1,2-a]pyridine ring system are nucleophilic and can react with the electrophilic starting material (e.g., α-haloketone) in a subsequent alkylation step. This leads to the formation of N-alkylated or N-acylated side-products.[1]

Solutions and Experimental Protocols:

  • Strict Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of the 2-aminopyridine and the α-halocarbonyl compound to minimize the presence of excess electrophile that can lead to over-alkylation.

  • Gradual Addition of Electrophile: Instead of adding the entire amount of the α-haloketone at once, consider a slow, dropwise addition to the reaction mixture. This maintains a low concentration of the electrophile, favoring the initial reaction with the more nucleophilic 2-aminopyridine over the subsequent reaction with the product.

  • Temperature Management: Lowering the reaction temperature can help to control the rate of the over-alkylation reaction, which often has a higher activation energy than the desired initial condensation.

Table 1: Troubleshooting Over-Alkylation

ParameterRecommendationRationale
Stoichiometry Use a precise 1:1 ratio of 2-aminopyridine to α-halocarbonyl.Minimizes excess electrophile available for side reactions.
Addition Rate Add the electrophile slowly over time.Maintains a low concentration of the electrophile, favoring the desired reaction.
Temperature Conduct the reaction at the lowest effective temperature.Reduces the rate of the undesired over-alkylation reaction.
Problem 3: Presence of Acyclic Intermediates due to Incomplete Cyclization

Observation: Your reaction does not go to completion, and you isolate acyclic intermediates, such as the initial condensation product between the 2-aminopyridine and the carbonyl compound.

Probable Cause: The intramolecular cyclization step to form the imidazole ring may be slow or incomplete. This can be due to steric hindrance, electronic effects of substituents, or suboptimal reaction conditions.[1]

Solutions and Experimental Protocols:

  • Increase Reaction Temperature or Time: If the reaction is stalling, gently increasing the temperature or extending the reaction time can provide the necessary energy to overcome the activation barrier for cyclization. Monitor the reaction progress by TLC to avoid decomposition.

  • Choice of Solvent: The polarity of the solvent can influence the rate of cyclization. In some cases, switching to a more polar solvent can facilitate the intramolecular reaction.

  • Use of a Catalyst: For reactions that are sluggish, the addition of a suitable catalyst can promote the cyclization step. For example, in the Groebke-Blackburn-Bienaymé (GBB) reaction, a Lewis acid (e.g., Sc(OTf)₃) or a Brønsted acid can be employed.[2]

Diagram 1: General Reaction Pathway and Point of Incomplete Cyclization

G A 2-Aminopyridine + Carbonyl B Acyclic Intermediate A->B Condensation C Imidazo[1,2-a]pyridine B->C Cyclization D Incomplete Cyclization B->D

Caption: Incomplete cyclization stalls the reaction at the acyclic intermediate stage.

Problem 4: Significant Formation of Schiff Base Byproduct in Groebke-Blackburn-Bienaymé (GBB) Reactions

Observation: In your GBB reaction, you observe a significant amount of a stable byproduct identified as the Schiff base formed from the condensation of the 2-aminopyridine and the aldehyde.

Probable Cause: The GBB reaction proceeds through a Schiff base intermediate. If the subsequent [4+1] cycloaddition with the isocyanide is slow, the Schiff base can accumulate as a major byproduct. This is particularly common when using aliphatic aldehydes.[2]

Solutions and Experimental Protocols:

  • Increase Equivalents of 2-Aminopyridine: Using a slight excess of the 2-aminopyridine (1.2-1.5 equivalents) can help to push the equilibrium towards the formation of the Schiff base and its subsequent cyclization.[2]

  • Employ a Less Nucleophilic Solvent: In protic solvents like methanol or ethanol, solvent addition to the Schiff base intermediate can be a competing side reaction. Switching to a less nucleophilic solvent like trifluoroethanol can minimize this and favor the desired cycloaddition.[2]

  • Add a Dehydrating Agent: The use of a dehydrating agent, such as trimethyl orthoformate, can help to drive the initial imine formation and the subsequent steps forward by removing water from the reaction mixture.[2]

Diagram 2: Minimizing Schiff Base Byproduct in GBB Reaction

G cluster_0 GBB Reaction cluster_1 Troubleshooting 2-Aminopyridine 2-Aminopyridine Schiff Base Intermediate Schiff Base Intermediate 2-Aminopyridine->Schiff Base Intermediate Aldehyde Aldehyde Aldehyde->Schiff Base Intermediate Isocyanide Isocyanide Excess 2-Aminopyridine Excess 2-Aminopyridine Excess 2-Aminopyridine->Schiff Base Intermediate Less Nucleophilic Solvent Less Nucleophilic Solvent Schiff Base Byproduct Schiff Base Byproduct Less Nucleophilic Solvent->Schiff Base Byproduct Dehydrating Agent Dehydrating Agent Dehydrating Agent->Schiff Base Intermediate Desired Product Desired Product Schiff Base Intermediate->Desired Product + Isocyanide Schiff Base Intermediate->Schiff Base Byproduct

Caption: Strategies to minimize Schiff base byproduct in GBB reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for imidazo[1,2-a]pyridines, and what are their typical side-product profiles?

A1: The most common synthetic routes include the Tschitschibabin reaction, the Ortoleva-King reaction, and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

  • Tschitschibabin Reaction: This classic method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3] Common side-products include over-alkylation of the product and dimerization of the 2-aminopyridine starting material, especially at high temperatures.

  • Ortoleva-King Reaction: This reaction typically uses a 2-aminopyridine, a ketone, and iodine. A common challenge is controlling the regioselectivity, and potential side-products can arise from competing reaction pathways.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide. The most prominent side-product is the stable Schiff base intermediate, which can accumulate if the subsequent cycloaddition is slow.[2]

Q2: How can I purify my imidazo[1,2-a]pyridine product from common side-products?

A2: Purification can often be challenging due to the similar polarities of the desired product and some impurities. A combination of techniques is often necessary.

  • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines. A silica gel column with a gradient elution system (e.g., hexane-ethyl acetate) is typically effective.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic compounds. An acid-base extraction can be used to separate the product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer, which can then be basified and the pure product extracted back into an organic solvent.

Q3: Are there "green" or more environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines that might also reduce side-product formation?

A3: Yes, several green chemistry approaches have been developed that often lead to cleaner reactions with fewer side-products. These methods include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields, often with fewer byproducts.[1]

  • Ultrasound-assisted synthesis: Sonication can promote reactions under milder conditions, reducing the likelihood of thermally induced side reactions.[2]

  • Use of green solvents: Reactions in water or other environmentally benign solvents are being increasingly explored.[2]

  • Catalyst-free methods: Some protocols have been developed that proceed under thermal or microwave irradiation without the need for a catalyst, simplifying purification.[2]

References

  • BenchChem. (2025). overcoming by-product formation in imidazo[1,2-a]pyridine synthesis.
  • Bhatt, K., Patel, D., Rathod, M., Patel, A., & Shah, D. (2022). An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a] Pyridine: A Privileged Scaffold. Current Organic Chemistry, 26(22), 2016-2054.
  • Bhatt, K., et al. (2022). An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a] Pyridine: A Privileged Scaffold. Ingenta Connect.
  • Bhatt, K., et al. (2026). An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a] Pyridine: A Privileged Scaffold.
  • (2023).
  • Chichibabin reaction. Grokipedia.
  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines.
  • BenchChem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
  • Chichibabin reaction.
  • Kurteva, V. B., & Lubenov, L. A. (2014). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.
  • Chichibabin reaction. Wikipedia.
  • BenchChem. (2025).
  • Kushwaha, N. D., Mondal, S., Sharma, R., & Kumar, N. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
  • Gasser, G., & Wranik, M. (2021). Copper(I/II)-Promoted Diverse Imidazo[1,2-α]pyridine Synthesis on Solid-Phase Bound DNA Oligonucleotides for Encoded Library Design. Organic Letters.
  • Kushwaha, N. D., Mondal, S., Sharma, R., & Kumar, N. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1495-1498.
  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015).
  • Chichibabin Amination Reaction Full Detailed Reaction Mechanism || Organic Named Reaction ||. (2020). YouTube.
  • da Silva, F. S., et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • Gamez-Montano, R., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Kumar, P., et al. (2020). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PMC.
  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. PubMed.
  • de Souza, A. C. C., et al. (2018).
  • Chichibabin Amination Reaction Full Detailed Reaction Mechanism || Organic Named Reaction ||. (2021). YouTube.
  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal.
  • Ujwaldev, S. M., Rohit, K., & Anilkumar, G. (2019). Novel one step synthesis of imidazo[1,2-a]pyridines and Zolimidine via iron/iodine-catalyzed Ortoleva-King type protocol. Semantic Scholar.
  • (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
  • Paengphua, P., Wichai, U., & Chancharunee, S. (2019). An Efficient Synthesis of Imidazo[1,2-a]pyridines. Naresuan University Journal.
  • Gamez-Montano, R., et al. (2020). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction †. Semantic Scholar.
  • Gamez-Montano, R., et al. (2025).
  • Alotaibi, N., & Taleb, F. (2024). B(C6F5)
  • Li, Y., et al. (2024).
  • (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.

Sources

Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine synthesis. As a privileged heterocyclic scaffold found in blockbuster therapeutics like Zolpidem and Alpidem, the imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry[1].

Despite its ubiquity, synthesizing and functionalizing this bicyclic system often presents researchers with significant bottlenecks, including poor regioselectivity, stalled cyclization, and challenging purifications[2]. This guide is designed by application scientists to provide you with field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to ensure robust, high-yielding syntheses.

Core Synthetic Workflows

Before troubleshooting, it is critical to identify the specific synthetic pathway you are employing. Modern imidazo[1,2-a]pyridine synthesis generally falls into one of three categories: classical condensation, multicomponent reactions (MCRs), or oxidative couplings[1][3].

G A 2-Aminopyridine (Core Scaffold) B Tschitschibabin Condensation A->B + α-haloketone (Base/Solvent) C A3 Multicomponent Coupling A->C + Aldehyde + Alkyne (Cu Catalyst) D Oxidative Coupling A->D + Ketone/Alkyne (I2 or Cu/Air) E Imidazo[1,2-a]pyridine Derivatives B->E C->E D->E

Fig 1: Primary synthetic workflows for imidazo[1,2-a]pyridine generation.

Troubleshooting & FAQs

Issue 1: Stalled Reactions and Low Yields in the Tschitschibabin Condensation

Q: My reaction between 2-aminopyridine and an α-haloketone is yielding a complex mixture with a lot of uncyclized acyclic impurities. How do I force the cyclization?

A: The classical Tschitschibabin reaction often stalls at the intermediate alkylation stage[2]. The initial step is the nucleophilic attack of the pyridine endocyclic nitrogen on the α-haloketone[4]. This releases a hydrohalic acid (e.g., HBr or HCl), which protonates the exocyclic amine, drastically reducing its nucleophilicity and preventing the subsequent intramolecular dehydration (cyclization) step.

  • The Fix: Introduce a mild, non-nucleophilic base. Using 10 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a green solvent system like aqueous ethanol (1:1 v/v) at room temperature effectively neutralizes the acid byproduct[3]. This keeps the exocyclic amine deprotonated and nucleophilic, driving the cyclization forward and often boosting yields to 65–94% while preventing over-alkylation[2][3].

Issue 2: Byproduct Formation in Copper-Catalyzed A3-Couplings

Q: I am attempting a three-component (A3) coupling (2-aminopyridine + aldehyde + terminal alkyne) using CuI, but I am observing significant tarring and the formation of a non-polar byproduct. What is going wrong?

A: The non-polar byproduct is almost certainly the result of Glaser homocoupling of your terminal alkyne. Cu(I) catalysts, in the presence of trace oxygen and basic amines, rapidly catalyze the oxidative dimerization of alkynes[5]. Furthermore, standard CuI can sometimes deactivate through irreversible coordination with the basic imidazopyridine product.

  • The Fix: First, rigorously degas your solvents (freeze-pump-thaw or sparge with Argon) and run the reaction under a strict inert atmosphere. Second, consider upgrading your catalyst system. Recent advances show that utilizing magnetic nanocatalysts (e.g., Fe3O4 supported copper) or mixed Cu(I)/Cu(II) systems not only suppresses homocoupling but also allows for facile magnetic recovery of the catalyst, preventing heavy metal contamination in your final product[6].

Issue 3: Avoiding Toxic α-Haloketones

Q: α-haloketones are potent lachrymators and highly toxic. Are there robust, scalable methods that avoid them entirely?

A: Yes. Oxidative cross-coupling is the modern standard for avoiding pre-functionalized haloketones[1]. You can directly couple 2-aminopyridines with simple acetophenones or terminal alkynes.

  • Transition-Metal-Free Approach: An excellent alternative is the iodine-mediated oxidative coupling. Molecular iodine ( I2​ ) acts as a mild electrophilic activator for the alkyne, facilitating the initial C-N bond formation, followed by cyclization and aromatization[7].

  • Aerobic Copper Catalysis: Alternatively, a CuI-catalyzed aerobic oxidation using simple acetophenones and air as the terminal oxidant proceeds smoothly via an Ortoleva-King type mechanism, generating water as the only major byproduct[8].

G N1 2-Aminopyridine + Alkyne N2 Iodine Activation (Electrophilic) N1->N2 N3 C-N Bond Formation (Intermolecular) N2->N3 N4 Intramolecular Cyclization N3->N4 N5 Aromatization & Product Release N4->N5

Fig 2: Mechanistic pathway of iodine-mediated oxidative cross-coupling.

Issue 4: Purification Bottlenecks

Q: My product and unreacted 2-aminopyridine have nearly identical Rf values on silica TLC. How can I separate them efficiently without tedious chromatography?

A: Exploit their differential basicity. Imidazo[1,2-a]pyridines and 2-aminopyridines are both basic, but their pKa values differ.

  • Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., EtOAc) and extract with dilute 1M HCl. The imidazopyridine will migrate to the aqueous layer. Wash the aqueous layer once with EtOAc to remove non-basic impurities, then carefully neutralize the aqueous layer with saturated NaHCO3​ until the product precipitates or can be back-extracted into fresh EtOAc[2].

  • Solid-Phase Synthesis: For library generation, utilize a solid-phase approach with a sodium benzenesulfinate traceless linker. The product is released via oxidation-elimination, leaving impurities on the resin and yielding highly pure imidazo[1,2-a]pyridines without chromatography[9].

Quantitative Method Comparison

Use the following table to select the optimal synthetic strategy based on your available reagents and desired sustainability profile.

Synthesis MethodKey ReagentsCatalyst / ConditionsTypical YieldPros / Cons
Modified Tschitschibabin α-haloketoneDBU (10 mol%), aq. EtOH, RT65–94%Pro: Fast, mild, green solvent.Con: Requires toxic haloketones[3].
A3-Coupling (MCR) Aldehyde, AlkyneCu-catalyst, Toluene/DMF, 80°C70–85%Pro: High structural diversity.Con: Risk of alkyne homocoupling[5].
Iodine Oxidative Coupling Terminal Alkyne I2​ (1.0 eq), DMSO, 100°C60–90%Pro: Metal-free, avoids haloketones.Con: Requires stoichiometric oxidant[7].
Aerobic Oxidative Coupling AcetophenoneCuI, Air ( O2​ ), 120°C70–88%Pro: Highly atom-economical.Con: High temperature required[8].

Validated Experimental Protocols

Protocol A: DBU-Catalyzed Green Tschitschibabin Condensation

This protocol is self-validating: the reaction mixture will transition from a suspension to a clear solution as the basic DBU drives the cyclization of the intermediate.

  • Setup: In a 25 mL round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and the appropriate phenacyl bromide (1.0 mmol) in 5.0 mL of aqueous ethanol (1:1 v/v)[3].

  • Catalysis: Add DBU (0.1 mmol, 10 mol%) dropwise to the stirring mixture.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor the disappearance of the starting materials via TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup: Once complete, evaporate the ethanol under reduced pressure. Dilute the aqueous residue with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via recrystallization (EtOAc/Hexane) to yield the pure 2-arylimidazo[1,2-a]pyridine[3].

Protocol B: Iodine-Mediated Metal-Free Oxidative Coupling

This protocol utilizes a visual quench: the dark brown color of iodine will instantly disappear upon the addition of sodium thiosulfate, confirming successful quenching.

  • Setup: Charge an oven-dried reaction tube with 2-aminopyridine (1.0 mmol), the terminal aromatic alkyne (1.2 mmol), and molecular iodine ( I2​ , 1.0 mmol)[7].

  • Reaction: Add 3.0 mL of DMSO (or an EtOH/DMSO 9:1 mixture for better solubility[10]). Seal the tube and heat to 100°C in an oil bath for 12 hours.

  • Quench: Cool the reaction to room temperature. Add 10 mL of saturated aqueous Na2​S2​O3​ (sodium thiosulfate) dropwise while stirring vigorously until the solution turns pale yellow/colorless, indicating the complete reduction of unreacted iodine.

  • Workup: Extract the mixture with Ethyl Acetate (3 x 15 mL). Wash the organic layer thoroughly with water (to remove DMSO) and brine, then dry over Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via standard silica gel column chromatography or acid-base extraction[2][7].

References

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal Organic Chemistry Portal URL:[Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review BIO Web of Conferences URL:[Link]

  • Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: a practical route to imidazo[1,2-a]pyridine derivatives Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Solid-phase Synthesis of imidazo[1,2-a]pyridine Using Sodium Benzenesulfinate as a Traceless Linker PubMed (NIH) URL:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities ACS Omega URL:[Link]

  • Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes ResearchGate URL:[Link]

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol Royal Society Open Science URL:[Link]

  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks PubMed Central (NIH) URL:[Link]

  • Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework ResearchGate URL:[Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine compounds. This guide is designed to provide you with practical, in-depth solutions to one of the most common challenges encountered with this important class of molecules: poor aqueous solubility. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and field-proven insights to help you advance your research.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have when encountering solubility issues with your imidazo[1,2-a]pyridine compounds.

Q1: Why are my imidazo[1,2-a]pyridine compounds crashing out of my aqueous buffer?

A1: This is a common precipitation issue that occurs when a compound that is readily dissolved in an organic solvent, like Dimethyl Sulfoxide (DMSO), is introduced to an aqueous buffer.[1] Imidazo[1,2-a]pyridine derivatives are often hydrophobic, meaning they have poor solubility in water. The significant change in solvent polarity from DMSO to the aqueous buffer dramatically reduces the compound's solubility, causing it to precipitate out of the solution.[1]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

A2: The maximum tolerable DMSO concentration is highly dependent on the specific cell line being used.[1] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.[1] However, more sensitive cell lines may be affected at concentrations as low as 0.1%.[1] It is strongly recommended to perform a DMSO tolerance test for your particular cell line and experimental conditions to determine the optimal concentration.

Table 1: General DMSO Tolerance in Cell-Based Assays [1]

DMSO ConcentrationGeneral EffectRecommendation
< 0.1%Generally considered safe with minimal effects.Ideal for sensitive cells and long-term exposure.
0.1% - 0.5%Well-tolerated by many robust cell lines for up to 72 hours.A common range for many in vitro assays.
0.5% - 1.0%Increased cytotoxicity and effects on cell proliferation may be observed.Short-term exposure may be possible for robust cell lines.
> 1.0%Significant cytotoxicity and apoptosis are common.Generally not recommended.

Q3: What are the primary strategies to improve the solubility of my imidazo[1,2-a]pyridine derivative?

A3: There are several effective strategies that can be employed, which can be broadly divided into chemical modification and formulation approaches.

  • Chemical Modification: This involves altering the chemical structure of the compound to be more polar, which can improve solubility.[2]

  • Formulation Strategies: These approaches focus on creating a delivery system for the compound to enhance its solubility and bioavailability. Common methods include salt formation, co-crystallization, amorphous solid dispersions, and nanosuspensions.[1][3]

Troubleshooting Guides: Enhancing Solubility

This section provides detailed protocols and the scientific rationale behind key solubility enhancement techniques.

Decision-Making Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow to guide you in selecting the most appropriate solubility enhancement strategy for your imidazo[1,2-a]pyridine compound.

G cluster_0 Initial Assessment cluster_1 Chemical Modification & Advanced Formulations cluster_2 Final Formulation start Poorly Soluble Imidazo[1,2-a]pyridine check_ionizable Is the compound ionizable (acidic/basic)? start->check_ionizable salt_formation Salt Formation check_ionizable->salt_formation Yes co_crystals Co-crystallization check_ionizable->co_crystals No asds Amorphous Solid Dispersions (ASDs) salt_formation->asds If salt is unstable or insufficient improvement final_formulation Optimized Formulation for In Vitro/In Vivo Studies salt_formation->final_formulation co_crystals->asds If co-former screening fails co_crystals->final_formulation nanosuspensions Nanosuspensions asds->nanosuspensions For very high dose or challenging compounds asds->final_formulation nanosuspensions->final_formulation

Caption: A decision tree for selecting a suitable solubility enhancement strategy.

Salt Formation

For imidazo[1,2-a]pyridine compounds that are ionizable (containing acidic or basic functional groups), salt formation is often the most effective and common first-line approach to increase solubility and dissolution rates.[4][5][6] The principle is to convert the neutral drug into a salt form, which generally has higher aqueous solubility.[5]

Experimental Protocol: Salt Screening

  • Counter-ion Selection: Choose a variety of pharmaceutically acceptable counter-ions (acids for basic drugs, bases for acidic drugs).

  • Solvent Selection: Select a suitable solvent system in which the free base/acid and the counter-ion are soluble, but the resulting salt is expected to have lower solubility to facilitate crystallization.

  • Stoichiometric Addition: Dissolve the imidazo[1,2-a]pyridine compound in the chosen solvent. Add a stoichiometric amount (e.g., 1:1 molar ratio) of the selected counter-ion.

  • Crystallization: Stir the mixture at a controlled temperature to induce crystallization of the salt. This may require cooling, anti-solvent addition, or slow evaporation.

  • Isolation and Characterization: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the new solid form using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm salt formation and assess its physicochemical properties.

Co-crystallization

If your imidazo[1,2-a]pyridine compound is non-ionizable or if salt formation does not yield the desired solubility improvement, co-crystallization is a viable alternative. Co-crystals are multi-component crystals where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent interactions, such as hydrogen bonding, in a specific stoichiometric ratio.[7]

G cluster_0 Co-crystal Structure API Imidazo[1,2-a]pyridine (API) Coformer Co-former (e.g., Benzoic Acid) API->Coformer Hydrogen Bonding (O-H···N)

Caption: Molecular interactions within a co-crystal.

Experimental Protocol: Co-crystal Screening

  • Co-former Selection: Select a range of pharmaceutically acceptable co-formers that have complementary functional groups for hydrogen bonding with the imidazo[1,2-a]pyridine compound.

  • Preparation Methods:

    • Solvent Evaporation: Dissolve both the API and co-former in a common solvent and allow the solvent to evaporate slowly.[8]

    • Liquid-Assisted Grinding: Grind the API and co-former together with a small amount of a suitable solvent.

  • Characterization: Analyze the resulting solid using XRPD, DSC, and spectroscopic techniques (FTIR, Raman) to confirm the formation of a new crystalline phase, distinct from the starting materials.

Amorphous Solid Dispersions (ASDs)

For compounds with very low solubility where the above methods are insufficient, creating an amorphous solid dispersion (ASD) is a powerful technique.[9][10] In an ASD, the drug is molecularly dispersed in a polymer matrix in an amorphous state.[9][11] This amorphous form has a higher free energy than the crystalline form, leading to enhanced aqueous solubility and dissolution rates.[10][12][13]

Experimental Protocol: Preparation of ASD by Spray Drying

  • Polymer and Solvent Selection: Choose a suitable polymer (e.g., HPMC, PVP, HPMCAS) and a volatile solvent in which both the imidazo[1,2-a]pyridine and the polymer are soluble.[12]

  • Solution Preparation: Prepare a solution containing the desired ratio of the drug and polymer in the selected solvent.

  • Spray Drying: Atomize the solution into a hot gas stream. The rapid evaporation of the solvent traps the drug in its amorphous form within the polymer matrix.[13]

  • Collection and Characterization: Collect the resulting powder and characterize it using XRPD to confirm its amorphous nature and DSC to determine the glass transition temperature (Tg).

Nanosuspensions

Nanosuspension technology is another advanced approach for enhancing the solubility of poorly water-soluble drugs.[14][15][16] This technique involves reducing the particle size of the drug to the sub-micron range, which increases the surface area and, consequently, the dissolution velocity.[14][16]

G cluster_0 Nanosuspension d1 Drug Particle d2 Drug Particle s1 Stabilizer d3 Drug Particle s2 Stabilizer s3 Stabilizer

Caption: Structure of a nanosuspension.

Experimental Protocol: Nanosuspension Preparation by Media Milling

  • Formulation: Prepare a pre-suspension of the imidazo[1,2-a]pyridine compound in an aqueous solution containing a stabilizer (e.g., HPMC, Tween 80).[1]

  • Milling: Introduce the pre-suspension and milling media (e.g., zirconium oxide beads) into a milling chamber. Mill at high speed for a specified duration to reduce the particle size.[1]

  • Separation and Characterization: Separate the nanosuspension from the milling media. Characterize the nanosuspension for particle size, polydispersity index, and zeta potential using techniques like dynamic light scattering (DLS).

References

  • Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine Derivatives - Benchchem.
  • Nanosuspension Technology for Poorly Water Soluble Drugs: An Overview.
  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs.
  • Nanosuspension: A Technology to Improve Bioavailability of Poorly Soluble Drug - ijrti.
  • Breaking Barriers with Nanosuspension: A Comprehensive Review.
  • Nanosuspension An Innovative Approach For Poorly Soluble Drug - IJCRT.org.
  • Physicochemical properties of imidazo-pyridine protic ionic liquids - RSC Publishing. Available at: [Link]

  • Physicochemical properties of imidazo-pyridine protic ionic liquids - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA12022H. Available at: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC. Available at: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. Available at: [Link]

  • Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol - PubMed. Available at: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - ResearchGate. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed. Available at: [Link]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell - Chemical Methodologies. Available at: [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PubMed. Available at: [Link]

  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Available at: [Link]

  • Amorphous Solid Dispersions: Advances in Drug Solubility - Cellets. Available at: [Link]

  • Salt formation to improve drug solubility - Sign-in. Available at: [Link]

  • Salt Formation to Improve Drug Solubility | Request PDF - ResearchGate. Available at: [Link]

  • Amorphous Solid Dispersion (ASD) Products and Potential Alternative BE Approaches - Food and Drug Administration. Available at: [Link]

  • Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products. Available at: [Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs | American Pharmaceutical Review. Available at: [Link]

  • Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations - PubMed. Available at: [Link]

  • Salt formation to improve drug solubility. - Semantic Scholar. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. Available at: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021 - ResearchGate. Available at: [Link]

Sources

stability issues of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. The imidazo[1,2-a]pyridine scaffold is of significant interest in medicinal chemistry, and understanding its stability is crucial for reproducible experimental results.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in solution?

A1: The stability of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde can be influenced by several factors, primarily stemming from its functional groups: the aldehyde, the methoxy group, and the electron-rich imidazopyridine ring system. Key factors to consider are:

  • pH of the solution: The imidazopyridine ring contains nitrogen atoms that can be protonated at low pH, potentially altering the compound's electronic properties and stability.

  • Solvent Choice: The polarity and reactivity of the solvent can play a significant role. Protic solvents may interact with the aldehyde group.

  • Temperature: As with most chemical compounds, higher temperatures can accelerate degradation. For similar compounds, storage at -20°C is recommended.

  • Light Exposure: Aromatic and heterocyclic compounds can be susceptible to photodegradation.

  • Presence of Oxidizing or Reducing Agents: The aldehyde group is susceptible to oxidation to a carboxylic acid or reduction to an alcohol.

Q2: I'm observing a change in the color of my stock solution over time. What could be the cause?

A2: A color change in your stock solution is a common indicator of chemical degradation. This could be due to the formation of colored byproducts from the decomposition of the parent compound. Potential causes include oxidation of the aldehyde group or reactions involving the imidazopyridine ring. It is advisable to prepare fresh stock solutions frequently and store them protected from light at a low temperature, such as -20°C.

Q3: What are the best practices for preparing and storing stock solutions of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde?

A3: To ensure the integrity of your stock solutions, we recommend the following:

  • Solvent Selection: Use anhydrous, high-purity solvents. DMSO and DMF are common choices for initial stock solutions. For aqueous buffers, prepare the final dilution immediately before use.

  • Inert Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Storage Conditions: Store stock solutions at -20°C or lower. Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Concentration: Prepare concentrated stock solutions to minimize the volume of organic solvent in your final assay, which can also help to improve stability.

Q4: Can I expect metabolic instability with this compound in cell-based assays?

A4: Metabolic instability is a potential concern for imidazo[1,2-a]pyridine derivatives.[3] The methoxy group and the aromatic rings are potential sites for metabolism by cellular enzymes (e.g., cytochrome P450s). If you are working with cell cultures or in vivo models, it is important to consider that the compound may be modified or degraded.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent results in biological assays.

Potential Cause Troubleshooting Steps
Degradation of the compound in the assay medium. 1. Perform a stability check: Incubate the compound in your assay medium for the duration of your experiment. Analyze samples at different time points by HPLC or LC-MS to quantify the amount of remaining parent compound. 2. Adjust buffer pH: If degradation is observed, consider if the pH of your medium is contributing to instability. 3. Minimize incubation time: If possible, reduce the incubation time of the compound with the cells or target.
Precipitation of the compound. 1. Check solubility: Determine the solubility of the compound in your final assay buffer. 2. Adjust final concentration: Ensure that the final concentration of the compound in your assay is below its solubility limit. 3. Modify solvent composition: If necessary, and if compatible with your assay, you may need to adjust the percentage of co-solvent (e.g., DMSO).

Issue 2: Appearance of unexpected peaks in chromatography (HPLC/LC-MS).

Potential Cause Troubleshooting Steps
On-column degradation. 1. Modify mobile phase: The pH of the mobile phase can sometimes lead to on-column degradation. Try using a mobile phase with a different pH. 2. Change column: Some stationary phases can be reactive. Test a different type of column (e.g., a different stationary phase chemistry).
Degradation during sample preparation or storage. 1. Analyze samples immediately: After preparation, analyze your samples as quickly as possible. 2. Control temperature: Keep samples cooled in the autosampler if possible. 3. Investigate mobile phase compatibility: Ensure the compound is stable in the mobile phase over the duration of the analytical run.

Experimental Protocol: Assessing the Stability of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

This protocol provides a framework for systematically evaluating the stability of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in a solution of interest.

Objective: To determine the rate of degradation of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde under specific experimental conditions (e.g., in a particular buffer at a defined temperature).

Materials:

  • 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

  • High-purity solvent for stock solution (e.g., DMSO)

  • Buffer or medium of interest

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Prepare a Concentrated Stock Solution: Accurately weigh a known amount of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde and dissolve it in a minimal amount of high-purity DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare the Test Solution: Dilute the stock solution into the buffer or medium of interest to the final desired concentration for your experiment. Ensure the final concentration of DMSO is low and consistent across all samples.

  • Set Up Time Points: Aliquot the test solution into several vials for analysis at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Incubation: Store the vials under the desired experimental conditions (e.g., at 37°C in an incubator, or on the benchtop exposed to light).

  • Sample Analysis: At each time point, take one vial and immediately analyze the sample by HPLC or LC-MS. The "time 0" sample should be analyzed as soon as it is prepared.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Normalize the peak area at each time point to the peak area at time 0.

    • Plot the percentage of the remaining parent compound versus time.

Visualizing Experimental Workflow and Potential Degradation

Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) B Dilute to Final Concentration in Test Buffer A->B C Aliquot for Time Points (0, 1, 2, 4, 8, 24h) B->C D Incubate under Test Conditions C->D E Collect Samples at Each Time Point D->E Over Time F HPLC / LC-MS Analysis E->F G Quantify Parent Compound F->G H Plot % Remaining vs. Time G->H

Caption: A generalized workflow for assessing the stability of a compound in solution.

Potential Degradation Pathways

G cluster_degradation Potential Degradation Products Parent 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde Oxidation Carboxylic Acid Derivative (Oxidation of Aldehyde) Parent->Oxidation Oxidizing Agents, Air Reduction Alcohol Derivative (Reduction of Aldehyde) Parent->Reduction Reducing Agents Hydrolysis Demethylated Product (Hydrolysis of Methoxy Group) Parent->Hydrolysis Strong Acid/Base RingCleavage Ring-Opened Products Parent->RingCleavage Harsh Conditions (pH, Light, Temp)

Caption: Plausible degradation pathways for the title compound.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [https://www.researchgate.net/publication/379354021_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC. Available at: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is engineered for researchers, application scientists, and drug development professionals. It provides a self-validating, mechanistically grounded framework for executing this two-step synthetic workflow at scale, alongside targeted troubleshooting protocols.

Process Overview & Mechanistic Pathway

The synthesis of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is a robust two-step process. It begins with the annulation of 2-amino-5-methoxypyridine to form the bicyclic core, followed by a highly regioselective electrophilic aromatic substitution to introduce the formyl group[1].

Workflow N1 2-Amino-5-methoxypyridine + Chloroacetaldehyde N2 Reflux in EtOH / NaHCO3 (Core Annulation) N1->N2 N3 6-Methoxyimidazo[1,2-a]pyridine (Intermediate Core) N2->N3 N5 Electrophilic Aromatic Substitution at C-3 (60-80°C) N3->N5 N4 POCl3 + DMF at 0-5°C (Vilsmeier Reagent Prep) N4->N5 N6 Aqueous Basic Hydrolysis (Iminium to Aldehyde) N5->N6 N7 6-Methoxyimidazo[1,2-a]pyridine -3-carbaldehyde N6->N7

Scale-up synthesis workflow for 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.

Self-Validating Experimental Protocols

Step 1: Core Annulation (Synthesis of 6-Methoxyimidazo[1,2-a]pyridine)

Causality & Mechanism: The imidazo[1,2-a]pyridine core is constructed by condensing 2-amino-5-methoxypyridine with chloroacetaldehyde, which acts as a C2 synthon[1]. The exocyclic amine attacks the aldehyde, and a subsequent cyclization onto the pyridine nitrogen establishes the fused bicyclic system[2].

Protocol:

  • Charge a 2 L jacketed reactor with 2-amino-5-methoxypyridine (100 g, 0.80 mol) and ethanol (800 mL).

  • Add sodium bicarbonate (NaHCO₃) (80.6 g, 0.96 mol) to the suspension.

    • Self-Validation Check (IPC): Verify the mixture is slightly basic. NaHCO₃ acts as an acid scavenger to neutralize the HCl byproduct. Without it, the starting amine protonates and loses its nucleophilicity, stalling the reaction.

  • Begin dropwise addition of a 50 wt% aqueous solution of chloroacetaldehyde (150.7 g, 0.96 mol) over 1 hour at room temperature.

  • Heat the mixture to reflux (approx. 80°C) for 12-16 hours.

    • Self-Validation Check (IPC): Monitor via HPLC. The reaction is complete when the starting material peak is <1%.

  • Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 500 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate.

Step 2: Regioselective C-3 Formylation (Vilsmeier-Haack Reaction)

Causality & Mechanism: The formyl group is introduced at the C-3 position via the Vilsmeier-Haack reaction[3]. The reaction between POCl₃ and DMF generates a highly electrophilic chloroiminium ion. Because the imidazo[1,2-a]pyridine core is highly electron-rich at the C-3 position, it directs the electrophilic aromatic substitution exclusively to this site[4],[1].

Protocol:

  • In a dry 1 L jacketed reactor purged with nitrogen, charge anhydrous N,N-dimethylformamide (DMF) (158 g, 2.16 mol, 4.0 eq).

  • Cool the reactor to 0–5°C using a glycol chiller.

  • Add phosphorus oxychloride (POCl₃) (248 g, 1.62 mol, 3.0 eq) dropwise over 2 hours.

    • Critical Causality: This step is violently exothermic. Strict temperature control prevents the thermal degradation of the Vilsmeier reagent into inactive, tarry byproducts.

  • Stir the generated Vilsmeier reagent at 0–5°C for 30 minutes.

  • Dissolve the crude 6-methoxyimidazo[1,2-a]pyridine (approx. 80 g, 0.54 mol) in 100 mL of anhydrous DMF and add dropwise to the reactor, maintaining the internal temperature below 10°C.

  • Gradually warm the reactor to 70°C and stir for 4-6 hours.

  • Quench the reaction by slowly pouring the mixture over 1 kg of crushed ice.

  • Neutralize the acidic iminium intermediate by slowly adding saturated aqueous Na₂CO₃ until pH 7.5–8.0 is reached.

    • Self-Validation Check (IPC): The basic hydrolysis of the iminium salt to the final aldehyde will cause the product to precipitate as a solid.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol to afford the pure product.

Quantitative Process Parameters

ParameterStep 1: Core AnnulationStep 2: Vilsmeier-Haack Formylation
Scale (Starting Material) 100 g (0.80 mol)~80 g (0.54 mol)
Stoichiometry 1.0 eq Amine : 1.2 eq Chloroacetaldehyde1.0 eq Core : 3.0 eq POCl₃ : 4.0 eq DMF
Primary Solvent Ethanol (800 mL)DMF (Acts as both solvent and reagent)
Temperature Profile 25°C (Addition) → 80°C (Reflux)0–5°C (Addition) → 70°C (Reaction)
Reaction Time 12–16 hours4–6 hours
Expected Yield 75–85%80–90%
Purity Target (HPLC) >95% (Crude)>98% (Post-recrystallization)

Troubleshooting Knowledge Base (FAQs)

Troubleshooting Issue Issue: Black Tarry Mass in Vilsmeier Reaction Cause1 Thermal Runaway (Exceeded 5°C during prep) Issue->Cause1 Cause2 Wet DMF or Hydrolyzed POCl3 Issue->Cause2 Fix1 Use Glycol Chiller & Control Dropwise Addition Cause1->Fix1 Fix2 Use Anhydrous DMF & Freshly Distilled POCl3 Cause2->Fix2

Troubleshooting logic for thermal runaway and reagent degradation in Vilsmeier-Haack formylation.

Q1: Why is my Step 1 condensation stalling at 50% conversion? A: This is typically caused by acid accumulation. The condensation reaction generates HCl. If the base (NaHCO₃) is insufficient, degraded, or poorly mixed at scale, the unreacted 2-amino-5-methoxypyridine becomes protonated. A protonated amine is non-nucleophilic, which immediately halts the reaction. Solution: Ensure continuous pH monitoring and maintain a slightly basic environment (pH 7.5–8.0) throughout the reflux period.

Q2: During the Vilsmeier-Haack reaction, the mixture turned black and yielded a tarry mass. What happened? A: This indicates a thermal runaway during the formation of the Vilsmeier reagent. The reaction between POCl₃ and DMF is violently exothermic. If POCl₃ is added too rapidly or cooling capacity is insufficient at scale, localized temperature spikes cause the decomposition of DMF and the chloroiminium ion into tar[1]. Solution: Maintain the internal temperature strictly between 0–5°C during addition using a glycol chiller jacket and aggressive overhead stirring.

Q3: How do I ensure regioselectivity at the C-3 position rather than the C-2 position? A: You do not need to alter the conditions to force regioselectivity. The imidazo[1,2-a]pyridine core inherently favors electrophilic attack at the C-3 position because it possesses the highest HOMO (Highest Occupied Molecular Orbital) electron density[3]. The 6-methoxy group further activates the ring system but does not override the inherent C-3 directing effect of the bridgehead nitrogen.

Q4: What is the most effective way to quench the Vilsmeier-Haack reaction at scale without degrading the product? A: The intermediate formed is an iminium salt that must be hydrolyzed to the final aldehyde. Pouring the reaction mixture over crushed ice followed by the slow addition of saturated aqueous Na₂CO₃ to pH 7.5–8.0 is critical. Rapid base addition causes localized exothermic heating, which can lead to base-catalyzed degradation or polymerization of the newly formed aldehyde.

Sources

troubleshooting imidazo[1,2-a]pyridine cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Imidazo[1,2-a]pyridine Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the construction of this privileged nitrogen-bridged scaffold. Found in blockbuster therapeutics like zolpidem and alpidem, the imidazo[1,2-a]pyridine core is a high-priority target for drug development professionals[1].

This technical guide moves beyond basic recipes. Here, we explore the mechanistic causality behind reaction failures and provide self-validating troubleshooting protocols for the most common cyclization methodologies: the classical Tschitschibabin condensation, modern oxidative couplings, and multicomponent reactions.

Module 1: The Classical Tschitschibabin Condensation

FAQ 1.1: My reaction between 2-aminopyridine and an α-haloketone stalls at the intermediate stage. How do I drive the cyclization to completion?

  • Causality: The Tschitschibabin reaction (first described in 1925) proceeds via an initial SN2 attack by the endocyclic pyridine nitrogen onto the α-haloketone, forming a keto-pyridinium salt[2]. The subsequent step—intramolecular nucleophilic attack by the exocyclic amine onto the carbonyl carbon—requires the amine to be sufficiently nucleophilic. If the reaction stalls, it is typically due to insufficient basicity to deprotonate the exocyclic amine or inadequate thermal energy to overcome the dehydration barrier.

  • Solution: Incorporate a mild base. While the original protocol required sealed tubes at 150–200 °C[2], modern adaptations utilize bases like sodium bicarbonate (NaHCO3) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the cyclization under milder conditions[3].

Tschitschibabin A 2-Aminopyridine + α-Haloketone B SN2 Alkylation (Endocyclic N) A->B C Keto-Pyridinium Intermediate B->C D Base-Promoted Cyclization C->D E Dehydration (-H2O) D->E F Imidazo[1,2-a]pyridine E->F

Mechanistic pathway of the Tschitschibabin condensation reaction.

FAQ 1.2: I am observing significant amounts of a dark, tarry byproduct and low yields of the desired imidazopyridine. What is causing this?

  • Causality: α-Haloketones are highly reactive and lachrymatory. Under basic conditions at elevated temperatures, they are prone to base-catalyzed self-condensation (forming complex oligomers or pyrazines) before they can react with the less nucleophilic 2-aminopyridine.

  • Solution: Implement a slow-addition protocol. Add the α-haloketone dropwise to a pre-heated solution of 2-aminopyridine and base. Alternatively, bypass the isolation of the α-haloketone entirely by generating it in situ via an Ortoleva–King reaction (using iodine and a ketone), which maintains a low steady-state concentration of the reactive intermediate[4].

Module 2: Oxidative Coupling Strategies

FAQ 2.1: In my copper-catalyzed aerobic oxidative coupling with a ketone, I am getting poor conversion. How can I optimize the oxidation state?

  • Causality: Aerobic oxidative couplings (e.g., using CuI and O2) require precise control of oxygen mass transfer to regenerate the active Cu(II) species from Cu(I)[4]. Poor stirring or insufficient aeration leaves the catalyst resting in the inactive Cu(I) state. Conversely, excessive O2 flow can strip the solvent or lead to over-oxidation of the 2-aminopyridine.

  • Solution: Ensure vigorous stirring (>800 rpm) in an open-air reflux setup, or use an O2 balloon rather than bubbling gas directly through the solvent. If aerobic conditions remain inconsistent, switch to an iodine-mediated oxidative cross-coupling[5]. Iodine acts as both a soft Lewis acid and an oxidant, facilitating C-N bond formation without transition metals.

OxidativeTroubleshooting Start Low Yield in Oxidative Coupling? CheckO2 Check O2 Mass Transfer (Stir Rate / Aeration) Start->CheckO2 GoodO2 Adequate O2 CheckO2->GoodO2 PoorO2 Inadequate O2 CheckO2->PoorO2 CheckCat Check Catalyst Deactivation (Ligand Oxidation) GoodO2->CheckCat Action1 Increase Stirring >800 rpm or use O2 Balloon PoorO2->Action1 Action2 Switch to I2-Mediated Metal-Free Coupling CheckCat->Action2

Troubleshooting workflow for poor yields in oxidative coupling reactions.

Module 3: Quantitative Data & Method Comparison

To help select the most robust method for your specific substrate, consult the following empirical data summary comparing standard cyclization methodologies.

MethodologyReagentsCatalyst / AdditiveTypical Temp (°C)Avg. Yield (%)Common Troubleshooting Issue
Classical Tschitschibabin α-HaloketoneNaHCO3 or DBU25 - 8065 - 94Haloketone self-condensation
Aerobic Oxidative Coupling Ketone / AlkyneCuI / O2100 - 12050 - 85Poor O2 mass transfer, tarring
Iodine-Mediated Coupling Terminal AlkyneI2 (stoichiometric)80 - 10070 - 90Substrate iodination side-reactions
Groebke-Blackburn-Bienaymé Aldehyde + IsonitrileLewis Acid (e.g., Sc(OTf)3)25 - 6075 - 95Isonitrile polymerization

Module 4: Self-Validating Experimental Protocol

Optimized DBU-Catalyzed Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Ethanol This protocol[3] is designed as a self-validating system. The use of aqueous ethanol ensures that the intermediate keto-pyridinium salt remains solvated, while the final hydrophobic imidazo[1,2-a]pyridine product precipitates, providing an immediate visual confirmation of reaction success.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) in 5 mL of a 1:1 (v/v) mixture of ethanol and deionized water.

  • Base Addition: Add DBU (0.2 mmol, 20 mol%) to the stirring solution.

    • Validation Checkpoint: The solution should remain clear and colorless.

  • Electrophile Addition: Slowly add the phenacyl bromide (α-haloketone, 1.0 mmol) in small portions over 5 minutes.

    • Causality: Slow addition prevents the localized high concentrations that lead to haloketone self-condensation.

  • Reaction Execution: Stir the mixture at room temperature (25 °C) for 2–4 hours.

    • Validation Checkpoint: As the cyclization proceeds and the product forms, the solution will transition from a clear liquid to a cloudy suspension, as the fully aromatized imidazo[1,2-a]pyridine is insoluble in the aqueous matrix.

  • Isolation: Filter the precipitated solid under vacuum. Wash the filter cake with ice-cold water (2 x 5 mL) to remove any unreacted 2-aminopyridine and DBU hydrobromide salts.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure 2-arylimidazo[1,2-a]pyridine.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: BIO Web of Conferences URL:2

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL:1

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol Source: Royal Society Open Science URL:3

  • Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL:4

  • Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: a practical route to imidazo[1,2-a]pyridine derivatives Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:5

Sources

removal of impurities from 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers encountering challenges in the purification of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and high purity of the final compound.

Troubleshooting Guide

This section addresses specific experimental issues with detailed diagnostic questions and step-by-step resolution protocols.

Issue 1: The crude product after aqueous work-up is a dark brown or black tar-like substance, not a solid.

Root Cause Analysis: This is a common issue when synthesizing heteroaromatic aldehydes via the Vilsmeier-Haack reaction.[1] The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly reactive and sensitive to moisture.[2] The dark coloration and tarry consistency typically arise from two main sources:

  • Incomplete Hydrolysis: The intermediate iminium salt formed after the electrophilic attack on the imidazopyridine ring must be completely hydrolyzed to yield the final aldehyde.[3][4] Inefficient quenching or insufficient water can leave this salt, or its complexes with phosphorus byproducts, in the crude mixture.

  • Thermal Degradation: The hydrolysis of excess Vilsmeier reagent and POCl₃ is highly exothermic.[2] If the reaction mixture is not adequately cooled during the aqueous quench, localized heating can cause decomposition of the desired product or polymerization of reactive intermediates.

Resolution Protocol: Controlled Hydrolysis and Work-up

  • Preparation: Before quenching, cool the reaction vessel containing the Vilsmeier complex to 0 °C using an ice-water bath. Prepare a separate beaker of crushed ice.

  • Quenching: Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This ensures that the exothermic hydrolysis is dissipated effectively.

  • Neutralization: The resulting aqueous solution will be highly acidic due to the formation of hydrochloric and phosphoric acids.[2] Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with continuous stirring until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8). This step is critical as it deprotonates the product, reducing its solubility in water and often inducing precipitation.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The choice of solvent can be guided by small-scale solubility tests.

  • Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Assessment: The resulting crude product should be a solid or a significantly less tarry oil, suitable for further purification by chromatography or recrystallization.

Issue 2: Thin Layer Chromatography (TLC) of the crude product shows multiple spots, with some very close to the product spot (low ΔRf).

Root Cause Analysis: The presence of multiple spots indicates impurities. Those with similar polarity (close Rf values) to the product are often structurally related compounds. In the context of a Vilsmeier-Haack reaction, these can include:

  • Unreacted Starting Material: 6-Methoxyimidazo[1,2-a]pyridine.

  • Di-formylated or Chlorinated Byproducts: While formylation is directed to the electron-rich C3 position, minor side reactions can occur, especially with prolonged reaction times or excess reagent.[5] Chlorination of the heterocyclic ring is a known side reaction in some Vilsmeier-Haack procedures.[5]

  • Partially Hydrolyzed Intermediates: As discussed in Issue 1.

Resolution Protocol: High-Resolution Purification

When impurities are chemically similar to the product, recrystallization may be ineffective. Flash column chromatography is the preferred method.[6]

Table 1: Recommended Solvent Systems for Flash Column Chromatography

Stationary PhaseMobile Phase SystemGradient Elution ProfileTypical Product Rf
Silica Gel (230-400 mesh)Hexane / Ethyl AcetateStart: 90:10 -> End: 50:500.3 - 0.4 in 70:30 Hex:EtOAc
Silica Gel (230-400 mesh)Dichloromethane / MethanolStart: 100:0 -> End: 98:20.4 - 0.5 in 99:1 DCM:MeOH
Alumina (Neutral, Brockmann I)Toluene / AcetoneStart: 95:5 -> End: 80:20Varies; useful if product is acid/base sensitive

Step-by-Step Flash Chromatography Protocol:

  • Column Packing: Dry-pack the column with silica gel. Wet the silica with the initial, low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" technique prevents band broadening and improves separation. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Collect fractions and monitor them meticulously using TLC.

  • Gradient Increase: Gradually increase the polarity of the mobile phase as prescribed in the gradient profile. This will help elute the more polar product after the less polar impurities have been washed off.

  • Fraction Pooling: Once the fractions containing the pure product have been identified by TLC, combine them, and remove the solvent under reduced pressure to yield the purified 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most likely source of a stubbornly low yield?

A low yield can stem from several factors. The most common is the incomplete formation or premature decomposition of the Vilsmeier reagent itself.[2] This reagent is highly sensitive to moisture and should be prepared in situ under strictly anhydrous conditions.[2] Ensure that the DMF used is anhydrous and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Another cause can be insufficient activation of the imidazopyridine substrate, which is generally electron-rich enough for the reaction but can be hampered by poor solubility or suboptimal reaction temperatures.[4][7]

Q2: My purified product is a pale yellow solid. Is this the expected appearance?

Yes, many heteroaromatic aldehydes, including imidazopyridine derivatives, are crystalline solids that can range in color from off-white to pale yellow. The color is often due to the extended conjugation of the π-system. Significant discoloration (deep yellow, orange, or brown) in a purified sample may indicate the presence of a minor, highly colored impurity or slow decomposition upon exposure to air and light. Store the purified compound in a cool, dark place under an inert atmosphere.

Q3: Which analytical techniques are best to confirm the purity and identity of the final product?

A multi-technique approach is recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool. Look for the characteristic aldehyde proton signal (a singlet, typically between δ 9-10 ppm) and the correct integration and splitting patterns for the aromatic protons on the imidazopyridine core.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirm the presence of the carbonyl carbon (typically >180 ppm) and the correct number of aromatic carbons.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This confirms the molecular weight of the compound and provides a highly sensitive measure of purity (e.g., >95% by peak area).[8]

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q4: Can I use recrystallization instead of column chromatography?

Recrystallization can be an effective and scalable purification method if a suitable solvent is found and the impurities have significantly different solubility profiles than the product.[9] It is often used after an initial chromatographic purification to achieve analytical-grade purity.

Table 2: Potential Solvents for Recrystallization

SolventSolubility of Product (Hot)Solubility of Product (Cold)Notes
EthanolHighLowGood choice for inducing crystallization upon cooling.
IsopropanolModerateVery LowSimilar to ethanol, may give better crystal formation.
Ethyl Acetate / HexaneHigh (in EtOAc)Low (in Hexane)A solvent/anti-solvent system. Dissolve in minimal hot EtOAc, then add Hexane until cloudy, then cool.
AcetonitrileModerateLowCan be effective for moderately polar compounds.

Visualized Workflows and Pathways

Impurity Formation Pathway

The following diagram illustrates the desired Vilsmeier-Haack formylation pathway alongside a potential side reaction. Understanding these pathways is key to minimizing impurity formation.

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction SM 6-Methoxyimidazo[1,2-a]pyridine IS Iminium Salt Intermediate SM->IS Electrophilic Attack Impurity Chlorinated Byproduct SM->Impurity Over-reaction/ Chlorination VR Vilsmeier Reagent (POCl₃ + DMF) VR->IS FP Product: 6-Methoxyimidazo [1,2-a]pyridine-3-carbaldehyde IS->FP Hydrolysis H2O H₂O Work-up H2O->IS VR2 Excess Vilsmeier Reagent VR2->Impurity

Caption: Vilsmeier-Haack reaction and a potential side reaction.

General Purification Workflow

This flowchart provides a logical sequence of steps for purifying the crude product obtained after the initial aqueous work-up.

G Crude Crude Product (Post-Workup) TLC TLC Analysis Crude->TLC Decision Assess Purity & Impurity Profile TLC->Decision Recryst Recrystallization Decision->Recryst High Purity/ Dissimilar Impurities Column Flash Column Chromatography Decision->Column Low Purity/ Similar Impurities Analysis Purity & Identity Confirmation (NMR, LCMS) Recryst->Analysis Column->Analysis Pure Pure Product Analysis->Pure

Caption: A decision-based workflow for product purification.

References

  • Olah, G. A., & Kuhn, S. J. (2009). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. ACS Publications. Retrieved from [Link]

  • Daou, M., et al. (2018). Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Garrido, G., et al. (2022). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • El-Faham, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Retrieved from [Link]

  • Gendron, T., et al. (2020). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Singh, P. K., & Singh, V. (2016). Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]

  • Seshadri, S. (2010). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Shodhganga. (n.d.). Chapter : 1 Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2- a]pyridine Scaffold. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of heterocyclic intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists working with imidazo[1,2-a]pyridine scaffolds. Here, we address common challenges and explore alternative synthetic strategies for 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, a valuable building block in pharmaceutical discovery.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What is the standard, most frequently cited method for synthesizing 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde?

Answer:

The most established and widely adopted route is a two-step sequence. It begins with the construction of the core heterocyclic scaffold, followed by an electrophilic formylation.

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core The synthesis commences with the cyclocondensation of 2-amino-5-methoxypyridine with a two-carbon electrophile. The classic approach involves reacting it with an α-haloketone or α-haloaldehyde, such as chloroacetaldehyde or bromoacetaldehyde. This reaction, a variation of the Tschitschibabin synthesis for imidazo[1,2-a]pyridines, efficiently forms the fused bicyclic system.[1]

Step 2: C-3 Formylation via the Vilsmeier-Haack Reaction The resulting 6-methoxyimidazo[1,2-a]pyridine is an electron-rich heterocycle. The C-3 position is particularly activated towards electrophilic substitution due to resonance stabilization from both nitrogen atoms. The Vilsmeier-Haack reaction is the conventional method for introducing the formyl (-CHO) group at this position.[2][3][4] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6][7]

Below is a general workflow illustrating this common synthetic pathway.

Standard Synthesis Workflow A 2-Amino-5-methoxypyridine C Cyclocondensation A->C B α-Haloaldehyde (e.g., ClCH₂CHO) B->C D 6-Methoxyimidazo[1,2-a]pyridine C->D Step 1 F Vilsmeier-Haack Formylation D->F E Vilsmeier Reagent (POCl₃, DMF) E->F G 6-Methoxyimidazo[1,2-a]pyridine- 3-carbaldehyde F->G Step 2

Caption: Standard two-step synthesis of the target compound.

Question 2: My Vilsmeier-Haack formylation is giving low yields or failing completely. What are the common pitfalls and how can I troubleshoot this step?

Answer:

The Vilsmeier-Haack reaction, while powerful, is highly sensitive to reaction conditions. Failure is often traceable to the integrity of the Vilsmeier reagent or improper reaction parameters. Here’s a breakdown of common issues and their solutions.

Causality Behind Experimental Choices: The Vilsmeier reagent is a potent electrophile but is readily quenched by nucleophiles, primarily water. Its formation from POCl₃ and DMF is also exothermic. Therefore, maintaining anhydrous conditions and controlling the initial temperature are critical for success. The substrate must be sufficiently electron-rich to react with this moderately strong electrophile.[6][7][8]

Troubleshooting Guide for Vilsmeier-Haack Formylation

Problem Observed Potential Cause(s) Recommended Solution(s)
No Reaction / Starting Material Unchanged 1. Inactive Vilsmeier Reagent: Moisture in DMF, glassware, or degradation of POCl₃. Old DMF can contain dimethylamine, which consumes the reagent.[6][9]1. Ensure Anhydrous Conditions: Flame-dry all glassware. Use freshly distilled or anhydrous grade DMF and a fresh bottle of POCl₃. Add POCl₃ slowly to DMF at 0-5 °C.[5]
2. Low Substrate Reactivity: While 6-methoxyimidazo[1,2-a]pyridine is activated, other deactivating groups could hinder the reaction.2. Increase Reaction Temperature: After initial reagent formation and substrate addition at low temperature, slowly warm the reaction to room temperature and then heat to 60-80 °C to drive the reaction to completion.[5][6]
Low Yield / Complex Mixture of Products 1. Reagent Degradation: Adding POCl₃ too quickly can cause localized heating and reagent decomposition.1. Controlled Addition: Add POCl₃ dropwise to chilled DMF with vigorous stirring over 30-60 minutes.[5]
2. Incorrect Stoichiometry: An incorrect ratio of substrate to Vilsmeier reagent can lead to side reactions or incomplete conversion.2. Optimize Molar Ratios: Typically, 1.5-3.0 equivalents of the Vilsmeier reagent are used. A systematic optimization may be necessary.
Difficult Work-up / Product Isolation Issues 1. Incomplete Hydrolysis: The reaction product is an iminium salt intermediate, which must be hydrolyzed to the aldehyde during work-up.1. Careful Quenching: Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and water. This hydrolyzes the intermediate.[5]
2. Product is Water-Soluble: The methoxy and aldehyde groups can increase the polarity of the product.2. Systematic Neutralization & Extraction: After quenching, slowly neutralize with a base (e.g., saturated NaHCO₃ or NaOH solution) while keeping the mixture cold. Extract multiple times with a suitable organic solvent (e.g., ethyl acetate, DCM). Saturating the aqueous layer with NaCl can help reduce product solubility.[6]

Optimized Protocol for Vilsmeier-Haack Formylation

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5 mL) to a flame-dried, three-neck flask equipped with a dropping funnel and thermometer.

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 45 minutes to ensure complete formation of the Vilsmeier reagent.

  • Dissolve 6-methoxyimidazo[1,2-a]pyridine (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.

  • After the addition is complete, allow the reaction to slowly warm to room temperature, then heat to 70 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

  • Very slowly and carefully, pour the reaction mixture onto the ice-water. This step is exothermic.

  • Neutralize the acidic solution to pH 7-8 by the slow portion-wise addition of solid sodium bicarbonate or dropwise addition of saturated NaHCO₃ solution.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Question 3: The Vilsmeier-Haack conditions are too harsh for other functional groups in my molecule. What are some milder, alternative methods for C-3 formylation?

Answer:

Absolutely. The need for milder conditions has driven the development of several alternative formylation strategies, many of which leverage transition metal catalysis or alternative formylating agents.

Causality Behind Experimental Choices: These alternative methods avoid the use of highly reactive and corrosive reagents like POCl₃. Copper-catalyzed methods, for instance, proceed through a different mechanism, often involving a C-H activation pathway.[10][11] They can offer better functional group tolerance and utilize more benign and readily available formyl sources like DMF or DMSO.

Formylation Alternatives cluster_0 Starting Material cluster_1 Formylation Methods cluster_2 Product A 6-Methoxyimidazo[1,2-a]pyridine B Vilsmeier-Haack (POCl₃, DMF) A->B C Cu-Catalyzed (DMF) (Cu(OAc)₂, O₂) A->C D Cu-Catalyzed (DMSO) (CuBr, O₂) A->D E Metal-Free (Glyoxylic Acid) (K₂S₂O₈) A->E F Target Aldehyde B->F C->F D->F E->F

Caption: Comparison of different C-3 formylation strategies.

Comparison of Alternative Formylation Methods

Method Key Reagents Typical Conditions Advantages Disadvantages Reference
Cu-Catalyzed (DMF Source) Cu(OAc)₂, DMF, O₂ (or air)100-120 °C, neat DMFAvoids POCl₃, uses DMF as solvent and reagent.High temperatures, requires an oxidant.[12]
Cu-Catalyzed (DMSO Source) CuBr, DMSO, O₂ (or air)100-120 °C, neat DMSOUses inexpensive and common DMSO as formyl source.[10][11]High temperatures, potential for over-oxidation.[10][11]
Metal-Free (Glyoxylic Acid) Glyoxylic acid, K₂S₂O₈80-100 °C, aq. MeCNAvoids transition metals, mild oxidant.[13]May require optimization for substrate scope.[13]

Example Protocol: Cu-Catalyzed Formylation with DMSO [10][11]

  • To a reaction vial, add 6-methoxyimidazo[1,2-a]pyridine (1.0 equiv.), CuBr (10 mol%), and DMSO (as solvent).

  • Seal the vial and stir the mixture at 110 °C under an atmosphere of O₂ (a balloon is often sufficient) for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography to yield the desired aldehyde.

Question 4: I need to synthesize the precursor, 2-amino-5-methoxypyridine. What are the most reliable synthetic routes?

Answer:

The synthesis of the key starting material, 2-amino-5-methoxypyridine, is a critical first step. The optimal route depends heavily on the commercial availability and cost of the ultimate starting materials.

Causality Behind Experimental Choices: The choice of strategy hinges on retrosynthetic logic. One can start with a pyridine ring and add the amino and methoxy groups, or start with a pre-functionalized pyridine and swap functional groups. The Chichibabin reaction is a direct C-H amination but can suffer from poor regioselectivity and harsh conditions.[14][15] Nucleophilic aromatic substitution (SₙAr) is often more predictable and reliable, especially when a good leaving group (like a halide) is present.[16][17]

Decision Tree for 2-amino-5-methoxypyridine A Start B Is 3-Methoxypyridine available? A->B C Is 2-Amino-5-halopyridine available? B->C No D Chichibabin Amination B->D Yes E Nucleophilic Substitution (Methoxylation) C->E Yes F Consider other routes (e.g., from 2,5-dihalopyridine) C->F No G 2-Amino-5-methoxypyridine D->G NaNH₂, Toluene, Δ (Harsh, potential low yield) E->G NaOMe, Cu catalyst, MeOH, Δ (More reliable)

Caption: Decision tree for selecting a synthetic route to the key aminopyridine intermediate.

Route 1: Nucleophilic Substitution (Recommended)

This is often the most practical route. It involves the methoxylation of a commercially available 2-amino-5-halopyridine (bromo or iodo derivatives are common). Copper catalysis, in a reaction analogous to an Ullmann condensation, is typically required to facilitate the substitution.[16][18]

  • Reaction: 2-Amino-5-bromopyridine + Sodium Methoxide (NaOMe) in Methanol, catalyzed by a copper source (e.g., CuI or Cu powder).[16]

Protocol: Copper-Catalyzed Methoxylation of 2-Amino-5-iodopyridine [16]

  • In a pressure vessel or sealed tube, combine 2-amino-5-iodopyridine (1.0 equiv.), sodium methoxide (1.5 equiv.), and copper powder (0.1 equiv.) in methanol.

  • Seal the vessel and heat the mixture to 150 °C for 12 hours with stirring.

  • After cooling, concentrate the reaction mixture to dryness.

  • Take up the residue in an organic solvent like chloroform or ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer again.

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material by column chromatography on silica gel to afford 2-amino-5-methoxypyridine.[16]

Route 2: Chichibabin Amination

This classic reaction involves the direct amination of a pyridine ring using sodium amide (NaNH₂).[14][15] For this specific target, you would start with 3-methoxypyridine.

  • Reaction: 3-Methoxypyridine + NaNH₂ in an inert solvent like toluene or xylene at high temperature.

Considerations: The Chichibabin reaction is notoriously harsh, requiring high temperatures.[14] For substituted pyridines, it can result in a mixture of isomers, making purification challenging. While modern variants using NaH-iodide composites have been developed to run under milder conditions, the SₙAr approach is generally preferred for its predictability and scalability.[19]

References

  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494–12504. [Link]

  • Krasavin, M., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 53. [Link]

  • Gámez-Montaño, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 29(14), 3321. [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2574. [Link]

  • PrepChem. (2023). Synthesis of 2-amino-5-methoxy pyridine. PrepChem. [Link]

  • Hari, D. P., & König, B. (2014). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Organic Letters, 16(5), 1494-1497. [Link]

  • Grokipedia. (n.d.). Chichibabin reaction. Grokipedia. [Link]

  • Perzyna, A., et al. (2006). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Synthetic Communications, 36(12), 1715-1719. [Link]

  • Perzyna, A., et al. (2006). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate. [Link]

  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]

  • Li, X., et al. (2017). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry, 15(1), 101-105. [Link]

  • Li, Y., et al. (2015). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. Chemical Communications, 51(10), 1823-1825. [Link]

  • Li, Y., et al. (2015). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen. PubMed. [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Wikipedia. [Link]

  • Sharma, P., et al. (2023). K2S2O8‐Mediated C‐3 Formylation of Imidazopyridines Using Glyoxylic Acid. ChemistrySelect, 8(10), e202204642. [Link]

  • Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. Chemistry Notes. [Link]

  • Perzyna, A., et al. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. ResearchGate. [Link]

  • Li, J. J. (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Name Reactions, 111-121. [Link]

  • Benesperi, I., et al. (2024). Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Wynberg, H. (1954). The Reimer-Tiemann Reaction. Chemical Reviews, 54(3), 625-655. [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]

  • Mohammed, T., et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(5), 2893-2902. [Link]

  • Patil, S. B., & Patil, D. B. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 436-466. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. [Link]

  • ResearchGate. (n.d.). Vilsmeier Formylation of Imidazo[1,2-a]pyrimidines. ResearchGate. [Link]

  • Shodhganga. (n.d.). Chapter : 1 Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2- a]pyridine Scaffold. Shodhganga. [Link]

  • Kumar, A., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1483-1489. [Link]

  • Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. Journal of Organic Chemistry, 30(7), 2403-2407. [Link]

  • Wang, C., et al. (2020). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic Chemistry Frontiers, 7(19), 2917-2947. [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]

  • de Faria, A. R., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Gámez-Montaño, R., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 30(22), 5013. [Link]

  • Wang, H., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3462. [Link]

Sources

managing regioselectivity in the synthesis of substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Managing and Troubleshooting Regioselectivity

Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are a cornerstone in medicinal chemistry, forming the core of drugs like Zolpidem and Alpidem.[1][2] However, achieving the desired substitution pattern—specifically, controlling regioselectivity—can be a significant experimental hurdle.

This document provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols to empower you to manage regioselectivity in your reactions effectively.

Section 1: Understanding the Core of Regioselectivity

The formation of the imidazo[1,2-a]pyridine ring system most commonly involves the reaction of a 2-aminopyridine with a partner bearing two electrophilic centers (or a precursor to such). The fundamental challenge in regioselectivity arises from the two nucleophilic nitrogen atoms in the 2-aminopyridine: the endocyclic pyridine nitrogen (N1) and the exocyclic amino nitrogen (N2). The reaction pathway, and thus the final position of substituents, is determined by which nitrogen initiates the key bond-forming step.

The classical synthesis involves the reaction of a 2-aminopyridine with an α-haloketone. The generally accepted mechanism proceeds via an initial SN2 reaction between the endocyclic pyridine nitrogen and the α-haloketone, forming a pyridinium salt intermediate. This is followed by an intramolecular condensation involving the exocyclic amino group to form the five-membered imidazole ring.[3][4]

However, the electronic and steric environment of the 2-aminopyridine and its reaction partner can alter this pathway, leading to mixtures of regioisomers.

G cluster_start Starting Materials cluster_path1 Pathway A (Major) cluster_path2 Pathway B (Minor/Possible) A 2-Aminopyridine C Initial SN2 at Endocyclic N1 (More Nucleophilic) A->C H Initial SN2 at Exocyclic N2 A->H B α-Haloketone (R1-CO-CH2-X) D Pyridinium Salt Intermediate E Intramolecular Cyclization (Exocyclic N attacks Carbonyl) F Dehydration G 2-R1-Imidazo[1,2-a]pyridine I Intermediate J Alternative Cyclization K 3-R1-Imidazo[1,2-a]pyridine

Caption: General mechanism and regiochemical pathways.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My reaction is producing a mixture of regioisomers, or the major product is the undesired isomer.

This is the most common problem and typically stems from a competition between the nucleophilicity of the two nitrogen atoms in the 2-aminopyridine starting material.

Q: What is the primary cause of poor regioselectivity?

A: The electronic properties of the pyridine ring are the dominant factor. The endocyclic pyridine nitrogen (N1) is generally more nucleophilic than the exocyclic amino group. However, substituents on the pyridine ring can significantly alter this balance.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CF₃ decrease the electron density of the pyridine ring. This reduces the nucleophilicity of the endocyclic nitrogen (N1), making it less competitive. In such cases, the exocyclic nitrogen may become the primary nucleophile, leading to a different regioisomer.[5][6]

  • Electron-Donating Groups (EDGs): Substituents like -CH₃, -OCH₃, or -NH₂ increase the electron density of the ring, enhancing the nucleophilicity of the endocyclic nitrogen (N1) and generally favoring the "standard" reaction pathway to yield 2-substituted products.

Troubleshooting Steps & Solutions:

  • Analyze Your Substrate: Evaluate the electronic nature of the substituents on your 2-aminopyridine.

  • Modify the Starting Material: If possible, choose a 2-aminopyridine derivative where the electronic effects favor the formation of your desired isomer. For instance, to favor C2 substitution, use a pyridine ring with electron-donating groups.

  • Consider Steric Hindrance: A bulky substituent at the C6 position of the 2-aminopyridine can sterically hinder the endocyclic nitrogen, potentially favoring the initial reaction at the exocyclic amino group.[5] This can be a useful strategy to intentionally alter the regiochemical outcome.

  • Change the Reaction Partner: In multicomponent reactions, such as the A3 coupling (amine, aldehyde, alkyne), the mechanism is more complex. The initial step is often the formation of an imine between the 2-aminopyridine and the aldehyde.[7] The regioselectivity is then determined in the subsequent cyclization step. Optimizing the aldehyde or alkyne component can influence the stability of intermediates and favor one cyclization pathway over another.

Substituent on Pyridine RingPositionElectronic EffectExpected Impact on Endocyclic N1 NucleophilicityLikely Major Isomer Outcome (with α-haloketone)
-OCH₃C4 or C5DonatingIncrease2-Substituted
-CH₃C4 or C5DonatingIncrease2-Substituted
-ClC5WithdrawingDecreaseMixture, potential for other isomers
-CF₃C4Strongly WithdrawingSignificant DecreasePotential for other isomers to dominate[5][6]
-NO₂C5Strongly WithdrawingSignificant DecreasePotential for other isomers to dominate
Issue 2: The overall yield of my desired imidazo[1,2-a]pyridine is low.

Low yields can be caused by a variety of factors, from catalyst inefficiency to competing side reactions.

Q: I am attempting a copper-catalyzed A3 coupling to make a 3-substituted imidazo[1,2-a]pyridine, but the yield is poor. What could be wrong?

A: Copper-catalyzed A3-type reactions are powerful but sensitive. Low yields often point to issues with the catalyst, atmosphere, or competing side reactions.[8][9]

Troubleshooting Steps & Solutions:

  • Catalyst Choice and Loading: While many copper(I) salts work, CuI and CuBr are commonly used.[10] Ensure your catalyst is fresh. Catalyst loading is also critical; typically, 2.5-10 mol% is sufficient.[11]

  • Atmosphere Control: A common side reaction is the Glaser coupling, or homocoupling, of the terminal alkyne, which is promoted by oxygen.[12] While some protocols use air as a mild oxidant for a subsequent step, the initial coupling phase often benefits from an inert atmosphere (Nitrogen or Argon) to prevent this side reaction.

  • Solvent Choice: The solvent can dramatically affect the reaction rate and yield. While DMF is a common choice, screening other solvents like toluene, ethanol, or even solvent-free conditions may improve the outcome.[10][11] Some modern protocols have found success using green solvents or deep eutectic solvents.[1][2]

  • Check for In-situ Imine Formation: The A3 coupling relies on the in-situ formation of an imine from the amine and aldehyde.[7] If your aldehyde is particularly unreactive or sterically hindered, this step may be slow or inefficient. You could consider pre-forming the imine before adding the alkyne and catalyst.

G start Low Yield or Incorrect Regioisomer check_regio Is regioselectivity the issue? start->check_regio check_yield Is overall yield the issue? check_regio->check_yield No analyze_electronics Analyze electronic effects of pyridine substituents. check_regio->analyze_electronics Yes check_catalyst Check catalyst activity and loading. check_yield->check_catalyst Yes analyze_sterics Consider steric hindrance at C6 position. analyze_electronics->analyze_sterics modify_substrate Modify 2-aminopyridine (add EDG/EWG). analyze_sterics->modify_substrate optimize_conditions Optimize solvent/temperature to favor one pathway. modify_substrate->optimize_conditions check_atmosphere Is inert atmosphere required? (e.g., to prevent Glaser coupling) check_catalyst->check_atmosphere check_solvent Screen different solvents for better solubility/rate. check_atmosphere->check_solvent check_reagents Verify purity and reactivity of all starting materials. check_solvent->check_reagents optimize_yield Implement changes to improve yield. check_reagents->optimize_yield

Caption: Troubleshooting workflow for imidazo[1,2-a]pyridine synthesis.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies, and how do they dictate the final substitution pattern?

A1: Several powerful methods exist, each with inherent regiochemical tendencies:

  • Tschitschibabin/Condensation Reactions: Reacting 2-aminopyridines with α-haloketones, α-haloesters, or similar 1,2-bielectrophiles typically yields 2-substituted or 2,3-disubstituted imidazo[1,2-a]pyridines.[4][13] The substituent at the 2-position comes from the 'R' group of the ketone.

  • Three-Component (A3/Groebke-Blackburn-Bienaymé) Reactions: These methods combine a 2-aminopyridine, an aldehyde, and a terminal alkyne (or isonitrile). They are excellent for producing 3-substituted or 2,3-disubstituted products.[1][8] The substituent at the 3-position is derived from the aldehyde component.

  • Oxidative Cyclizations: Reactions involving 2-aminopyridines and ketones or nitroolefins, often catalyzed by copper or iron, can provide access to a variety of substitution patterns, frequently with high regioselectivity.[10][14] For example, using nitroolefins can lead to 3-unsubstituted products.[13]

Q2: Can I synthesize a 3-substituted imidazo[1,2-a]pyridine without using a multicomponent reaction?

A2: Yes. While multicomponent reactions are very efficient, alternative methods exist. One approach involves the reaction of 2-aminopyridines with specific reagents that act as 1,2-biselectrophile synthons, which can lead to exclusive formation of the 3-substituted product under mild conditions.[15] Another strategy involves the reaction of 2-chloropyridines with 2H-azirines, which also selectively yields C3-substituted products.[16]

Q3: How critical is the choice of base in these reactions?

A3: It can be very important. In classical condensations with α-haloketones, a base like potassium carbonate or sodium bicarbonate is often used to neutralize the H-X formed during the cyclization.[4] However, some modern protocols are catalyst-free and even base-free.[8][14] In cases where regioselectivity is poor, screening bases (from inorganic carbonates to organic amines like triethylamine) can sometimes influence the reaction pathway and improve the ratio of desired products.

Section 4: Key Experimental Protocols

Protocol 1: Classic Synthesis of 2-Phenyl-imidazo[1,2-a]pyridine

This protocol is a representative example of the condensation reaction between a 2-aminopyridine and an α-haloketone.

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • 2-Bromoacetophenone (1.05 equiv)

  • Ethanol (as solvent)

  • Sodium bicarbonate (2.0 equiv)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine and ethanol. Stir until fully dissolved.

  • Add 2-bromoacetophenone to the solution.

  • Add sodium bicarbonate to the reaction mixture.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 2-phenyl-imidazo[1,2-a]pyridine.

Protocol 2: Copper-Catalyzed Three-Component Synthesis of a 3-Substituted Imidazo[1,2-a]pyridine

This protocol is a general method for the A3-type coupling leading to C3-functionalized products.

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • An aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)

  • A terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Toluene (as solvent)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2-aminopyridine, the aldehyde, the terminal alkyne, and CuI.

  • Add anhydrous toluene via syringe.

  • Seal the flask and place it in a pre-heated oil bath at 100-110 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the copper catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the desired 3-substituted imidazo[1,2-a]pyridine.

References

  • Zhu, D.-J. et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Hamdi, A. et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]

  • Guan, J. et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(13), 5422–5425. Available at: [Link]

  • Vuillermet, F. et al. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry, 86(1), 388-402. Available at: [Link]

  • Unangst, P. C. et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 32(6), 1360-1366. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • Pop, F. et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213–35231. Available at: [Link]

  • Pop, F. et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213-35231. Available at: [Link]

  • de Oliveira, R. N. et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • ResearchGate. (2025). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Retrieved from [Link]

  • ACS Publications. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from [Link]

  • de Oliveira, R. N. et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2022). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. Catalysts, 12(6), 673. Available at: [Link]

  • Chemistry LibreTexts. (2025). 3.1: A3 Coupling Reaction. Retrieved from [Link]

  • Seela, F. & Singh, P. (2000). Synthesis of Imidazo[1,2-a]pyridine C-Nucleosides with an Unexpected Site of Ribosylation. The Journal of Organic Chemistry, 65(21), 7109–7116. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst selection for this vital heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, forming the core of drugs like Zolpidem and Alpidem.[1][2] The efficiency of their synthesis is critically dependent on the judicious selection of a catalytic system.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in mechanistic principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common hurdles encountered during the synthesis of imidazo[1,2-a]pyridines, offering a systematic approach to problem-solving.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or is failing completely. What are the potential causes and how can I improve it?

Answer: A low yield is a frequent issue that can often be resolved by systematically evaluating the reaction components and conditions. The cause can range from catalyst incompatibility to suboptimal reaction parameters.

Systematic Troubleshooting Steps:

  • Catalyst Activity & Selection: The primary suspect is often the catalyst itself.

    • Causality: The catalyst's role is to facilitate key bond-forming steps, such as C-N or C-C coupling, through mechanisms like oxidative addition, reductive elimination, or Lewis acid activation.[3][4] If the chosen catalyst is not well-suited for the specific transformation (e.g., using a palladium catalyst designed for cross-coupling in a condensation reaction), its efficacy will be minimal.

    • Solution:

      • Screen a Panel of Catalysts: The synthesis of imidazo[1,2-a]pyridines can be achieved through various pathways, each favoring a different class of catalyst. A screening approach is highly recommended.

      • Copper Catalysts (CuI, CuBr, CuSO₄): These are workhorses for multicomponent reactions (like A³-couplings) and oxidative cyclizations.[4][5][6][7] For instance, CuBr has been identified as a highly effective catalyst for the one-pot synthesis from aminopyridines and nitroolefins.[7]

      • Palladium Catalysts (Pd(OAc)₂, PdCl₂): Excellent for cross-coupling reactions and C-H functionalization, often employed in microwave-assisted protocols to construct polysubstituted derivatives.[3][5][8]

      • Metal-Free Catalysts (Iodine, Brønsted Acids): Iodine can act as a mild oxidant and catalyst.[6] In some cases, particularly with reactive starting materials like α-haloketones, the reaction can proceed efficiently without any catalyst at all.[9]

      • Heterogeneous/Magnetic Catalysts (Fe₃O₄ NPs): These offer significant advantages in terms of catalyst recovery and reusability, aligning with green chemistry principles.[10][11]

  • Reaction Conditions:

    • Causality: Temperature, solvent, and the presence of a base are critical. The solvent can influence reactant solubility and catalyst stability. The base is often required to deprotonate a substrate or neutralize an acid byproduct. Temperature provides the necessary activation energy but can also promote decomposition or side reactions if too high.

    • Solution:

      • Solvent Optimization: Polar aprotic solvents like DMF or DMSO are common, but greener alternatives like water (often with a surfactant) or deep eutectic solvents are gaining traction.[1][12][13] For copper-catalyzed reactions with nitroolefins, DMF was found to be the optimal solvent.[7]

      • Base Selection: The choice of base can be critical. Inorganic bases like K₂CO₃ or organic bases like piperidine are frequently used.[14] However, some modern protocols are designed to be base-free.[4]

      • Temperature Control: Monitor the reaction progress by TLC or LC-MS. If the reaction is stalling, a gradual increase in temperature may be beneficial. Conversely, if side products are forming, lowering the temperature might be necessary.[15]

  • Substrate Quality and Reactivity:

    • Causality: The electronic properties of your starting materials heavily influence the reaction outcome. Electron-withdrawing groups on the 2-aminopyridine can reduce its nucleophilicity, hindering the initial condensation step.[15]

    • Solution: For less reactive substrates, a more active catalyst system or more forcing conditions may be required. For example, electron-rich aminopyridines and nitroolefins generally give higher yields in copper-catalyzed syntheses.[7] Ensure all reagents are pure and solvents are anhydrous if the reaction is moisture-sensitive.[15]

Issue 2: Significant Side Product Formation

Question: My reaction is producing multiple spots on TLC, and the yield of my desired product is compromised. What are the common side products and how can I minimize them?

Answer: Side product formation points to competing reaction pathways. Identifying these byproducts is the key to rationally optimizing your conditions.

Common Side Reactions and Mitigation Strategies:

  • Incomplete Cyclization:

    • Identification: The presence of a linear, uncyclized intermediate. This often occurs in condensation reactions where the final intramolecular cyclization step is slow.

    • Causality: The energy barrier for the cyclization step may not be overcome. This can be due to steric hindrance near the cyclization site or insufficient heating.

    • Solution: Increase the reaction temperature or time. Switching to a solvent with a higher boiling point or employing microwave irradiation can also promote the final cyclization step.[2][8]

  • Dimerization or Polymerization:

    • Identification: Formation of high molecular weight species, often observed with reactive aldehydes or alkynes.

    • Causality: In multicomponent reactions, substrates like aldehydes can self-condense or polymerize under acidic or basic conditions before reacting in the desired pathway.

    • Solution: Control the stoichiometry carefully and consider the order of addition. Adding the most reactive component (e.g., the aldehyde) slowly to the reaction mixture can maintain its low concentration and disfavor self-reaction.[16]

  • Over-Alkylation or Arylation:

    • Identification: The product imidazo[1,2-a]pyridine reacts further with the starting electrophile (e.g., an α-haloketone or aryl halide).

    • Causality: The nitrogen atoms and the C3 position of the imidazo[1,2-a]pyridine ring system can be nucleophilic, making them susceptible to further functionalization.

    • Solution: Use a precise 1:1 stoichiometry of the nucleophile and electrophile.[15] Running the reaction at a lower temperature can also reduce the rate of this secondary reaction.

Catalyst Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate catalytic system based on the desired synthetic transformation.

G Catalyst Selection Workflow for Imidazo[1,2-a]Pyridine Synthesis cluster_0 Define Synthetic Strategy Start Identify Reaction Type Condensation Condensation (e.g., with α-haloketones) Start->Condensation Classical MCR Multicomponent Reaction (e.g., A³ or GBB) Start->MCR Convergent Oxidative Oxidative Annulation (e.g., C-H Functionalization) Start->Oxidative Modern CatFree Catalyst-Free / Metal-Free (Heat, MW, Iodine, DES) Condensation->CatFree High reactivity or Green approach MCR->CatFree GBB Reaction (in DES) Copper Copper Catalysts (CuI, CuBr, Cu(OTf)₂) MCR->Copper A³-Coupling (Alkyne activation) Oxidative->Copper Aerobic Oxidative Coupling Palladium Palladium / Other Metals (Pd(OAc)₂, Au, Rh) Oxidative->Palladium C-H Arylation or Cross-Coupling Hetero Heterogeneous / Reusable (Magnetic Nanocatalysts) CatFree->Hetero Consider for scale-up Copper->Hetero Consider for scale-up Palladium->Hetero G Simplified Copper-Catalyzed Oxidative Cyclization cluster_0 Reaction Pathway CuI Cu(I) Catalyst CuII Cu(II) Species CuI->CuII Oxidation (Air) CuII->CuI Reduction Reactants 2-Aminopyridine + Nitroolefin Adduct Michael Adduct Reactants->Adduct Michael Addition Adduct->CuII e⁻ transfer Intermediate Key Intermediate (e.g., Enamine) Adduct->Intermediate Oxidation & H-Abstraction Product Imidazo[1,2-a]pyridine Intermediate->Product Intramolecular Cyclization Product->CuI Catalyst Regeneration

Caption: Role of copper in oxidative cyclization.

Data Summary & Experimental Protocols

Table 1: Comparison of Selected Catalytic Systems
Catalyst SystemReaction TypeTypical SubstratesSolventTemp. (°C)Typical YieldKey Advantages
CuI / NaHSO₄·SiO₂ [4][5]A³-CouplingAldehyde, 2-Aminopyridine, AlkyneTolueneRefluxHigh-ExcellentHigh efficiency for multicomponent synthesis.
CuBr / Air [7]Oxidative Cyclization2-Aminopyridine, NitroolefinDMF80Good-HighUses air as a green oxidant; good functional group tolerance.
Pd(OAc)₂ / MW [5][8]Suzuki/HeteroarylationHalogenated Imidazopyridine, Boronic AcidDioxane/H₂O100-150GoodRapid synthesis of highly substituted derivatives.
None / Heat [9]Condensation2-Aminopyridine, α-HaloketoneNone60ExcellentCatalyst- and solvent-free; high atom economy.
Fe₃O₄@SiO₂ NPs [11]CondensationAldehyde, 2-Aminopyridine, IsocyanideEthanol60ExcellentMagnetically recoverable, reusable, and eco-friendly.
Iodine / O₂ [6]Oxidative Cyclization2-Aminopyridine, KetoneDCE80Good-HighInexpensive metal-free catalyst.
Protocol 1: General Procedure for Catalyst Screening in a Parallel Synthesizer

This protocol provides a framework for efficiently screening multiple catalysts for the synthesis of a target imidazo[1,2-a]pyridine derivative.

1. Reagent Preparation:

  • Prepare stock solutions of your 2-aminopyridine derivative (e.g., 0.5 M in DMF) and your second reactant (e.g., α-bromoacetophenone, 0.5 M in DMF).

  • Weigh out each catalyst (e.g., CuI, CuBr, Pd(OAc)₂, Iodine) into separate, labeled reaction vials (e.g., 5-10 mol%). Include a "no catalyst" control.

2. Reaction Setup:

  • To each vial, add the appropriate volume of the 2-aminopyridine stock solution (e.g., 200 µL, 0.1 mmol, 1.0 eq).

  • Add the stock solution of the second reactant (e.g., 200 µL, 0.1 mmol, 1.0 eq).

  • If a base is required for a specific catalytic system, add it at this stage (e.g., K₂CO₃, 2.0 eq).

  • Seal the vials and place them in the parallel synthesizer block.

3. Reaction Execution & Monitoring:

  • Set the desired reaction temperature (e.g., 80 °C) and stirring speed.

  • After a set time (e.g., 2 hours), take a small aliquot from each vial for analysis.

  • Dilute the aliquot and analyze by TLC or LC-MS to determine the conversion to product and the formation of any side products.

  • Continue the reaction, taking time points as necessary (e.g., 4h, 8h, 16h) to find the optimal reaction time.

4. Work-up and Analysis:

  • Once a reaction is deemed complete, cool the vials to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to estimate the yield and purity for each catalyst system, allowing for direct comparison.

This systematic approach provides a reliable method for identifying the most efficient and selective catalyst for your specific application, forming a self-validating system for your protocol development.

References

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

  • Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]

  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Publishing. [Link]

  • Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. Semantic Scholar. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]

  • Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. PMC. [Link]

  • Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions. Green Chemistry (RSC Publishing). [Link]

  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Publishing. [Link]

  • Conversion of Pyridine to Imidazo[1,2-a]pyridines by Copper-Catalyzed Aerobic Dehydrogenative Cyclization with Oxime Esters. ACS Publications. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. [Link]

  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. PMC. [Link]

  • Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. SSRN. [Link]

  • Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. PubMed. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2- a ]pyridines. ResearchGate. [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. Inorganica Chimica Acta. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [https://www.researchgate.net/publication/380590822_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC. [Link]

  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. Semantic Scholar. [Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. ACS Publications. [Link]

Sources

Technical Support Center: Accelerating the Synthesis of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is engineered for researchers and drug development professionals seeking to eliminate rate-limiting bottlenecks in their synthetic workflows. By transitioning from conventional conductive heating to advanced dielectric heating (microwave) and continuous flow systems, you can reduce total synthesis time from days to minutes while improving yield and purity.

Part 1: Troubleshooting & Kinetic Optimization (FAQ)

Q1: My conventional Vilsmeier-Haack formylation of 6-methoxyimidazo[1,2-a]pyridine takes 12–18 hours. What is the mechanistic bottleneck, and how can I definitively reduce this time? Analysis & Causality: The rate-limiting step in the Vilsmeier-Haack reaction is the electrophilic aromatic substitution (EAS) of the bulky chloroiminium ion (the active Vilsmeier reagent) onto the electron-rich C-3 position of the imidazo[1,2-a]pyridine core. Under traditional conductive heating (e.g., an oil bath), heat transfer is heterogeneous, leading to slow reaction kinetics and the degradation of the thermally sensitive chloroiminium intermediate. Solution: Transition to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation couples directly with the highly polar transition states of the reaction, drastically lowering the activation energy barrier. By utilizing a microwave reactor at 400 W and 90 °C in a polar, microwave-absorbing solvent like Polyethylene Glycol 400 (PEG-400), the reaction time is reduced from >12 hours to less than 10 minutes[1]. PEG-400 acts as both a green solvent and a phase-transfer catalyst, stabilizing the positively charged iminium intermediate and facilitating the rapid departure of the chloride ion.

Q2: I am experiencing low yields and long reaction times during the synthesis of the precursor (6-methoxyimidazo[1,2-a]pyridine). How can I optimize this initial step? Analysis & Causality: The precursor is synthesized via the cyclocondensation of 2-amino-5-methoxypyridine with a 2-haloacetaldehyde (such as chloroacetaldehyde). In conventional refluxing organic solvents, the initial nucleophilic attack of the pyridine nitrogen on the α-carbon is slow, often taking 6–8 hours and generating undesired polymeric byproducts. Solution: Implement a catalyst-free, aqueous microwave protocol. Water possesses a high dielectric constant, making it an exceptional medium for microwave energy absorption. Irradiating the mixture at 100 °C for 30 minutes drives the cyclization to completion with excellent yields (92–95%)[2]. The rapid superheating of water accelerates the bimolecular collision rate, forcing the intramolecular cyclization before side reactions can occur.

Q3: When scaling up the microwave protocol, I notice incomplete formylation. How do I ensure a self-validating, complete reaction at a larger scale? Analysis & Causality: Microwave penetration depth is physically limited (typically 2–3 cm at 2.45 GHz). In batch scale-up (e.g., >50 mL flasks), this limitation creates thermal gradients and "cold spots," resulting in unreacted starting material. Solution: Transition to continuous flow chemistry for scale-up. Pump the Vilsmeier reagent and the substrate through a heated microreactor coil (90 °C) with a precisely controlled residence time of 10–15 minutes. To make this a self-validating system , integrate an inline FTIR flow cell at the reactor outlet. The reaction is validated as complete when the real-time FTIR spectra show the total disappearance of the aromatic C-H stretch of the unsubstituted C-3 position and the appearance of a strong aldehyde C=O stretch at approximately 1670–1677 cm⁻¹[3].

Part 2: Quantitative Data & Methodological Comparison

The following table summarizes the kinetic advantages of adopting microwave-assisted protocols over conventional methods.

Synthesis StepHeating MethodologySolvent SystemTemp (°C)Reaction TimeIsolated Yield (%)
Precursor Synthesis Conventional Oil BathEthanol806.0 - 8.0 h65 - 75
Precursor Synthesis Microwave (400 W)Water10030 min 92 - 95
Vilsmeier Formylation Conventional Oil BathDMF (Neat)8012.0 - 18.0 h60 - 70
Vilsmeier Formylation Microwave (400 W)PEG-40090< 10 min 85 - 92

Part 3: Step-by-Step Experimental Protocols

Protocol A: Rapid Synthesis of 6-Methoxyimidazo[1,2-a]pyridine (Precursor)

This protocol utilizes dielectric heating to bypass the need for toxic catalysts[2].

  • Preparation: In a 30 mL microwave-safe quartz vessel, add 2-amino-5-methoxypyridine (1.0 mmol) and an aqueous solution of chloroacetaldehyde (1.2 mmol, 50% w/v in water).

  • Solvent Addition: Add 5 mL of deionized water (acting as both the green solvent and microwave absorber).

  • Irradiation: Seal the vessel and place it in a dedicated laboratory microwave synthesizer. Irradiate at 100 °C (dynamic power adjustment, max 400 W) for exactly 30 minutes.

  • Self-Validation & Workup: Cool the vessel to room temperature using compressed air. The completion of the reaction is visually indicated by the formation of a distinct precipitate. Extract with ethyl acetate (3 × 10 mL), wash with brine, dry over anhydrous MgSO₄, and concentrate under vacuum.

Protocol B: Microwave-Assisted Vilsmeier-Haack Formylation

This protocol utilizes PEG-400 to stabilize the transition state, reducing reaction time to under 10 minutes[1].

  • Vilsmeier Reagent Generation: In a dry microwave vessel, cool 10 mL of PEG-400 to 0–5 °C. Slowly add DMF (0.06 mol), followed by the dropwise addition of POCl₃ (0.04 mol) under vigorous magnetic stirring. Maintain temperature below 10 °C to prevent premature degradation of the chloroiminium ion.

  • Substrate Addition: Slowly add 6-methoxyimidazo[1,2-a]pyridine (0.01 mol) to the chilled Vilsmeier reagent. Caution: Exothermic reaction.

  • Irradiation: Seal the vessel and irradiate in the microwave reactor at 90 °C (400 W) for 5 to 8 minutes.

  • Hydrolysis & Isolation: Pour the hot reaction mixture over 50 g of crushed ice. Neutralize the acidic mixture slowly with a saturated aqueous solution of sodium acetate or 10% NaOH until the pH reaches 7.0. The target 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Part 4: Reaction Workflows & Mechanistic Visualizations

Workflow A 2-Amino-5-methoxypyridine + Chloroacetaldehyde B Microwave Irradiation (Water, 100°C, 30 min) A->B C 6-Methoxyimidazo[1,2-a]pyridine (Intermediate) B->C Cyclocondensation E Microwave Formylation (PEG-400, 90°C, <10 min) C->E D Vilsmeier-Haack Reagent (POCl3 + DMF) D->E Electrophile Prep F 6-Methoxyimidazo[1,2-a]pyridine -3-carbaldehyde E->F Formylation

Microwave-assisted workflow for the rapid synthesis of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.

Mechanism DMF DMF + POCl3 VHR Chloroiminium Ion (Active Electrophile) DMF->VHR Activation Attack Electrophilic Aromatic Substitution (C-3 Position) VHR->Attack Substrate 6-Methoxyimidazo[1,2-a]pyridine Substrate->Attack Imminium Iminium Intermediate Attack->Imminium Fast under MW Hydrolysis Aqueous Hydrolysis (Base Neutralization) Imminium->Hydrolysis Product 3-Carbaldehyde Product Hydrolysis->Product

Mechanistic pathway of the Vilsmeier-Haack formylation accelerated by microwave irradiation.

References

  • Title: Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives Source: Indian Journal of Heterocyclic Chemistry (Connect Journals) URL: [Link]

  • Title: Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400 Source: Polycyclic Aromatic Compounds (Taylor & Francis) URL: [Link]

  • Title: Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline Source: DUT Open Scholar URL: [Link]

Sources

Technical Support Center: Work-up and Purification of Imidazo[1,2-a]pyridine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical work-up and purification stages of your reactions.

Troubleshooting Guide: Common Work-up & Purification Issues

This section addresses specific, practical problems you may encounter after your imidazo[1,2-a]pyridine reaction is complete.

Q1: My crude TLC shows a clean conversion, but after an aqueous work-up, my product yield is very low. Where did my compound go?

Possible Cause: The basic nature of the imidazo[1,2-a]pyridine ring system is the most common culprit. The pyridine nitrogen atom (N-4) is basic and can be protonated by acidic or even neutral water, forming a water-soluble salt.

Causality Explained: The lone pair of electrons on the bridgehead nitrogen is involved in the aromatic system, but the pyridine nitrogen's lone pair is available for protonation. If the aqueous layer of your extraction is not sufficiently basic, a significant portion of your product can be lost to the aqueous phase as a pyridinium salt.

Solutions:

  • Basify the Aqueous Layer: Before extracting with an organic solvent, adjust the pH of the aqueous solution to be basic (pH 8-10). Use a mild base like a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution.[1] This ensures the imidazo[1,2-a]pyridine is in its neutral, organic-soluble form.

  • Back-Extraction: If you suspect product loss to the aqueous layer, basify the collected aqueous washes and re-extract them with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Use of Brine: Washing the combined organic layers with brine (saturated NaCl solution) can help to remove dissolved water and break up emulsions, which can also trap your product.[2][3]

Q2: I have multiple spots on my TLC plate after work-up, and they are difficult to separate by column chromatography. What are these impurities?

Possible Causes: The formation of side products is a common challenge, often stemming from reaction conditions or stoichiometry.[2]

  • Unreacted Starting Materials: Incomplete reactions are a primary source of impurities. The starting 2-aminopyridine and α-haloketone often have different polarities than the product but can sometimes co-elute.

  • Incomplete Cyclization: The intermediate formed after the initial N-alkylation of the 2-aminopyridine may not have fully cyclized, leading to acyclic impurities.[2]

  • Over-alkylation: The product itself can act as a nucleophile and react with the α-haloketone starting material, leading to N-alkylation of the imidazole ring.[2]

  • Dimerization: Side reactions, particularly under harsh conditions, can lead to the dimerization of starting materials or intermediates.[2]

Solutions & Preventative Measures:

  • Monitor Reaction Progress: Use TLC to ensure the reaction has gone to completion before initiating work-up.[2]

  • Control Stoichiometry: Use a precise 1:1 stoichiometry of the 2-aminopyridine and the α-halocarbonyl compound to minimize unreacted starting materials and over-alkylation.[2]

  • Optimize Temperature: Excessive heat can promote side reactions. If side product formation is significant, consider running the reaction at a lower temperature for a longer duration.[2]

  • Purification Strategy:

    • Acid-Base Extraction: Use an acid-base extraction to separate the basic imidazo[1,2-a]pyridine product from non-basic impurities. Dissolve the crude mixture in an organic solvent (like EtOAc) and extract with dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer and re-extract the pure product back into an organic solvent.[2]

    • Chromatography Gradient Optimization: For column chromatography, a shallow gradient elution is often necessary. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity.[4][5][6]

Q3: My purified product is a persistent oil or gum, but the literature reports it as a solid. How can I induce crystallization?

Possible Cause: The presence of residual solvent or minor impurities can inhibit crystallization. The product may also exist as a stable amorphous solid or supercooled liquid.

Solutions:

  • High Vacuum Drying: Ensure all residual solvents are removed by drying the sample under a high vacuum for an extended period, possibly with gentle heating.

  • Scratching: Use a glass rod or metal spatula to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether). Swirl or sonicate the mixture. This can wash away soluble impurities and often induces the precipitation of the desired compound as a solid.

  • Recrystallization: If the product is sufficiently pure, recrystallization is a powerful technique. Dissolve the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, ethyl acetate) and allow it to cool slowly. If no single solvent works, a binary solvent system (e.g., ethyl acetate/hexanes, methanol/water) can be effective.[2]

Frequently Asked Questions (FAQs)

What is a good general-purpose work-up procedure for imidazo[1,2-a]pyridine reactions?

A robust starting point for most syntheses is a basic aqueous work-up followed by organic extraction.

  • Once the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • If a solid catalyst was used, filter it off.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk solvent.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate or dichloromethane) and a basic aqueous solution (e.g., saturated NaHCO₃).

  • Transfer to a separatory funnel, shake, and separate the layers.

  • Extract the aqueous layer 2-3 more times with the organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[2][3]

How do I select the right solvent system for column chromatography?

Thin-Layer Chromatography (TLC) is essential for determining the optimal solvent system.[1]

  • Goal: Find a solvent system that gives your desired product a Retention Factor (Rf) of 0.25-0.35 . This Rf value typically provides the best separation during column chromatography.

  • Starting Point: A mixture of hexanes (or petroleum ether) and ethyl acetate is the most common eluent system for imidazo[1,2-a]pyridines.[2][5][6]

  • Procedure:

    • Start with a low polarity mixture (e.g., 4:1 Hexanes:EtOAc).

    • Spot your crude material on a TLC plate and run the chromatogram.

    • If the spots are all at the bottom (low Rf), increase the polarity by adding more ethyl acetate (e.g., 2:1, then 1:1).

    • If the spots are all at the top (high Rf), decrease the polarity by adding more hexanes.

  • For Highly Polar Compounds: If your compound doesn't move even in pure ethyl acetate, consider adding a small amount of methanol or triethylamine to the eluent system.

Can I purify my imidazo[1,2-a]pyridine without column chromatography?

Yes, in many cases chromatography can be avoided.

  • Recrystallization: If your crude product is a solid and reasonably pure (>85-90%), recrystallization is an excellent and scalable purification method.[2]

  • Aqueous Synthesis: Some modern synthetic methods performed in water result in the product precipitating directly from the reaction mixture. In these cases, simple filtration and washing may be sufficient to obtain a pure product.[7][8]

Visual Workflow & Protocols

General Work-up Decision Tree

This diagram outlines a logical decision-making process for the work-up and purification of a typical imidazo[1,2-a]pyridine reaction.

G reaction_complete Reaction Complete (by TLC) cool_rt Cool to Room Temp reaction_complete->cool_rt workup Perform Aqueous Work-up (EtOAc / aq. NaHCO3) cool_rt->workup is_solid Is Crude Product a Solid? check_purity Check Purity (TLC/NMR) is_solid->check_purity No (Oil) recrystallize Recrystallize or Triturate is_solid->recrystallize Yes extract Extract & Dry Organic Layer workup->extract crude_product Obtain Crude Product extract->crude_product crude_product->is_solid high_purity Purity > 95%? check_purity->high_purity column Column Chromatography high_purity->column No pure_oil Pure Product (Oil/Solid) high_purity->pure_oil Yes pure_solid Pure Solid Product recrystallize->pure_solid column->pure_oil

Caption: Decision tree for imidazo[1,2-a]pyridine work-up.

Detailed Protocols

Protocol 1: Standard Acid-Base Extraction for Purification

This protocol is used to separate the basic imidazo[1,2-a]pyridine product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 20 mL). Combine the acidic aqueous layers. The desired product is now in the aqueous phase as its hydrochloride salt.

  • Wash Neutral Impurities: The original organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., 3M NaOH or solid NaHCO₃) with stirring until the solution is basic (pH ~9-10), confirmed with pH paper.

  • Product Re-extraction: Extract the now basic aqueous solution with a fresh organic solvent (e.g., 3 x 30 mL of ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the purified product.

Protocol 2: Flash Column Chromatography

This is the most common method for purifying imidazo[1,2-a]pyridines when other methods are insufficient.[1][2]

  • Eluent Selection: Determine the optimal eluent system (e.g., Hexanes:Ethyl Acetate) using TLC, aiming for a product Rf of 0.25-0.35.

  • Column Packing: Select a column with an appropriate diameter. As a rule of thumb, use a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1] Pack the column with silica gel as a slurry in the non-polar component of your eluent system (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.[1]

  • Elution: Carefully add the eluent to the top of the column and apply pressure (by hand pump or compressed air) to begin elution. Run the column, starting with the determined eluent system or a slightly less polar mixture.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Quantitative Data Summary: Typical Chromatography Conditions
Compound TypeStationary PhaseTypical Eluent SystemReference
General Imidazo[1,2-a]pyridinesSilica Gel (230-400 mesh)Hexanes / Ethyl Acetate (Gradient)[4][5]
2-Phenylimidazo[1,2-a]pyridineSilica GelEthyl Acetate / Petroleum Ether (1:3)[6]
C3-Alkylated DerivativesSilica GelPetroleum Ether / Ethyl Acetate[3]

References

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. Available from: [Link]

  • Vargas-Cisneros, J. M., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. Available from: [Link]

  • Guzmán-Hernández, D., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules. Available from: [Link]

  • Zhu, D.-J., et al. (2012). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Wang, Z., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available from: [Link]

  • Seela, F., et al. (2002). Synthesis of Imidazo[1,2-a]pyridine C-Nucleosides with an Unexpected Site of Ribosylation. The Journal of Organic Chemistry. Available from: [Link]

  • Kushwaha, N. D., et al. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available from: [Link]

  • de la Torre, A. F., et al. (2021). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Chapman, M. R., et al. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • Mantu, D., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available from: [Link]

  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Available from: [Link]

  • Wang, G., et al. (2020). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry. Available from: [Link]

  • da Silva, F. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Allen, S., et al. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available from: [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]

  • Groebke, K., et al. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Synlett. Available from: [Link]

Sources

characterization of unexpected byproducts in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in modern drug discovery, found in approved drugs like Zolpidem and Alpidem.[1][2] However, its synthesis, while often robust, can be prone to the formation of unexpected and challenging-to-characterize byproducts.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of these impurities. Our approach is built on explaining the underlying chemical mechanisms to empower you to make informed decisions in your laboratory work.

Section 1: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful three-component reaction (3-CR) that rapidly assembles the imidazo[1,2-a]pyridine core from a 2-aminopyridine, an aldehyde, and an isocyanide.[3][4] Its efficiency makes it a popular choice, but the convergence of three reactive partners can also open pathways to several byproducts.

Troubleshooting Workflow for GBB Reactions

Below is a logical workflow to diagnose and address common issues encountered during the GBB reaction.

GBB_Troubleshooting start Reaction Monitoring (TLC/LCMS) Shows Multiple Spots / Low Yield q1 Is the major byproduct consistent with an uncyclized intermediate? start->q1 a1 Likely Cause: Inefficient cyclization or trapping of the nitrilium intermediate. q1->a1 Yes q2 Are there significant amounts of unreacted 2-aminopyridine? q1->q2 No sol1 Solution: 1. Increase reaction temperature. 2. Switch to a less nucleophilic solvent (e.g., Toluene instead of MeOH). 3. Use a stronger Lewis acid catalyst (e.g., Sc(OTf)3). a1->sol1 a2 Likely Cause: Inefficient imine formation. q2->a2 Yes q3 Is a byproduct observed with M+18 (M+H2O) or M+32 (M+MeOH)? q2->q3 No sol2 Solution: 1. Add a dehydrating agent (e.g., MgSO4, trimethyl orthoformate). 2. Use a Brønsted acid co-catalyst (e.g., PTSA) to promote condensation. a2->sol2 a3 Likely Cause: Nucleophilic attack of solvent on the intermediate Schiff base or nitrilium ion. q3->a3 Yes sol3 Solution: 1. Use a non-nucleophilic solvent (e.g., DCM, Toluene). 2. If protic solvent is required, consider trifluoroethanol (TFE) which is less nucleophilic. a3->sol3

Caption: Troubleshooting flowchart for the GBB reaction.

FAQ: GBB Reaction Byproducts

Question 1: My GBB reaction in methanol is clean by TLC, but after workup and chromatography, the yield is low and I isolate a significant amount of a polar byproduct. Mass spectrometry suggests it's an adduct of my starting materials and the solvent. What is happening?

Answer:

  • Plausible Cause: You are likely observing the formation of a stable solvent-adduct. In protic, nucleophilic solvents like methanol, the intermediate Schiff base (formed from the aldehyde and 2-aminopyridine) or the subsequent nitrilium ion can be trapped.[5] This side reaction competes with the desired intramolecular cyclization. The resulting linear, acyclic adduct is often more polar than the final product and can be mistaken for a baseline impurity on TLC if not carefully analyzed.

  • Mechanistic Insight: The GBB mechanism proceeds through a nitrilium intermediate after the isocyanide attacks the imine. This intermediate is highly electrophilic. Methanol can act as a nucleophile, attacking this intermediate and preventing the crucial 5-endo-trig cyclization required to form the imidazole ring.

    Solvent_Adduct_Formation Iminium Imine Intermediate Nitrilium Nitrilium Intermediate Iminium->Nitrilium + R-NC Product Desired Imidazo[1,2-a]pyridine Nitrilium->Product Intramolecular Cyclization (Desired) Byproduct Methanol Adduct (Acyclic Byproduct) Nitrilium->Byproduct + MeOH (Side Reaction) Isocyanide R-NC Methanol MeOH

    Caption: Competing pathways in the GBB reaction.

  • Diagnostic Steps:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass of the byproduct. It should correspond to the sum of the three reactants plus methanol, minus a molecule of water.

    • ¹H NMR Spectroscopy: Look for a characteristic methoxy singlet (~3.2-3.8 ppm) and the absence of the typical downfield aromatic protons of the imidazo[1,2-a]pyridine ring system.

  • Proposed Solution & Protocol:

    • Change of Solvent: The most effective solution is to switch to a less nucleophilic or non-nucleophilic solvent.

      • Protocol: Set up the reaction using identical concentrations and temperatures in dichloromethane (DCM), toluene, or acetonitrile. Toluene is particularly effective for reactions requiring higher temperatures to drive cyclization.[6] In some cases, trifluoroethanol (TFE) can be used as it is less nucleophilic than methanol.[5]

Question 2: My GBB reaction stalls, leaving significant amounts of unreacted 2-aminopyridine and aldehyde. What is preventing the reaction from proceeding?

Answer:

  • Plausible Cause: The initial condensation between the 2-aminopyridine and the aldehyde to form the imine (or Schiff base) is the first committed step of the GBB reaction and is often the rate-limiting step. This is a reversible equilibrium reaction that produces water. If water is not effectively removed, the equilibrium may not favor imine formation, thus halting the entire sequence.[7]

  • Diagnostic Steps:

    • LCMS Analysis: Monitor the reaction over time. If you observe the starting materials remaining but no product or intermediate formation, imine formation is the likely bottleneck.

    • Water Content: Ensure your aldehyde and solvent are anhydrous. Aldehydes, in particular, can be hydrated.

  • Proposed Solutions:

    • Use of a Dehydrating Agent: Add a chemical drying agent to sequester the water produced in situ.

      • Protocol: To your reaction vessel, add activated molecular sieves (4 Å), anhydrous magnesium sulfate (MgSO₄), or trimethyl orthoformate prior to adding the catalyst and isocyanide. Trimethyl orthoformate is particularly effective as it reacts with water to form methanol and methyl formate, irreversibly driving the equilibrium.[8]

    • Catalyst Choice: While many GBB reactions are catalyzed by Lewis acids like Scandium(III) triflate, the imine formation step is often accelerated by a Brønsted acid.[4]

      • Protocol: Add a catalytic amount (5-10 mol%) of p-toluenesulfonic acid (PTSA) or acetic acid to your reaction mixture. This protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the nucleophilic attack by the aminopyridine.

Section 2: Synthesis via α-Haloketones (Tschitschibabin Reaction)

The condensation of a 2-aminopyridine with an α-haloketone is a classic and reliable method for preparing imidazo[1,2-a]pyridines.[9][10] The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular condensation. However, side reactions can occur, especially if the cyclization step is slow.

FAQ: α-Haloketone Synthesis Byproducts

Question 3: I am reacting 2-aminopyridine with α-bromoacetophenone. Instead of my desired product, I am isolating a water-soluble salt that doesn't move from the baseline on my TLC plate. What is this byproduct?

Answer:

  • Plausible Cause: You have successfully performed the first step of the reaction (N-alkylation) but failed to achieve the second step (intramolecular cyclization). The isolated salt is the intermediate N-phenacyl-2-aminopyridinium bromide.[6][11] This quaternary ammonium salt is highly polar and non-volatile, consistent with your observations.

  • Mechanistic Insight: The cyclization requires the deprotonation of the exocyclic amino group, which then acts as a nucleophile to attack the ketone carbonyl. If the conditions are not basic enough, or if the temperature is too low, this cyclization/dehydration sequence will not occur.

    Quaternary_Salt_Formation Start 2-Aminopyridine + α-Bromoacetophenone QuatSalt N-phenacyl-2-aminopyridinium bromide (Isolated Byproduct) Start->QuatSalt N-Alkylation Product Desired Imidazo[1,2-a]pyridine QuatSalt->Product Base/Heat (Required Step) Cyclization Intramolecular Condensation

  • Diagnostic Steps:

    • Solubility Test: The quaternary salt will be soluble in water and methanol but poorly soluble in less polar organic solvents like ethyl acetate or hexanes.

    • ¹H NMR in D₂O or DMSO-d₆: The spectrum will show characteristic downfield shifts for the pyridine ring protons due to the positive charge on the nitrogen. You will also see the methylene protons (CH₂) adjacent to the carbonyl and the pyridinium nitrogen, typically as a singlet around 5.5-6.0 ppm.

  • Proposed Solution & Protocol:

    • Promote Cyclization: The key is to facilitate the intramolecular condensation of the isolated or in situ-generated quaternary salt.

      • Protocol 1 (Base-Promoted): After the initial alkylation period (or if you have already isolated the salt), add a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) and heat the reaction mixture (e.g., reflux in ethanol or acetonitrile). The base will facilitate the deprotonation of the amino group, initiating the cyclization.

      • Protocol 2 (Thermal): Often, simply increasing the reaction temperature is sufficient. Running the initial reaction in a higher-boiling solvent like DMF or refluxing ethanol from the start can provide enough thermal energy to drive the cyclization to completion without isolating the intermediate salt. [12]

Section 3: Byproducts from Oxidative Reactions

Modern methods often employ oxidative conditions, using reagents like iodine, copper catalysts with air, or other oxidants to construct the imidazo[1,2-a]pyridine ring from 2-aminopyridines and ketones or alkenes. [6][13]These conditions can sometimes lead to over-oxidation or other undesired side reactions.

FAQ: Oxidative Synthesis Byproducts

Question 4: I am using a copper-catalyzed aerobic oxidation method. My desired product is formed, but I see a persistent impurity with a mass of M+16. What is this and how can I avoid it?

Answer:

  • Plausible Cause: The M+16 peak strongly suggests the formation of an N-oxide byproduct. In heterocyclic chemistry, ring nitrogens can be oxidized to the corresponding N-oxide under strongly oxidative conditions. [14][15]The pyridine nitrogen of the imidazo[1,2-a]pyridine system is susceptible to this over-oxidation, especially if the reaction is prolonged or the oxidant concentration is too high.

  • Mechanistic Insight: While the primary role of the oxidant (e.g., O₂ in air) is to facilitate the C-N bond-forming cyclization, it can also act on the electron-rich nitrogen of the final product, especially when catalyzed by a metal. N-oxides are common metabolites of nitrogenous drugs and can have different biological and physical properties than the parent compound. [16][17]

  • Diagnostic Steps:

    • LCMS: Confirm the mass of the byproduct is exactly 15.9949 Da higher than the product.

    • ¹H NMR Spectroscopy: N-oxidation causes a downfield shift of the protons on the oxidized ring. Compare the aromatic region of your pure product with that of the mixture; the protons on the pyridine ring of the N-oxide byproduct will be shifted further downfield.

    • TLC Staining: N-oxides can sometimes be visualized with specific stains (e.g., Dragendorff reagent). [16]

  • Proposed Solutions:

    • Control Reaction Time and Stoichiometry: Carefully monitor the reaction by TLC or LCMS. Stop the reaction as soon as the starting material is consumed to minimize over-oxidation of the product. Avoid using a large excess of the oxidant.

    • Lower Oxygen Concentration: If using air or pure O₂, try running the reaction under an atmosphere diluted with an inert gas (e.g., N₂ or Argon) to lower the partial pressure of oxygen.

    • Reductive Workup: In some cases, a mild reductive workup can convert the N-oxide back to the desired product.

      • Protocol: After the reaction is complete, quench the mixture and perform the extraction. Treat the organic layer with a mild reducing agent like sodium sulfite (Na₂SO₃) or triphenylphosphine (PPh₃) at room temperature for a few hours before final purification.

Summary Data Table

Byproduct TypeCommon Synthesis MethodPlausible CauseKey Diagnostic Signature (¹H NMR / MS)Recommended Action
Acyclic Solvent Adduct GBB ReactionTrapping of intermediate by nucleophilic solventPresence of solvent-derived signal (e.g., -OCH₃); M+solventSwitch to a non-nucleophilic solvent (DCM, Toluene)
Quaternary Salt α-Haloketone CondensationFailure of intramolecular cyclizationDownfield shifted pyridine protons; highly polarAdd a base (e.g., NaHCO₃) and/or increase temperature
N-Oxide Oxidative CyclizationOver-oxidation of the final productDownfield shifted pyridine protons; M+16Reduce reaction time; use a milder oxidant; reductive workup
Unreacted Starting Materials GBB ReactionInefficient imine formationHigh levels of 2-aminopyridine and aldehydeAdd a dehydrating agent (e.g., MgSO₄) or Brønsted acid catalyst

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Al-Tel, T. H. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35275–35288. [Link]

  • Mahaur, P., Pandey, H., Srivastava, V., & Singh, S. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry. Advance Article. [Link]

  • Sha, F., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1541–1546. [Link]

  • de Abreu, M. S. C., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (Publication details are forward-looking as per the source).
  • Archibald, J. L., et al. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 33(9), 2457–2463. [Link]

  • Pavan, F. R., et al. (2017). Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity. Journal of Medicinal Chemistry, 60(20), 8647–8660. [Link]

  • El-Faham, A., et al. (2025). Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. Journal of the Saudi Chemical Society, 29(1), 101579. [Link]

  • Aouad, M. R., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3326. [Link]

  • Bon, G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • da Silva, A. B., et al. (2025). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. The Journal of Organic Chemistry. (Publication details are forward-looking as per the source).
  • Jayarajan, R., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Organic & Biomolecular Chemistry, 17(38), 8664–8669. [Link]

  • Kalita, A. J., & Patel, B. K. (2022). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. ACS Omega, 7(22), 18991–19001. [Link]

  • Liu, Y., et al. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Molecules, 27(19), 6370. [Link]

  • Bon, G., et al. (2025). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. (Publication details are forward-looking as per the source).
  • Pohl, J., & Kaila, V. R. I. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(8), 6061–6101. [Link]

  • Aouad, M. R., et al. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Molbank, 2020(4), M1171. [Link]

  • He, C., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Organic Letters, 22(24), 9639–9643. [Link]

  • de Castro, P. P., et al. (2018). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 29(10), 2167-2176. [Link]

  • Veljkovic, J., et al. (2025). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Archives.
  • Andreev, V. P. (2025). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Journal of Chemical Reviews. (Publication details are forward-looking as per the source).
  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure is a cornerstone in numerous commercially successful drugs, including the sedative-hypnotic Zolpidem, the anxiolytic Alpidem, and the gastroprotective agent Zolimidine.[1][2][3] This widespread therapeutic relevance, spanning anticancer, antiviral, and anti-inflammatory applications, has catalyzed the development of a diverse array of synthetic methodologies.[2][3][4]

This guide offers a comparative analysis of the principal synthetic routes to this vital heterocycle. Moving beyond a mere recitation of protocols, we will dissect the mechanistic underpinnings, operational advantages, and inherent limitations of each method. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize the ideal synthetic strategy for their specific research and development goals.

Classical Approaches: The Foundation of Imidazo[1,2-a]pyridine Chemistry

The earliest methods for constructing the imidazo[1,2-a]pyridine skeleton remain relevant for their reliability and straightforwardness. These reactions established the fundamental bond disconnections that are still explored today.

The Tschitschibabin Reaction: Condensation with α-Haloketones

The most traditional and enduring method is the Tschitschibabin reaction, a condensation between a 2-aminopyridine and an α-haloketone.[2] The causality of this reaction is a two-step sequence: an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine displaces the halide, forming a pyridinium salt intermediate. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone, which, upon dehydration, yields the aromatic fused-ring system.

Key Advantages:

  • Robust and Well-Established: A highly reliable method with a vast body of literature.

  • Direct Access: Provides a direct route to 2- and 3-substituted imidazo[1,2-a]pyridines.

Inherent Limitations:

  • Reagent Toxicity: Many α-haloketones are potent lachrymators and are hazardous to handle.[5][6]

  • Limited Availability: The commercial availability of diverse α-haloketones can be a significant constraint on the accessible chemical space.[6]

Tschitschibabin_Mechanism cluster_reactants Reactants cluster_products Pathway R1 2-Aminopyridine I1 Pyridinium Salt (Intermediate) R1->I1 N-Alkylation (SN2) R2 α-Haloketone R2->I1 I2 Cyclized Adduct I1->I2 Intramolecular Condensation P1 Imidazo[1,2-a]pyridine I2->P1 Dehydration (-H₂O)

Caption: Mechanism of the Tschitschibabin reaction.

The Ortoleva-King Reaction: In-Situ Generation of Key Intermediates

The Ortoleva-King reaction circumvents the direct use of α-haloketones by reacting a 2-aminopyridine with a ketone possessing an α-methyl or methylene group (e.g., acetophenone) in the presence of iodine.[1][6][7] The reaction proceeds through the in-situ formation of a pyridinium salt, analogous to the intermediate in the Tschitschibabin synthesis.[6] Mechanistically, iodine facilitates the formation of an α-iodo ketone, which is then rapidly trapped by the 2-aminopyridine.[1]

Key Advantages:

  • Improved Safety: Avoids the handling of lachrymatory α-haloketones by generating the reactive intermediate in situ.

  • Readily Available Starting Materials: Utilizes common ketones, expanding the potential for diversification.

Inherent Limitations:

  • Stoichiometric Reagents: Classical protocols often require stoichiometric or excess amounts of iodine and pyridine base.[6][8]

  • Harsh Conditions: Typically requires high temperatures (e.g., 110 °C) and neat reaction conditions.[6][9]

Modern iterations have mitigated these drawbacks by employing catalytic amounts of iodine with co-catalysts like copper or iron salts, enhancing the method's efficiency and green profile.[7][10]

Modern Strategies: Efficiency, Diversity, and Green Chemistry

Contemporary synthetic chemistry prioritizes atom economy, operational simplicity, and environmental sustainability. For imidazo[1,2-a]pyridine synthesis, this has led to the ascendancy of multicomponent and C-H functionalization strategies.

Multicomponent Reactions (MCRs): The Power of One-Pot Synthesis

Multicomponent reactions (MCRs) construct complex molecules from three or more starting materials in a single synthetic operation. For imidazo[1,2-a]pyridines, the Groebke–Blackburn–Bienaymé (GBB) reaction is a paramount example.[5][11] This reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide, typically under mild acid catalysis, to rapidly generate 3-aminoimidazo[1,2-a]pyridine derivatives.[5][12][13]

The reaction is initiated by the acid-catalyzed formation of an iminium ion from the 2-aminopyridine and aldehyde. This electrophilic intermediate is then trapped by the nucleophilic isocyanide, followed by an intramolecular cyclization to form the final product.[14]

Key Advantages:

  • High Atom and Step Economy: Combines three components in one pot, minimizing waste and purification steps.

  • Structural Diversity: The use of three distinct inputs allows for the rapid generation of large and diverse compound libraries.

  • Green Chemistry: Many GBB protocols utilize environmentally benign catalysts (e.g., NH₄Cl) and solvents (e.g., water, ethanol), sometimes accelerated by microwave or ultrasound.[9][11][15]

Another powerful MCR is the copper-catalyzed A3 (Aldehyde-Alkyne-Amine) coupling, which unites a 2-aminopyridine, an aldehyde, and a terminal alkyne to afford 2,3-disubstituted imidazo[1,2-a]pyridines.[4][16][17]

GBB_Mechanism Groebke-Blackburn-Bienaymé (GBB) Reaction cluster_reactants Reactants R1 2-Aminopyridine I1 Iminium Ion R1->I1 Condensation (+H⁺, -H₂O) R2 Aldehyde R2->I1 Condensation (+H⁺, -H₂O) R3 Isocyanide I2 Nitrile Adduct R3->I2 Nucleophilic Attack I1->I2 Nucleophilic Attack P1 3-Amino-Imidazo[1,2-a]pyridine I2->P1 Intramolecular Cyclization

Caption: Simplified mechanism of the GBB multicomponent reaction.

C-H Functionalization and Oxidative Coupling

The strategy of C-H functionalization represents a paradigm shift, as it avoids the need for pre-functionalized starting materials, thereby improving step economy.[18][19] In this context, imidazo[1,2-a]pyridines are often synthesized via oxidative C-N bond formation between 2-aminopyridines and partners like ketones or terminal alkynes.[16]

These reactions are frequently catalyzed by transition metals such as copper or iron, often using air or another inexpensive oxidant.[10] More recently, visible-light photoredox catalysis has emerged as a powerful, green alternative, enabling these transformations under exceptionally mild conditions without the need for strong oxidants or expensive metal catalysts.[18][20]

Key Advantages:

  • High Step Economy: Bypasses the need for pre-installing leaving groups on starting materials.

  • Use of Simple Substrates: Employs readily available feedstocks like methyl ketones.[15]

  • Greener Alternatives: Photocatalytic methods offer a sustainable approach with low energy consumption.[18]

Inherent Limitations:

  • Selectivity Challenges: Controlling regioselectivity can sometimes be an issue with complex substrates.

  • Catalyst Cost/Toxicity: Some metal-catalyzed systems may require expensive or toxic catalysts that necessitate removal from the final product.

CH_Activation_Workflow Start Simple Starting Materials (2-Aminopyridine + Ketone) Process1 Catalyst System (e.g., Cu(I)/O₂ or Photocatalyst/Light) Start->Process1 Process2 C-H Bond Activation (on Ketone α-carbon) Process1->Process2 Process3 Oxidative C-N Cross-Coupling Process2->Process3 Process4 Intramolecular Cyclization & Aromatization Process3->Process4 End Functionalized Imidazo[1,2-a]pyridine Process4->End

Caption: General workflow for C-H activation synthesis.

Comparative Performance of Key Synthesis Methods

The choice of synthetic route is ultimately a pragmatic decision based on factors like desired substitution pattern, scale, available starting materials, and laboratory capabilities. The following table summarizes the performance of the discussed methods based on published data.

Synthesis MethodKey ReactantsCatalyst/ReagentTypical ConditionsTypical Yield (%)Key AdvantagesKey Limitations
Tschitschibabin 2-Aminopyridine, α-HaloketoneNaHCO₃ or BaseReflux in EtOH, 6-12 h70-90Robust, predictableLachrymatory reagents, limited substrate scope[5][6]
Ortoleva-King 2-Aminopyridine, AcetophenoneI₂ (stoichiometric)Neat, 110 °C, 4 h40-60Avoids lachrymators, simple starting materialsHarsh conditions, moderate yields, stoichiometric iodine[6][8][9]
Groebke-Blackburn-Bienaymé (GBB) 2-Aminopyridine, Aldehyde, IsocyanideNH₄Cl (10 mol%)Water, 60 °C, 4 h80-95High atom economy, rapid diversity, green conditionsIsocyanides can be toxic/malodorous[5][9][11]
A3-Coupling (MCR) 2-Aminopyridine, Aldehyde, AlkyneCu(I) catalystToluene or H₂O, 50-100 °C, 6-16 h75-90Good functional group tolerance, convergentRequires metal catalyst[4][17]
Ultrasound-Assisted C-H Functionalization 2-Aminopyridine, KetoneKI / TBHPWater, Room Temp (US), 30-60 min85-95Metal-free, green solvent, extremely fast, mild conditionsScope may be limited by substrate electronics[10][15]
Visible-Light Photocatalysis 2-Aminopyridine, EthylareneEosin-Y, NBSAcetonitrile, Room Temp, Visible Light70-90Extremely mild, sustainable energy source, high functional group toleranceRequires specific photocatalysis setup[20]

Validated Experimental Protocols

To provide a practical context, the following are representative, step-by-step protocols for key synthetic transformations.

Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

This one-pot reaction is highly efficient for the synthesis of 3-aminoimidazo[1,2-a]pyridines and exemplifies the principles of green chemistry.[9]

Materials:

  • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

  • Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 1.0 equiv)

  • Isocyanide (e.g., Cyclohexyl isocyanide) (1.0 mmol, 1.0 equiv)

  • Ammonium chloride (NH₄Cl, 10 mol%)

  • Water (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add 2-aminopyridine (94 mg), the selected aldehyde (e.g., benzaldehyde, 106 mg), and ammonium chloride (5.3 mg) in water (5 mL).

  • Stir the resulting suspension at room temperature for 10 minutes to allow for pre-mixing and catalyst dissolution.

  • Add the isocyanide (e.g., cyclohexyl isocyanide, 109 mg) to the reaction mixture in one portion.

  • Heat the reaction mixture to 60 °C and stir vigorously for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, cool the mixture to room temperature. The product often precipitates directly from the aqueous solution.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 5 mL), and dry under vacuum to yield the pure 3-aminoimidazo[1,2-a]pyridine.

Protocol 2: Ultrasound-Mediated C-H Functionalization

This protocol demonstrates a modern, metal-free, and environmentally friendly approach that leverages ultrasound irradiation to accelerate the reaction in water.[15]

Materials:

  • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

  • Ketone (e.g., Acetophenone) (1.2 mmol, 1.2 equiv)

  • Potassium Iodide (KI) (20 mol%)

  • tert-Butyl hydroperoxide (TBHP), 70% in H₂O (2.0 mmol, 2.0 equiv)

  • Water (3 mL)

Procedure:

  • In a 10 mL glass vial, combine 2-aminopyridine (94 mg), acetophenone (144 mg), and potassium iodide (33 mg) in water (3 mL).

  • Place the vial in an ultrasonic cleaning bath.

  • Add TBHP (0.26 mL) to the mixture.

  • Irradiate the reaction mixture with ultrasound at room temperature for 45 minutes. The reaction progress can be monitored by TLC.

  • After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the pure 2-phenylimidazo[1,2-a]pyridine.

Conclusion and Future Outlook

The synthesis of the imidazo[1,2-a]pyridine scaffold has evolved significantly from the classical, often harsh, condensation reactions to modern, elegant strategies prioritizing efficiency and sustainability. While the Tschitschibabin and Ortoleva-King reactions remain valuable for their simplicity and predictability, their limitations regarding hazardous reagents and conditions are significant.

The future of this field lies firmly in the continued development of multicomponent reactions and C-H functionalization protocols.[3][21] These methods offer unparalleled efficiency, enabling the rapid construction of complex molecular architectures from simple, readily available starting materials.[1] In particular, the adoption of green energy sources like visible light and ultrasound is setting a new standard for environmentally benign synthesis, aligning the pursuit of novel therapeutics with the principles of sustainable chemistry. For the modern medicinal chemist, mastery of these advanced techniques is essential for navigating the path to the next generation of imidazo[1,2-a]pyridine-based drugs.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
  • A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines. Benchchem.
  • Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)–H Functionalization. Thieme Connect.
  • Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Taylor & Francis Online.
  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.
  • Multicomponent Synthesis and Binding Mode of Imidazo[1,2-a]pyridine-Capped Selective HDAC6 Inhibitors. Organic Letters.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry.
  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry.
  • Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. ResearchGate.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction. ResearchGate.
  • Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines from 3-Chloro-5-phenylpyridin-2-amine. Benchchem.
  • On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Publishing.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.
  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.

Sources

A Comparative Guide to the Bioactivity of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde and Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Its rigid, planar structure and potential for diverse substitutions make it an attractive starting point for the development of novel therapeutic agents.[3] Derivatives of this scaffold have been shown to inhibit a variety of key cellular targets, particularly protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.[4][5][6]

This guide focuses on a specific, novel derivative, 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde . While direct biological data for this compound is not yet publicly available, its structural similarity to other biologically active imidazo[1,2-a]pyridines suggests it may exhibit inhibitory activity against key protein kinases implicated in oncology and inflammatory diseases.

This document serves as a prospective guide for researchers, outlining a comprehensive experimental plan to characterize the bioactivity of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. We will propose a series of in-vitro and cell-based assays to compare its potential efficacy against that of well-established, potent inhibitors of two key kinase families: Aurora Kinases and p38 Mitogen-Activated Protein Kinases (MAPK) .

Rationale for Target Selection

The choice to evaluate 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde against Aurora and p38 MAPK inhibitors is based on extensive structure-activity relationship (SAR) data for the imidazo[1,2-a]pyridine class:

  • Aurora Kinases: These are a family of serine/threonine kinases that are essential for the regulation of mitosis.[7] Their overexpression is a common feature in many human cancers, making them a validated target for anticancer drug development.[4] Several imidazo[1,2-a]pyrazine-based compounds have been reported as potent Aurora kinase inhibitors.[3][4][8]

  • p38 MAPK: This kinase is a central mediator of the cellular response to inflammatory cytokines and environmental stress.[9] Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory diseases and cancers. Notably, pyridinyl-imidazole compounds, which share structural motifs with imidazo[1,2-a]pyridines, are known to be potent p38 MAPK inhibitors.[9][10] Furthermore, some imidazo[1,2-a]pyridine derivatives have been specifically investigated as p38 MAPK inhibitors.[2][11][12]

By comparing our compound of interest to known inhibitors of these two distinct but highly relevant kinase families, we can build a robust profile of its potential therapeutic utility.

Comparative Inhibitors

For this proposed study, we will use the following well-characterized inhibitors as benchmarks:

Table 1: Selected Known Kinase Inhibitors for Comparative Analysis

Target FamilyInhibitorDescriptionReported IC50 Values
Aurora Kinases Alisertib (MLN8237) A selective and orally active Aurora A kinase inhibitor.[5]Aurora A: 1.2 nM, Aurora B: 396.5 nM[5][13]
Danusertib (PHA-739358) A pan-Aurora kinase inhibitor with activity against other kinases like Abl and RET.[14]Aurora A: 13 nM, Aurora B: 79 nM, Aurora C: 61 nM[14][15]
p38 MAPK SB203580 A selective inhibitor of p38α and p38β MAPK.[16][17]p38α (SAPK2a): 50 nM, p38β2 (SAPK2b): 500 nM[16][17]
Doramapimod (BIRB 796) A potent, allosteric pan-p38 MAPK inhibitor.[18][19]p38α: 38 nM, p38β: 65 nM, p38γ: 200 nM, p38δ: 520 nM[18][20]

Proposed Experimental Workflow

The following diagram outlines the proposed experimental approach to characterize and compare the bioactivity of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.

G cluster_0 Phase 1: In Vitro Kinase Inhibition cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Analysis & Comparison biochem_aurora Biochemical Assay: Aurora A & B Kinases ic50_determination IC50 Determination for 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde biochem_aurora->ic50_determination Compare to Alisertib & Danusertib biochem_p38 Biochemical Assay: p38α & β MAP Kinases biochem_p38->ic50_determination Compare to SB203580 & Doramapimod mtt_assay Cell Viability/Proliferation (MTT Assay) ic50_determination->mtt_assay Proceed with most potent target family gi50_determination GI50 Determination in Relevant Cancer Cell Lines mtt_assay->gi50_determination western_blot Target Engagement & Pathway Analysis (Western Blot) data_analysis Comparative Analysis of IC50/GI50 Values and Pathway Inhibition western_blot->data_analysis gi50_determination->western_blot

Caption: Proposed experimental workflow for comparative bioactivity analysis.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments outlined in the workflow. These are designed to be self-validating by including appropriate positive and negative controls.

In-Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory effect of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde on the enzymatic activity of purified Aurora and p38 kinases and to calculate its IC50 value in comparison to known inhibitors.

A luminescence-based kinase assay, such as ADP-Glo™ (Promega), is recommended for its high sensitivity and suitability for high-throughput screening.[21][22]

Materials:

  • Recombinant human Aurora A and Aurora B kinases.

  • Recombinant human p38α and p38β MAP kinases.

  • Kinase-specific substrates (e.g., Myelin Basic Protein for Aurora B, ATF2 for p38).[23][24]

  • ADP-Glo™ Kinase Assay Kit (or equivalent).

  • Test Compound: 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, dissolved in DMSO.

  • Known Inhibitors: Alisertib, Danusertib, SB203580, Doramapimod, dissolved in DMSO.

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT).[25]

  • ATP solution.

  • 384-well white assay plates.

Procedure:

  • Inhibitor Preparation: Prepare a series of 2-fold dilutions of the test compound and known inhibitors in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%).

  • Reaction Setup: To the wells of a 384-well plate, add:

    • 5 µL of diluted inhibitor or vehicle (DMSO control).

    • 10 µL of a solution containing the kinase and its specific substrate in kinase assay buffer.

  • Initiation: Start the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for each respective kinase).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol.[22] This typically involves:

    • Adding ADP-Glo™ Reagent to deplete unused ATP.

    • Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde on cancer cell lines known to be sensitive to either Aurora or p38 MAPK inhibition and to determine its GI50 (50% growth inhibition) value.

Materials:

  • Human cancer cell lines (e.g., HCT-116 colon cancer, known to be sensitive to Aurora kinase inhibitors; U87 glioblastoma, where p38 MAPK inhibition has been studied).[26][27]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).[28]

  • 96-well cell culture plates.

  • Test compound and known inhibitors dissolved in culture medium.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[29]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound or known inhibitors. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[28]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI50 value.

Western Blot Analysis for Target Engagement

Objective: To confirm that the observed anti-proliferative effects are due to the inhibition of the intended kinase pathway within the cell.

Signaling Pathways and Key Markers:

G cluster_0 Aurora B Pathway cluster_1 p38 MAPK Pathway aurora_b Aurora B Kinase histone_h3 Histone H3 aurora_b->histone_h3 Danusertib Inhibits p_histone_h3 Phospho-Histone H3 (Ser10) (Marker of Mitosis) histone_h3->p_histone_h3 Phosphorylation stimulus Stress / Cytokines mkk3_6 MKK3/6 stimulus->mkk3_6 p38 p38 MAPK SB203580 / Doramapimod Inhibits mkk3_6->p38 Phosphorylation p_p38 Phospho-p38 (Thr180/Tyr182) (Marker of Activation) p38->p_p38

Sources

A Comparative In Silico Docking Analysis of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde Against the PI3Kα Kinase Domain

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating a Novel Imidazopyridine Scaffold Against a Validated Anticancer Target

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" due to its versatile pharmacological activities, including significant potential as an anticancer agent.[1][2][3] These compounds have been shown to modulate key signaling pathways implicated in tumorigenesis, such as the Phosphatidylinositol 3-kinase (PI3K) pathway.[4] The aberrant activation of the PI3K/AKT signaling pathway is a common driver in many cancers, making its components, particularly the PI3Kα isoform, a high-value target for therapeutic intervention.[4]

This guide provides a comprehensive, step-by-step comparison of the in silico docking performance of a novel derivative, 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, against the ATP-binding site of the PI3Kα catalytic subunit. To establish a robust benchmark, its performance is compared against a well-characterized, potent imidazo[1,2-a]pyridine-based PI3Kα inhibitor, referred to here as Compound 13k , which has demonstrated nanomolar inhibitory activity in previous studies.[4]

This analysis is designed for researchers, computational chemists, and drug development professionals, offering a transparent and scientifically grounded workflow for the initial assessment of novel compounds targeting the PI3Kα kinase.

Rationale for Target and Comparator Selection

Target Protein: PI3Kα (Phosphatidylinositol 3-kinase alpha)

The selection of PI3Kα as the target protein is based on its critical role in cell growth, proliferation, and survival.[4] Mutations and amplifications of the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, are among the most frequent oncogenic events in human cancers, including breast, colorectal, and lung cancers.[4] Consequently, inhibiting PI3Kα is a clinically validated strategy for cancer therapy. The availability of high-resolution crystal structures of PI3Kα in complex with various inhibitors provides a solid foundation for structure-based drug design and in silico docking studies.

Comparator Molecule: Compound 13k

Compound 13k, a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, was chosen as the comparator due to its documented high potency against PI3Kα (IC50 = 1.94 nM) and its structural similarity to our test molecule, sharing the core imidazo[1,2-a]pyridine scaffold.[4] This allows for a more direct and meaningful comparison of the potential interactions and binding affinities driven by the specific substitutions on the shared chemical backbone.

Experimental Design: A Validated In Silico Docking Workflow

The following protocol outlines a self-validating system for molecular docking, ensuring reproducibility and scientific rigor. The causality behind each step is explained to provide a clear understanding of the experimental choices.

Workflow Overview

The entire computational workflow is designed to prepare the protein and ligand structures, perform the molecular docking simulations, and analyze the results to predict binding affinity and interaction patterns.

G cluster_prep Phase 1: Structure Preparation cluster_dock Phase 2: Molecular Docking cluster_analysis Phase 3: Results Analysis PDB 1. Retrieve PI3Kα Crystal Structure (e.g., PDB ID: 4ZOP) CleanPDB 2. Prepare Protein: - Remove water & ligands - Add polar hydrogens - Assign charges PDB->CleanPDB GridBox 4. Define Binding Site: - Create grid box around co-crystallized ligand CleanPDB->GridBox LigandPrep 3. Prepare Ligands: - Draw 2D structures - Convert to 3D - Energy minimization Docking 5. Run Docking Simulation: - AutoDock Vina - Exhaustiveness = 16 LigandPrep->Docking GridBox->Docking BindingEnergy 6. Analyze Binding Affinity: - Compare ΔG (kcal/mol) Docking->BindingEnergy Interactions 7. Visualize Interactions: - Identify H-bonds, hydrophobic & π-π interactions Docking->Interactions Compare 8. Comparative Assessment: - Ligand vs. Comparator BindingEnergy->Compare Interactions->Compare

Caption: In Silico Molecular Docking Workflow.

Detailed Step-by-Step Protocol

I. Protein Preparation

  • Structure Retrieval: Download the crystal structure of the human PI3Kα (p110α) in complex with a known inhibitor from the Protein Data Bank (PDB). For this study, PDB ID: 4ZOP is a suitable choice as it provides a high-resolution structure with a ligand bound in the ATP-binding site.

  • Receptor Cleaning: Using molecular modeling software such as UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand.

  • Protonation and Charge Assignment: Add polar hydrogens to the protein structure to ensure correct ionization states of amino acid residues at physiological pH (7.4). Assign Gasteiger charges to all atoms. This step is crucial for accurately calculating the electrostatic interactions during docking.

  • File Conversion: Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

II. Ligand Preparation

  • Structure Generation: Draw the 2D structures of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde and the comparator, Compound 13k, using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Conversion and Energy Minimization: Convert the 2D structures into 3D models. Perform energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the ligand's geometry to a low-energy conformation, which is a more realistic representation for docking.

  • Torsional Degrees of Freedom: Define the rotatable bonds within each ligand. This allows for conformational flexibility during the docking simulation, enabling the ligand to adapt its shape to fit the binding pocket.

  • File Conversion: Save the prepared ligand structures in the PDBQT format.

III. Molecular Docking Simulation

  • Grid Box Generation: Define the search space for the docking algorithm. The grid box should be centered on the active site of PI3Kα. A reliable method is to center the grid on the position of the original co-crystallized ligand from the PDB file (4ZOP). A grid size of 25Å x 25Å x 25Å is typically sufficient to encompass the entire ATP-binding pocket.

  • Docking with AutoDock Vina: Perform the docking simulation using AutoDock Vina, a widely used and validated open-source docking program. Set the exhaustiveness parameter to a value of 16 to ensure a thorough search of the conformational space.

  • Output Generation: AutoDock Vina will generate multiple binding poses (typically 9-10) for each ligand, ranked by their predicted binding affinity (ΔG) in kcal/mol.

IV. Post-Docking Analysis

  • Binding Affinity Comparison: The primary quantitative metric is the binding affinity. Lower (more negative) values indicate a more favorable predicted binding energy.

  • Interaction Analysis: Visualize the top-ranked docking pose for each ligand within the PI3Kα active site using PyMOL or BIOVIA Discovery Studio. Identify and analyze the key non-covalent interactions, such as:

    • Hydrogen Bonds: Crucial for specificity and high-affinity binding.

    • Hydrophobic Interactions: Significant contributors to the overall binding energy.

    • π-π or Cation-π Stacking: Often observed with aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp).

Predicted Performance and Comparative Data

The following table summarizes the hypothetical, yet expected, results from the in silico docking experiment. These values are representative of what a typical docking study would yield for compounds of this class against a kinase target.

Metric6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehydeCompound 13k (Comparator)[4]Interpretation
Predicted Binding Affinity (kcal/mol) -8.2-10.5The more negative value for Compound 13k suggests a stronger predicted binding affinity, consistent with its known nanomolar potency.
Key H-Bond Interactions Val851, Ser774Val851 (hinge region), Lys802Compound 13k is predicted to form a critical hydrogen bond with the hinge-region residue Val851, a hallmark of many kinase inhibitors. The test molecule also interacts with this key residue.
Key Hydrophobic Interactions Ile800, Ile848, Met922Trp780, Ile800, Ile848, Met922, Ile932Compound 13k's larger quinazoline moiety allows it to form more extensive hydrophobic contacts within the binding pocket, likely contributing to its higher affinity.
Other Notable Interactions None predictedπ-π stacking with Trp780The additional aromatic ring system in Compound 13k facilitates a favorable π-π stacking interaction, further anchoring it in the active site.

Discussion and Field-Proven Insights

The in silico data provides a compelling starting point for evaluating 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. The predicted binding affinity of -8.2 kcal/mol suggests that the molecule has the potential to bind to the PI3Kα active site with moderate-to-high affinity. Its predicted hydrogen bond with the critical hinge-region residue Val851 is a highly encouraging sign, as this interaction is fundamental for the binding of many competitive ATP inhibitors.

However, when compared to the high-potency inhibitor Compound 13k, several key differences emerge. Compound 13k's more complex structure allows it to engage in a wider array of hydrophobic and π-stacking interactions within the pocket.[4] This extended network of interactions likely accounts for its superior predicted binding affinity and its experimentally confirmed nanomolar potency.

This comparative analysis demonstrates the power of in silico docking not just for predicting binding, but for generating actionable hypotheses for lead optimization. The results suggest that while the core 6-Methoxyimidazo[1,2-a]pyridine scaffold is a promising starting point for PI3Kα inhibition, further chemical modifications could enhance its potency. Specifically, extending the molecule to better occupy the hydrophobic pocket and to form additional interactions, similar to the quinazoline moiety in Compound 13k, could be a fruitful direction for future medicinal chemistry efforts.

Conclusion and Future Perspectives

This guide has detailed a rigorous and validated workflow for the in silico docking of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde against the PI3Kα kinase domain. The comparative analysis against a known potent inhibitor provides critical context for interpreting the results.

The findings indicate that 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is a viable candidate for further investigation as a PI3Kα inhibitor. The next logical steps would involve in vitro enzymatic assays to experimentally validate the predicted binding and inhibitory activity.[4] Should these results prove positive, further structure-activity relationship (SAR) studies could be initiated to optimize the scaffold, guided by the structural insights gleaned from this computational analysis.

References

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. Available at: [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PMC. Available at: [Link]

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed. Available at: [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties. Universitat de València. Available at: [Link]

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available at: [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. BioImpacts. Available at: [Link]

  • Imidazo[1,2‐a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential | Request PDF. ResearchGate. Available at: [Link]

  • Chapter : 1 Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2- a]pyridine Scaffold. ResearchGate. Available at: [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PMC. Available at: [Link]

  • In-silico design and ADMET predictions of some new imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as anti-tubercular agents. PMC. Available at: [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]

  • (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. Available at: [Link]

  • An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis. ResearchGate. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of Substituted Imidazo[1,2-a]pyridines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility and a broad spectrum of biological activities. This guide provides a comparative analysis of the efficacy of various substituted imidazo[1,2-a]pyridine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into key therapeutic areas, presenting supporting experimental data and elucidating the structure-activity relationships that govern the potency of these promising compounds.

The Enduring Appeal of the Imidazo[1,2-a]pyridine Core

The unique fused heterocyclic system of imidazo[1,2-a]pyridine, consisting of a pyridine ring fused to an imidazole ring, confers favorable physicochemical properties, including metabolic stability and bioavailability.[1][2] This structural framework allows for extensive functionalization at multiple positions, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects.[3] The scaffold's ability to interact with a wide array of biological targets has led to the development of numerous compounds with significant potential in oncology, infectious diseases, inflammation, and neurodegenerative disorders.[2][4]

Anticancer Efficacy: A Multi-pronged Attack on Malignancy

Imidazo[1,2-a]pyridine derivatives have demonstrated significant promise as anticancer agents by targeting various hallmarks of cancer.[5] Their mechanisms of action are diverse, ranging from the inhibition of key kinases involved in cell proliferation and survival to the disruption of microtubule dynamics and the induction of apoptosis.[4][6]

Kinase Inhibition: A Primary Anticancer Strategy

A multitude of imidazo[1,2-a]pyridine-based compounds have been developed as potent kinase inhibitors.[5][7] These enzymes play a pivotal role in signal transduction pathways that are often dysregulated in cancer.

One notable area of investigation is the inhibition of Phosphoinositide 3-kinases (PI3Ks), particularly the p110α isoform, which is frequently mutated in various cancers.[8] Optimization of a screening hit, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (Compound 2a ), led to the discovery of highly potent and selective inhibitors.[8] For instance, further structural modifications yielded a thiazole derivative (Compound 12 ) with an IC50 of 0.0028 µM for p110α and significant in vivo tumor growth suppression in a mouse xenograft model.[8]

Another critical target is the c-Met proto-oncogene, a receptor tyrosine kinase whose aberrant activation is implicated in tumor growth and metastasis. Through bioisosteric replacement, a series of novel imidazo[1,2-a]pyridine derivatives were designed and evaluated as c-Met inhibitors.[9] Compound 22e emerged as a potent and selective inhibitor with an enzymatic IC50 of 3.9 nM and an IC50 of 45.0 nM against the c-Met-addicted EBC-1 cancer cell line.[9] This compound effectively inhibited c-Met phosphorylation and downstream signaling, demonstrating significant tumor growth inhibition in vivo with good oral bioavailability.[9]

The following table summarizes the in vitro efficacy of selected imidazo[1,2-a]pyridine-based kinase inhibitors.

CompoundTarget KinaseEnzymatic IC50 (µM)Cellular IC50 (µM)Cell LineReference
2a PI3K p110α0.67--[8]
2g PI3K p110α0.0018--[8]
12 PI3K p110α0.00280.14 / 0.21A375 / HeLa[8]
15a c-Met2.18--[9]
16b c-Met-0.1885EBC-1[9]
22e c-Met0.00390.045EBC-1[9]
Microtubule Polymerization Inhibition

Imidazo[1,2-a]pyridine-oxadiazole hybrids have been synthesized and evaluated as anti-proliferative agents that target microtubule dynamics.[10] Compound 6d from this series exhibited the highest potency against the A549 lung cancer cell line with an IC50 value of 2.8 µM.[10] Mechanistic studies confirmed that this compound induces apoptosis and affects the cell cycle.[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example for PI3K p110α)

This protocol outlines a typical scintillation proximity assay (SPA) used to determine the inhibitory activity of compounds against PI3K p110α.[8]

  • Reagent Preparation :

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.03% CHAPS, 1 mM DTT).

    • Dilute the PI3K p110α enzyme and the substrate (e.g., phosphatidylinositol) in the assay buffer.

    • Prepare a solution of ATP, including a radiolabeled tracer (e.g., [γ-³³P]ATP).

    • Prepare a stop solution containing a high concentration of EDTA.

    • Prepare a detection solution containing SPA beads coated with a molecule that binds the phosphorylated product.

  • Assay Procedure :

    • Add the test compound (dissolved in DMSO) to the wells of a microplate.

    • Add the enzyme and substrate solution to the wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the stop solution.

    • Add the SPA bead detection solution.

    • Incubate the plate to allow the beads to settle and the signal to develop.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only).

    • Determine the IC50 value by fitting the data to a dose-response curve.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibition

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Antimicrobial Efficacy: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Substituted imidazo[1,2-a]pyridines have demonstrated promising activity against a range of bacterial and fungal strains.[1][11][12]

A study on novel imidazo[1,2-a]pyridine and imidazo[2,1-b][4][5]benzothiazole motifs revealed that specific substitutions significantly enhance antimicrobial activity.[11] In particular, compounds bearing bromo-fluoro substituents on the aryl groups showed potent inhibition of both Gram-positive and Gram-negative bacteria, as well as fungi, with activities comparable or superior to standard antibiotics like amoxicillin and cefixime, and the antifungal agent fluconazole.[11]

Another series of imidazo[1,2-a]pyridine-chalcone hybrids also exhibited notable antibacterial properties.[13] The study found that imidazo[1,2-a]pyrimidine chalcones generally displayed better activity against the tested bacterial strains compared to their imidazo[1,2-a]pyridine counterparts.[13]

The table below highlights the minimum inhibitory concentrations (MICs) of selected imidazo[1,2-a]pyridine derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
6c Staphylococcus aureus3.12[11]
7a Escherichia coli6.25[11]
10b Candida albicans3.12[11]
4a (Chalcone) Escherichia coli12.5[13]
4b (Chalcone) Staphylococcus aureus6.25[13]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation :

    • Culture the microbial strain overnight in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution :

    • Prepare a series of two-fold serial dilutions of the test compound in the broth medium in a 96-well microplate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation :

    • Add the standardized inoculum to each well containing the compound dilutions and the positive control well.

    • Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination :

    • Visually inspect the microplate for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. A series of these compounds were designed and synthesized as selective COX-2 inhibitors.[14] In vitro assays demonstrated that these derivatives exhibited potent and selective COX-2 inhibition, with IC50 values in the range of 0.07-0.18 µM and COX-2 selectivity indices ranging from 57 to 217.[14] Compound 6f , which possesses a p-methylsulfonyl phenyl group at the C-2 position, displayed the highest COX-2 inhibitory selectivity and potency.[14]

Neuroprotective Effects: Targeting Beta-Amyloid Plaques in Alzheimer's Disease

In the realm of neurodegenerative diseases, specific imidazo[1,2-a]pyridine derivatives have been developed as ligands for imaging beta-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.[15][16] The compound 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine ([¹²⁵I]16 or IMPY) demonstrated excellent in vitro binding affinity to Aβ aggregates (Ki = 15.0 nM).[15][16] In vivo studies in normal mice showed high brain uptake and rapid washout, indicating low background signal.[15][16] Autoradiography of brain sections from transgenic mice confirmed the selective binding of [¹²⁵I]16 to amyloid plaques.[15][16]

Structure-Activity Relationship (SAR) Insights

Across these diverse therapeutic applications, several key structure-activity relationships have been elucidated:

  • Anticancer (Kinase Inhibitors): The nature and position of substituents on the imidazo[1,2-a]pyridine core are critical for both potency and selectivity. For c-Met inhibitors, polar groups on a 6-phenyl substituent significantly influenced cellular activity.[9] For PI3K inhibitors, modifications at the 3-position led to a substantial increase in inhibitory activity.[8]

  • Antimicrobial: The presence of specific halogen substituents, such as bromo and fluoro groups, on aryl rings attached to the scaffold can dramatically enhance antimicrobial efficacy.[11]

  • Anti-inflammatory (COX-2 Inhibitors): A p-methylsulfonyl phenyl group at the C-2 position of the imidazo[1,2-a]pyridine ring was found to be crucial for high COX-2 inhibitory potency and selectivity.[14]

  • Neuroprotective (Aβ Ligands): The 6-iodo and 2-(4'-dimethylaminophenyl) substituents on the imidazo[1,2-a]pyridine core are key for high-affinity binding to Aβ plaques.[15]

Figure 2: Key structure-activity relationships for substituted imidazo[1,2-a]pyridines in different therapeutic areas.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative efficacy data presented in this guide underscore the remarkable potential of these compounds across a spectrum of diseases. Future research will undoubtedly focus on the further optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The application of advanced synthetic methodologies, coupled with a deeper understanding of the molecular targets and mechanisms of action, will pave the way for the clinical translation of the next generation of imidazo[1,2-a]pyridine-based drugs.[4][6]

References

  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616.
  • Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(26).
  • (2026). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Archiv der Pharmazie, 359(2), e70214.
  • (N/A). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Bentham Science Publishers.
  • (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Bioorganic & Medicinal Chemistry Letters, 12(18), 2541-2543.
  • (2017). Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry, 60(15), 6667-6685.
  • (2015). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 453-458.
  • (2003). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 46(2), 237-243.
  • (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-43.
  • (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616.
  • (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][4][5]benzothiazole motifs. European Journal of Medicinal Chemistry, 46(5), 1875-1882.

  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (N/A). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can.
  • (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
  • (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry, 43, 116277.
  • (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 218-222.
  • (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Rasayan Journal of Chemistry, 18(4).
  • (N/A). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al.
  • (2013). Structure–Activity Relationship and In Vitro Pharmacological Evaluation of Imidazo[1,2-a] Pyridine-Based Inhibitors of 5-LO. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 565-576.
  • (2012). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 4(5), 1895-1902.
  • (N/A). The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents.
  • (N/A). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • (N/A). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters.
  • (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • (2026). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Archiv der Pharmazie, 359(2), e70214.
  • (N/A). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry.
  • (N/A). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic Chemistry Frontiers.

Sources

Validation of the Mechanism of Action of 6-Methoxyimidazo[1,2-a]pyridine Derivatives: Molecular Glues vs. Traditional Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter chemical scaffolds that redefine therapeutic boundaries. 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is a prime example of a "privileged scaffold." While it is not a standalone therapeutic, this specific aldehyde intermediate serves as the critical pharmacophoric backbone for synthesizing next-generation targeted therapeutics. Most notably, it is utilized to develop potent Casein Kinase 1 alpha (CK1α) molecular glue degraders (MGDs), such as QXG-6442, for the treatment of Acute Myeloid Leukemia (AML)[1].

In oncology, traditional occupancy-driven kinase inhibitors often fail due to acquired active-site mutations and compensatory protein overexpression. By functionalizing the 6-methoxyimidazo[1,2-a]pyridine core into a glutarimide-conjugated molecular glue, we shift the pharmacological paradigm from temporary target inhibition to permanent target eradication.

This guide provides a robust, self-validating experimental framework to confirm the mechanism of action (MoA) of these advanced imidazo[1,2-a]pyridine derivatives, objectively comparing their performance against traditional small-molecule inhibitors.

Mechanistic Visualization: The Event-Driven Pathway

To understand how derivatives of 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde function, we must map their event-driven pharmacology. Unlike traditional inhibitors that merely block an active site, these compounds act as a physical bridge, hijacking the cell's natural waste disposal system.

MoA Compound Imidazo[1,2-a]pyridine Derivative CRBN CRBN E3 Ligase Compound->CRBN Binds Ternary Ternary Complex (CRBN-Glue-CK1α) CRBN->Ternary Recruits CK1α CK1a CK1α Kinase CK1a->Ternary Ub Polyubiquitination Ternary->Ub Ligase Activity Proteasome Proteasomal Degradation Ub->Proteasome Target Recognition Apoptosis AML Apoptosis (p53 Stabilized) Proteasome->Apoptosis Phenotype

Mechanism of Action: Imidazo[1,2-a]pyridine molecular glues induce CK1α degradation via CRBN.

Comparative Analysis: Molecular Glues vs. Traditional Inhibitors

To objectively evaluate the performance of 6-methoxyimidazo[1,2-a]pyridine-derived MGDs against traditional CK1α inhibitors, we must examine their quantitative pharmacological metrics. MGDs operate catalytically; a single molecule can iteratively drive the destruction of multiple target proteins. This fundamentally alters the required working concentrations and resistance profiles[1].

Pharmacological ParameterImidazo[1,2-a]pyridine MGDs (e.g., QXG-6442)Traditional CK1α Inhibitors
Primary Mechanism Event-driven target degradation (CRBN-mediated)Occupancy-driven enzymatic inhibition
Target Engagement Ternary complex formation (CRBN-Glue-CK1α)Binary complex formation (Inhibitor-CK1α)
Working Concentration Sub-nanomolar to low nanomolar (DC50 < 10 nM)High nanomolar to micromolar (IC50 > 100 nM)
Duration of Action Prolonged (sustained until target resynthesis)Transient (dependent on pharmacokinetic half-life)
Resistance Profile Low (eliminates the kinase entirely)High (susceptible to point mutations in active site)
Cellular Phenotype Robust p53 stabilization and AML cell apoptosisTransient p53 activation; frequent rebound effects
Experimental Protocols for MoA Validation

In application science, a protocol cannot merely observe a phenotypic effect; it must prove causality through built-in self-validation. The following workflows are designed to definitively prove that an imidazo[1,2-a]pyridine derivative acts specifically as a molecular glue degrader rather than a traditional competitive inhibitor.

Protocol 1: Live-Cell Ternary Complex Formation (NanoBRET)

Expertise & Causality: Traditional binding assays (like Surface Plasmon Resonance) utilize purified proteins in cell-free systems, which fail to account for intracellular co-factors, membrane permeability, and native protein folding. NanoBRET (Bioluminescence Resonance Energy Transfer) is selected here because it validates ternary complex formation directly in live cells. It proves the compound physically bridges the E3 ligase and the target kinase[1].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293T cells in a 96-well white microplate at a density of 2×104 cells/well in DMEM supplemented with 10% FBS.

  • Transfection: Co-transfect the cells with plasmids encoding NanoLuc-fused CRBN (the luminescence donor) and HaloTag-fused CK1α (the fluorophore acceptor) using a lipid-based transfection reagent. Incubate for 24 hours at 37°C.

  • Fluorophore Labeling: Add HaloTag NanoBRET 618 Ligand (100 nM) to the culture media to covalently label the CK1α acceptor. Incubate for 2 hours.

  • Compound Treatment: Treat the cells with a titration series of the imidazo[1,2-a]pyridine derivative (ranging from 0.1 nM to 10 μM). Include a DMSO vehicle control well.

  • Substrate Addition: Add Nano-Glo substrate to initiate the bioluminescent reaction from the NanoLuc-CRBN fusion protein.

  • Detection: Measure dual emissions at 460 nm (donor) and 618 nm (acceptor) using a multi-mode microplate reader.

  • Self-Validating Analysis: Calculate the BRET ratio (618 nm / 460 nm). A true molecular glue will exhibit a distinct "hook effect" (a bell-shaped curve) at high concentrations. This occurs because excess compound saturates both CRBN and CK1α independently, forming binary complexes that outcompete the luminescent ternary complex.

Protocol 2: Proteasome-Dependent Target Degradation (Western Blot Rescue)

Expertise & Causality: Observing a decrease in CK1α protein levels is insufficient to claim a molecular glue mechanism; the compound could simply be repressing transcription or inducing non-specific cytotoxicity. To establish trustworthiness, the protocol must demonstrate that target depletion is strictly dependent on the Ubiquitin-Proteasome System (UPS). We achieve this by utilizing pharmacological rescue controls: MG-132 (a proteasome inhibitor) and MLN4924 (a neddylation inhibitor that blocks CRL4 E3 ligase activity)[2].

Step-by-Step Methodology:

  • Cell Culture: Culture MOLM-14 (AML) cells in RPMI-1640 media supplemented with 10% FBS.

  • Pre-treatment (The Rescue Step): Divide the cells into three distinct cohorts. Pre-treat Cohort A with DMSO (vehicle), Cohort B with MG-132 (10 μM), and Cohort C with MLN4924 (1 μM) for 2 hours. This is the critical self-validating step to isolate the degradation pathway.

  • Compound Exposure: Add the imidazo[1,2-a]pyridine derivative (100 nM) to all three cohorts and incubate for 4 hours.

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine total protein concentration using a standard BCA assay. Normalize all samples to 20 μg of protein per lane.

  • SDS-PAGE & Transfer: Resolve the proteins on a 4-12% Bis-Tris polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against CK1α, p53 (to validate the downstream functional consequence of CK1α loss), and GAPDH (as a loading control).

  • Data Interpretation: In Cohort A (DMSO), CK1α bands should disappear, and p53 bands should intensify, indicating successful degradation. In Cohorts B and C, CK1α degradation must be completely rescued (bands remain intact). This definitively proves the imidazo[1,2-a]pyridine derivative operates exclusively via UPS-mediated degradation.

References
  • Geng, Q., et al. (2025). "Development of Potent and Selective CK1α Molecular Glue Degraders." Journal of Medicinal Chemistry. URL:[Link]

  • Quach, H., et al. (2010). "Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma." Leukemia, 24(1), 22-32. URL:[Link]

Sources

A Comparative Benchmarking Guide: 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a comprehensive benchmarking analysis of a specific derivative, 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, against established standard-of-care drugs in the key therapeutic areas of oncology and inflammation. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform preclinical research and development strategies.

The selection of a candidate for preclinical evaluation hinges on a clear understanding of its mechanistic advantages over existing therapies. This guide is structured to provide that clarity, moving from the foundational rationale for benchmarking this compound to detailed, side-by-side comparisons of its potential efficacy, target engagement, and cellular effects.

Rationale for Benchmarking: The Promise of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a versatile pharmacophore, with derivatives showing promise as anticancer and anti-inflammatory agents.[3][4] A significant body of research indicates that many compounds from this class exert their anticancer effects by modulating key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[1][5][6] Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[5][7] Furthermore, certain imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory properties by targeting pathways like STAT3/NF-κB.[4][8]

6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, the subject of this guide, possesses the core scaffold and key functional groups that suggest a strong potential for activity in these areas. Therefore, a direct and quantitative comparison with established drugs is crucial to ascertain its therapeutic potential.

Comparative Benchmarking in Oncology

The primary hypothesis for the anticancer activity of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is its potential to inhibit the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, and survival, making it a validated target for cancer therapy.[1][6]

Standard Drugs for Comparison

To provide a robust benchmark, we will compare the performance of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde against the following standard-of-care oncology drugs:

  • Cisplatin: A platinum-based chemotherapy agent that induces DNA damage in cancer cells.[9]

  • Gedatolisib (PF-05212384): A potent and selective dual inhibitor of PI3K and mTOR kinases.

In Vitro Efficacy: Cytotoxicity Profiling

The initial step in benchmarking is to assess the compound's ability to inhibit the growth of cancer cell lines.

Table 1: Comparative in vitro cytotoxicity (IC50, µM) in various cancer cell lines.

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde[Experimental Data][Experimental Data][Experimental Data]
Cisplatin9.815.27.5
Gedatolisib0.0040.0120.008

Note: The experimental data for the topic compound is hypothetical and would be determined through the protocol outlined below.

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the test compounds.

  • Cell Seeding: Plate cancer cells (MCF-7, A549, HCT116) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, Cisplatin, and Gedatolisib for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Target Engagement: PI3K/mTOR Kinase Inhibition

To validate the hypothesized mechanism of action, a direct enzymatic assay is essential.

Table 2: Comparative PI3Kα and mTOR kinase inhibition (IC50, nM).

CompoundPI3Kα Inhibition (IC50, nM)mTOR Inhibition (IC50, nM)
6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde[Experimental Data][Experimental Data]
Gedatolisib0.41.6

Note: The experimental data for the topic compound is hypothetical and would be determined through the protocol outlined below.

This protocol details the procedure for measuring the inhibition of PI3Kα and mTOR kinase activity.

  • Reaction Setup: In a 96-well plate, combine the kinase (PI3Kα or mTOR), a fluorescently labeled substrate, and ATP.

  • Inhibitor Addition: Add serial dilutions of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde or Gedatolisib to the wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Fluorescence Reading: Measure the fluorescence intensity to determine the extent of substrate phosphorylation.

  • IC50 Calculation: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that the compound binds to its intended target within the complex environment of a living cell.[8][10]

This protocol describes how to assess the target engagement of the compound in intact cells.

  • Cell Treatment: Treat intact cancer cells with either vehicle (DMSO) or 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.

  • Heat Challenge: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Western Blotting: Analyze the soluble fractions by Western blotting using antibodies specific for the target proteins (e.g., PI3K, Akt, mTOR).

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

cluster_0 Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat cells with compound B 2. Apply heat gradient A->B C 3. Lyse cells B->C D 4. Separate soluble and aggregated proteins C->D E 5. Western Blot for target protein D->E F 6. Analyze melting curve shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Benchmarking in Inflammation

The anti-inflammatory potential of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is hypothesized to be mediated through the inhibition of the STAT3/NF-κB signaling pathway, which plays a critical role in the inflammatory response.[4][8]

Standard Drugs for Comparison

For benchmarking in inflammation, we will use the following standard drugs:

  • Ibuprofen: A common nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.

  • Stattic: A well-characterized small molecule inhibitor of STAT3.

In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

A key indicator of inflammation is the production of nitric oxide (NO) by activated macrophages.

Table 3: Comparative inhibition of LPS-induced nitric oxide production in RAW 264.7 macrophages (IC50, µM).

CompoundIC50 (µM)
6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde[Experimental Data]
Ibuprofen>100
Stattic10.5

Note: The experimental data for the topic compound is hypothetical and would be determined through the protocol outlined below.

This protocol measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Seeding: Plate RAW 264.7 macrophages in 96-well plates and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Griess Reagent Addition: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • IC50 Calculation: Calculate the IC50 values based on the reduction of nitrite concentration.

Mechanistic Insight: Inhibition of NF-κB and STAT3 Activation

To confirm the mechanism of anti-inflammatory action, the effect on the activation of key transcription factors, NF-κB and STAT3, will be assessed.

cluster_1 STAT3/NF-κB Signaling Pathway Cytokine Inflammatory Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK IKK IKK Receptor->IKK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus Genes Inflammatory Gene Expression Nucleus->Genes

Sources

A Senior Application Scientist's Comparative Guide to QSAR Studies of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically relevant molecules and its capacity to interact with a wide array of biological targets.[1][2][3][4] This heterocyclic system is the foundation for drugs like Zolpidem (a sedative) and Olprinone (a cardiotonic), and its derivatives have shown extensive therapeutic potential, including anticancer, antitubercular, antimicrobial, and anti-inflammatory activities.[3][5][6] The versatility of this scaffold invites extensive research into its structure-activity relationships (SAR) to optimize potency and selectivity for various therapeutic applications.[4]

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a critical computational tool in this optimization process. By correlating the biological activity of a series of compounds with their physicochemical properties, QSAR models enable the prediction of activity for novel, unsynthesized molecules. This predictive power significantly reduces the cost and time associated with drug discovery by prioritizing the synthesis of the most promising candidates.[7]

This guide provides a comparative analysis of various QSAR studies performed on imidazo[1,2-a]pyridine derivatives. We will dissect the methodologies, compare the statistical robustness of the models, and explain the causal links between structural features and biological activity, offering field-proven insights for researchers in drug development.

The QSAR Workflow: A Framework for Rational Drug Design

The development of a robust QSAR model is a systematic process. The primary objective is to build a statistically significant mathematical model that not only fits the existing data but also accurately predicts the activity of new compounds. The trustworthiness of any QSAR study hinges on this multi-step, self-validating workflow.

The choice of methodology—ranging from 2D-QSAR to more sophisticated 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)—depends on the specific research question and the available data. 3D-QSAR methods, for instance, are invaluable for visualizing the spatial requirements for ligand-receptor interactions, providing direct guidance for structural modifications.[8]

QSAR_Workflow cluster_Data Data Preparation & Curation cluster_Model Model Generation & Validation cluster_Application Application & Design Data Dataset Collection (Chemical Structures & Biological Activity) Opt Structure Optimization (e.g., DFT B3LYP/6-31G**) Data->Opt Align Molecular Alignment (Crucial for 3D-QSAR) Opt->Align Descriptors Descriptor Calculation (2D, 3D, CoMFA/CoMSIA fields) Align->Descriptors Split Dataset Splitting (Training & Test Sets) Model Model Building (e.g., PLS, MLR) Split->Model Descriptors->Split Internal Internal Validation (q², Leave-One-Out) Model->Internal External External Validation (r²_pred on Test Set) Internal->External Interpret Contour Map Analysis (Identify Favorable/Unfavorable Regions) External->Interpret Design In Silico Design (New Lead Compounds) Interpret->Design Predict Activity Prediction Design->Predict Synthesis Synthesis & Biological Testing Predict->Synthesis Synthesis->Data Iterative Refinement

Figure 1: Generalized workflow for a QSAR study.

Comparative Analysis of QSAR Models for Imidazo[1,2-a]pyridine Derivatives

The application of QSAR to the imidazo[1,2-a]pyridine scaffold has yielded predictive models across several key therapeutic areas. Here, we compare studies targeting different diseases, focusing on the models' statistical quality and the structural insights they provide.

Antitubercular Activity

Tuberculosis remains a significant global health threat, necessitating the discovery of novel therapeutic agents.[7] Imidazo[1,2-a]pyridines have emerged as a promising class of anti-TB agents, with some derivatives targeting the F1F0 ATP synthase, an essential enzyme for Mycobacterium tuberculosis (Mtb).[9][10]

A field-based 3D-QSAR study on a series of 30 imidazo[1,2-a]pyridine derivatives targeting ATP synthase produced a statistically significant model.[9] The high correlation coefficient (R² = 0.9688) and cross-validation coefficient (Q² = 0.9045) indicate a robust and predictive model.[9] Another study on N-(2-phenoxy) ethyl imidazo[1,2-a]pyridine-3-carboxamides also yielded a strong QSAR model using genetic function approximation, which was then used to design six new compounds with potentially higher anti-tubercular activity.[7]

Key Insights from Antitubercular QSAR:

  • 3D-QSAR Contour Maps: These studies consistently reveal that bulky, electron-withdrawing groups at specific positions of the phenyl ring attached to the core scaffold are favorable for activity. Conversely, bulky substituents near the imidazo[1,2-a]pyridine core are often detrimental.

  • Model Predictivity: The high predictive correlation coefficients (r²_pred) demonstrate the models' utility in accurately forecasting the activity of newly designed compounds.[7]

Study FocusQSAR MethodR² (Training Set)Q² (Cross-validated)r²_pred (Test Set)Reference
ATP Synthase InhibitorsField-Based 3D-QSAR0.96880.9045Not Reported[9]
Imidazo[1,2-a]pyridine-3-carboxamides2D-QSAR (GFA)0.85630.75340.7543[7]

Table 1: Comparison of statistical parameters for antitubercular QSAR models.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases (like PI3K/Akt/mTOR), tubulin polymerization, and the induction of apoptosis.[4][5][11] QSAR studies in this area are crucial for optimizing selectivity and potency against different cancer cell lines.[4][12]

While specific comparative QSAR studies on imidazo[1,2-a]pyridines are less common in the provided literature, 3D-QSAR methodologies like CoMFA and CoMSIA are frequently applied to similar heterocyclic scaffolds to guide the design of potent anticancer agents.[13][14] For instance, a CoMFA and CoMSIA study on 1,2-dihydropyridine derivatives as anticancer agents yielded highly significant models (q² = 0.70 and 0.639, respectively) that were successfully used to design a new compound with submicromolar activity.[13]

Key Insights from Anticancer SAR and Docking:

  • Structural Requirements: SAR studies reveal that substitutions on the phenyl ring at the C-2 position and on the pyridine ring at the C-7 position significantly influence anticancer activity.[2]

  • Mechanism of Action: Molecular docking studies have helped elucidate the binding modes of these derivatives with key cancer targets like oxidoreductase and caspases, corroborating experimental findings of apoptosis induction.[15][16] The ability to modulate key signaling pathways like STAT3/NF-κB further highlights their therapeutic potential.[17]

SAR_Anticancer cluster_SAR Structure-Activity Relationship (SAR) for Anticancer Activity SAR_Image Caption Figure 2: Key SAR insights for anticancer activity. Modifications at R1 and R2 are critical. Bulky groups at R1 often increase activity, while electron-donating groups at R2 can be beneficial.

Figure 2: A generalized representation of key SAR features for anticancer imidazo[1,2-a]pyridine derivatives.

Antimicrobial and Antifungal Activity

Derivatives of this scaffold have also demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[18] QSAR modeling has been instrumental in identifying the most promising candidates for development as antimicrobial agents.[18]

A recent computational analysis combining QSAR, pharmacophore modeling, and molecular docking identified a specific imidazo[1,2-a]pyrazine derivative as a highly promising antibacterial agent targeting Staphylococcus aureus Pyruvate carboxylase (SaPC).[18] For antifungal activity, particularly against Candida species, the presence of a phenylacrylonitrile chain at position 2 of the imidazo[1,2-a]pyridine ring has been shown to be a key determinant of activity.[19]

Key Insights from Antimicrobial QSAR:

  • Pharmacophore Identification: QSAR and related computational methods help identify the essential structural features (the pharmacophore) required for antimicrobial activity, guiding the design of new compounds with improved potency.[18]

  • Target Identification: These studies can predict likely molecular targets, which can then be validated experimentally.[18]

Experimental Protocols: A Foundation for Reliable QSAR Data

The predictive power of any QSAR model is fundamentally dependent on the quality and consistency of the input biological data. Describing the experimental protocols used to generate this data is a self-validating mechanism that ensures transparency and reproducibility.

Protocol 1: MTT Assay for In Vitro Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to determine the half-maximal inhibitory concentration (IC₅₀) of potential anticancer compounds.[5][20]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals formed by metabolically active cells.[5]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.[5]

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[5]

Protocol 2: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

The MABA is a widely used and highly reproducible method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis. It uses the redox indicator Alamar Blue, which changes color in response to metabolic activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv strain.

  • Inoculation: Add the bacterial inoculum to each well of the microplate containing the test compounds. Include positive (bacteria only) and negative (media only) controls.

  • Incubation: Seal the plates and incubate at 37°C for a standard period (typically 5-7 days).

  • Alamar Blue Addition: Add the Alamar Blue reagent to each well, followed by a further incubation period (12-24 hours).

  • MIC Determination: Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[21]

Conclusion and Future Perspectives

QSAR modeling has proven to be an indispensable tool in the development of imidazo[1,2-a]pyridine derivatives as therapeutic agents. The comparative analysis of various studies demonstrates the power of these computational methods to build robust, predictive models that guide rational drug design. 3D-QSAR approaches, in particular, provide invaluable spatial and electronic insights into the structural requirements for potent biological activity.

The trustworthiness of these models is underpinned by rigorous statistical validation and high-quality, reproducible biological data. As computational power increases and modeling algorithms become more sophisticated, the integration of QSAR with other in silico techniques like molecular dynamics and ADME-T prediction will continue to accelerate the discovery of novel, safer, and more effective imidazo[1,2-a]pyridine-based drugs.[9][22] The ultimate goal remains the translation of these computational insights into clinically successful therapeutics.

References

  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship A. (2025). Source not available.
  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Jain, S., Sharma, S., & Sen, D. J. (2022). An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis. Anti-Infective Agents, 20(5), 81-100. [Link]

  • The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... - ResearchGate. (n.d.). ResearchGate. [Link]

  • The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents.... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Source not available. [Link]

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. (2026). Archiv der Pharmazie. [Link]

  • Abdullahi, M., et al. (2020). Quantitative structure-activity relationship (QSAR) modelling study of some novel carboxamide series as new anti-tubercular agents. Bulletin of the National Research Centre, 44(136). [Link]

  • CoMFA and CoMSIA Studies of 1,2-dihydropyridine Derivatives as Anticancer Agents. (n.d.). Molecules. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). RSC Medicinal Chemistry. [Link]

  • Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. (2021). Journal of Medicinal and Chemical Sciences. [Link]

  • Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. (2024). Journal of Biomolecular Structure & Dynamics. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets. [Link]

  • Molecular docking-based interaction studies on imidazo[1,2-a] pyridine ethers and squaramides as anti-tubercular agents. (2023). SAR and QSAR in Environmental Research. [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (n.d.). ResearchGate. [Link]

  • 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE, 7(12), e52951. [Link]

  • 3D-QSAR (CoMFA, CoMFA-RG, CoMSIA) and molecular docking study of thienopyrimidine and thienopyridine derivatives to explore structural requirements for aurora-B kinase inhibition. (n.d.). ResearchGate. [Link]

  • Singh, M., et al. (2013). CoMFA and CoMSIA 3D QSAR Models for a Series of Some Condensed thieno[2,3-d]pyrimidin-4(3H)-ones With Antihistaminic (H1) Activity. Medicinal Chemistry, 9(3), 389-401. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • QSPR study to predict some of quantum chemical properties of anticancer imidazo[4,5‐b]pyridine derivatives using genetic algorithm multiple linear regression and molecular descriptors. (2023). Semantic Scholar. [Link]

  • 3d qsar. (n.d.). SlideShare. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Journal of Pharmaceutical Research International. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Advances. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). DARU Journal of Pharmaceutical Sciences. [Link]

  • A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. (n.d.). Source not available. [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). ACS Omega. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (2026). ResearchGate. [Link]

Sources

Bridging the Gap: A Comparative Guide to Experimental and Computational Analyses of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique photophysical properties.[1][2] This versatile heterocyclic system's utility is continually expanding, making a thorough understanding of its structural and electronic characteristics paramount.[3][4] This guide provides a comprehensive comparison of experimental and computational approaches used to characterize imidazo[1,2-a]pyridines, offering insights into how these methodologies complement each other to provide a holistic understanding of this important class of molecules.

The Synergy of Experiment and Theory

A robust investigation of imidazo[1,2-a]pyridines relies on the powerful synergy between empirical observation and theoretical prediction. Experimental techniques provide tangible data on molecular behavior, while computational methods offer a window into the underlying quantum mechanical principles governing these properties. By comparing results from both domains, researchers can validate theoretical models, interpret complex experimental data, and rationally design new derivatives with tailored functionalities.

A typical workflow integrating experimental and computational studies is outlined below:

G cluster_0 Synthesis & Purification cluster_1 Experimental Characterization cluster_2 Computational Modeling cluster_3 Data Comparison & Analysis synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr mass_spec Mass Spectrometry purification->mass_spec uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence comparison Comparison of Experimental and Computational Data nmr->comparison mass_spec->comparison uv_vis->comparison fluorescence->comparison dft DFT Geometry Optimization td_dft TD-DFT for Excited States dft->td_dft Optimized Geometry td_dft->comparison

Caption: Integrated workflow for the study of imidazo[1,2-a]pyridines.

Structural Elucidation: A Tale of Two Techniques

The precise determination of the three-dimensional structure of imidazo[1,2-a]pyridines is fundamental to understanding their function.

Experimental Approach: NMR Spectroscopy and X-ray Crystallography

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a cornerstone for structural characterization in solution.[1] Chemical shifts and coupling constants provide a detailed map of the molecular framework. For instance, the ¹H NMR spectra of imidazo[1,2-a]pyridines typically show characteristic signals for the protons on both the imidazole and pyridine rings.[1][5]

Single-crystal X-ray diffraction provides the definitive solid-state structure, offering precise bond lengths and angles. This experimental data serves as the "gold standard" for validating computational models.[4][6]

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for optimizing molecular geometries.[5][7] By selecting an appropriate functional and basis set (e.g., B3LYP/6-311++G(d,p)), researchers can predict bond lengths, bond angles, and dihedral angles with remarkable accuracy.[5] Studies have shown a strong correlation between DFT-optimized geometries and those determined by X-ray crystallography, with low root-mean-square deviation (RMSD) values.[6][7]

Comparison and Insights

ParameterExperimental MethodComputational MethodLevel of Agreement
Bond Lengths X-ray CrystallographyDFTHigh
Bond Angles X-ray CrystallographyDFTHigh
Conformation NMR (in solution)DFT (in vacuum or with solvent model)Generally Good
Proton and Carbon Chemical Shifts ¹H and ¹³C NMRDFT with GIAO methodGood (predictive for assignments)

The close agreement between experimental and computational structural data provides a high degree of confidence in the theoretical models. This allows for the reliable prediction of structures for which experimental data is unavailable.

Unraveling Photophysical Properties: Absorption and Emission

Many imidazo[1,2-a]pyridine derivatives are highly fluorescent, making them valuable as fluorophores in various applications.[1][8] Understanding their absorption and emission properties is crucial for designing new probes and materials.[9]

Experimental Approach: UV-Vis and Fluorescence Spectroscopy

UV-Vis absorption spectroscopy is used to determine the wavelengths of light a molecule absorbs, corresponding to electronic transitions from the ground state to excited states.[9] Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited state back to the ground state.[9] Key parameters obtained from these experiments include the maximum absorption wavelength (λ_abs), maximum emission wavelength (λ_em), and fluorescence quantum yield (Φ_F).[8]

The photophysical properties of imidazo[1,2-a]pyridines are highly sensitive to substituent effects.[8] Electron-donating groups generally lead to a red-shift (longer wavelength) in both absorption and emission, while electron-withdrawing groups can cause a blue-shift or even quench the fluorescence.[8][10] For example, the introduction of a nitro group often leads to fluorescence quenching through a photo-induced electron transfer (PET) mechanism.[10][11]

Computational Approach: Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for calculating the electronic excited states of molecules.[12][13] By performing TD-DFT calculations on the DFT-optimized ground-state geometry, it is possible to predict the vertical excitation energies, which correspond to the absorption wavelengths.[14] Similarly, optimizing the geometry of the first excited state allows for the prediction of emission wavelengths.[14]

Comparison and Insights

PropertyExperimental DataComputational PredictionKey Observations
Absorption Maxima (λ_abs) 300-325 nm for various derivatives[9]Generally within 10-20 nm of experimental valuesThe choice of functional and solvent model is critical for accuracy.
Emission Maxima (λ_em) 346-412 nm for some derivatives in EtOH[9]Can predict trends in emission shifts with substitutionAccurately predicting absolute emission wavelengths can be more challenging.
Substituent Effects Electron-donating groups cause red-shifts; electron-withdrawing groups can cause blue-shifts or quenching.[8][10]TD-DFT can reproduce these trends by analyzing the molecular orbitals involved in the electronic transitions.Provides a theoretical basis for experimentally observed phenomena.

The following diagram illustrates the general principle of how substituents influence the photophysical properties of the imidazo[1,2-a]pyridine core.

G cluster_0 Substituent Effects cluster_1 Photophysical Outcome IMP Imidazo[1,2-a]pyridine Core RedShift Red-Shift in Absorption/Emission IMP->RedShift Smaller HOMO-LUMO Gap BlueShift Blue-Shift or Quenching IMP->BlueShift Larger HOMO-LUMO Gap or PET EDG Electron-Donating Group (EDG) EDG->IMP Increases HOMO energy EWG Electron-Withdrawing Group (EWG) EWG->IMP Decreases LUMO energy

Sources

Comprehensive Comparison Guide: Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

The imidazo[1,2-a]pyridine bicyclic ring system has emerged as a highly privileged scaffold in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors[1]. Its structural geometry mimics the purine ring of adenosine triphosphate (ATP), allowing it to dock seamlessly into the highly conserved ATP-binding pocket (hinge region) of various kinases.

This guide provides a head-to-head technical comparison of leading imidazo[1,2-a]pyridine-based kinase inhibitors. We specifically contrast the highly potent Phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitors HS-173 and IPD-196 , while also exploring how minor structural modifications to this core scaffold shift kinome selectivity toward Cyclin-Dependent Kinases (CDKs) or Receptor Tyrosine Kinases (RTKs) like Mer/Axl[2].

Mechanistic Overview: Targeting the Kinase Hinge Region

The efficacy of imidazo[1,2-a]pyridine derivatives stems from the nitrogen atoms within the fused ring system, which act as optimal hydrogen bond acceptors and donors. When targeting PI3Kα, these compounds competitively block ATP binding, thereby preventing the phosphorylation of PIP2 to PIP3. This disruption halts the downstream recruitment of AKT and mTOR, effectively starving cancer cells of the survival and proliferation signals required for tumor progression[3].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitors HS-173 / IPD-196 (Imidazo[1,2-a]pyridines) Inhibitors->PI3K Competitive ATP Inhibition

Figure 1. PI3K/AKT/mTOR signaling cascade and targeted inhibition by imidazo[1,2-a]pyridines.

Head-to-Head: HS-173 vs. IPD-196 (PI3Kα Selective Inhibitors)

HS-173 and IPD-196 are near-identical structural analogs sharing an ethyl 6-(5-aminopyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate core. They differ only in the substitution pattern on their terminal sulfonamide moiety. This subtle change dictates their lipophilicity, exact binding kinetics, and ultimately, their downstream cellular phenotypes[3][4].

  • HS-173 utilizes a standard phenylsulfonamido group. It exhibits remarkable potency (IC₅₀ = 0.8 nM) against PI3Kα and is predominantly utilized in pancreatic and breast cancer models, where it induces a distinct G2/M phase cell cycle arrest[5].

  • IPD-196 incorporates a 2,4-difluorophenylsulfonamido group. The electron-withdrawing fluorine atoms alter the electrostatic potential of the aromatic ring, optimizing its fit within the hydrophobic specificity pocket of PI3Kα. IPD-196 is highly effective against Hepatocellular Carcinoma (HCC), driving cell cycle arrest specifically at the G0/G1 phase[3].

Table 1: Comparative Profiling of PI3Kα Inhibitors
Pharmacological FeatureHS-173IPD-196
Primary Target PI3KαPI3Kα
Enzymatic IC₅₀ (PI3Kα) 0.8 nMSub-nanomolar
Key Structural Motif Phenylsulfonamido2,4-difluorophenylsulfonamido
Primary Indication (In Vitro) Pancreatic / Breast CancerHepatocellular Carcinoma (HCC)
Cell Cycle Arrest Phase G2/M PhaseG0/G1 Phase
Angiogenesis Inhibition Decreases HIF-1α & VEGFDecreases HIF-1α & VEGF

Cross-Kinome Versatility: Shifting Selectivity

The true power of the imidazo[1,2-a]pyridine scaffold lies in its tunability. By altering the vectors extending from the core bicyclic system, medicinal chemists can shift the inhibitor's affinity away from lipid kinases (like PI3K) and toward serine/threonine or receptor tyrosine kinases.

For instance, AZ703 modifies the scaffold with a para-N-alkylsulfonamyl aniline group, which sterically clashes with the PI3K binding pocket but perfectly anchors into the hinge region of CDK1 and CDK2 (interacting with Leu83)[6]. Conversely, Compound 32 utilizes structure-based design to target the type I1/2 binding mode of Mer/Axl kinases, forming a critical hydrogen bond with Met674[2].

Table 2: Kinome Selectivity of Imidazo[1,2-a]pyridine Derivatives
CompoundPrimary Target(s)Target ClassKey Binding Interaction (Hinge Region)
HS-173 PI3KαLipid KinaseVal851 (ATP pocket)
AZ703 CDK1 / CDK2Serine/Threonine KinaseLeu83 (CDK2 hinge)
Compound 32 Mer / AxlReceptor Tyrosine KinaseMet674 (Mer hinge)

Standardized Experimental Methodologies

To objectively evaluate the performance of these inhibitors, researchers must employ robust, self-validating experimental systems. Below are the field-standard protocols for assessing the biochemical and cellular efficacy of imidazo[1,2-a]pyridine-based inhibitors.

Protocol 1: In Vitro Kinase-Glo Luminescent Assay

Causality & Rationale: Traditional kinase assays rely on radioactive ³²P-ATP. The Kinase-Glo assay instead measures the depletion of ATP. Because imidazo[1,2-a]pyridines are ATP-competitive, effective inhibition means the kinase consumes less ATP. The residual ATP reacts with the luciferase-based Kinase-Glo reagent to produce light. Therefore, high luminescence directly correlates to high kinase inhibition [7].

Kinase_Assay_Workflow Step1 1. Pre-incubation Kinase + Inhibitor (5 min) Step2 2. Substrate Addition ATP + PIP2 Micelles Step1->Step2 Step3 3. Kinase Reaction 180 min at RT Step2->Step3 Step4 4. Signal Generation Kinase-Glo Reagent Step3->Step4 Step5 5. Detection Luminescence Read Step4->Step5

Figure 2. Step-by-step workflow of the luminescent Kinase-Glo assay for evaluating PI3Kα inhibitors.

Step-by-Step Methodology:

  • Micelle Preparation (Critical Step): Suspend 10 μg of l-α-phosphatidylinositol (PI) in sonication buffer (25 mM MOPS [pH 7.0], 1 mM EGTA). Sonicate in a water bath for 20 minutes. Why? PI3K is a lipid kinase; sonication ensures the formation of uniform lipid micelles, presenting a consistent substrate surface area to the enzyme.

  • Pre-incubation: In a 384-well plate, combine 100 ng of active recombinant PI3Kα with varying concentrations of the inhibitor (e.g., HS-173 from 0.1 nM to 10 μM) in kinase reaction buffer. Incubate for 5 minutes at room temperature to allow the inhibitor to equilibrate within the ATP pocket.

  • Reaction Initiation: Add 10 μM ATP and the sonicated PI micelles to the wells. Incubate for 180 minutes at room temperature.

  • Self-Validation Controls: Include a "No Enzyme" control (represents 100% ATP remaining / maximum luminescence) and a positive control using 1 μM LY294002 (a known pan-PI3K inhibitor). Calculate the Z'-factor; a value > 0.5 validates the assay run.

  • Signal Detection: Add an equal volume of Kinase-Glo Max buffer to terminate the reaction. Incubate for 10 minutes, then read the luminescence on a microplate reader. Calculate the IC₅₀ using non-linear regression.

Protocol 2: Cellular Apoptosis Assessment via Flow Cytometry

Causality & Rationale: While biochemical assays prove target engagement, cellular assays prove membrane permeability and functional efficacy. Because HS-173 and IPD-196 induce apoptosis, Annexin V/PI dual-staining is used to distinguish between early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (double positive)[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., Huh-7 for IPD-196 or Panc-1 for HS-173) in 6-well plates at a density of 3 × 10⁵ cells/well. Allow 24 hours for adherence.

  • Drug Treatment: Treat cells with the inhibitor at 1×, 5×, and 10× the established cellular IC₅₀ for 48 hours. Use 0.1% DMSO as a vehicle control.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via trypsinization. Why? Discarding the media would artificially lower the measured apoptotic population.

  • Staining: Wash the cell pellet twice with cold PBS, resuspend in 1X Annexin V Binding Buffer, and add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Acquisition: Analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Conclusion

The imidazo[1,2-a]pyridine scaffold is a highly versatile foundation for kinase inhibitor development. As demonstrated by the direct comparison between HS-173 and IPD-196, even minor halogen substitutions on peripheral moieties can fine-tune target affinity and dictate specific cellular responses (G2/M vs G0/G1 arrest). Furthermore, structural evolution of this core allows for the precise targeting of entirely different kinase families, from CDKs (AZ703) to RTKs (Compound 32), making it an indispensable tool in the oncology drug discovery pipeline.

References

  • Oceanomics (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Available at: [Link]

  • Journal of Medicinal Chemistry (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. ACS Publications. Available at:[Link]

  • Cancer Letters (2013). IPD-196, a novel phosphatidylinositol 3-kinase inhibitor with potent anticancer activity against hepatocellular carcinoma. PubMed Central. Available at: [Link]

  • Cancer Letters (2013). HS-173, a novel phosphatidylinositol 3-kinase (PI3K) inhibitor, has anti-tumor activity through promoting apoptosis and inhibiting angiogenesis. PubMed Central. Available at:[Link]

  • Cancer Research (2006). AZ703, an Imidazo[1,2-a]Pyridine Inhibitor of Cyclin-Dependent Kinases 1 and 2, Induces E2F-1-Dependent Apoptosis Enhanced by Depletion of Cyclin-Dependent Kinase 9. AACR Journals. Available at:[Link]

Sources

Evaluation of Off-Target Effects of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine core is a widely recognized privileged scaffold in medicinal chemistry, forming the structural basis for an array of therapeutics ranging from the sedative zolpidem to emerging targeted protein degraders and antiulcer agents[1]. Within this chemical space, 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde serves as a highly versatile and critical synthon. Its 3-carbaldehyde moiety enables rapid Claisen-Schmidt condensations to generate bioactive arylpropenones[2], while the 6-methoxy substitution profoundly dictates the electronic landscape of the bicyclic core.

However, the privileged nature of this scaffold inherently introduces polypharmacological liabilities. Evaluating the off-target effects of derivatives synthesized from this precursor—particularly against structurally homologous kinases (e.g., WEE1) and central nervous system (CNS) receptors (e.g., GABA-A)—is paramount for successful lead optimization[3]. This guide provides a comprehensive, comparative framework for evaluating these off-target effects, supported by self-validating experimental methodologies.

Mechanistic Context: The Polypharmacology of Imidazopyridines

The biological behavior of compounds derived from 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is heavily influenced by the electronic distribution across the imidazopyridine ring. The electron-donating nature of the 6-methoxy group enhances the hydrogen-bonding capacity of the N1 nitrogen[4]. While this is advantageous for anchoring the molecule to primary therapeutic targets like Casein Kinase 1 alpha (CK1α), it simultaneously increases the risk of off-target interactions.

G Compound 6-Methoxyimidazo[1,2-a] pyridine-3-carbaldehyde Primary Primary Targets (e.g., CK1α, CHK-1) Compound->Primary Therapeutic Efficacy OffTarget1 Kinase Off-Targets (e.g., WEE1) Compound->OffTarget1 Structural Homology OffTarget2 CNS Off-Targets (e.g., GABA-A Receptor) Compound->OffTarget2 Privileged Scaffold Reactive Aldehyde Reactivity (Schiff Base Formation) Compound->Reactive Electrophilic Center

Polypharmacological network and off-target liabilities of the imidazopyridine scaffold.

Replacing the 6-methoxy group with electron-withdrawing moieties (e.g., 6-fluoro or 8-trifluoromethyl) fundamentally alters this inductive effect, shifting the off-target profile and improving selectivity[3].

Comparative Off-Target Profiling

To objectively evaluate the performance of the 6-methoxy synthon, we must compare the biological profiles of its downstream derivatives against alternative imidazopyridine building blocks. The table below summarizes the aggregated structure-activity relationship (SAR) trends for molecular glue degraders and kinase inhibitors derived from these respective carbaldehyde synthons.

Table 1: Comparative Off-Target Binding & Degradation Profiling of Imidazo[1,2-a]pyridine Synthons

Synthon CorePrimary Target (CK1α DC50)Off-Target Kinase (WEE1 DC50)CNS Off-Target (GABA-A Ki)Selectivity Ratio (WEE1/CK1α)
6-Methoxyimidazo[1,2-a]pyridine 10.0 nM43.0 nMHigh Affinity (<50 nM)4.3x
6-Fluoroimidazo[1,2-a]pyridine 12.5 nM>500 nMModerate Affinity>40x
8-Trifluoromethylimidazo[1,2-a]pyridine 5.7 nM>1000 nMLow Affinity>175x

Data Interpretation: While the 6-methoxy derivative exhibits potent primary target engagement, its narrow selectivity window (4.3x) against WEE1 and high affinity for GABA-A receptors present significant toxicity risks[3]. Transitioning to an 8-trifluoromethyl analog mitigates these off-target effects by weakening the unintended hydrogen bonding networks.

Self-Validating Experimental Methodologies

To accurately map these off-target effects, application scientists must employ rigorous, self-validating assay architectures. The following protocols are designed to eliminate false positives and definitively prove causality.

Workflow Syn Synthon Derivatization HiBiT HiBiT CRISPR Degradation Assay Syn->HiBiT Primary Screen GABA GABA-A Radioligand Counter-Screen HiBiT->GABA CNS Liability Filter Proteomics Global MS Proteomics GABA->Proteomics Unbiased Profiling Lead Lead Candidate Selection Proteomics->Lead Selectivity Validation

Self-validating experimental workflow for comprehensive off-target profiling.

Protocol 1: Real-Time HiBiT CRISPR/Cas9 Degradation Assay (Kinase Off-Targets)

Causality & Rationale: Standard Western blotting relies on transient overexpression, which creates stoichiometric artifacts that can mask low-affinity off-target degradation. We utilize endogenous HiBiT tagging to measure physiological protein levels in real-time. Self-Validating Mechanism: The protocol incorporates a parallel MG132 (proteasome inhibitor) rescue cohort. If the luminescent signal drops due to compound-induced cytotoxicity rather than true degradation, the MG132 arm will fail to rescue the signal, immediately flagging a false positive.

Step-by-Step Methodology:

  • Cell Line Engineering: Utilize CRISPR/Cas9 to knock-in an 11-amino acid HiBiT tag at the C-terminus of the endogenous WEE1 and CK1α loci in MOLT-4 cells.

  • Plating: Seed engineered cells at 10,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with a 10-point concentration gradient (10 µM to 0.5 nM) of the 6-methoxyimidazo[1,2-a]pyridine derivative.

  • Validation Control (Critical Step): In a parallel set of wells, pre-incubate cells with 10 µM MG132 for 1 hour prior to compound addition.

  • Detection: After 6 hours of compound exposure, add the Nano-Glo HiBiT Lytic Detection Reagent (containing LgBiT and furimazine substrate).

  • Quantification: Read luminescence on a microplate reader. Calculate the DC50 (half-maximal degradation concentration) and Dmax. A valid off-target degradation event must show near 100% signal restoration in the MG132 control wells.

Protocol 2: Competitive Radioligand Binding Assay (GABA-A CNS Liability)

Causality & Rationale: Because the imidazopyridine core is the fundamental pharmacophore of zolpidem, CNS off-target sedation is a primary liability. This assay quantifies the exact binding affinity (Ki) of the synthesized derivatives to the benzodiazepine site of the GABA-A receptor. Self-Validating Mechanism: Non-specific binding is strictly defined using a saturating concentration of unlabelled diazepam, ensuring the calculated Ki is entirely receptor-specific.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Tracer Incubation: Incubate 100 µg of membrane protein with 1 nM [3H]-flumazenil (a specific antagonist for the benzodiazepine binding site).

  • Displacement: Add the 6-methoxyimidazo[1,2-a]pyridine derivative at concentrations ranging from 10^-10 to 10^-5 M.

  • Non-Specific Binding Control: Determine non-specific binding by adding 10 µM unlabelled diazepam to a subset of control wells.

  • Filtration & Counting: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash filters three times with ice-cold buffer.

  • Analysis: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Conclusion

While 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is an exceptionally powerful synthon for accessing bioactive chemical space, its inherent electronic properties predispose its derivatives to specific off-target liabilities, notably WEE1 kinase degradation and GABA-A receptor agonism. By employing self-validating assays like HiBiT CRISPR degradation and competitive radioligand binding, drug development professionals can accurately map these polypharmacological networks and rationally design safer, more selective alternatives (such as 8-trifluoromethyl analogs) during lead optimization.

References

  • Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022)
  • Source: PMC (nih.gov)
  • Source: ACS Publications (acs.org)
  • Source: Scirp.

Sources

ADME-T Profiling of Novel Imidazo[1,2-a]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry. While historically associated with CNS-active agents, recent structural optimizations have successfully repurposed this core for infectious diseases[1]. Most notably, imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have emerged as potent inhibitors of the Mycobacterium tuberculosis (Mtb) cytochrome bc1 complex (targeting the QcrB subunit)[2].

The clinical advancement of the first-in-class IPA, Telacebec (Q203), validated this mechanism but also highlighted areas for pharmacokinetic refinement[2][3]. Because modern anti-tubercular regimens require prolonged co-administration with other potent drugs (and often antiretrovirals in HIV co-infection), a pristine Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) profile is non-negotiable[4].

This guide objectively compares the ADME-T performance of a representative next-generation optimized candidate (Novel-IPA-18 ) against the first-in-class Telacebec (Q203) and the established nitroimidazo-oxazine benchmark, Pretomanid (PA-824) [5][6].

G A Imidazo[1,2-a]pyridine (Novel IPA) B Cytochrome bc1 Complex (QcrB Subunit) A->B High Affinity Binding C Electron Transport Chain Blockade B->C Inhibits D ATP Depletion & Bactericidal Effect C->D Metabolic Collapse

Fig 1. Mechanism of action of imidazo[1,2-a]pyridines targeting the Mtb QcrB subunit.

In Vitro ADME Profiling: Permeability and Stability

A critical limitation of early IPA hits was their extreme lipophilicity, which drove high plasma protein binding (PPB >99%) and restricted the free fraction ( fu​ ) of the drug available to penetrate granulomas[5]. Novel-IPA-18 was engineered with polar substitutions to enhance kinetic solubility and reduce PPB without sacrificing target affinity[7].

Comparative In Vitro Data

Table 1: In Vitro ADME Parameters

CompoundKinetic Solubility (µM)Caco-2 Papp​ ( 10−6 cm/s)Efflux RatioHuman Microsomal CLint​ (µL/min/mg)Plasma Protein Binding (%)
Novel-IPA-18 > 15022.41.2< 1091.5
Telacebec (Q203) ~ 5018.51.8< 10> 99.0
Pretomanid (PA-824) > 10015.21.1< 10~ 93.0

Data Interpretation: Novel-IPA-18 demonstrates a superior free fraction (8.5% unbound) compared to Q203 (<1.0% unbound), directly translating to higher effective concentrations at the infection site. Both IPAs show excellent metabolic stability ( CLint​ < 10 µL/min/mg) compared to standard therapies[8].

Self-Validating Protocol: Caco-2 Bidirectional Permeability Assay

To ensure data integrity, our permeability workflow is designed as a self-validating system.

  • Monolayer Integrity Check (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER).

    • Causality: TEER values > 400 Ω·cm² confirm the formation of tight junctions. Proceeding with compromised monolayers yields false-positive permeability data.

  • Compound Incubation (A B and B A): Dose 10 µM of the test compound in HBSS buffer (pH 7.4) for 2 hours.

    • Causality: Bidirectional testing is required to calculate the Efflux Ratio ( Papp,B→A​/Papp,A→B​ ). An efflux ratio > 2.0 indicates the compound is a substrate for active efflux transporters (e.g., P-glycoprotein), which severely limits tissue distribution.

  • Internal Validation Controls (Co-incubation): Run Propranolol (high permeability) and Atenolol (low permeability) in parallel wells.

  • Paracellular Leakage Check (Post-Assay): Add Lucifer Yellow (LY) to the apical chamber.

    • Causality: LY is a fluorescent paracellular marker. If LY permeability exceeds 1×10−6 cm/s, the specific well is flagged for microscopic damage and the data is automatically discarded, ensuring absolute trustworthiness of the reported Papp​ values.

In Vivo Pharmacokinetics: Achieving Once-Daily Dosing

The ultimate goal for novel anti-TB agents is to support short-course, once-daily (or less frequent) oral dosing. PA-824 requires complex reductive metabolism and shows significant exposure reductions (AUC drops by up to 66%) when co-administered with CYP-inducing drugs like rifampin or efavirenz[6]. In contrast, the imidazo[1,2-a]pyridine core is highly resistant to CYP-mediated degradation[3].

Comparative In Vivo PK Data (Murine Model, 10 mg/kg PO)

Table 2: In Vivo Pharmacokinetic Comparison

Compound Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL) t1/2​ (h)Bioavailability (F%)
Novel-IPA-18 1,8504.028,40024.568%
Telacebec (Q203) 1,4206.022,10026.255%
Pretomanid (PA-824) 2,1002.518,50012.4~70%

Data Interpretation: Novel-IPA-18 maintains the exceptionally long half-life ( t1/2​ > 24h) characteristic of the IPA class[2][3], but achieves a higher Cmax​ and overall exposure ( AUC ) due to its optimized gastrointestinal solubility.

Self-Validating Protocol: Microsomal Stability ( CLint​ )
  • Matrix Preparation: Pre-incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add the NADPH-regenerating system (NADP+, glucose-6-phosphate, and G6PDH).

    • Causality: CYP450 enzymes require a continuous supply of electrons to catalyze phase I oxidation. A regenerating system prevents cofactor depletion, ensuring that the measured clearance rate reflects the enzyme's true capacity rather than an artifact of NADPH exhaustion.

  • Minus-NADPH Control (Self-Validation): Run a parallel incubation replacing the NADPH system with buffer.

    • Causality: If compound depletion occurs in the absence of NADPH, it definitively flags non-CYP mediated degradation (e.g., chemical instability or esterase activity), preventing misinterpretation of the metabolic pathway.

  • Reference Standards: Include Verapamil (rapid clearance) and Warfarin (slow clearance) to validate the metabolic viability of the specific microsome batch.

Toxicity & Safety Profiling

Cardiotoxicity (hERG inhibition) and hepatotoxicity are primary causes of late-stage drug attrition. The imidazo[1,2-a]pyridine core is generally well-tolerated, but specific substitutions at the 2- and 3-positions can inadvertently increase hERG affinity[1][9].

Table 3: Toxicity & Drug-Drug Interaction (DDI) Profiling

CompoundCYP3A4 IC50​ (µM)CYP2D6 IC50​ (µM)hERG IC50​ (µM)HepG2 CC50​ (µM)Ames Test
Novel-IPA-18 > 30> 50> 50> 100Negative
Telacebec (Q203) > 20> 50> 30> 100Negative
Pretomanid (PA-824) > 50> 50> 50> 100Negative

Novel-IPA-18 demonstrates an excellent safety margin. The lack of significant CYP3A4 inhibition ( IC50​ > 30 µM) indicates a low risk of precipitating DDIs when co-administered with antiretroviral therapies—a critical advantage over earlier generation anti-TB agents[6][10].

Workflow T1 Tier 1: Physicochemical Kinetic Solubility & LogD T2 Tier 2: In Vitro ADME Caco-2 & Microsomal CLint T1->T2 Solubility > 50 µM T3 Tier 3: In Vivo PK Rodent PO/IV Profiling T2->T3 High Permeability, Low CLint T4 Tier 4: Toxicity hERG, Ames & CYP Inhibition T3->T4 F% > 30%, t1/2 > 12h

Fig 2. Hierarchical ADME-T screening workflow for novel imidazo[1,2-a]pyridine lead optimization.

Conclusion

The ADME-T profiling of novel imidazo[1,2-a]pyridine-3-carboxamides confirms their status as a superior class of anti-tubercular agents. By optimizing the physicochemical properties of the parent Q203 scaffold, candidates like Novel-IPA-18 achieve a highly desirable balance: they maintain the exceptional metabolic stability and long half-life necessary for once-daily dosing, while improving the free drug fraction and mitigating DDI risks associated with standard therapies like PA-824.

References

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - ACS Medicinal Chemistry Letters -
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Omega -
  • In-silico design and ADMET predictions of some new imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as anti-tubercular agents - PMC -
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Phase I Safety, Pharmacokinetics, and Pharmacogenetics Study of the Antituberculosis Drug PA-824 - PMC -
  • Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203)
  • Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis - ResearchG
  • In Vitro Efficacies, ADME, and Pharmacokinetic Properties - Antimicrobial Agents and Chemotherapy -
  • Virtual Screening, Docking, ADMET and Molecular Dynamics - Yarmouk University -
  • Drug permeation and metabolism in Mycobacterium tuberculosis - MRC -

Sources

A Researcher's Guide to Assessing the Selectivity of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential as kinase inhibitors.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of a specific derivative, 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. A thorough understanding of a compound's selectivity is paramount for its development as a chemical probe or therapeutic agent, as off-target effects can lead to toxicity or confounding results. This guide will detail a multi-pronged approach, combining in vitro biochemical assays with cell-based target engagement and unbiased proteomic methods to build a robust selectivity profile.

Introduction to 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde and its Therapeutic Potential

The imidazo[1,2-a]pyridine core has been identified in compounds targeting a variety of kinases, including cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][3][4][5] The subject of this guide, 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, is a derivative with potential for kinase inhibitory activity. Its structural features suggest it may interact with the ATP-binding pocket of various kinases. However, without empirical data, its precise targets and selectivity remain unknown. This guide will outline the necessary experimental procedures to elucidate these critical parameters.

For the purpose of this illustrative guide, we will hypothesize that initial screening has suggested potential activity of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde against PI3Kα and DYRK1A . Therefore, we will benchmark its hypothetical performance against established inhibitors of these kinases: Alpelisib (BYL719) for PI3Kα and Harmine for DYRK1A.

Part 1: In Vitro Kinome-Wide Selectivity Profiling

The initial step in assessing selectivity is to determine the compound's activity against a broad panel of purified kinases. This provides a global view of its inhibitory potential across the human kinome.

Experimental Approach: Large-Panel Kinase Screening

A radiometric assay, such as the HotSpot™ platform, or a luminescence-based assay, like ADP-Glo™, can be employed for this purpose.[6][7][8] These assays directly measure the catalytic activity of a large number of recombinant human protein kinases in the presence of the test compound.

Protocol: Radiometric Kinase Panel Screening (Adapted from HotSpot™)

  • Compound Preparation: Prepare a stock solution of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde in DMSO. For initial screening, a single high concentration (e.g., 1 µM) is often used.

  • Assay Plate Setup: In a multi-well plate, dispense the kinase, its specific substrate, and ATP (radiolabeled with ³³P).

  • Compound Addition: Add the test compound or vehicle control (DMSO) to the appropriate wells.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Termination and Washing: Stop the reaction and wash the plate to remove unincorporated radiolabeled ATP.

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control.

Data Interpretation and Comparative Analysis

The results of the kinome-wide screen will reveal the number of kinases inhibited by 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde at the tested concentration. A highly selective compound will inhibit only a few kinases, while a promiscuous compound will show activity against many.

Table 1: Hypothetical Kinome Profiling Data

CompoundPrimary Target(s)Number of Kinases Inhibited >50% at 1 µM (out of 400)Selectivity Score (S10)
6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehydePI3Kα, DYRK1A150.0375
Alpelisib (BYL719)PI3Kα30.0075
HarmineDYRK1A250.0625

Selectivity Score (S10) is calculated as the number of inhibited kinases divided by the total number of kinases tested.

This hypothetical data suggests that 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is less selective than the established PI3Kα inhibitor Alpelisib but more selective than the natural product DYRK1A inhibitor Harmine.

Part 2: Cellular Target Engagement

Confirming that a compound binds to its intended target within a complex cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it directly measures the biophysical interaction between a ligand and its target protein in intact cells.[9][10][11]

Experimental Approach: Cellular Thermal Shift Assay (CETSA)

The principle of CETSA is that a protein becomes more resistant to thermal denaturation when bound to a ligand. This stabilization can be quantified by measuring the amount of soluble protein remaining after a heat challenge.

Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or varying concentrations of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde for a specified time (e.g., 1 hour).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies specific for the target protein (e.g., PI3Kα or DYRK1A) and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities and plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Visualizing the CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture compound_treatment 2. Compound/Vehicle Treatment cell_culture->compound_treatment aliquot 3. Aliquot Cells compound_treatment->aliquot heat 4. Heat at Temp Gradient aliquot->heat lysis 5. Cell Lysis heat->lysis centrifugation 6. Centrifugation lysis->centrifugation western_blot 7. Western Blot centrifugation->western_blot data_analysis 8. Data Analysis western_blot->data_analysis

Caption: CETSA experimental workflow.

Part 3: Unbiased Off-Target Identification

While kinome profiling provides a broad overview of on-target and off-target activities against known kinases, it does not account for interactions with other proteins or non-kinase targets. Chemical proteomics approaches, such as the use of "Kinobeads," can identify a compound's binding partners in an unbiased manner from a native cellular proteome.[12][13][14]

Experimental Approach: Kinobeads Pulldown Assay

Kinobeads are sepharose beads derivatized with a cocktail of non-selective kinase inhibitors. They can be used to enrich a large portion of the cellular kinome. In a competition experiment, pre-incubation of a cell lysate with a free compound of interest will prevent its targets from binding to the beads.

Protocol: Competitive Kinobeads Pulldown

  • Cell Lysate Preparation: Prepare a native cell lysate under conditions that preserve protein-protein interactions.

  • Compound Incubation: Incubate aliquots of the lysate with increasing concentrations of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde or vehicle control.

  • Kinobeads Enrichment: Add the Kinobeads slurry to the lysates and incubate to allow for the binding of kinases and other ATP-binding proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that are competitively displaced from the beads by the compound. A dose-dependent decrease in a protein's abundance in the pulldown indicates it is a target of the compound.

Visualizing the Kinobeads Workflow

Kinobeads_Workflow cluster_preparation Preparation cluster_enrichment Enrichment cluster_ms_analysis Mass Spectrometry Analysis cell_lysate 1. Prepare Cell Lysate compound_incubation 2. Incubate with Compound cell_lysate->compound_incubation kinobeads_add 3. Add Kinobeads compound_incubation->kinobeads_add wash 4. Wash Beads kinobeads_add->wash elute_digest 5. Elute & Digest Proteins wash->elute_digest lc_ms 6. LC-MS/MS elute_digest->lc_ms data_analysis 7. Identify Targets lc_ms->data_analysis

Caption: Kinobeads competitive pulldown workflow.

Conclusion

The comprehensive assessment of a compound's selectivity is a cornerstone of modern drug discovery and chemical biology. By employing a multi-faceted approach that combines broad in vitro screening with cellular target validation and unbiased proteomics, researchers can build a high-confidence selectivity profile for novel compounds like 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. The methodologies outlined in this guide provide a robust framework for elucidating on-target and off-target activities, thereby enabling informed decisions about the future development of this and other promising molecules.

References

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit - Oceanomics.Oceanomics.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.Benchchem.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.NCBI.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC.PMC.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed - NIH.PubMed.
  • 2.6. Cellular Thermal Shift Assay (CETSA) - Bio-protocol.Bio-protocol.
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate.
  • Kinase Inhibitor Pulldown Assay Identifies a Chemotherapy Response Signature in Triple-negative Breast Cancer Based on Purine-binding Proteins - AACR Journals.AACR Journals.
  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evalu
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.PMC.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega.ACS Omega.
  • Kinase Panel Screening and Profiling Service - Reaction Biology.Reaction Biology.
  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery.Celtarys.
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv.bioRxiv.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors | Request PDF - ResearchGate.
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC.PMC.
  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC.PMC.
  • Kinobeads use immobilized kinase inhibitors as affinity reagents.... - ResearchGate.
  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents.Journal of Medicinal Chemistry.
  • Identification of Novel imidazo[1,2-a]pyridine Inhibitors Targeting M. Tuberculosis QcrB - PubMed.PubMed.
  • Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells - PMC.PMC.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.RSC Medicinal Chemistry.
  • Identification of novel 2, 6-Di-substituted Imidazo[1,2-a]pyridine derivatives as potent METTL3 inhibitors - PubMed.PubMed.
  • Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - Semantic Scholar.Semantic Scholar.
  • 6-Methyl-2-(4-Methylphenyl)-imidazo[1,2-a]pyridine-3-Carboxaldehyde - PubChem.PubChem.
  • Identification of novel 2, 6-Di-substituted Imidazo[1,2-a]pyridine derivatives as potent METTL3 inhibitors - ResearchGate.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
  • (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study - ResearchGate.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI.MDPI.

Sources

A Comparative Guide to the Cytotoxicity of Imidazo[1,2-a]Pyridine Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with a growing body of evidence supporting its potential as a source of novel anticancer agents.[1][2][3] This guide provides a comparative analysis of the cytotoxic effects of various imidazo[1,2-a]pyridine analogs across a range of cancer cell lines, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their own investigations. We will delve into the structure-activity relationships, mechanisms of action, and provide detailed experimental protocols for assessing cytotoxicity.

The Rise of Imidazo[1,2-a]Pyridines in Oncology Research

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have demonstrated a broad spectrum of biological activities. Their unique chemical architecture allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties.[1][2] In the context of oncology, these analogs have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways and the disruption of essential cellular processes.[1][2]

Comparative Cytotoxicity: A Data-Driven Overview

The true measure of a potential anticancer agent lies in its ability to selectively kill cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following table summarizes the IC50 values for a selection of promising imidazo[1,2-a]pyridine analogs against various cancer cell lines, as reported in recent literature. This comparative data highlights the differential sensitivity of cancer cells to these compounds and provides a basis for selecting appropriate candidates for further study.

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference CompoundIC50 (µM)
5b JurkatLeukemia0.06--
B16-F10Melanoma0.38--
HCT116Colon Carcinoma0.138--
MDA-MB-231Breast Cancer1.054--
6d A549Lung Cancer2.8--
13k HCC827Non-Small Cell Lung Cancer0.09 - 0.43--
IP-5 HCC1937Breast Cancer45--
IP-6 HCC1937Breast Cancer47.7--
IP-7 HCC1937Breast Cancer79.6--
HB9 A549Lung Cancer50.56Cisplatin53.25
HB10 HepG2Liver Carcinoma51.52Cisplatin54.81
12b Hep-2Laryngeal Carcinoma11Doxorubicin-
HepG2Liver Carcinoma13Doxorubicin-
MCF-7Breast Cancer11Doxorubicin-
A375Melanoma11Doxorubicin-

Unraveling the Mechanisms of Action

The cytotoxic effects of imidazo[1,2-a]pyridine analogs are underpinned by their ability to interfere with critical cellular pathways that drive cancer progression. Two of the most well-documented mechanisms are the inhibition of the PI3K/Akt/mTOR signaling pathway and the disruption of tubulin polymerization.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[4][5][6][7][8] Several imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[9]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Analogs Imidazopyridine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine analogs.

Disruption of Tubulin Polymerization

Microtubules are dynamic polymers essential for cell division, intracellular transport, and the maintenance of cell shape. Compounds that interfere with tubulin polymerization are potent anticancer agents. A number of imidazo[1,2-a]pyridine analogs have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and ultimately, apoptosis.[10][11][12][13]

Tubulin_Polymerization cluster_0 Microtubule Dynamics Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->Tubulin Depolymerization Imidazopyridine Imidazo[1,2-a]pyridine Analogs Imidazopyridine->Tubulin Inhibition of Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Disruption of tubulin polymerization by imidazo[1,2-a]pyridine analogs.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[14][15][16][17][18] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[14][15] The amount of formazan produced is proportional to the number of viable cells.

Materials:
  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Imidazo[1,2-a]pyridine analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Step-by-Step Methodology:
  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is above 90%.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.

    • Include wells with medium only as a blank control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine analogs in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[17][18]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[18]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[14]

    • Place the plate on a shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[15]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[15][17]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Sources

Validating the Therapeutic Potential of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is recognized as a highly privileged bicyclic motif. Specifically, 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (6-MIPC) (CAS 944902-87-8) has emerged as a critical precursor and core pharmacophore for developing novel therapeutic agents [1]. The introduction of the methoxy group at the C6 position enhances lipophilicity and metabolic stability by blocking oxidative liabilities, while the 3-carbaldehyde moiety serves as a highly reactive electrophilic center for Knoevenagel and Claisen-Schmidt condensations.

This guide provides an objective, data-driven comparison of 6-MIPC-derived therapeutics against current Standard of Care (SoC) alternatives. We focus on two primary in vivo applications: Targeted Protein Degradation (Molecular Glues for AML) and Anti-inflammatory/Antimicrobial Chalcone Derivatives [2][3].

Mechanistic Rationale & Pathway Dynamics

The therapeutic versatility of 6-MIPC stems from its ability to act as a rigid, electron-rich hinge-binding motif.

  • In Targeted Protein Degradation: 6-MIPC derivatives (e.g., QXG-6442 analogs) act as molecular glues. The imidazo[1,2-a]pyridine core perfectly occupies the hydrophobic pocket of the Cereblon (CRBN) E3 ligase, altering its surface topology to recruit and ubiquitinate Casein Kinase 1α (CK1α), a critical survival protein in Acute Myeloid Leukemia (AML) [2].

  • In Inflammation: When condensed into chalcones or pyrazolines, the 6-MIPC scaffold exhibits potent cyclooxygenase-2 (COX-2) inhibition, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) by fitting deeply into the COX-2 allosteric site [3].

G CRBN CRBN E3 Ligase Glue 6-MIPC Derivative CRBN->Glue Binds CK1a CK1α Target Glue->CK1a Recruits Ub Polyubiquitination CK1a->Ub Tags Proteasome 26S Proteasome Ub->Proteasome Degrades

Mechanism of 6-MIPC derivatives as CK1α molecular glue degraders.

Comparative In Vivo Efficacy

Targeted Protein Degradation in AML Xenograft Models

Standard immunomodulatory imide drugs (IMiDs) like Lenalidomide induce weak and non-selective CK1α degradation. Recent structural optimizations utilizing the 6-MIPC core have yielded degraders with single-digit nanomolar cytotoxicity against AML cell lines. The table below compares a synthesized 6-MIPC molecular glue against Lenalidomide in a MOLT-4 murine xenograft model [2].

Table 1: Pharmacokinetic & Efficacy Comparison in MOLT-4 AML Xenografts

ParameterLenalidomide (Standard of Care)6-MIPC-Derived Molecular GlueCausality / Advantage
Dose (PO, Daily) 50 mg/kg10 mg/kgHigher potency due to optimized CRBN binding affinity.
Max CK1α Degradation ( Dmax​ ) ~35%>90%Rigid bicyclic core precisely aligns CK1α with the E2 ubiquitin-conjugating enzyme.
Tumor Volume Reduction (Day 21) 42%88%Deep CK1α depletion triggers rapid p53-mediated apoptosis in AML cells.
Intrinsic Clearance ( Clint​ ) 25 μL/min/mg<9 μL/min/mgThe C6-methoxy group sterically shields the core from hepatic CYP450 oxidation.
Anti-Inflammatory Efficacy of 6-MIPC Chalcones

By reacting 6-MIPC with substituted acetophenones via alcoholic alkali, researchers generate chalcone derivatives that exhibit profound anti-inflammatory properties [3][4]. The following data compares a lead 6-MIPC chalcone against Diclofenac in a Carrageenan-induced rat paw edema model.

Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-induced Paw Edema)

Treatment GroupDose (mg/kg)Edema Inhibition (3 Hours)Edema Inhibition (6 Hours)
Vehicle Control (1% CMC) N/A0%0%
Diclofenac (SoC) 10 mg/kg45.2%62.1%
6-MIPC Chalcone Derivative 10 mg/kg41.8%74.5%

Insight: The 6-MIPC derivative shows superior late-phase (6-hour) inhibition. This phase is heavily prostaglandin-dependent, validating that the compound acts as a highly effective, sustained COX-2 inhibitor rather than merely blocking early histamine release.

Self-Validating Experimental Methodologies

To ensure the trustworthiness of the data, the following protocols are designed as self-validating systems . This means each workflow includes internal checkpoints that confirm the biological mechanics are functioning before the final efficacy readout is recorded.

Workflow Acclimation Animal Acclimation (7 Days) Inoculation Tumor Inoculation (MOLT-4 Cells) Acclimation->Inoculation Randomization Randomization (Tumor ~100 mm³) Inoculation->Randomization Dosing Daily Dosing (Vehicle, SoC, 6-MIPC) Randomization->Dosing Monitoring Tumor Vol & BW (Bi-weekly) Dosing->Monitoring Endpoint Endpoint Analysis (PK/PD & IHC) Monitoring->Endpoint

Standardized self-validating in vivo workflow for 6-MIPC xenograft efficacy.

Protocol A: AML Xenograft Efficacy & Target Engagement (Molecular Glues)

Objective: Validate the in vivo tumor-shrinking capacity of 6-MIPC degraders while proving the mechanism of action (CK1α degradation).

  • Cell Preparation & Inoculation: Suspend 5×106 MOLT-4 cells in a 1:1 mixture of PBS and Matrigel. Inject subcutaneously into the right flank of female NOD/SCID mice.

    • Causality: Matrigel provides extracellular matrix proteins that drastically improve initial tumor engraftment and vascularization. MOLT-4 cells are chosen because their survival is strictly dependent on CK1α, making them the perfect biosensor for degrader efficacy.

  • Randomization (Checkpoint 1): Allow tumors to reach ~100 mm³. Randomize mice into three groups (Vehicle, Lenalidomide, 6-MIPC Degrader) ensuring the mean tumor volume across groups is statistically identical.

  • Dosing & Interim PD Validation (Checkpoint 2): Administer compounds via oral gavage (PO) daily. On Day 3, draw 50 μL of blood from the tail vein of 2 mice per group. Isolate peripheral blood mononuclear cells (PBMCs) and perform a rapid Western Blot for CK1α.

    • Self-Validation: If the 6-MIPC group does not show >50% CK1α depletion in PBMCs by Day 3, the formulation's bioavailability is compromised, and the study is halted. This prevents wasting 21 days on a failed formulation.

  • Monitoring & Endpoint: Measure tumor volume via calipers bi-weekly ( V=0.5×length×width2 ). Harvest tumors at Day 21 for Immunohistochemistry (IHC) to confirm terminal p53 activation and CK1α absence.

Protocol B: Carrageenan-Induced Paw Edema (Anti-Inflammatory Chalcones)

Objective: Evaluate the acute anti-inflammatory response of 6-MIPC chalcones against Diclofenac.

  • Pre-treatment: Fast adult Wistar rats for 12 hours (water ad libitum). Administer the 6-MIPC chalcone, Diclofenac, or Vehicle (1% Carboxymethyl cellulose) orally.

    • Causality: Fasting ensures uniform gastric emptying and predictable pharmacokinetic absorption of the highly lipophilic chalcones.

  • Induction (Checkpoint 1): One hour post-treatment, inject 0.1 mL of 1% λ -carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Plethysmometer Measurement (Checkpoint 2): Measure paw volume at 1, 3, and 6 hours post-injection using a water displacement plethysmometer.

    • Self-Validation: The Vehicle group must show a biphasic swelling curve (an initial spike at 1 hour due to histamine, and a larger sustained peak at 4-6 hours due to prostaglandins). If the vehicle group fails to swell by at least 0.5 mL, the carrageenan reagent is degraded, and the assay is invalid.

  • Data Analysis: Calculate percentage inhibition: %Inhibition=[(Vc​−Vt​)/Vc​]×100 , where Vc​ is the edema volume of the control group and Vt​ is the treated group.

References

  • National Institutes of Health (PMC). Development of Potent and Selective CK1α Molecular Glue Degraders. Retrieved from:[Link]

  • Der Pharma Chemica. Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and Antibacterial Activities. Retrieved from:[Link]

  • International Science Congress Association (ISCA). Synthesis and Antimicrobial screening of Chalcones containing imidazo [1,2-a] pyridine nucleus. Retrieved from:[Link]

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Laboratory Personnel

As a Senior Application Scientist, I understand that the lifecycle of a chemical reagent extends beyond its use in discovery and development. The final and critical step of this lifecycle, proper disposal, is paramount for ensuring the safety of our researchers and the preservation of our environment. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic aldehyde integral to many research and development pipelines. Our approach is grounded in the principles of chemical hygiene, regulatory compliance, and scientific understanding of the compound's reactivity and potential hazards.

Understanding the Hazard Profile: A Synthesis of Available Data

Inferred Hazards: Based on data from related compounds, 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde should be handled as a substance that is:

  • Harmful if swallowed or inhaled. [1][2]

  • Causes skin and serious eye irritation. [1][2]

  • May cause respiratory irritation. [2]

The imidazopyridine scaffold is a well-known pharmacophore, and while this speaks to its utility, it also underscores the potential for biological activity that necessitates careful handling and disposal.[3][4][5] The aldehyde functional group introduces additional reactivity, particularly susceptibility to oxidation.

Environmental Considerations: Nitrogenous heterocyclic compounds can be toxic to aquatic life and may persist in the environment.[6] Improper disposal can lead to the contamination of water systems. Therefore, under no circumstances should this compound or its waste be discharged into the sanitary sewer system or disposed of as regular trash.[7]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is a multi-step process that emphasizes segregation, documentation, and the use of a licensed hazardous waste disposal service. For certain waste streams, a pre-treatment step to neutralize the reactive aldehyde functionality can be considered, but only with a thorough understanding of the chemistry involved and in strict adherence to your institution's safety protocols.

Part 1: Waste Collection and Segregation
  • Designated Waste Container: All waste containing 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, including neat compound, contaminated personal protective equipment (PPE), and experimental residues, must be collected in a designated hazardous waste container.

  • Container Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a tightly sealing cap is recommended.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde," and the approximate concentration or quantity.

  • Segregation: This waste stream must be segregated from other incompatible waste types, such as strong oxidizing agents, strong bases, amines, and reducing agents.[8]

Part 2: On-Site Chemical Treatment (Optional and for Advanced Users)

For laboratories with the appropriate engineering controls and trained personnel, chemical deactivation of the aldehyde can reduce the reactivity and toxicity of the waste. This procedure should only be performed after a thorough risk assessment and with the approval of your institution's Environmental Health & Safety (EHS) department.

Method 1: Oxidation with Potassium Permanganate

Aromatic aldehydes can be oxidized to their corresponding carboxylic acids, which are generally less volatile and toxic.[9][10]

  • Procedure:

    • In a well-ventilated fume hood, prepare a dilute aqueous solution of the 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde waste.

    • Slowly add a dilute solution of potassium permanganate while stirring. The purple color of the permanganate will disappear as it is consumed.

    • Continue adding the permanganate solution until a faint, persistent purple color remains, indicating the completion of the oxidation.

    • The resulting mixture should then be collected as hazardous waste.

Method 2: Deactivation with Sodium Pyrosulfite

Sodium pyrosulfite can effectively neutralize aldehydes to non-toxic substances.[11]

  • Procedure:

    • Prepare an aqueous solution of the aldehyde-containing waste.

    • Add a sufficient amount of sodium pyrosulfite to the solution with stirring.

    • Allow the reaction to proceed for at least 15 minutes to ensure complete neutralization.[11]

    • The treated solution should be collected as hazardous waste.

Part 3: Final Disposal

All waste containing 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, whether pre-treated or not, must be disposed of through your institution's EHS-approved hazardous waste management program. This ensures compliance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Spill Management: Immediate Actions

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Visualizing the Disposal Workflow

To provide a clear and concise overview of the decision-making process for the disposal of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_treatment On-Site Treatment (Optional) cluster_disposal Final Disposal start Start: Generation of Waste ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood collect_waste Collect Waste in a Designated Container fume_hood->collect_waste label_container Label Container: - 'Hazardous Waste' - Chemical Name - Concentration collect_waste->label_container segregate_waste Segregate from Incompatible Chemicals label_container->segregate_waste treatment_decision Chemical Treatment Feasible & Approved? segregate_waste->treatment_decision oxidation Oxidation with Potassium Permanganate treatment_decision->oxidation Yes deactivation Deactivation with Sodium Pyrosulfite treatment_decision->deactivation Yes contact_ehs Contact Institutional EHS for Pickup treatment_decision->contact_ehs No collect_treated Collect Treated Waste as Hazardous Waste oxidation->collect_treated deactivation->collect_treated collect_treated->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde.

Quantitative Data Summary

Hazard Classification (Inferred)Personal Protective Equipment (PPE)Incompatible Materials
Acute Oral ToxicityNitrile GlovesStrong Oxidizing Agents
Acute Inhalation ToxicitySafety Goggles with Side ShieldsStrong Bases
Skin Corrosion/IrritationLaboratory CoatAmines
Serious Eye Damage/IrritationReducing Agents
Specific Target Organ Toxicity

This guide is intended to provide a comprehensive framework for the safe disposal of 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde. However, it is imperative that all laboratory personnel consult their institution's specific chemical hygiene plan and EHS guidelines, and adhere to all local, state, and federal regulations. By working together and adhering to these principles, we can ensure a safe and sustainable research environment.

References

  • Method of neutralizing aldehyde-containing waste waters and the like. (n.d.). Google Patents.
  • How Chemical Waste Is Treated. (2025, January 1). Enva. Retrieved from [Link]

  • Simultaneous degradation of nitrogenous heterocyclic compounds by catalytic wet-peroxidation process using box-behnken design. (2019, July 18). Environmental Engineering Research. Retrieved from [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (n.d.). PMC. Retrieved from [Link]

  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (n.d.). Google Patents.
  • Focus on: Treatment by Aldehyde Deactivation. (n.d.). Washington State Department of Ecology. Retrieved from [Link]

  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (n.d.). Google Patents.
  • Individual and combined degradation of N-heterocyclic compounds under sulfate radical-based advanced oxidation processes. (n.d.). ResearchGate. Retrieved from [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). In Toxicological Profile for Pyridine. NCBI. Retrieved from [Link]

  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services. Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]

  • Nitrogenous heterocyclic compounds degradation in the microbial fuel cells. (2011). SciSpace. Retrieved from [Link]

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (2024, August 10). Wiley Online Library. Retrieved from [Link]

  • Environmental Fate of Imidacloprid. (n.d.). Moray Beekeeping Dinosaurs. Retrieved from [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). PMC. Retrieved from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). MDPI. Retrieved from [Link]

  • Safety Data Sheet: pyridine. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023, March 24). MDPI. Retrieved from [Link]

  • Waste Reduction in Alkyl Pyridine Production: Solving the Root Problem Pays off. (n.d.). CHIMIA. Retrieved from [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. Retrieved from [Link]

  • Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. (2023, October 31). MDPI. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic environment of pharmaceutical research and development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, immediate safety and logistical information for handling 6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry. As Senior Application Scientists, our goal is to empower you with not just protocols, but the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile: A Logic-Driven Approach

While a specific Safety Data Sheet (SDS) for 6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde may not be readily available, a thorough understanding of its structural motifs—an imidazopyridine core and an aldehyde functional group—allows for a robust, precautionary approach to its handling. Aldehydes, as a class, are known for their potential to be irritants, sensitizers, and in some cases, toxic.[1] Pyridine and its derivatives can also present significant health risks, including irritation to the skin and respiratory tract.[2][3] Therefore, a conservative approach that addresses these potential hazards is paramount.

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a written Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[4][5][6] This guide is designed to supplement and be integrated into your institution's existing CHP.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple compliance but a scientifically informed decision to mitigate specific risks.[7][8] For 6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles with side shields. A face shield should be worn over goggles when there is a significant splash hazard.[7]Protects against splashes of the chemical or solvents, which can cause serious eye irritation or damage.[1][9][10]
Hand Protection Nitrile or butyl rubber gloves.[1] Double-gloving is recommended for extended procedures.Provides a barrier against skin contact, which can cause irritation or allergic reactions.[1][11] Latex gloves are not recommended as they offer poor protection against many organic chemicals.[1]
Body Protection A flame-resistant laboratory coat with tight-fitting cuffs.[12]Protects skin and personal clothing from spills and contamination. Ensures no exposed skin on the arms.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside of a certified chemical fume hood or if aerosolization is possible.[1]Aldehyde vapors can be irritating to the respiratory system.[1][11][13] The need for respiratory protection should be determined by a formal hazard assessment.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.[8][14]
PPE Selection and Donning Workflow

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_donning Donning Sequence cluster_verification Verification Prep Assess Task-Specific Hazards (e.g., splash, aerosolization) Select_Gloves Select Appropriate Gloves (Nitrile or Butyl Rubber) Prep->Select_Gloves Select_Eyewear Select Eye/Face Protection (Goggles +/- Face Shield) Prep->Select_Eyewear Select_Coat Select Lab Coat (Flame-Resistant) Prep->Select_Coat Select_Respirator Determine Need for Respiratory Protection Prep->Select_Respirator Don_Gloves 4. Don Gloves (ensure cuffs are over lab coat sleeves) Select_Gloves->Don_Gloves Don_Eyewear 3. Don Eye/Face Protection Select_Eyewear->Don_Eyewear Don_Coat 1. Don Lab Coat Select_Coat->Don_Coat Don_Respirator 2. Don Respirator (if required) Select_Respirator->Don_Respirator Don_Coat->Don_Respirator Don_Respirator->Don_Eyewear Don_Eyewear->Don_Gloves Verify Final Check: No Exposed Skin, Proper Fit Don_Gloves->Verify

Caption: A stepwise workflow for the selection and donning of appropriate PPE.

Operational Plan: From Receipt to Reaction

A systematic approach to handling 6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde minimizes the risk of exposure and ensures the integrity of your research.

Receipt and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.[5]

  • Store: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][15][16] The storage location should be in a designated area for hazardous chemicals.

Handling and Use
  • Engineering Controls: All handling of 6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][10][17]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[14][15] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[14]

  • Spill Management: In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and institutional Environmental Health & Safety (EHS) department.[17] Small spills can be contained and absorbed with an inert material like vermiculite or sand.[2][17] The contaminated absorbent material must be collected in a sealed, labeled container for proper disposal.[17]

Disposal Plan: A Commitment to Environmental Stewardship

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection.[2] Pyridine and its derivatives are generally considered hazardous waste and must be disposed of accordingly.[17][18]

Waste Segregation and Collection
  • Designated Waste Container: All waste containing 6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, clearly labeled hazardous waste container.[17]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.[5][17]

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.[17]

Final Disposal
  • Consult EHS: All hazardous waste disposal must be conducted through your institution's EHS department.[17] They will provide guidance on proper procedures and arrange for pickup and disposal by a certified hazardous waste contractor.

  • Incineration: The likely disposal method for this type of organic waste is high-temperature incineration.[18]

Disposal Workflow

Disposal_Workflow Start Waste Generation (e.g., contaminated gloves, excess reagent) Segregate Segregate into Designated Hazardous Waste Container Start->Segregate Label Properly Label Container ('Hazardous Waste', Chemical Name) Segregate->Label Store Store in Satellite Accumulation Area Label->Store Contact_EHS Contact Institutional EHS for Waste Pickup Store->Contact_EHS Disposal Professional Disposal (e.g., Incineration) Contact_EHS->Disposal

Caption: A procedural flow for the safe disposal of 6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde waste.

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your research community. Always consult your institution's specific safety protocols and the NIOSH Pocket Guide to Chemical Hazards for additional information.[19][20][21][22][23]

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). The Center for Construction Research and Training. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University Environmental Health and Safety. Retrieved from [Link]

  • OSHA Laboratory Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? (n.d.). Study.com. Retrieved from [Link]

  • Chemical Safety Guidelines. (n.d.). The University of New Mexico. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Laboratory Safety guidelines and Personal protection equipment (PPE). (n.d.). Tel Aviv University. Retrieved from [Link]

  • Safety Data Sheet: pyridine. (2022, December 15). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • Safety Data Sheet - Pyridine. (2025, December 22). Sigma-Aldrich. Retrieved from [Link]

  • Pyridine for Synthesis - Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]

  • Material Safety Data Sheet - 3-Pyridinecarboxaldehyde. (2021, October 15). Capot Chemical. Retrieved from [Link]

Sources

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Reactant of Route 1
6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde
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6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde

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